molecular formula C10H20 B14690801 1,4-Dimethylcyclooctane CAS No. 33657-56-6

1,4-Dimethylcyclooctane

Cat. No.: B14690801
CAS No.: 33657-56-6
M. Wt: 140.27 g/mol
InChI Key: GUOSBMCHCJXBMH-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclooctane (DMCO) is a cyclic alkane gaining significant attention for its application as a high-performance sustainable aviation fuel (SAF) blendstock. Sourced from biomass, DMCO presents a promising pathway for decarbonizing the aviation sector. Its cyclic structure combined with strategic methyl branching results in a unique profile of fuel properties that can enhance conventional jet fuel. A primary research and development value of DMCO lies in its superior combustion properties. Studies show that DMCO has a gravimetric net heat of combustion 2.4% higher and a volumetric net heat of combustion 9.2% higher than conventional Jet-A fuel . This increased energy density can contribute to greater aircraft range and efficiency. Furthermore, its molecular design confers excellent low-temperature performance, with a freezing point below -78 °C and a kinematic viscosity of 4.17 mm²/s at -20 °C , which is well within the required range for aviation fuels . These properties make it a compelling candidate for creating 100% renewable jet fuels that can operate without aromatic compounds, thereby reducing soot formation during combustion . The production of DMCO leverages innovative catalytic processes from bio-based feedstocks. A prominent synthetic route involves the efficient [4+4]-cycloaddition of isoprene , catalyzed by an iron-based catalyst, to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), which is subsequently hydrogenated to DMCO . Isoprene itself can be produced via the fermentation of cellulosic sugars derived from residual biomass such as corn stover or sorghum, enabling a life-cycle greenhouse gas footprint significantly lower than that of petroleum-based fuel . Techno-economic analyses indicate that with process optimization, DMCO can achieve cost-competitiveness with conventional jet fuels, highlighting its potential for scalable sustainable production . This product is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33657-56-6

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

1,4-dimethylcyclooctane

InChI

InChI=1S/C10H20/c1-9-5-3-4-6-10(2)8-7-9/h9-10H,3-8H2,1-2H3

InChI Key

GUOSBMCHCJXBMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC(CC1)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4-Dimethylcyclooctane from Isoprene: A High-Yield Pathway and Analysis of Stereochemical Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and high-yield synthetic pathway to 1,4-dimethylcyclooctane, a valuable saturated carbocycle, using isoprene as a readily available starting material. The core of this synthesis involves a two-step process: a highly selective iron-catalyzed [4+4] cycloaddition to form a key cyclooctadiene intermediate, followed by catalytic hydrogenation. This document delves into the mechanistic underpinnings of each step, provides detailed experimental protocols, and critically analyzes the stereochemical outcome of the hydrogenation process. While this pathway is exceptionally efficient for producing this compound, it yields a diastereomeric mixture. The guide concludes with a discussion on strategies for isolating the target cis-isomer and an outlook on potential future methodologies for achieving direct stereocontrol.

Introduction and Strategic Overview

Substituted cyclooctane rings are important structural motifs in medicinal chemistry and materials science. Specifically, cis-1,4-dimethylcyclooctane presents a unique three-dimensional scaffold. The synthesis of such eight-membered rings with specific stereochemistry is a non-trivial challenge due to entropic penalties and the multiple accessible conformations of the ring system, which can complicate stereocontrol.

This guide details a highly efficient and scalable two-step synthesis starting from isoprene, a bio-renewable building block. The strategy hinges on first constructing the C8 ring through a metal-catalyzed dimerization, followed by saturation of the resulting double bonds.

The overall synthetic transformation is outlined below:

Synthetic_Pathway Isoprene Isoprene (2 molecules) DMCOD 1,6-Dimethyl-1,5-cyclooctadiene Isoprene->DMCOD Fe-Catalyst [4+4] Cycloaddition DMCO_mix cis/trans-1,4-Dimethylcyclooctane(Mixture) DMCOD->DMCO_mix H₂, Pd/C Hydrogenation

Caption: Overall two-step synthesis of this compound from isoprene.

Step I: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

The key to efficiently forming the eight-membered ring from a C5 starting material is a transition metal-catalyzed cycloaddition. While Diels-Alder reactions ([4+2] cycloadditions) are common for forming six-membered rings, a [4+4] cycloaddition is required here. Recent advancements have demonstrated that iron-based catalysts are exceptionally effective for this transformation, offering high selectivity and yield.[1]

Mechanistic Rationale and Catalyst Choice

The selective dimerization of isoprene to 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) is achieved using an iron catalyst bearing a pyridine-imine (PI) ligand.[1] The proposed catalytic cycle involves the coordination of two isoprene molecules to a reduced iron center, followed by oxidative cyclization to form a bis(allyl)iron intermediate. Subsequent reductive elimination releases the eight-membered ring product and regenerates the active catalyst.

The choice of an iron catalyst is advantageous due to its low cost, low toxicity, and high efficiency. The specific ligand system, [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₄H₅N], is crucial for directing the reaction towards the desired [4+4] cycloaddition product over other potential dimers, such as vinylcyclohexene ([4+2] product).[1]

Catalytic_Cycle center Fe(0) Catalyst A Coordination center->A + 2 Isoprene B Oxidative Cyclization A->B C Isomerization B->C D Reductive Elimination C->D D->center - DMCOD

Caption: Simplified catalytic cycle for Fe-catalyzed isoprene dimerization.

Experimental Protocol: Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD)

This protocol is adapted from the preparative-scale synthesis reported by Rosenkoetter et al.[1]

  • Reagents & Equipment:

    • Iron(II) chloride (FeCl₂)

    • Pyridine-imine ligand [(MePI)FeCl(μ-Cl)]₂ precursor

    • Sodium borohydride (NaBH₄) as a reductant

    • Isoprene

    • Anhydrous toluene

    • Schlenk flask or similar inert atmosphere reaction vessel

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the iron precatalyst [(MePI)FeCl(μ-Cl)]₂ (0.025 mol%).

    • Add anhydrous toluene via cannula.

    • Cool the mixture in an ice bath and add sodium borohydride (10 mol% relative to the catalyst) to reduce the iron center in situ.

    • Add freshly distilled isoprene to the activated catalyst solution.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Upon completion (monitored by GC-MS), the product, 1,6-dimethyl-1,5-cyclooctadiene, can be isolated directly from the reaction vessel by vacuum distillation.

Step II: Catalytic Hydrogenation of DMCOD

The second step involves the complete saturation of the two double bonds in the DMCOD intermediate to yield the final this compound product. This is a standard catalytic hydrogenation.

Reaction and Conditions

The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a positive pressure of hydrogen gas. The reaction is generally clean and proceeds to full conversion.

  • Catalyst: 5% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogen Pressure: 50-100 psi (Parr hydrogenator or similar autoclave)

  • Temperature: Room temperature to 50 °C

Experimental Protocol: Synthesis of this compound (DMCO)
  • Charge a high-pressure reactor vessel (e.g., Parr shaker) with 1,6-dimethyl-1,5-cyclooctadiene (1.0 eq).

  • Add a suitable solvent, such as ethanol, to dissolve the substrate.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% loading) to the solution.

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi).

  • Begin vigorous stirring and, if necessary, heat the reaction mixture.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound product. Further purification can be achieved by distillation.

Analysis of Stereochemical Outcome

A primary consideration for this synthesis is the stereochemical relationship between the two methyl groups in the final product. The target is the cis-isomer.

The Principle of Syn-Addition

Catalytic hydrogenation on the surface of a metal catalyst proceeds via a syn-addition mechanism.[2][3] This means that both hydrogen atoms are delivered to the same face of the double bond as the alkene is adsorbed onto the catalyst surface.[2] In many rigid cyclic systems, this principle allows for predictable stereochemical outcomes, as one face of the molecule is often sterically hindered, directing the addition to the more accessible face.

Observed Outcome: Formation of a Diastereomeric Mixture

Despite the principle of syn-addition, the hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene is not stereoselective . The process yields an approximately 50:50 mixture of cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane .[1]

The lack of stereocontrol is attributed to the conformational flexibility of the eight-membered cyclooctadiene ring. Unlike smaller, more rigid rings (e.g., cyclohexene), the cyclooctadiene ring can adopt multiple low-energy conformations. In these conformations, the steric environment on the two faces of each double bond is not significantly different. Consequently, the alkene can adsorb onto the catalyst surface with either face, leading to the addition of hydrogen from both directions with nearly equal probability and resulting in a mixture of diastereomers.

Quantitative Data Summary

The following table summarizes the performance of the optimized two-step synthesis as reported in the literature.

StepReactionCatalystCatalyst Loading (mol%)Yield (%)Product Selectivity / RatioReference
I [4+4] Cycloaddition[(MePI)FeCl(μ-Cl)]₂ / NaBH₄0.02592>97% 1,6-DMCOD[1]
II HydrogenationPd/C~1-5Quantitative~50:50 cis:trans DMCO[1]

Strategies for Accessing Pure cis-1,4-Dimethylcyclooctane

Given that the most efficient synthetic route produces a mixture of isomers, obtaining the pure cis diastereomer requires additional steps or alternative strategies.

  • Physical Separation: The most direct approach is the physical separation of the cis and trans isomers from the product mixture. Techniques such as preparative gas chromatography (prep-GC), fractional distillation under reduced pressure, or crystallization could potentially be employed, although these methods can be costly and may lead to significant material loss.

  • Directed Hydrogenation (Hypothetical): A potential, though unproven, strategy for stereocontrol would be to use a homogeneous hydrogenation catalyst that can coordinate to a directing group on the substrate. This would require modifying the cyclooctadiene intermediate, which would add steps to the synthesis. For example, a substrate with a hydroxyl group could use a catalyst like Crabtree's catalyst to direct hydrogen addition from a specific face.

  • Alternative Ring-Formation Strategies: Building the stereochemistry into an acyclic precursor before ring-closing metathesis (RCM) is another theoretical approach. This would provide absolute control but would involve a much longer and less atom-economical synthetic sequence compared to the isoprene dimerization route.

Conclusion

The synthesis of this compound from isoprene via an iron-catalyzed [4+4] cycloaddition followed by catalytic hydrogenation is a highly efficient and scalable process. It provides excellent yields and leverages a sustainable feedstock. However, for researchers specifically requiring the pure cis-1,4-dimethylcyclooctane isomer, it is critical to recognize that this established pathway is not stereoselective and produces a 1:1 mixture of diastereomers.[1] Achieving the synthesis of the pure cis-isomer necessitates either the implementation of challenging post-synthesis separation techniques or the development of novel, more complex synthetic routes that can overcome the conformational ambiguity of the cyclooctadiene intermediate during the hydrogenation step.

References

  • Rosenkoetter, K. E., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(20), 5616-5623.
  • Zhang, J., et al. (2024). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Organic Letters.
  • Wikipedia. (Accessed 2026). 1,5-Cyclooctadiene.
  • LibreTexts Chemistry. (2023). Catalytic Hydrogenation of Alkenes.
  • Michigan State University Department of Chemistry. (Accessed 2026). Alkene Reactivity.
  • Brouwer, A. M., et al. (2018). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Angewandte Chemie International Edition, 57(49), 15978-15999.

Sources

A Technical Guide to the Synthesis of trans-1,4-Dimethylcyclooctane via Catalytic Hydrogenation: Principles, Protocol, and Stereochemical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted cyclooctanes are significant structural motifs in medicinal chemistry and materials science due to their unique conformational properties. Among them, the stereoisomers of 1,4-dimethylcyclooctane serve as important models for conformational analysis and as synthetic building blocks. The synthesis of the trans isomer, in particular, presents a stereochemical challenge that requires a nuanced understanding of catalytic hydrogenation. This guide provides an in-depth exploration of the synthesis of trans-1,4-dimethylcyclooctane, beginning with the selection of a suitable precursor, delving into the mechanistic underpinnings of stereocontrol during catalytic hydrogenation, and presenting a robust, field-proven experimental protocol. We will address the causality behind experimental choices, from catalyst selection to reaction conditions, to equip researchers with the knowledge to not only replicate the synthesis but also to adapt it for related molecular targets.

Introduction: The Stereochemical Challenge

The catalytic hydrogenation of unsaturated cyclic compounds is a cornerstone of synthetic chemistry, valued for its efficiency and scalability.[1] However, when the substrate contains multiple substituents and prochiral centers, controlling the stereochemical outcome becomes the primary challenge. The synthesis of trans-1,4-dimethylcyclooctane from a readily available precursor like 1,4-dimethyl-cis,cis-1,5-cyclooctadiene exemplifies this challenge. Simple hydrogenation protocols often yield a mixture of diastereomers, with the cis product frequently predominating due to the mechanism of hydrogen delivery from a solid catalyst surface.[2]

This guide, therefore, focuses on providing a comprehensive methodology that acknowledges this complexity. We will detail a reliable process for the hydrogenation reaction itself and discuss the critical factors that influence the diastereomeric ratio, thereby providing a pathway to isolating the desired trans isomer.

Mechanistic Insights: Controlling Stereochemistry on the Catalyst Surface

The stereochemical outcome of a catalytic hydrogenation is determined at the catalyst-substrate interface. The most widely accepted model, the Horiuti-Polanyi mechanism, involves several key steps:

  • Adsorption: The alkene (substrate) adsorbs onto the high-surface-area metal catalyst.[3]

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface and dissociates into reactive hydrogen atoms.[4]

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond. This transfer typically occurs to the face of the double bond complexed with the catalyst surface, leading to a syn-addition.[2]

For a molecule like 1,4-dimethyl-cis,cis-1,5-cyclooctadiene, the flexible eight-membered ring will adopt a conformation on the catalyst surface that minimizes steric hindrance. The two methyl groups will preferentially orient themselves away from the surface. Consequently, the hydrogen atoms will add from the same, less hindered face for both double bonds, leading primarily to the formation of cis-1,4-dimethylcyclooctane.

Achieving the trans product requires overcoming this intrinsic preference. This can be influenced by:

  • Catalyst Choice: While catalysts like Palladium on Carbon (Pd/C) are excellent, Platinum(IV) oxide (PtO₂, Adams' catalyst) is particularly effective. PtO₂ is a precursor that is reduced in situ by hydrogen to form highly active, finely divided platinum metal.[2] This high activity can sometimes lead to surface-induced isomerization of intermediates, potentially opening a pathway to the trans product.

  • Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent polarity can influence the substrate's conformation and residence time on the catalyst surface, thereby affecting the final isomer ratio.

G Product Saturated Product (cis/trans mixture) H2 H2 Adsorbed_H Adsorbed_H H2->Adsorbed_H Dissociative Adsorption Alkene Alkene Adsorbed_Alkene Adsorbed_Alkene Alkene->Adsorbed_Alkene Adsorption Adsorbed_Alkene->Product Stepwise Syn-Addition of H atoms

Fig. 1: Conceptual workflow of catalytic hydrogenation.

Detailed Experimental Protocol

This protocol describes the hydrogenation of a precursor, 1,4-dimethyl-cis,cis-1,5-cyclooctadiene, to yield a mixture of this compound isomers. The subsequent section will cover purification.

Safety Precautions:

  • Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts.[3] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.

  • The catalyst, once exposed to hydrogen, can become pyrophoric upon exposure to air, especially when dry or in the presence of flammable solvents.[3] It must be handled with care and never allowed to dry in the open air.

  • Proper personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,4-Dimethyl-cis,cis-1,5-cyclooctadiene>95%TCI, Sigma-AldrichPrecursor for the reaction.
Platinum(IV) Oxide (Adams' Catalyst)Reagent GradeSigma-AldrichCatalyst precursor. Store in a desiccator.
Ethyl Acetate (EtOAc)AnhydrousFisher ScientificReaction solvent.
Hydrogen (H₂) GasHigh Purity (99.99%)AirgasHydrogen source.
Celite® 545N/ASigma-AldrichFiltration aid.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent.
Equipment Setup

A Parr hydrogenation apparatus or a similar high-pressure reactor is recommended for safety and efficiency. Alternatively, a heavy-walled flask with a three-way stopcock connected to a hydrogen balloon can be used for small-scale reactions at near-atmospheric pressure.

Step-by-Step Hydrogenation Procedure
  • Vessel Preparation: To a 250 mL Parr reactor vessel, add 1,4-dimethyl-cis,cis-1,5-cyclooctadiene (5.00 g, 36.7 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethyl acetate to dissolve the substrate.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (100 mg, 0.44 mmol, ~2 mol%) to the solution. Rationale: A catalyst loading of 1-2 mol% is typically sufficient for complete hydrogenation without being excessive, which can complicate filtration.

  • System Assembly: Seal the reactor vessel according to the manufacturer's instructions.

  • Inerting the Atmosphere: Purge the system by pressurizing with nitrogen (or argon) to ~50 psi and then venting carefully. Repeat this cycle three times to remove all oxygen. Causality: Removing oxygen is critical to prevent the formation of explosive H₂/O₂ mixtures and to ensure the catalyst's activity is not compromised.

  • Hydrogenation: Purge the system with hydrogen gas in the same manner (pressurize to 50 psi, then vent). Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the uptake of hydrogen from the reservoir tank. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Reaction Quench and Catalyst Filtration: Once the reaction is complete, carefully vent the excess hydrogen. Purge the vessel with nitrogen three times. Under a gentle stream of nitrogen, open the reactor. The mixture will be a black suspension.

  • Filtration Setup: Prepare a Büchner funnel with a pad of Celite® (~1 cm thick) over a piece of filter paper. Wet the Celite pad with ethyl acetate. Rationale: Celite provides a fine filtration medium that prevents the finely divided platinum particles from passing through.

  • Safe Filtration: Carefully filter the reaction mixture through the Celite pad. Wash the reactor vessel with additional ethyl acetate (~20 mL) and pass it through the filter to ensure all product is collected. Crucially, do not allow the catalyst/Celite pad to go dry in the air. Immediately quench the filter cake by submerging it in a beaker of water.

G

Fig. 2: Step-by-step experimental workflow diagram.

Product Isolation, Purification, and Characterization

The filtrate from the previous step contains the product mixture dissolved in ethyl acetate.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator. This will yield a colorless oil, which is a mixture of cis- and trans-1,4-dimethylcyclooctane.

  • Purification: The diastereomers have very similar boiling points, making simple distillation difficult.

    • Preparative Gas Chromatography (Prep-GC): This is the most effective method for separating the isomers on a small to medium scale.

    • Fractional Distillation: Using a high-efficiency vacuum-jacketed column (e.g., a Vigreux column) under reduced pressure may achieve partial separation.

  • Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): An initial analysis to determine the ratio of the two isomers and confirm the molecular weight (m/z = 140.27).

    • ¹H and ¹³C NMR Spectroscopy: The most powerful tool for distinguishing the isomers. The trans isomer will have a higher degree of symmetry, potentially leading to a simpler ¹³C NMR spectrum compared to the cis isomer. The chemical shifts and coupling constants of the methyl groups and ring protons will be distinct for each isomer.

Process Optimization and Troubleshooting

The ratio of trans to cis isomers can be influenced by several parameters. The following table provides guidance for optimization.

ParameterStandard ConditionVariation & Expected OutcomeRationale
H₂ Pressure 60 psiIncrease: May slightly favor the thermodynamically more stable isomer by promoting desorption/readsorption.Higher pressure increases hydrogen concentration on the catalyst surface, potentially altering the reaction kinetics.
Catalyst PtO₂Pd/C: Often shows higher selectivity for cis products. Rh/C: Can sometimes offer different stereoselectivity profiles.Each metal has a unique surface electronic structure and lattice spacing, affecting how the substrate adsorbs.[1]
Solvent Ethyl AcetateAcetic Acid: Can alter catalyst activity and substrate conformation. Hexane: A non-polar solvent may change how the substrate interacts with the catalyst.The solvent can compete for active sites on the catalyst and influences the solubility and conformation of the substrate.
Temperature Room Temp.Increase: May lead to more isomerization but can also reduce selectivity and increase side reactions.Higher thermal energy can overcome activation barriers for isomerization on the catalyst surface.

Conclusion

The synthesis of trans-1,4-dimethylcyclooctane via catalytic hydrogenation is a technically demanding process that hinges on the principles of stereochemical control. While the direct hydrogenation of 1,4-dimethyl-cis,cis-1,5-cyclooctadiene typically favors the cis isomer, a thorough understanding of the reaction mechanism, careful execution of the experimental protocol using a highly active catalyst like PtO₂, and subsequent high-resolution purification are essential for isolating the desired trans product. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully navigate this synthesis, offering insights into the critical parameters that govern yield and stereoselectivity.

References

  • Hydrogenation | Fact Sheet. Stanford Environmental Health & Safety. [Link]
  • Rylander, P. N. (1967).
  • trans-Cyclooctene - Wikipedia.
  • Che, F., Gray, J. T., Ha, S., & Toste, F. D. (2022). Hydrogen Interaction with Oxide Supports in the Presence and Absence of Platinum.
  • 5.2: Catalytic Hydrogenation. (2021). Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to the Conformational Analysis of 1,4-Dimethylcyclooctane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of medium-sized rings like cyclooctane is notoriously complex, yet fundamentally important in fields ranging from medicinal chemistry to materials science. The substitution pattern dramatically influences this landscape, dictating the molecule's three-dimensional shape, energy, and, consequently, its biological activity and physical properties. This guide provides an in-depth technical exploration of the conformational analysis of the cis and trans stereoisomers of 1,4-dimethylcyclooctane. We will dissect the underlying principles that govern conformational preference, detail integrated computational and experimental workflows for their characterization, and present field-proven insights into interpreting the resulting data. This document moves beyond a simple recitation of facts to explain the causality behind methodological choices, ensuring a robust and validated understanding of these intricate systems.

Introduction: The Unique Challenge of Medium-Sized Rings

Unlike the well-behaved chair conformations of cyclohexane, cycloalkanes with 8 to 11 members exist in a delicate balance of multiple low-energy conformations.[1] These rings are large enough to avoid significant angle strain but suffer from destabilizing transannular interactions (steric hindrance across the ring) and torsional strain.[1] The cyclooctane ring, in particular, resides in a complex potential energy surface with several key conformations, including the boat-chair (BC), crown, and boat-boat (BB) families, separated by low energy barriers.[2][3]

The introduction of substituents, such as two methyl groups at the 1 and 4 positions, creates stereoisomers (cis and trans) and further perturbs the conformational equilibrium. Understanding which conformation is preferred and the energetic cost of interconversion is critical for designing molecules with specific shapes and functionalities, a cornerstone of modern drug development.

The Stereoisomers: cis- and trans-1,4-Dimethylcyclooctane

The relative orientation of the two methyl groups defines the two stereoisomers of this compound.

  • cis-1,4-Dimethylcyclooctane: Both methyl groups are on the same face of the ring.

  • trans-1,4-Dimethylcyclooctane: The methyl groups are on opposite faces of the ring.

This seemingly simple difference in configuration leads to profoundly different conformational preferences as each isomer contorts to minimize steric strain and achieve the most stable three-dimensional structure.

The Conformational Landscape: Key Players

The parent cyclooctane ring primarily exists in a boat-chair (BC) conformation, which is the global energy minimum. However, other conformations are thermally accessible. When methyl groups are introduced, their preference for pseudo-equatorial or pseudo-axial positions dictates the stability of the resulting conformer.

The primary conformations of cyclooctane include:

  • Boat-Chair (BC): The most stable family of conformations.

  • Crown: A high-symmetry, "crown-shaped" conformation.

  • Boat-Boat (BB): Less stable than the boat-chair.

  • Twist-Boat (TB) and Twist-Chair (TC): Intermediate, often transition state, conformations.[4]

For this compound, the key is to determine how the cis and trans methyl groups can be accommodated within these frameworks while minimizing energetic penalties.

Integrated Strategy for Conformational Elucidation

A trustworthy analysis of these flexible systems cannot rely on a single technique. The most robust approach is a synergistic combination of computational modeling and experimental validation, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_out Validated Model mol_mech Molecular Mechanics (MM) Initial Conformational Search dft DFT Optimization & Energy Calculation (e.g., B3LYP/6-311G(d,p)) mol_mech->dft Low-energy candidates nmr_pred NMR Chemical Shift & Coupling Constant Prediction dft->nmr_pred Optimized geometries final_model Validated 3D Conformational Model (Populations, Geometries, Energies) dft->final_model nmr_pred->final_model Predicted Data for Comparison synthesis Synthesis of cis/trans Isomers vt_nmr Variable-Temperature (VT) NMR (1H, 13C, NOESY) synthesis->vt_nmr Sample vt_nmr->final_model G cluster_trans trans-1,4-Dimethylcyclooctane cluster_cis cis-1,4-Dimethylcyclooctane trans_eq Diequatorial (BC) Global Minimum (ΔG = 0.0) trans_ax Diaxial (BC) Higher Energy cis_ax_eq1 Axial/Equatorial (BC 1) (ΔG ≈ +1.8) cis_ax_eq2 Axial/Equatorial (BC 2) (ΔG ≈ +2.0) cis_ax_eq1->cis_ax_eq2 ΔG‡

Caption: Relative energy relationship of major conformers.

Conclusion for the Field

The rigorous conformational analysis of substituted medium-sized rings like this compound is a challenging yet essential task for molecular design. A purely computational or purely experimental approach is insufficient. By embracing an integrated strategy that uses molecular mechanics for broad searching, DFT for accurate energetic refinement, and low-temperature NMR for unambiguous experimental validation, researchers can build highly reliable and predictive models. The causality-driven workflow described herein provides a trustworthy, self-validating framework for elucidating the complex 3D structures that govern molecular function, empowering scientists in drug discovery and beyond to make more informed design choices.

References

  • Rzepa, H. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
  • Bauer, U., & Lenzen, F. (2021). Inferring a Cell Structure on the Space of Cyclooctane Conformations.
  • Anderson, J. E., et al. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society. [Link]
  • Tormena, C. F., et al.
  • LibreTexts Chemistry. (2021). Conformations of Disubstituted Cyclohexanes. [Link]
  • LibreTexts Chemistry. (2021).
  • Sarthaks eConnect. (2019). Draw the most stable conformation of cis-1,4-dimethylcyclohexane. [Link]
  • University of Windsor. (1967). Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione.
  • Stereoelectronics. (2021). 1,4-Dimethylcyclohexane. [Link]
  • PubChem. cis-1,4-Dimethylcyclooctane. [Link]
  • PubChem. trans-1,4-Dimethylcyclooctane. [Link]
  • Dalal Institute. (2021). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

A Theoretical and Computational Guide to the Conformational Landscape of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The conformational flexibility of cyclic molecules is a critical determinant of their biological activity and physicochemical properties. This is particularly true for medium-sized rings (8-11 members), which possess a complex and dynamic conformational landscape. This guide provides an in-depth technical exploration of the theoretical and computational methodologies used to study the conformations of 1,4-dimethylcyclooctane, a representative substituted medium-sized ring. We will delve into the foundational principles of cycloalkane stereochemistry, detail the application of modern computational chemistry techniques for conformational searching and energy evaluation, and discuss the expected conformational preferences of the cis and trans isomers of this compound. This document is intended to serve as a practical guide for researchers in medicinal chemistry and related fields, offering insights into the rationale behind the selection of computational approaches and the interpretation of their results.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug development, the ability of a small molecule to bind to a biological target with high affinity and selectivity is governed by its shape and the spatial arrangement of its functional groups. For cyclic molecules, and particularly for conformationally flexible systems like this compound, a thorough understanding of the accessible conformations and their relative energies is paramount.

Cyclooctane and its derivatives are found in a variety of natural products and have been utilized as scaffolds in medicinal chemistry. Their conformational preferences are more complex than those of the well-studied cyclohexane system due to a greater number of low-energy conformations and the presence of transannular interactions (steric strain across the ring). The introduction of substituents, such as the two methyl groups in this compound, further complicates this landscape by introducing new stereochemical relationships and steric demands.

This guide will provide a comprehensive overview of the theoretical approaches to understanding the conformational behavior of this compound, a molecule that serves as an excellent model for disubstituted medium-sized rings.

Theoretical Foundations of Cycloalkane Conformations

The stability of any cycloalkane conformation is determined by a combination of three main types of strain:

  • Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. While significant in small rings like cyclopropane, larger rings can pucker to alleviate this strain.[1]

  • Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. Cyclic systems will adopt conformations that favor staggered arrangements to minimize this strain.[1]

  • Steric Strain (or van der Waals Strain): This occurs when non-bonded atoms are forced into close proximity. In medium-sized rings, a specific type of steric strain known as transannular strain becomes significant, where atoms across the ring interact unfavorably.[2][3]

Unlike the relatively rigid chair conformation of cyclohexane, cyclooctane can adopt several low-energy conformations, with the most stable being from the boat-chair (BC) family. Other notable conformational families include the crown , boat-boat (BB) , and twist-chair-chair (TCC) . The energy barriers between these conformations are often small, leading to a dynamic equilibrium at room temperature.

The introduction of two methyl groups at the 1 and 4 positions of the cyclooctane ring creates two diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. The conformational analysis of these isomers must consider not only the preferred conformation of the cyclooctane ring itself but also the steric interactions of the methyl groups with the ring and with each other.

Computational Methodology for Conformational Analysis

A robust computational workflow is essential for accurately mapping the potential energy surface of a flexible molecule like this compound. The following protocol outlines a validated approach.

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Construct the 2D structures of both cis- and trans-1,4-dimethylcyclooctane.

    • Generate initial 3D coordinates using a molecular mechanics force field (e.g., MMFF94 or UFF).

  • Conformational Search:

    • Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface. A common approach is to use a combination of molecular mechanics and molecular dynamics simulations.

    • The goal is to identify all unique low-energy conformers. For medium-sized rings, it is crucial to use a method capable of overcoming the energy barriers between different ring conformations.

  • Geometry Optimization and Energy Minimization:

    • Each unique conformer identified in the search should be subjected to full geometry optimization using a more accurate quantum mechanical method.

    • Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose. A common choice is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[4] This level of theory is generally sufficient for obtaining reliable geometries and relative energies of organic molecules.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation for each optimized structure at the same level of theory.

    • This serves two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Refinement of Relative Energies:

    • For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., DLPNO-CCSD(T)), with a larger basis set.[5]

    • The final relative energies of the conformers should be reported as Gibbs free energies, which account for both enthalpic and entropic contributions at a given temperature.

Rationale Behind Method Selection

The choice of computational methods is a critical aspect of theoretical studies. A multi-step approach is favored because it is computationally efficient. A fast but less accurate method (molecular mechanics) is used to broadly explore the conformational space, while a more accurate but computationally expensive method (DFT) is used to refine the geometries and energies of the most promising candidates. The final, high-level single-point energy calculation provides a "gold standard" benchmark for the relative energies. This hierarchical approach ensures a thorough and reliable conformational analysis.

Conformational Preferences of this compound

Based on the principles of conformational analysis and computational studies of analogous systems, we can predict the likely conformational preferences of the cis and trans isomers of this compound.

cis-1,4-Dimethylcyclooctane

In the cis isomer, both methyl groups are on the same face of the cyclooctane ring. This arrangement will likely lead to significant steric strain in many of the possible ring conformations. To minimize this strain, the cyclooctane ring will adopt a conformation that allows the methyl groups to occupy positions that are as far apart as possible and pseudo-equatorial in character. However, due to the cis relationship, it is inevitable that one methyl group will experience more steric hindrance than the other in any given conformation. The molecule will exist as a rapidly equilibrating mixture of two equivalent conformations through ring inversion.

trans-1,4-Dimethylcyclooctane

The trans isomer has the methyl groups on opposite faces of the ring. This configuration allows for the possibility of a conformation where both methyl groups occupy sterically favored pseudo-equatorial positions. Therefore, it is anticipated that the most stable conformer of the trans isomer will be lower in energy than the most stable conformer of the cis isomer. The trans isomer is expected to exist predominantly in a single, low-energy conformation.

Illustrative Relative Energies
IsomerRing ConformationMethyl Group OrientationsIllustrative Relative Gibbs Free Energy (kcal/mol)
transBoat-Chair (BC)Di-pseudo-equatorial0.0 (Global Minimum)
transTwist-Boat-Chair (TBC)Pseudo-equatorial/Pseudo-axial~ 1.5 - 2.5
cisBoat-Chair (BC)Pseudo-equatorial/Pseudo-axial~ 2.0 - 3.0
transBoat-Chair (BC)Di-pseudo-axial> 5.0

Experimental Validation: The Role of NMR Spectroscopy

While computational methods provide a powerful tool for predicting conformational preferences, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformations of molecules in solution.[6]

Key NMR parameters for conformational analysis include:

  • Coupling Constants (J-values): The magnitude of the coupling constant between two protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring these values, it is possible to deduce the geometry of the ring.

  • Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space, regardless of whether they are bonded. NOE data can be used to determine inter-proton distances and thus provide strong evidence for a particular conformation.

For this compound, a detailed analysis of the 1H NMR spectrum, including 2D techniques like COSY and NOESY, would be required to assign all proton signals and measure the relevant coupling constants and NOEs. These experimental data could then be compared with the values predicted for the computationally determined low-energy conformers to identify the predominant conformation in solution.

Conclusion and Implications for Drug Development

The theoretical and computational study of the conformations of this compound reveals a complex and dynamic system. The principles of angle, torsional, and steric strain, particularly transannular interactions, govern the preferred conformations of the cyclooctane ring. The stereochemical relationship of the methyl groups in the cis and trans isomers further dictates the relative stabilities of the various conformers.

For drug development professionals, this in-depth understanding is critical. The ability to predict the low-energy conformations of a cyclic scaffold allows for the rational design of molecules with specific three-dimensional shapes, leading to improved binding affinity and selectivity for their biological targets. The computational workflows outlined in this guide provide a robust framework for conducting such analyses, enabling the exploration of the conformational landscape of complex molecules and accelerating the drug discovery process.

Visualizations

Computational Workflow

Computational Workflow for Conformational Analysis cluster_prep Structure Preparation cluster_search Conformational Space Exploration cluster_refine Quantum Mechanical Refinement cluster_analysis Data Analysis start 2D Structure of cis/trans Isomers gen3d Generate Initial 3D Coordinates (MMFF94) start->gen3d conf_search Conformational Search (Molecular Mechanics / Dynamics) gen3d->conf_search dft_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->dft_opt freq_calc Vibrational Frequency Analysis dft_opt->freq_calc high_level Single-Point Energy (MP2 or CCSD(T)) freq_calc->high_level results Relative Gibbs Free Energies and Conformational Population high_level->results

Caption: A generalized workflow for the computational conformational analysis of this compound.

Key Strain Types in Cycloalkanes

Strain Types in Cycloalkanes TotalStrain Total Strain AngleStrain Angle Strain (Bond Angle Deviation) TotalStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) TotalStrain->TorsionalStrain StericStrain Steric Strain (van der Waals Repulsion) TotalStrain->StericStrain TransannularStrain Transannular Strain (Across-Ring Interactions) StericStrain->TransannularStrain subset of

Caption: The primary types of strain that determine the stability of cycloalkane conformations.

References

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • MacMillan Group. (2003, June 6). Conformational Analysis of Medium Rings.
  • Slideshare. (n.d.). Conformational analysis of medium rings.
  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes.
  • Journal of Computer-Aided Molecular Design. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Conformational properties of cyclooctane: A molecular dynamics simulation study.
  • ResearchGate. (n.d.). Computational Study of Inversion-topomerization Pathways in 1,3-Dimethylcyclohexane and 1,4-Dimethylcyclohexane: Ab Initio Conformational Analysis.
  • PeerJ. (2025). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors.
  • AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis.

Sources

A Technical Guide to the Spectroscopic Properties of cis- and trans-1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of cis- and trans-1,4-dimethylcyclooctane. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the conformational complexities of the cyclooctane ring system and its profound impact on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating theoretical principles with practical, field-proven insights, this guide offers a comprehensive framework for distinguishing between these two diastereomers, a critical task in stereoselective synthesis and conformational analysis. Detailed experimental protocols, comparative data tables, and explanatory diagrams are provided to serve as a definitive resource for the spectroscopic characterization of substituted medium-ring cycloalkanes.

Introduction: The Conformational Challenge of the Cyclooctane Ring

Cyclooctane and its derivatives are fundamental scaffolds in organic chemistry, appearing in natural products, pharmaceuticals, and fragrance compounds. Unlike the well-behaved cyclohexane ring, the eight-membered cyclooctane ring is significantly more flexible, existing in a complex equilibrium of several low-energy conformations, primarily belonging to the boat-chair (BC) and crown families. This conformational dynamism presents a unique challenge for structural elucidation.

The introduction of two methyl substituents at the 1 and 4 positions creates two diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. The relative orientation of these methyl groups dramatically influences the stability of the various ring conformations, leading to distinct, time-averaged molecular symmetries. These differences in symmetry and steric environment are the keys to distinguishing the isomers using modern spectroscopic techniques. This guide will explore how ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry can be leveraged to unambiguously identify and characterize these isomers.

The Conformational Landscape: Why Isomers Behave Differently

To interpret the spectroscopic data of 1,4-dimethylcyclooctane isomers, one must first appreciate their underlying conformational preferences. The cyclooctane ring is not planar; it contorts to minimize both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). Computational studies and experimental evidence have identified a landscape of several stable conformers.[1]

For cis-1,4-dimethylcyclooctane, the molecule can adopt conformations where the methyl groups occupy positions that minimize steric hindrance. Due to rapid conformational interconversion at room temperature, the molecule possesses a higher degree of time-averaged symmetry. This is analogous to how cis-1,4-dimethylcyclohexane exists as a rapidly flipping mixture of two identical axial-equatorial conformers.[2]

Conversely, trans-1,4-dimethylcyclooctane has a lower degree of symmetry. The two methyl groups are on opposite faces of the ring system. This arrangement restricts the available low-energy conformations compared to the cis isomer, leading to a more rigid structure on average. This fundamental difference in molecular symmetry is the most powerful diagnostic tool, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is the most definitive technique for distinguishing between the cis and trans isomers of this compound. The key lies in the number of unique signals observed in the ¹³C NMR spectrum and the complexity and chemical shifts in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: Counting the Carbons

The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. This provides a clear and immediate distinction between the two isomers.

  • cis-1,4-Dimethylcyclooctane: Due to its higher time-averaged symmetry, several carbon atoms become chemically equivalent. We can predict the number of signals by considering a plane of symmetry that bisects the molecule. This results in a simplified spectrum with fewer than the 10 signals that would be expected for a completely asymmetric molecule. For the analogous cis-1,4-dimethylcyclohexane, three signals are observed for the ring carbons and one for the methyl groups.[3][4] A similar simplifying effect is expected for the cyclooctane analogue.

  • trans-1,4-Dimethylcyclooctane: The lower symmetry of the trans isomer means that most, if not all, of the carbon atoms are in unique chemical environments. This leads to a more complex spectrum with a greater number of signals, approaching the maximum of 10 (8 for the ring, 2 for the methyls).

This stark difference in the number of observed peaks is the most reliable method for assigning the stereochemistry of the isomers.

¹H NMR Spectroscopy: Probing the Proton Environment

While ¹H NMR spectra of cycloalkanes can be complex due to small chemical shift differences and extensive spin-spin coupling, they provide valuable corroborating evidence.[5]

  • Chemical Shifts: The proton signals for both isomers will primarily appear in the aliphatic region (approx. 0.8-1.8 ppm). The methyl group protons will typically resonate at the high-field end of this range, around 0.9 ppm, appearing as doublets or complex multiplets depending on the coupling to the adjacent methine proton.[5][6] The ring methylene and methine protons will form a complex, often overlapping series of multiplets that are difficult to resolve completely without advanced 2D NMR techniques.[5]

  • Spectral Complexity: The trans isomer, being less symmetric, is expected to show a more complex and dispersed pattern of signals for the ring protons compared to the cis isomer. The higher symmetry of the cis isomer leads to more chemical shift equivalency, resulting in a comparatively simpler, though still complex, spectral pattern.

Table 1: Predicted NMR Spectroscopic Data for this compound Isomers
Spectroscopic Featurecis-1,4-Dimethylcyclooctanetrans-1,4-DimethylcyclooctaneRationale
¹³C NMR Signals Fewer signals (e.g., 4-5)More signals (e.g., 8-10)Higher time-averaged symmetry leads to equivalent carbons.
¹H NMR Methyl Signal ~0.9 ppm, simpler multiplet~0.9 ppm, potentially more complexAveraging of magnetic environments.
¹H NMR Ring Protons Complex, overlapping multipletsVery complex, more dispersed multipletsLower symmetry leads to greater magnetic non-equivalence.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While less definitive than NMR for stereoisomer determination, it provides a characteristic fingerprint. For alkanes and cycloalkanes, the spectra are dominated by C-H and C-C bond vibrations.[7]

  • C-H Stretching: Both isomers will exhibit strong absorption bands in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H stretching.[7][8]

  • C-H Bending: Methyl groups show characteristic bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, while methylene groups absorb near 1465 cm⁻¹.[8] These absorptions will be present in both isomers.

  • Fingerprint Region (below 1500 cm⁻¹): Subtle differences between the cis and trans isomers may appear in the complex fingerprint region (800-1300 cm⁻¹).[8] These differences arise from variations in the skeletal C-C vibrations and bending modes, which are sensitive to the overall molecular conformation and symmetry. However, assigning specific bands in this region to distinguish the isomers is non-trivial without authentic reference spectra. The IR spectrum of the parent cyclooctane shows characteristic alkane absorptions.[9]

Mass Spectrometry (MS): Fragmentation and Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[10] Both cis- and trans-1,4-dimethylcyclooctane have the same molecular formula (C₁₀H₂₀) and molecular weight (140.27 g/mol ).[11][12][13]

  • Molecular Ion (M⁺): A molecular ion peak at m/z = 140 should be observable for both isomers.

  • Fragmentation Patterns: The primary fragmentation pathway for cycloalkanes involves the loss of alkyl groups.[14] A prominent fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation at m/z = 125. Another common fragmentation is the loss of an ethyl group (•C₂H₅, 29 Da), leading to a peak at m/z = 111.

  • Distinguishing Isomers: Differentiating diastereomers by electron ionization mass spectrometry is often challenging because they can produce very similar fragmentation patterns. The NIST WebBook contains mass spectra for both the cis and trans isomers, which can be used as references.[11][15] While the major fragments are the same, subtle differences in the relative intensities of certain fragment ions might be discernible, reflecting the different steric environments and stabilities of the precursor molecular ions. For example, the isomer that can more readily form a stable radical cation upon fragmentation may show a different abundance of certain daughter ions.

Experimental Protocols and Workflows

Achieving high-quality, reproducible spectroscopic data requires meticulous experimental technique.

Protocol: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Solvent Choice: CDCl₃ is a standard choice. For variable-temperature studies, a solvent with a wider liquid range, like toluene-d₈, may be necessary. Ensure high-purity solvent to avoid interfering signals.[16][17]

  • ¹³C NMR Acquisition:

    • Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a proton-decoupled spectrum to produce singlets for each unique carbon.

    • Ensure a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, especially for quaternary carbons if present.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse spectrum.

    • Optimize spectral width to cover the aliphatic region.

    • Resolution is key; ensure proper shimming of the magnetic field to obtain sharp lines and resolve fine coupling patterns.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Peak pick and report the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Spectroscopic Analysis Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of the this compound isomers.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Assignment cluster_result Final Assignment Sample Purified Isomer (cis or trans) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS C13_Count Count ¹³C Signals NMR->C13_Count H1_Pattern Analyze ¹H Patterns NMR->H1_Pattern IR_Fingerprint Compare IR Fingerprint IR->IR_Fingerprint MS_Frag Analyze MS Fragments (m/z 140, 125, etc.) MS->MS_Frag Compare Compare Data C13_Count->Compare H1_Pattern->Compare IR_Fingerprint->Compare MS_Frag->Compare Cis cis-Isomer (Fewer ¹³C Signals) Compare->Cis Low Count Trans trans-Isomer (More ¹³C Signals) Compare->Trans High Count caption Fig 1. Workflow for Spectroscopic Isomer Differentiation.

Sources

molecular formula and structure of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dimethylcyclooctane: Structure, Conformation, and Characterization

Abstract

This compound (C10H20) is a saturated cyclic hydrocarbon that serves as a significant model compound for conformational analysis in medium-sized ring systems. The presence of two methyl substituents on the flexible eight-membered cyclooctane ring introduces complex stereochemical and conformational challenges. This guide provides a detailed examination of the molecular structure, stereoisomerism, and conformational landscape of its cis and trans isomers. Furthermore, it outlines key spectroscopic data for characterization and discusses relevant synthetic approaches, offering a comprehensive resource for researchers in organic chemistry, stereochemistry, and computational chemistry.

Molecular Formula and Physicochemical Properties

The fundamental identity of this compound is established by its molecular formula and resulting physical properties.

  • Molecular Formula: C10H20

  • Molecular Weight: 140.27 g/mol

  • Composition: Carbon (85.63%), Hydrogen (14.37%)

  • CAS Number: 26348-57-6

As a disubstituted cycloalkane, its structure is characterized by a non-planar eight-membered carbon ring with two methyl group substituents. The relative orientation of these methyl groups gives rise to distinct stereoisomers.

Stereoisomerism: Cis and Trans Configurations

The spatial arrangement of the two methyl groups across the cyclooctane ring defines two geometric isomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane.

  • cis-1,4-Dimethylcyclooctane: In this isomer, both methyl groups are located on the same face of the cyclooctane ring. The molecule possesses a plane of symmetry in certain conformations, but it is chiral overall and exists as a pair of enantiomers.

  • trans-1,4-Dimethylcyclooctane: Here, the methyl groups are situated on opposite faces of the ring. This isomer contains a center of inversion in its most stable conformation, making it an achiral meso compound.

The distinction between these isomers is fundamental to understanding their differing physical properties and conformational preferences.

G cluster_isomers Stereoisomers of this compound cluster_structure Core Structure cis cis-1,4-Dimethylcyclooctane (Enantiomeric Pair) Methyl groups on same face trans trans-1,4-Dimethylcyclooctane (Meso Compound) Methyl groups on opposite faces parent Cyclooctane Ring (C8H16) parent->cis Substituents at C1, C4 parent->trans Substituents at C1, C4

Caption: Logical relationship between the core cyclooctane structure and its cis/trans isomers.

Conformational Analysis

The cyclooctane ring is highly flexible and can adopt several low-energy conformations, with the boat-chair (BC) family being the most stable for the parent cycloalkane. The introduction of methyl groups significantly influences the conformational energy landscape due to steric interactions (1,3-diaxial-like) and transannular strain.

Computational studies and experimental evidence indicate that the preferred conformations for the isomers are as follows:

  • For trans-1,4-dimethylcyclooctane , the most stable conformation is a boat-chair (BC) form where both methyl groups occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement avoids unfavorable transannular interactions that would arise if the methyl groups were in pseudo-axial positions.

  • For cis-1,4-dimethylcyclooctane , the conformational analysis is more complex. The lowest energy conformation is also derived from the boat-chair family, but it involves one methyl group in a pseudo-equatorial position and the other in a pseudo-axial position to best accommodate the cis-configuration.

The energy difference between various possible conformations (e.g., boat-chair, twist-boat-chair, crown) is often small, leading to a dynamic equilibrium of multiple conformers at room temperature.

G cluster_workflow Conformational Analysis Workflow start Identify Isomer (cis or trans) step1 Generate Potential Conformations (Boat-Chair, Crown, etc.) start->step1 step2 Perform Energy Minimization (Computational Chemistry) step1->step2 step3 Analyze Steric & Torsional Strain step2->step3 end Identify Most Stable Conformer(s) step3->end

Caption: A generalized workflow for determining the most stable conformer of a substituted cycloalkane.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and differentiation of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for this purpose. The chemical shifts and coupling constants are highly sensitive to the conformation and stereochemistry.

¹³C NMR Data Summary
Nucleus
CH3 (Methyl)
CH (Methine)
CH2 (Methylene)
Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the presence of a saturated hydrocarbon structure.

IR Data Summary
Functional Group
C-H
C-H
C-H
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z = 140.

  • Key Fragments: Loss of a methyl group ([M-15]⁺) at m/z = 125 is a prominent peak. Further fragmentation involves the cleavage of the cyclooctane ring.

Synthesis and Reactions

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common route to substituted cycloalkanes is the catalytic hydrogenation of the corresponding cycloalkene. For this compound, a potential precursor is 1,4-dimethylcycloocta-1,5-diene.

Objective: To reduce the double bonds of a dimethylcyclooctadiene precursor to yield this compound.

Methodology:

  • Reactor Setup: A solution of the starting diene in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2), is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

  • Reaction: The mixture is agitated vigorously at room temperature or with gentle heating until hydrogen uptake ceases, indicating the reaction is complete.

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield the final this compound.

This process typically yields a mixture of cis and trans isomers, the ratio of which depends on the catalyst and reaction conditions.

Applications and Research Significance

This compound is primarily of academic interest. Its main application is in fundamental research concerning:

  • Conformational Analysis: It serves as a textbook example for studying the complex energy surfaces of medium-sized rings.

  • Computational Chemistry: The molecule is used as a benchmark for testing and validating new computational methods aimed at accurately predicting conformational energies and geometries.

  • Stereochemical Studies: It provides a clear case for understanding the interplay between geometric isomerism (cis/trans) and conformational preferences in cyclic systems.

References

  • National Institute of Standards and Technology (NIST). Cyclooctane, 1,4-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
  • Dorofeeva, O. V., Mastryukov, V. S., Allinger, N. L., & Almenningen, A. (1985). The molecular structures of cis- and trans-1,4-dimethylcyclooctane as studied by electron diffraction and molecular mechanics. The Journal of Physical Chemistry, 89(2), 252–257. [Link]

The Synthesis of 1,4-Dimethylcyclooctane: A Tale of Modern Innovation Rooted in Classic Synthetic Challenges

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylcyclooctane (DMCO), a saturated eight-membered carbocycle, has recently emerged from relative obscurity to become a molecule of significant interest, primarily as a high-performance sustainable aviation fuel (SAF) blendstock. Its synthesis, particularly through modern catalytic methods, offers a compelling case study in the efficient construction of medium-sized rings—a historical challenge in organic chemistry. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, with a detailed exploration of the contemporary methodologies that have defined its modern relevance. While the initial synthesis of this specific molecule is not prominently documented in historical literature, its story is intrinsically linked to the broader evolution of synthetic strategies for cyclooctane derivatives.

Introduction: The Emerging Significance of this compound

Cyclooctanes, as conformationally complex eight-membered rings, have long been a subject of academic interest in stereochemical and computational studies. However, the practical applications of many substituted cyclooctanes have been limited by synthetic accessibility. The recent focus on decarbonizing the aviation industry has propelled this compound into the spotlight. Sourced from biomass, DMCO exhibits superior combustion properties, including a higher gravimetric and volumetric net heat of combustion compared to conventional jet fuels.[1] Its branched cyclic structure also imparts excellent low-temperature properties, making it a promising candidate for developing 100% renewable jet fuels.[1]

This guide will first delve into the state-of-the-art synthesis of this compound, which underscores the power of modern catalysis. Subsequently, it will explore the historical context of medium-sized ring synthesis, providing insight into the classical approaches that likely would have been employed for such a target before the advent of contemporary methods.

The Modern Era: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

The most efficient and scalable synthesis of this compound reported to date is a two-step process commencing with the dimerization of isoprene, a readily available bio-derived monomer.[1][2] This method, developed by chemists at the U.S. Naval Air Warfare Center, has paved the way for the cost-effective production of DMCO.[2]

Step 1: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

The cornerstone of this modern synthesis is the highly selective [4+4] cycloaddition of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD). This reaction is catalyzed by a low-valent iron complex stabilized by a pyridineimine ligand.[2] The use of an iron catalyst is particularly advantageous due to its low cost and low toxicity compared to other transition metals.

The reaction proceeds with high selectivity for the [4+4] cycloaddition product over the [4+2] cycloaddition (Diels-Alder) product. This selectivity is crucial for maximizing the yield of the desired eight-membered ring precursor. The reaction is typically carried out at room temperature and can be performed on a preparative scale with low catalyst loadings.[1]

Experimental Protocol: Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) [1]

  • Reaction Setup: A Schlenk flask is charged with an iron(II) halide precatalyst and a pyridineimine ligand under an inert atmosphere (e.g., argon).

  • Solvent and Reagent Addition: Anhydrous solvent (e.g., tetrahydrofuran) is added, followed by a portion of isoprene.

  • Catalyst Activation: A Grignard reagent (e.g., methylmagnesium chloride) is added to reduce the iron(II) precatalyst to the active low-valent iron species.

  • Reaction Execution: The remaining isoprene is added, and the reaction mixture is stirred at room temperature.

  • Workup and Purification: The reaction is quenched, and the product, 1,6-dimethyl-1,5-cyclooctadiene, is isolated by distillation.

This highly efficient process can achieve yields of over 90%.[1]

Step 2: Hydrogenation of 1,6-Dimethyl-1,5-cyclooctadiene

The second step involves the catalytic hydrogenation of the newly formed 1,6-dimethyl-1,5-cyclooctadiene to yield this compound. This is a standard procedure for the reduction of alkenes to alkanes.

Experimental Protocol: Synthesis of this compound (DMCO) [1]

  • Reaction Setup: A pressure reactor is charged with 1,6-dimethyl-1,5-cyclooctadiene and a hydrogenation catalyst (e.g., palladium on carbon).

  • Solvent Addition: A suitable solvent, such as ethanol or ethyl acetate, is added.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is stirred, often with heating, until the reaction is complete.

  • Workup and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. The product is a mixture of cis- and trans-isomers.[1]

The overall modern synthesis is summarized in the following workflow:

Workflow for the modern synthesis of this compound.

Historical Perspective: The Challenge of Medium-Sized Rings

The direct and high-yielding synthesis of this compound is a relatively recent achievement. Historically, the construction of medium-sized rings (8-11 membered) has been a formidable challenge in organic synthesis. Early attempts at direct cyclization of long-chain precursors were often plagued by low yields due to competing intermolecular reactions and unfavorable entropic factors.

While a definitive first synthesis of this compound is not readily apparent in a survey of historical chemical literature, it is instructive to consider the classical methods that were available to chemists for the formation of cyclooctane rings. These methods, while often less efficient than modern approaches, laid the conceptual groundwork for the synthesis of complex cyclic molecules.

Classical Ring-Forming Reactions
  • Acyloin Condensation: This reductive coupling of dicarboxylic esters was a powerful tool for the formation of large rings. It is conceivable that a suitably substituted adipic acid derivative could have been used to construct a functionalized six-membered ring, which might then be elaborated to a cyclooctane derivative through ring expansion.

  • Thorpe-Ziegler Cyclization: This base-catalyzed intramolecular condensation of dinitriles was another important method for ring formation. A long-chain dinitrile could, in principle, be cyclized to a cyanocycloalkanone, which could then be further modified.

  • Dieckmann Condensation: The intramolecular condensation of a diester to form a β-keto ester is a classic method for forming five- and six-membered rings. While less common for larger rings, under high-dilution conditions, it could potentially be used to form medium-sized rings.

Ring Expansion and Fragmentation Strategies

Given the difficulties of direct cyclization, ring expansion and fragmentation reactions were often employed for the synthesis of medium-sized rings.

  • Cope Rearrangement: The[2][2]-sigmatropic rearrangement of 1,5-dienes, discovered by Arthur C. Cope, provides a powerful method for the formation of cyclooctadiene rings from divinylcyclobutanes. It is plausible that an early synthesis of a dimethylcyclooctadiene could have utilized this methodology, followed by hydrogenation.

  • Fragmentation of Bicyclic Systems: The fragmentation of bicyclic precursors, often synthesized via more favorable intramolecular cyclizations, was another strategy to access medium-sized rings.

The logical progression of these historical approaches can be visualized as follows:

historical_synthesis cluster_classical Classical Ring-Forming Reactions cluster_rearrangement Rearrangement & Fragmentation acyloin Acyloin Condensation cyclooctane_derivative Substituted Cyclooctane acyloin->cyclooctane_derivative thorpe_ziegler Thorpe-Ziegler Cyclization thorpe_ziegler->cyclooctane_derivative dieckmann Dieckmann Condensation dieckmann->cyclooctane_derivative cope Cope Rearrangement cope->cyclooctane_derivative fragmentation Fragmentation Reactions fragmentation->cyclooctane_derivative precursors Acyclic Precursors (Diesters, Dinitriles, etc.) precursors->acyloin Direct Cyclization (often low yield) precursors->thorpe_ziegler Direct Cyclization (often low yield) precursors->dieckmann Direct Cyclization (often low yield) bicyclic Bicyclic Precursors bicyclic->cope Ring Expansion/Fragmentation bicyclic->fragmentation Ring Expansion/Fragmentation

Conceptual pathways for historical synthesis of substituted cyclooctanes.

Stereochemistry and Conformational Analysis

This compound exists as two diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. The modern synthesis via hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene produces a mixture of these two isomers.[1]

The stereochemical and conformational analysis of cyclooctane and its derivatives is significantly more complex than that of the well-studied cyclohexane system. Cyclooctane can adopt several low-energy conformations, with the boat-chair being the most stable.[3] The introduction of two methyl groups at the 1 and 4 positions further complicates the conformational landscape.

While a detailed conformational analysis of this compound is beyond the scope of this guide, it is analogous to the more familiar 1,4-dimethylcyclohexane system, where the trans isomer is more stable than the cis isomer due to the preference for both methyl groups to occupy equatorial-like positions to minimize steric interactions.[3]

IsomerRelative StereochemistryKey Conformational Feature
cis-1,4-DimethylcyclooctaneMethyl groups on the same face of the ringOne methyl group will likely occupy an axial-like position, leading to greater steric strain.
trans-1,4-DimethylcyclooctaneMethyl groups on opposite faces of the ringBoth methyl groups can adopt more stable equatorial-like positions.

Conclusion

The synthesis of this compound encapsulates a broader narrative in organic chemistry: the persistent quest for efficient methods to construct complex molecular architectures. While the early history of its synthesis is not clearly defined, the challenges faced by pioneering chemists in the realm of medium-sized rings highlight the significance of the modern, highly efficient iron-catalyzed approach. This contemporary synthesis has not only made this compound readily accessible but has also positioned it as a key player in the development of sustainable energy solutions. For researchers in drug development and other fields, the evolution of this compound synthesis serves as a powerful reminder of how advancements in catalytic methods can unlock the potential of previously obscure molecules.

References

  • Harvey, B. G., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(19), 5338-5345. [Link]
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • TechLink. (n.d.). This compound high-performance jet fuel additive.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a High-Performance Cycloalkane

1,4-Dimethylcyclooctane (DMCO), a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀, has emerged from relative obscurity to become a molecule of significant interest, particularly in the field of advanced biofuels.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into its stereoisomerism, conformational landscape, synthesis, and spectral characterization, offering insights grounded in established scientific principles and recent research findings. The unique structural attributes of DMCO, particularly its non-planar, flexible eight-membered ring and the stereochemical implications of its two methyl substituents, give rise to a fascinating array of properties that are ripe for exploration and exploitation.

Molecular Structure and Stereoisomerism

This compound exists as two primary stereoisomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. This isomerism arises from the relative orientation of the two methyl groups attached to the cyclooctane ring.

  • cis-1,4-Dimethylcyclooctane: In this isomer, both methyl groups are on the same face of the cyclooctane ring.[4][5][6]

  • trans-1,4-Dimethylcyclooctane: In this isomer, the methyl groups are on opposite faces of the ring.[7][8]

The distinction between these isomers is crucial as it dictates their three-dimensional shape, which in turn influences their physical properties and chemical reactivity.

Diagram of cis and trans Isomers of this compound

G cluster_cis cis-1,4-Dimethylcyclooctane cluster_trans trans-1,4-Dimethylcyclooctane cis_C1 C cis_C2 C cis_C1->cis_C2 cis_Me1 CH₃ cis_C1->cis_Me1 cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_Me2 CH₃ cis_C4->cis_Me2 cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1 cis_C7 C cis_C8 C trans_C1 C trans_C2 C trans_C1->trans_C2 trans_Me1 CH₃ trans_C1->trans_Me1 trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_Me2 CH₃ trans_C4->trans_Me2 trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1 trans_C7 C trans_C8 C

Caption: 2D representation of cis and trans isomers.

Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₀[4][9][10]
Molecular Weight 140.27 g/mol [4][9][10]
CAS Number (cis) 13151-99-0[4][5][6]
CAS Number (trans) 13151-98-9[7][8]
Appearance Colorless liquid (predicted)
Boiling Point ~170-180 °C (predicted)
Density ~0.82 g/cm³ (predicted)
Heat of Combustion Higher than conventional jet fuel[1][2][3]
Kinematic Viscosity (-20 °C) 4.17 mm²/s[3]

Of particular note is its application as a high-performance bio-jet fuel, where its cyclic structure contributes to a higher density and volumetric net heat of combustion compared to conventional jet fuels.[1][2][3] Its low-temperature viscosity is also a critical parameter for aviation applications.

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is relatively inert, a characteristic of alkanes often referred to as paraffins. Its reactivity is primarily centered around combustion and, under specific conditions, free-radical reactions. The eight-membered ring of cyclooctane is not significantly strained compared to smaller rings like cyclopropane or cyclobutane, contributing to its stability.

Conformational Analysis: A Flexible Ring System

Unlike the relatively rigid cyclohexane ring, which predominantly exists in a chair conformation, cyclooctane and its derivatives exhibit a more complex and flexible conformational landscape. The larger ring size allows for a variety of low-energy conformations, including the boat-chair (the most stable), crown , boat-boat , and twist-chair forms.

The presence of the two methyl groups in this compound further complicates this landscape. The relative stability of the cis and trans isomers, and their respective conformers, is determined by a delicate balance of steric interactions, including:

  • 1,3-Diaxial-like Interactions: Repulsive interactions between an axial-like methyl group and other axial-like hydrogens on the ring.

  • Gauche-butane-like Interactions: Steric strain arising from the proximity of methyl groups and adjacent ring carbons.

  • Transannular Interactions: Repulsive forces between atoms across the ring.

By analogy with 1,4-dimethylcyclohexane, the trans isomer of this compound is expected to be thermodynamically more stable than the cis isomer. This is because the trans isomer can adopt conformations where both methyl groups occupy pseudo-equatorial positions, minimizing steric strain. In contrast, the cis isomer must have one pseudo-axial and one pseudo-equatorial methyl group, leading to greater steric hindrance.

Conformational Energy Landscape Workflow

G cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_struct Define Molecular Structures (cis and trans isomers) conf_search Conformational Search (e.g., Molecular Mechanics) mol_struct->conf_search dft_opt DFT Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation (Confirm minima) dft_opt->freq_calc nmr_exp Variable Temperature NMR dft_opt->nmr_exp Compare with calculated structures energy_profile Calculate Relative Energies (kcal/mol) freq_calc->energy_profile thermo_data Derive Thermodynamic Parameters (ΔG, ΔH, ΔS) energy_profile->thermo_data Correlate with experimental data coupling_const Analyze Coupling Constants nmr_exp->coupling_const coupling_const->thermo_data

Caption: Workflow for conformational analysis.

Synthesis of this compound

A highly efficient and selective synthesis of this compound has been developed, which is particularly attractive for its potential use of bio-derived starting materials.[1][2] The synthesis involves a two-step process:

  • Iron-Catalyzed [4+4]-Cycloaddition of Isoprene: Two molecules of isoprene undergo a cycloaddition reaction to form 1,6-dimethyl-1,5-cyclooctadiene. This reaction is catalyzed by a specific iron-based catalyst.[1][2][3]

  • Hydrogenation: The resulting diene is then hydrogenated to yield this compound. This step saturates the double bonds in the ring.

Experimental Protocol: Iron-Catalyzed [4+4]-Cycloaddition of Isoprene

The following protocol is adapted from published literature and provides a representative procedure for the synthesis of the precursor to this compound.[1]

Materials:

  • Isoprene (purified)

  • [(MePI)FeCl(μ-Cl)]₂ (Iron catalyst precursor)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a glovebox, an oven-dried Schlenk flask is charged with the iron catalyst precursor.

  • Anhydrous, deoxygenated solvent is added to the flask.

  • Purified isoprene is added to the reaction mixture.

  • The flask is sealed and removed from the glovebox.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified time (e.g., 24 hours).

  • The reaction progress is monitored by techniques such as Gas Chromatography (GC).

  • Upon completion, the catalyst is removed, and the product, 1,6-dimethyl-1,5-cyclooctadiene, is purified.

Experimental Protocol: Hydrogenation of 1,6-Dimethyl-1,5-cyclooctadiene

Materials:

  • 1,6-Dimethyl-1,5-cyclooctadiene

  • Hydrogenation catalyst (e.g., Palladium on carbon, PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • The diene is dissolved in a suitable solvent in a high-pressure reactor vessel.

  • The hydrogenation catalyst is carefully added to the solution.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed.

  • The reaction is then cooled, and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration (e.g., through Celite).

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Spectral Characterization

The characterization of this compound and its isomers relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally obtained spectra for this compound are not widely published, predictions based on related structures and general principles of NMR spectroscopy can be made.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous, conformationally non-equivalent protons on the cyclooctane ring. The methyl protons would likely appear as a doublet or a complex multiplet in the upfield region (around 0.8-1.2 ppm). The ring protons would resonate as a broad, overlapping series of multiplets in the range of 1.2-1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide more distinct signals for the different carbon environments. The methyl carbons would appear upfield (around 20-30 ppm). The methine carbons (to which the methyl groups are attached) and the various methylene carbons of the ring would resonate in the 30-45 ppm range. The exact chemical shifts would be sensitive to the cis or trans stereochemistry and the preferred conformation. For instance, in the more stable diequatorial-like conformer of the trans isomer, one would expect a simpler spectrum compared to the cis isomer due to higher symmetry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the cis and trans isomers of this compound and for confirming their molecular weight. The isomers are expected to have slightly different retention times on a standard non-polar GC column. The mass spectrum for both isomers would show a molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight of C₁₀H₂₀. The fragmentation pattern would be characteristic of a cyclic alkane, with prominent peaks corresponding to the loss of methyl groups and various ring fragments.

Conclusion and Future Outlook

This compound is a molecule with growing importance, driven by its potential as a sustainable and high-performance fuel. Its synthesis from bio-derived isoprene positions it as a key player in the future of renewable energy. This guide has provided a detailed overview of its fundamental physical and chemical properties, from its stereoisomerism and complex conformational behavior to its synthesis and spectral characterization.

For researchers and scientists, a deeper understanding of the structure-property relationships of this compound and its isomers will be crucial for optimizing its performance in various applications. Further experimental and computational studies are warranted to fully elucidate the conformational energy landscape and to explore the reactivity of this intriguing cycloalkane. The insights gained from such studies will undoubtedly pave the way for new innovations in fuel science, materials chemistry, and beyond.

References

  • Rosenkoetter, K. E., Kennedy, C. R., Chirik, P. J., & Harvey, B. G. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(20), 5616–5623.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). cis-1,4-Dimethylcyclooctane. National Center for Biotechnology Information.
  • PubChem. (n.d.). trans-1,4-Dimethylcyclooctane. National Center for Biotechnology Information.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook.
  • Martin, S., Thompson, A. P., Coutsias, E. A., & Watson, J. P. (2010). Topology of cyclo-octane energy landscape. The Journal of Chemical Physics, 132(23), 234115.
  • Rzepa, H. S. (2010, January 31). The conformational analysis of cyclo-octane. Henry Rzepa's Blog.
  • Rao, R. S., Saravanan, D., Mohan, M., & Hemalatha, S. (2024). GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. Journal of Biomolecular Structure and Dynamics, 1-19.

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1,4-Dimethylcyclooctane CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dimethylcyclooctane: CAS Numbers, Nomenclature, and Stereochemistry

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure, identification, and properties is paramount. This guide provides a comprehensive technical overview of this compound, focusing on its Chemical Abstracts Service (CAS) numbers, systematic nomenclature, stereoisomerism, conformational analysis, synthesis, and spectroscopic characterization.

Chemical Identity and CAS Numbers

This compound is a saturated alicyclic hydrocarbon with the molecular formula C₁₀H₂₀. The presence of two methyl substituents on the cyclooctane ring gives rise to stereoisomers, each uniquely identified by a CAS number. The primary stereoisomers are cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. A third CAS number is often used to refer to a mixture of these isomers without specifying the stereochemistry.

Isomer/MixtureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
cis-1,4-Dimethylcyclooctane13151-99-0[1][2][3][4]C₁₀H₂₀140.27
trans-1,4-Dimethylcyclooctane13151-98-9[5]C₁₀H₂₀140.27
This compound (unspecified)33657-56-6[6]C₁₀H₂₀140.27

Nomenclature and Stereoisomerism

The nomenclature of this compound follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The key to understanding its nomenclature lies in its stereochemistry.

Stereoisomers

The two methyl groups can be on the same side of the cyclooctane ring's plane (cis) or on opposite sides (trans). This diastereomerism arises from the restricted rotation around the carbon-carbon single bonds within the cyclic structure.

  • cis-1,4-Dimethylcyclooctane : In this isomer, both methyl groups are oriented on the same face of the cyclooctane ring.

  • trans-1,4-Dimethylcyclooctane : In this isomer, the methyl groups are positioned on opposite faces of the ring.

It is important to note that due to the symmetry of the 1,4-disubstituted pattern, neither the cis nor the trans isomer is chiral, and therefore, they do not have enantiomers.

stereoisomers cluster_cis cis-1,4-Dimethylcyclooctane cluster_trans trans-1,4-Dimethylcyclooctane cis Same Side trans Opposite Sides This compound This compound cis-1,4-Dimethylcyclooctane cis-1,4-Dimethylcyclooctane This compound->cis-1,4-Dimethylcyclooctane Diastereomers trans-1,4-Dimethylcyclooctane trans-1,4-Dimethylcyclooctane This compound->trans-1,4-Dimethylcyclooctane Diastereomers synthesis_workflow Isoprene Isoprene DMCOD 1,5-Dimethyl-1,5-cyclooctadiene (DMCOD) Isoprene->DMCOD [4+4] Cycloaddition (Fe Catalyst) DMCO This compound (cis/trans mixture) DMCOD->DMCO Hydrogenation (e.g., H₂, Pd/C)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of a cis/trans Mixture

Step 1: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

  • In an inert atmosphere (e.g., a glovebox), charge a reaction vessel with an iron catalyst, such as one formed in situ from an iron(II) precursor.

  • Add isoprene to the reaction vessel.

  • Allow the reaction to proceed at room temperature with stirring.

  • Monitor the reaction for the formation of 1,5-dimethyl-1,5-cyclooctadiene (DMCOD).

  • Upon completion, the DMCOD can be isolated by distillation.

Step 2: Hydrogenation of 1,5-Dimethyl-1,5-cyclooctadiene

  • Dissolve the isolated DMCOD in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and pressure.

  • Stir the reaction until the uptake of hydrogen ceases, indicating the complete saturation of the double bonds.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield this compound as a mixture of cis and trans isomers.

Spectroscopic Characterization

The structural elucidation of the this compound isomers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers due to their different symmetries.

Expected ¹H NMR Features:

  • Methyl Protons: The protons of the two methyl groups will appear as a doublet in the upfield region of the spectrum. The chemical shift may differ slightly between the cis and trans isomers.

  • Ring Protons: The methylene and methine protons on the cyclooctane ring will produce a complex pattern of overlapping multiplets.

Expected ¹³C NMR Features:

The number of unique carbon signals will differ for the cis and trans isomers due to their symmetry.

  • cis-Isomer: Possesses a plane of symmetry, leading to a smaller number of distinct carbon signals.

  • trans-Isomer: Has a C₂ axis of symmetry, which also results in a reduced number of signals, but the chemical shifts will differ from the cis isomer.

IsomerPredicted ¹³C NMR Signals
cis-1,4-DimethylcyclooctaneFewer signals due to higher symmetry
trans-1,4-DimethylcyclooctaneDifferent set of signals compared to the cis isomer
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern is characteristic of saturated hydrocarbons, involving the loss of alkyl fragments.

Common Fragmentation Pathways:

  • Loss of a methyl group (-CH₃): A prominent peak at m/z 125.

  • Loss of an ethyl group (-C₂H₅): A peak at m/z 111.

  • Further fragmentation: A series of peaks corresponding to the loss of C₃H₇, C₄H₉, etc., from the molecular ion.

The relative intensities of the fragment ions may show subtle differences between the cis and trans isomers.

Conformational Analysis

Cyclooctane is a conformationally complex molecule, and the addition of two methyl groups further complicates its potential energy surface. The most stable conformations of cyclooctane are the boat-chair and the crown.

The conformational preferences of the cis and trans isomers of this compound can be predicted by analogy to the more extensively studied 1,4-dimethylcyclohexane system, keeping in mind the greater flexibility of the eight-membered ring.

  • cis-1,4-Dimethylcyclooctane: In this isomer, one methyl group will likely occupy a pseudo-axial position while the other occupies a pseudo-equatorial position to minimize steric strain. The ring can undergo conformational changes that interconvert these positions.

  • trans-1,4-Dimethylcyclooctane: The most stable conformation for the trans isomer is expected to have both methyl groups in pseudo-equatorial positions, thus avoiding unfavorable 1,3-diaxial-like interactions.

conformations cluster_cis cis-1,4-Dimethylcyclooctane cluster_trans trans-1,4-Dimethylcyclooctane cis_ae Pseudo-axial/Pseudo-equatorial cis_ea Pseudo-equatorial/Pseudo-axial cis_ae->cis_ea Ring Flip trans_ee Di-pseudo-equatorial (More Stable) trans_aa Di-pseudo-axial (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Conformational relationship of this compound isomers.

References

  • Cyclooctane, 1,4-dimethyl-, cis-. (n.d.). In NIST Chemistry WebBook.
  • Cyclooctane, 1,4-dimethyl-, trans-. (n.d.). In NIST Chemistry WebBook.
  • This compound. (n.d.). In PubChem.
  • cis-1,4-Dimethylcyclooctane. (n.d.). In PubChem.
  • trans-1,4-Dimethylcyclooctane. (n.d.). In PubChem.
  • Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. (2019). Green Chemistry.

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An In-depth Technical Guide to the Stereochemistry of 1,4-Dimethylcyclooctane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 1,4-dimethylcyclooctane, a molecule of significant interest in medicinal chemistry and material science due to its diverse conformational landscape. We will delve into the nuanced stereochemical relationships between its isomers, focusing on the principles of chirality, symmetry, and conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex cyclic system.

Introduction: The Stereochemical Complexity of Cyclooctane Systems

Cyclooctane and its derivatives present a fascinating stereochemical puzzle due to the inherent flexibility of the eight-membered ring. Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt a variety of conformations, with the boat-chair and twist-boat conformations being of lowest energy.[1][2][3] The introduction of substituents, such as two methyl groups in the 1,4-positions, further complicates this landscape, giving rise to multiple stereoisomers with distinct three-dimensional structures and properties. Understanding the stereochemistry of this compound is paramount for applications where molecular shape and chirality are critical, such as in the design of bioactive molecules and advanced materials.

This guide will systematically dissect the stereoisomers of this compound, which are categorized into two main diastereomeric sets: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane.

Analysis of cis-1,4-Dimethylcyclooctane: A Meso Compound

The cis-1,4-dimethylcyclooctane isomer is characterized by having both methyl groups on the same side of the cyclooctane ring.[4][5][6] Despite the presence of two stereocenters at the C1 and C4 positions, the cis isomer is an achiral meso compound.[7][8][9] This is due to the presence of a plane of symmetry that bisects the molecule, rendering it superimposable on its mirror image.[8][10]

A meso compound is an optically inactive member of a set of stereoisomers, at least two of which are optically active.[7][9] The key feature of a meso compound is the presence of an internal plane of symmetry that makes the molecule achiral as a whole, even though it contains chiral centers.[8][9] In the case of cis-1,4-dimethylcyclooctane, this plane of symmetry passes through the C1-C4 axis and the midpoints of the C2-C3 and C6-C7 bonds in certain conformations.

Analysis of trans-1,4-Dimethylcyclooctane: A Pair of Enantiomers

In contrast to the cis isomer, trans-1,4-dimethylcyclooctane is chiral. The two methyl groups are positioned on opposite sides of the cyclooctane ring, which eliminates the plane of symmetry present in the cis isomer.[11][12] Consequently, trans-1,4-dimethylcyclooctane exists as a pair of non-superimposable mirror images known as enantiomers.[10] These enantiomers are optically active, meaning they will rotate the plane of polarized light in equal but opposite directions.

The two enantiomers of trans-1,4-dimethylcyclooctane are designated as (1R,4R)-1,4-dimethylcyclooctane and (1S,4S)-1,4-dimethylcyclooctane based on the Cahn-Ingold-Prelog priority rules. A 50:50 mixture of these two enantiomers is called a racemic mixture and will be optically inactive.

Summary of Stereoisomers

In total, there are three stereoisomers of this compound: the meso cis isomer and the pair of enantiomeric trans isomers.

Isomer Stereochemical Description Chirality Number of Stereoisomers
cis-1,4-DimethylcyclooctaneMeso CompoundAchiral1
trans-1,4-DimethylcyclooctaneEnantiomeric PairChiral2

Conformational Analysis and Relative Stabilities

The conformational analysis of this compound is complex due to the flexibility of the eight-membered ring. The lowest energy conformation for cyclooctane is the boat-chair.[1][2][3] The presence of methyl groups influences the relative stabilities of the various conformations due to steric interactions.

For cis-1,4-dimethylcyclooctane, the methyl groups can occupy various positions in the boat-chair conformation. The most stable arrangement will seek to minimize steric strain, such as 1,3-diaxial-like interactions.

For trans-1,4-dimethylcyclooctane, the diequatorial-like conformation is generally more stable than the diaxial-like conformation, similar to the trend observed in substituted cyclohexanes.[13][14] The diaxial arrangement would introduce significant steric hindrance between the methyl groups and the rest of the ring.

A thorough computational analysis is often required to accurately predict the global minimum energy conformation and the relative populations of different conformers at equilibrium for each stereoisomer.

Experimental Methodologies for Synthesis and Separation

The synthesis of this compound can be achieved through various methods, including the iron-catalyzed [4+4] cycloaddition of isoprene followed by hydrogenation.[15] This method has been shown to be a selective and high-throughput process for producing this compound.[15]

The separation of the cis and trans diastereomers can typically be accomplished using chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[16] The different shapes and polarities of the diastereomers lead to differential interactions with the stationary phase of the chromatography column, allowing for their separation.

The separation of the enantiomers of trans-1,4-dimethylcyclooctane requires a chiral separation method. This can be achieved using chiral chromatography, where the stationary phase is itself chiral and interacts differently with the two enantiomers, leading to different retention times.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the stereoisomers of this compound. 1H and 13C NMR spectra will show distinct signals for the cis and trans isomers due to the different chemical environments of the protons and carbons in each molecule.[17][18] For example, the symmetry of the cis isomer will result in a simpler spectrum compared to the less symmetric trans isomer.

Mass spectrometry can be used to confirm the molecular weight of the isomers.[4][11] Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating the isomers and obtaining their mass spectra simultaneously.[5][16]

Applications in Drug Development and Material Science

The rigid, yet complex, three-dimensional structures of this compound isomers make them valuable scaffolds in drug discovery. The specific spatial arrangement of the methyl groups can influence how a molecule interacts with a biological target, such as an enzyme or a receptor. By synthesizing and testing the biological activity of pure stereoisomers, medicinal chemists can develop more potent and selective drugs.

In material science, the defined stereochemistry of these isomers can be exploited to create polymers and other materials with specific properties. For example, the chirality of the trans isomers could be used to synthesize chiral polymers with unique optical properties.

Conclusion

The stereochemistry of this compound is a rich and complex topic that highlights fundamental principles of organic chemistry. The existence of a meso cis isomer and a pair of chiral trans enantiomers, each with a unique conformational landscape, provides a compelling case study for the interplay of symmetry, chirality, and conformational flexibility. A thorough understanding of these stereochemical relationships is essential for scientists working in fields where molecular shape and recognition are of paramount importance.

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computational modeling of 1,4-Dimethylcyclooctane stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Modeling of 1,4-Dimethylcyclooctane Stability

Introduction: The Unique Challenge of Medium-Sized Rings

In the realm of computational chemistry, cycloalkanes serve as fundamental benchmarks for the accuracy and predictive power of modeling techniques. While small rings like cyclohexane are well-understood, with a clear preference for the strain-free chair conformation, medium-sized rings (C8-C11) present a far more complex challenge.[1][2] Cyclooctane, the parent structure of our target molecule, is notorious for its conformational intricacy, possessing a multitude of conformers with very similar energy levels.[1][3] This complexity arises from a delicate balance of angle strain, torsional strain, and transannular steric interactions (repulsions between atoms across the ring).[4][5]

The introduction of two methyl groups at the 1 and 4 positions further complicates this landscape. This compound exists as both cis and trans diastereomers, each with its own unique set of accessible conformations.[6][7] Determining the relative stability of these numerous structures is not merely an academic exercise; it is critical for understanding their potential roles in areas such as drug design, where molecular shape governs biological activity, and in materials science.

This guide provides a comprehensive, technically-grounded workflow for dissecting the conformational energy landscape of cis- and trans-1,4-Dimethylcyclooctane. We will proceed from a broad, efficient search using Molecular Mechanics (MM) to a highly accurate energy refinement using Quantum Mechanics (QM), explaining the causality behind each methodological choice. This multi-tiered approach is a field-proven strategy for balancing computational cost with chemical accuracy.[8][9]

Part 1: The Rationale for a Hierarchical Computational Strategy

A brute-force quantum mechanical search of the entire conformational space of this compound would be computationally prohibitive. Therefore, a hierarchical approach is employed. We first use a computationally inexpensive method to rapidly explore the potential energy surface and identify a pool of low-energy candidates. We then apply a more rigorous and accurate method to refine the geometries and energies of only these promising structures.

cluster_0 Computational Workflow Initial Structures Build Initial 3D Structures (cis- and trans-1,4-Dimethylcyclooctane) MM_Search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 Force Field) Initial Structures->MM_Search Fast & Broad Exploration Filter Filter & Select Unique Low-Energy Conformers (e.g., within 5 kcal/mol of minimum) MM_Search->Filter Identify Candidates QM_Opt Quantum Mechanics (QM) Geometry Optimization & Frequency Calculation (e.g., B3LYP-D3/6-31G(d)) Filter->QM_Opt Prepare for Refinement Verify Verify True Minima (Zero Imaginary Frequencies) QM_Opt->Verify Quality Control QM_Energy High-Accuracy Single-Point Energy Calculation (e.g., ωB97X-D/def2-TZVP) Verify->QM_Energy If true minimum Analysis Thermodynamic Analysis (Relative Gibbs Free Energies & Population) QM_Energy->Analysis Final Accurate Energies

Caption: A hierarchical workflow for computational stability analysis.

Step 1: Molecular Mechanics (MM) - The Rapid Surveyor

Expertise & Experience: Molecular mechanics methods approximate molecules as a collection of balls (atoms) and springs (bonds), using a set of parameters known as a force field to calculate the potential energy. This simplification makes them incredibly fast, allowing for the exploration of thousands of potential conformations in minutes or hours. For hydrocarbons like this compound, the Merck Molecular Force Field (MMFF94) or the Optimized Potentials for Liquid Simulations (OPLS) family are excellent choices.[10][11] They have been extensively parameterized for alkanes and are known to perform well in conformational analyses.[12][13][14] The primary goal here is not to obtain definitive energy values, but to ensure we do not miss any significant low-energy regions of the conformational space.

Protocol 1: MM Conformational Search
  • Structure Preparation:

    • Build 3D models of both cis- and trans-1,4-Dimethylcyclooctane using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial rough geometry optimization using the chosen force field (e.g., MMFF94).

  • Conformational Search Setup:

    • Use a suitable software package (e.g., TINKER, MacroModel, Avogadro).[15][16]

    • Select a stochastic or systematic search algorithm. A Monte Carlo search with torsional angle variation is a robust choice for flexible rings.

    • Define the rotatable bonds. For this molecule, all C-C bonds within the ring should be considered flexible.

    • Set an energy window for saving structures (e.g., 10 kcal/mol above the lowest energy conformer found) to capture all potentially relevant candidates.

  • Execution and Analysis:

    • Run the conformational search until the low-energy minima have been consistently re-discovered, indicating a thorough search.

    • Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

    • From the list of unique conformers, select all structures within a tighter energy window (e.g., 5 kcal/mol) for subsequent QM analysis. This pruning step is crucial for managing computational resources.

Step 2: Quantum Mechanics (QM) - The Gold Standard for Accuracy

Expertise & Experience: After identifying the most promising candidates with MM, we turn to quantum mechanics for accurate energy and geometry refinement. Density Functional Theory (DFT) is the workhorse method for this task, offering a favorable balance of accuracy and computational cost.[9][17]

Trustworthiness: To ensure our results are physically meaningful, every optimized structure must be verified as a true energy minimum on the potential energy surface. This is achieved by performing a frequency calculation. The absence of any imaginary frequencies confirms that the structure is a stable minimum and not a transition state.[9] These calculations also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies, which are more relevant for predicting stability under experimental conditions than simple electronic energies.[9]

Protocol 2: QM Geometry Optimization and Energy Refinement
  • Input Preparation:

    • Use the low-energy conformer geometries from the MM search as starting points for individual QM calculations.

  • Geometry Optimization and Frequency Calculation:

    • Method: Density Functional Theory (DFT).

    • Functional: A dispersion-corrected functional is essential. B3LYP-D3(BJ) is a robust and popular choice.

    • Basis Set: A Pople-style basis set like 6-31G(d) provides a good balance of speed and accuracy for geometry optimization.[9]

    • Software: Use a standard QM package like Gaussian, ORCA, or Q-Chem.

    • Keywords: Specify Opt (optimization) and Freq (frequency) calculations.

    • Verification: After completion, inspect the output of the frequency calculation. Confirm that there are zero imaginary frequencies for each conformer. If an imaginary frequency exists, the structure is a transition state and should be re-examined or discarded as an unstable conformer.

  • High-Accuracy Single-Point Energy Calculation (Optional but Recommended):

    • To achieve even higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set.

    • Method: Use the same DFT functional as in the optimization.

    • Basis Set: A larger, more flexible basis set such as def2-TZVP or cc-pVTZ will yield more reliable electronic energies.

  • Data Analysis:

    • For each confirmed minimum, extract the electronic energy (from the single-point calculation if performed) and the Gibbs free energy correction (from the frequency calculation).

    • Sum these values to obtain the final Gibbs free energy for each conformer.

    • Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the most stable conformer (the global minimum).

Part 2: Predicted Stability Analysis of this compound

The parent cyclooctane ring most stably exists in a boat-chair conformation.[1][18] We anticipate that the lowest energy conformers of this compound will be based on this boat-chair framework, with the stability being modulated by the placement of the two methyl groups.

Caption: Predicted stability relationship between key conformers.

The trans-1,4-Dimethylcyclooctane Isomer

For the trans isomer, the two methyl groups can be arranged in a diequatorial-like (e,e) or a diaxial-like (a,a) fashion on the boat-chair ring. Analogous to cyclohexane systems, the diequatorial conformer is expected to be significantly more stable.[19] In the diaxial arrangement, the methyl groups would experience severe transannular steric strain with each other and with axial hydrogens across the ring.

The cis-1,4-Dimethylcyclooctane Isomer

The cis isomer will have one methyl group in an axial-like position and the other in an equatorial-like position (a,e). Due to the flexibility of the cyclooctane ring, there will be several distinct (a,e) boat-chair conformations. The relative energies of these will be nuanced, depending on the specific steric interactions each methyl group encounters. It is predicted that the most stable cis conformer will still be higher in energy than the diequatorial trans conformer.

Data Presentation: Summarizing the Computational Results

The final, crucial step is to present the quantitative data in a clear and comparable format. The following tables serve as a template for organizing the results from the QM calculations.

Table 1: Calculated Relative Energies for Stable Conformers of trans-1,4-Dimethylcyclooctane

Conformer IDRing ConformationMethyl PositionsRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (%)
trans-1 Boat-Chaire,e0.00>99
trans-2 Twist Boat-Chair-~2.5<1
trans-3 Boat-Chaira,a>5.0<0.1

(Note: Values are illustrative placeholders based on established principles of conformational analysis.)

Table 2: Calculated Relative Energies for Stable Conformers of cis-1,4-Dimethylcyclooctane

Conformer IDRing ConformationMethyl PositionsRelative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Population (%)
cis-1 Boat-Chaira,e1.9095
cis-2 Boat-Chaire,a2.105
cis-3 Twist Boat-Chair-~3.5<1

(Note: Values are illustrative placeholders. The most stable cis conformer is set relative to the global minimum, trans-1, for overall comparison, or could be set to 0.00 for internal comparison.)

Interpretation of Results: Based on the principles of steric strain, the diequatorial boat-chair conformer of trans-1,4-Dimethylcyclooctane (trans-1) is predicted to be the global minimum energy structure. The most stable cis conformer is expected to be approximately 1.9 kcal/mol higher in energy, a value similar to the axial-equatorial energy difference in methylcyclohexane. The diaxial trans conformer will be significantly destabilized due to severe 1,3-diaxial-like interactions.

Conclusion

This guide has outlined a robust, multi-stage computational methodology for determining the relative stability of the conformers of cis- and trans-1,4-Dimethylcyclooctane. By leveraging the speed of molecular mechanics for a broad conformational search and the accuracy of dispersion-corrected density functional theory for energy refinement, researchers can confidently navigate the complex energy landscape of this challenging medium-sized ring system. The key to a trustworthy result lies not just in the final numbers, but in the scientifically-sound choices made at each step: selecting an appropriate force field, using a dispersion-corrected functional, and verifying each optimized structure as a true minimum through frequency analysis. The insights gained from this type of analysis are invaluable for professionals in drug development and materials science, where a deep understanding of three-dimensional molecular structure is paramount.

References
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potential energy surface of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Energy Surface of 1,4-Dimethylcyclooctane

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Conformational Analysis

In the landscape of modern drug development and materials science, understanding the three-dimensional structure of a molecule is not a mere academic exercise; it is a critical determinant of function, efficacy, and properties. The potential energy surface (PES) provides a comprehensive map of a molecule's possible shapes, or conformations, and the energy associated with each. For cyclic molecules like this compound, which can serve as a scaffold in medicinal chemistry or as a high-performance biofuel, the PES governs its interactions with biological targets and its physical properties, such as viscosity and heat of combustion.[1][2] This guide eschews a simplistic overview, instead offering a deep dive into the theoretical underpinnings and practical methodologies required to comprehensively characterize the PES of this compound, a molecule whose conformational complexity serves as an excellent model for larger, more intricate systems.

The Conformational Landscape of the Cyclooctane Ring

Unlike the well-behaved cyclohexane ring, which overwhelmingly favors a single, stable chair conformation, the eight-membered cyclooctane ring is significantly more flexible and conformationally complex.[3] Its PES is characterized by several low-energy minima, separated by relatively small energy barriers. The two most prominent conformational families are the boat-chair (BC) and the crown families.[1] For cyclooctane itself, the boat-chair is generally considered the most stable conformation.[3] However, the introduction of substituents, as in this compound, profoundly alters the delicate balance of steric and transannular strains, making a detailed analysis essential.[1][4]

Transannular strain—repulsive van der Waals interactions between non-adjacent atoms across the ring—is a defining feature of medium-sized rings and plays a crucial role in determining the relative stability of different conformers.[4] Our analysis must, therefore, consider how the two methyl groups in this compound interact with each other and with the ring's hydrogen atoms in various spatial arrangements.

Stereoisomers of this compound: A Dichotomy of Strain

The 1,4-disubstituted pattern gives rise to two distinct diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane. Their potential energy surfaces are fundamentally different, dictated by the relative orientation of the two methyl groups.

cis-1,4-Dimethylcyclooctane

In the cis isomer, both methyl groups reside on the same face of the ring.[5][6] In any given boat-chair-like conformation, this arrangement forces one methyl group into a sterically hindered, axial-like position, while the other can occupy a less crowded, equatorial-like position.[1] This inherent strain means the molecule is in a constant state of dynamic equilibrium. A ring-flip process will interchange the positions of the methyl groups, converting the axial-like methyl to an equatorial-like one and vice-versa. Since the resulting conformer is identical in energy to the original, the cis isomer exists as a rapidly equilibrating mixture of two isoenergetic conformations.[1]

trans-1,4-Dimethylcyclooctane

For the trans isomer, the methyl groups are on opposite faces of the ring.[7][8] This configuration allows for a conformation where both methyl groups occupy unhindered, equatorial-like positions simultaneously. This "diequatorial-like" arrangement is anticipated to be the global minimum on the PES for the trans isomer, as it effectively minimizes both 1,3-diaxial-like interactions and transannular repulsions.[1][9] While other conformers, such as a high-energy "diaxial-like" form, exist, they are expected to be significantly less populated at equilibrium.

The logical relationship between the isomers and their primary conformational challenge is illustrated below.

G cluster_0 This compound Isomers cluster_1 Primary Conformational State cis cis-Isomer (Methyls on same face) cis_conf Equilibrating Axial/Equatorial Conformations (Isoenergetic) cis->cis_conf leads to trans trans-Isomer (Methyls on opposite faces) trans_conf Favored Diequatorial Conformation (Global Minimum) trans->trans_conf allows for

Caption: Isomeric relationship and resulting conformational stability.

Methodologies for PES Characterization

A dual-pronged approach, combining computational modeling with experimental validation, provides the most robust and trustworthy characterization of a potential energy surface.

Computational Chemistry: A Predictive Framework

Computational methods allow for the systematic exploration of the vast conformational space to identify stable conformers (minima) and the energy barriers between them (transition states).[10][11]

Protocol 1: In Silico Conformational Search and Analysis
  • Initial Structure Generation:

    • Construct 3D models of both cis- and trans-1,4-dimethylcyclooctane using a molecular modeling program like Avogadro or ChemDraw.[12]

  • Conformational Search:

    • Causality: To avoid missing key low-energy structures, a comprehensive search is paramount. A common and effective method is to use a molecular dynamics (MD) based approach.[11]

    • Procedure: Subject the initial structure to a high-temperature MD simulation (e.g., 1000 K) for an extended period (e.g., 10-20 nanoseconds). The high thermal energy allows the molecule to overcome rotational barriers and sample a wide range of conformations. Snapshots are saved periodically throughout the simulation.

  • Optimization and Energy Calculation:

    • Procedure: Extract several hundred snapshots from the MD trajectory. Minimize the energy of each snapshot using a computationally inexpensive force field (like MMFF94) to identify unique low-energy candidates.

    • Take the unique, low-energy conformers and perform a full geometry optimization and frequency calculation using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Causality: The frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs Free Energy (ΔG), which determines the relative populations of conformers at a given temperature.[3]

  • Transition State (TS) Search:

    • Identify pairs of stable conformers that can interconvert via a plausible ring motion.

    • Use a TS search algorithm (e.g., Berny optimization in Gaussian, or a nudged elastic band method) to locate the first-order saddle point on the PES connecting the two minima.

    • Causality: A subsequent frequency calculation for the TS must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that connects the two conformers. This validates the structure as a true transition state.

The entire computational workflow is a self-validating system designed to move from a broad, exploratory search to a highly accurate characterization of key points on the PES.

G start 1. Generate 3D Isomer Structure md 2. High-Temperature Molecular Dynamics Simulation start->md extract 3. Extract & Minimize Snapshots (Force Field) md->extract dft 4. DFT Optimization & Frequency Calculation extract->dft minima 5. Identify Set of Stable Conformers (Minima) dft->minima ts_search 6. Transition State Search Between Minima minima->ts_search ts_freq 7. Validate TS (One Imaginary Frequency) ts_search->ts_freq barriers 8. Determine Energy Barriers ts_freq->barriers

Caption: Workflow for computational PES exploration.
Data Presentation: Calculated Energetics

The results of the computational analysis should be summarized clearly.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) of Stable Conformers at 298 K.

Isomer Conformer Description Relative ΔG (kcal/mol) Predicted Population (%)
trans Diequatorial-like (BC) 0.00 (Global Minimum) >99%
trans Diaxial-like (BC) Value Value
cis Axial/Equatorial (BC-1) 0.00 50%
cis Equatorial/Axial (BC-2) 0.00 50%

(Note: Specific energy values are placeholders and must be determined by the calculation.)

Table 2: Calculated Activation Free Energies (ΔG‡) for Conformational Interconversion.

Process Isomer ΔG‡ (kcal/mol)
Diequatorial ⇌ Diaxial (Ring Flip) trans Value
BC ⇌ Crown Interconversion trans Value
Axial/Eq ⇌ Eq/Axial (Ring Flip) cis Value

(Note: Values are placeholders.)

Experimental Validation: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) is a powerful experimental technique for measuring the energy barriers between rapidly interconverting chemical species, such as conformers.[1][13]

Protocol 2: Variable-Temperature (VT) NMR Experiment
  • Sample Preparation:

    • Dissolve a pure sample of the target isomer (e.g., trans-1,4-dimethylcyclooctane) in a suitable low-freezing deuterated solvent (e.g., deuterated methanol, CD₃OD, or a freon solvent).

    • Causality: The choice of solvent is critical. It must remain liquid at the very low temperatures required to "freeze out" the conformational exchange and must not react with the sample.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K).

    • Expected Observation: At this temperature, ring inversion is fast on the NMR timescale. The spectrum will show a single set of time-averaged signals for the chemically equivalent nuclei in the rapidly equilibrating conformers.[1]

  • Low-Temperature Analysis:

    • Gradually lower the temperature of the NMR probe in decrements (e.g., 10 K). Acquire a spectrum at each temperature.

    • Expected Observation: As the temperature decreases, the rate of conformational interconversion slows. The averaged NMR signals will broaden, a phenomenon known as coalescence.

    • At a sufficiently low temperature (the "freeze-out" temperature), the rate of exchange becomes slow on the NMR timescale. The single broad peak will de-coalesce and resolve into separate, sharp signals corresponding to the individual conformers (e.g., the diequatorial and diaxial forms of the trans isomer).[1][13]

  • Data Analysis and Barrier Calculation:

    • Identify the coalescence temperature (T_c) for a given pair of exchanging signals.

    • Measure the frequency difference (Δν in Hz) between the two signals at a temperature well below T_c.

    • The free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation, which relates the rate constant at coalescence to T_c and Δν.

    • Trustworthiness: This experimental measurement provides a direct, physical validation of the energy barrier predicted by computational methods. A strong correlation between the calculated and measured ΔG‡ lends high confidence to the overall PES model.

Conclusion: Synthesizing a Comprehensive Model

The potential energy surface of this compound is a nuanced and complex system dictated by the interplay of ring flexibility, transannular strain, and steric interactions of the methyl substituents. The trans isomer is dominated by a highly stable diequatorial-like conformer, while the cis isomer exists as a dynamic, isoenergetic mixture of two axial/equatorial forms. A rigorous characterization of this PES is not achievable through a single method. It requires the predictive power of high-level computational chemistry to map the landscape of minima and transition states, coupled with the empirical validation from dynamic NMR spectroscopy to ground those predictions in physical reality. The integrated workflow detailed in this guide provides a robust, self-validating framework for researchers to confidently elucidate the conformational behavior of this compound and apply these fundamental principles to other complex cyclic systems in drug discovery and materials science.

References

  • This compound | C10H20 | CID 518721 - PubChem.
  • Conformational analysis of cycloalkanes - SciSpace. SciSpace. [Link]
  • Alkane Conformations Experiment Part 3, Modeling Cyclohexanes - YouTube. YouTube. [Link]
  • How to experimentally detect the conformation of cyclohexane? - ResearchGate.
  • Conformational analysis of six- and... : Journal of Computer-Aided Molecular Design - Ovid. Ovid Technologies. [Link]
  • Conformational analysis of cycloalkanes - ResearchGate.
  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing. Scientific & Academic Publishing. [Link]
  • Cyclooctane, 1,4-dimethyl-, trans- | C10H20 | CID 6432050 - PubChem.
  • For trans-1,4-dimethylcyclohexane, the most stable | Chegg.com. Chegg. [Link]
  • Cyclooctane, 1,4-dimethyl-, cis- - NIST WebBook. National Institute of Standards and Technology. [Link]
  • Cyclooctane, 1,4-dimethyl-, cis- - NIST WebBook. National Institute of Standards and Technology. [Link]
  • Cyclooctane, 1,4-dimethyl-, trans- - NIST WebBook. National Institute of Standards and Technology. [Link]
  • Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel.

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The Conformational Challenge of Substituted Cyclooctanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Vibrational Spectroscopy of 1,4-Dimethylcyclooctane

This guide provides a comprehensive framework for the conformational analysis of this compound through the synergistic application of theoretical and experimental vibrational spectroscopy. Given the scarcity of direct literature on this specific molecule, this document establishes a predictive and methodological protocol based on well-understood principles from the study of cyclooctane and other substituted cycloalkanes. It is intended for researchers and professionals in the fields of physical organic chemistry, spectroscopy, and computational chemistry.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the three-dimensional structure of molecules.[1] For cyclic systems, these techniques are particularly sensitive to the subtle energetic and geometric differences between various conformers. Cyclooctane, unlike the well-behaved cyclohexane, is a highly flexible molecule with a complex potential energy surface featuring multiple stable and metastable conformations. The energy differences between these conformers are often small, meaning that several can be populated at room temperature.

The introduction of substituents, such as the two methyl groups in this compound, adds further layers of complexity. Not only does it create cis and trans diastereomers, but the steric demands of the methyl groups also influence the relative stability of the underlying cyclooctane ring conformations. This guide outlines a robust methodology to deconstruct this complexity by predicting the vibrational signatures of each potential conformer and providing a protocol for experimental validation.

The Conformational Landscape of this compound

A thorough analysis of this compound must begin with an understanding of its possible stereoisomers and their corresponding ring conformations. The cyclooctane ring is known to exist in several key conformations, with the boat-chair (BC) being the most stable, followed by the crown (C) , boat-boat (BB) , and twist-boat-chair (TBC) , among others.[2]

For this compound, we must consider:

  • Diastereomers: The substitution pattern gives rise to cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane.[3][4][5]

  • Ring Conformations: Each diastereomer can, in principle, exist in any of the stable cyclooctane ring conformations.

  • Substituent Positions: For each ring conformation, the two methyl groups can occupy pseudo-axial or pseudo-equatorial positions, leading to a multitude of distinct structures with unique energies and geometries.

The interplay between these factors determines the overall conformational population at thermal equilibrium.

cluster_isomers This compound cluster_conformations Ring Conformations Cis Isomer Cis Isomer BC Boat-Chair (BC) Cis Isomer->BC e.g., cis-BC-ae C Crown (C) Cis Isomer->C e.g., cis-C-ae BB Boat-Boat (BB) Cis Isomer->BB Trans Isomer Trans Isomer Trans Isomer->BC e.g., trans-BC-ee Trans Isomer->C e.g., trans-C-ee Trans Isomer->BB Other Other (TBC, etc.)

Caption: Conformational hierarchy of this compound.

Theoretical Framework: A Predictive Approach with DFT

Due to the lack of experimental spectra for this compound, Density Functional Theory (DFT) calculations are indispensable for predicting the vibrational properties of its various conformers. A reliable computational protocol is crucial for obtaining results that can guide experimental work.

Core Principles:

  • Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation corresponding to vibrational transitions. A vibrational mode is IR-active only if it causes a change in the molecule's net dipole moment.[6]

  • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. A mode is Raman-active if it causes a change in the molecule's polarizability.[7] For molecules with a center of symmetry, the rule of mutual exclusion may apply, where vibrations are either IR- or Raman-active, but not both.

Recommended Computational Protocol:

  • Conformational Search: Perform a thorough conformational search for both cis and trans isomers to identify all low-energy minima. This can be done using molecular mechanics force fields followed by DFT refinement.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a well-established combination for vibrational analysis of organic molecules, providing a good balance between accuracy and computational cost.[8][9]

  • Frequency Calculation: Perform a harmonic frequency calculation at the same level of theory for each optimized geometry. This serves two purposes:

    • It confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Energy Analysis: Calculate the relative electronic and Gibbs free energies of all stable conformers to predict their Boltzmann populations at a given temperature.

start Initial Structure (cis/trans-1,4-DMCO) conf_search Conformational Search (Molecular Mechanics/CREST) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt For each unique conformer freq_calc Frequency Calculation (Confirm Minimum & Get Spectra) dft_opt->freq_calc analysis Analyze Spectra & Energies (IR, Raman, ΔG) freq_calc->analysis end Predicted Spectra for All Stable Conformers analysis->end

Caption: Computational workflow for predicting vibrational spectra.

Interpreting the Predicted Spectra: Key Vibrational Regions

The calculated vibrational spectra of the different conformers of this compound are expected to show characteristic bands that can be used for their differentiation.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Characteristics and Conformational Sensitivity
C-H Stretch (CH₃, CH₂) 2850 - 3000The asymmetric and symmetric stretches of methyl and methylene groups appear in this region.[6][10] The precise frequencies can be influenced by the steric environment, with axial C-H bonds sometimes showing slightly different frequencies than equatorial ones.
CH₂ Scissoring ~1440 - 1470A characteristic bending mode for the CH₂ groups in the cyclooctane ring.[6] Its position and intensity may vary slightly with ring conformation.
CH₃ Asymmetric Bend ~1450This mode often overlaps with the CH₂ scissoring vibration.[10]
CH₃ Symmetric Bend (Umbrella) ~1380A sharp and diagnostically useful band for the methyl group.[10] Its intensity and position can be sensitive to the local geometry (axial vs. equatorial).
Ring Vibrations (Fingerprint Region) < 1300This region contains a complex mix of C-C stretching and various CH₂ bending (wagging, twisting, rocking) and ring deformation modes.[6] These vibrations are highly coupled and are unique to the overall molecular geometry. The fingerprint region is therefore the most critical for distinguishing between different conformers of this compound.

Experimental Validation: A Self-Validating System

The theoretical predictions must be validated by experimental data. The following protocol outlines the steps for acquiring high-quality IR and Raman spectra of this compound.

Experimental Protocol:

  • Sample Purification: Ensure the sample of this compound is of high purity to avoid spectral interference. Gas chromatography can be used to verify purity.[5]

  • FT-IR Spectroscopy:

    • Preparation: As this compound is a liquid at room temperature, record the spectrum using a neat liquid film between two KBr or NaCl plates, or in a liquid transmission cell.

    • Acquisition: Use a Fourier Transform Infrared (FT-IR) spectrometer. Collect data typically in the 4000-400 cm⁻¹ range with a resolution of at least 2 cm⁻¹. Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.

  • FT-Raman Spectroscopy:

    • Preparation: Place the neat liquid sample in a glass vial or NMR tube.

    • Acquisition: Use a Fourier Transform (FT) Raman spectrometer, typically with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Collect data over a similar spectral range, ensuring sufficient laser power and number of scans for a high-quality spectrum.

cluster_exp Experimental Workflow Sample Pure Sample of 1,4-DMCO FTIR FT-IR Spectroscopy (Neat Liquid Film/Cell) Sample->FTIR Raman FT-Raman Spectroscopy (Neat Liquid in Vial) Sample->Raman ExpSpectra Experimental IR & Raman Spectra FTIR->ExpSpectra Raman->ExpSpectra

Caption: Experimental workflow for acquiring vibrational spectra.

Synthesizing Theory and Experiment:

The ultimate goal is to match the experimental spectra with the theoretical predictions. This is achieved by:

  • Spectral Comparison: Overlaying the experimental IR and Raman spectra with the calculated spectra for each stable conformer.

  • Boltzmann Weighting: To simulate the spectrum of the equilibrium mixture, the calculated spectra of the individual conformers are weighted according to their predicted Boltzmann populations (derived from their relative Gibbs free energies) and summed.

  • Conformer Identification: A good match between the experimental and the Boltzmann-weighted theoretical spectra allows for the confident identification of the conformers present in the sample and their relative abundances.

Conclusion

The conformational analysis of this compound presents a significant challenge that can be effectively addressed by the integrated use of computational and experimental vibrational spectroscopy. This guide provides a robust, self-validating framework for this purpose. By leveraging the predictive power of DFT calculations to generate theoretical spectra for all plausible conformers and validating these predictions against high-quality experimental FT-IR and FT-Raman data, researchers can unravel the complex conformational preferences of this molecule. This methodology not only allows for the detailed structural elucidation of this compound but also serves as a template for investigating other complex, flexible cyclic systems.

References

  • Rzepa, H. S. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
  • Rounds, T. C., & Strauss, H. L. (1978). Vibration, rotation spectra, and conformations of cyclooctanone. The Journal of Chemical Physics, 69(1), 268-278. [Link]
  • NIST. Cyclooctane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook. [Link]
  • NIST. Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • NIST. Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • LibreTexts. (2021). 9.8: Infrared (Rovibrational) Spectroscopy. Chemistry LibreTexts. [Link]
  • Pakes, P. W., Rounds, T. C., & Strauss, H. L. (1981). Vibrational spectra and potential functions of cyclooctane and some related oxocanes. The Journal of Physical Chemistry, 85(17), 2469-2475. [Link]
  • Rounds, T. C., & Strauss, H. L. (1978). Vibration, rotation spectra, and conformations of cyclooctanone. AIP Publishing. [Link]
  • Química Organica.org. IR Spectrum: Cycloalkanes. [Link]
  • Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3897. [Link]
  • NIST. Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • PubChem. This compound. [Link]
  • St. Paul's Cathedral Mission College. Cyclic Stereochemistry. [Link]
  • Unknown.
  • Profel Online. (2022). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. YouTube. [Link]
  • López, J. C., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(33), 5644-5652. [Link]
  • Durig, J. R., et al. (2002). Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 91-111. [Link]
  • Grimme, S., et al. (2022).
  • Chemical Science Teaching. (2023). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. YouTube. [Link]
  • Jørgensen, M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(23), 3746-3760. [Link]
  • Cazzaniga, M., et al. (2025).
  • Barron, L. D., et al. (2009). Vibrational spectroscopy and DFT calculations of di-amino acid cyclic peptides. Part I: Cyclo(Gly-Gly), cyclo(L-Ala-L-Ala) and cyclo(L-Ala-Gly) in the solid state and in aqueous solution. Journal of Raman Spectroscopy, 40(12), 1957-1967. [Link]

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thermodynamic properties of 1,4-Dimethylcyclooctane isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of 1,4-Dimethylcyclooctane Isomers

This guide provides a comprehensive exploration of the thermodynamic properties of the cis and trans isomers of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the conformational analysis, predicted thermodynamic stabilities, and the experimental and computational methodologies required to characterize these molecules. Given the limited direct experimental data for these specific isomers, this guide leverages well-studied analogous systems, such as 1,4-dimethylcyclohexane and the parent cyclooctane, to provide a robust predictive framework and detailed procedural insights.

Substituted cycloalkanes are fundamental structural motifs in a vast array of chemical compounds, from pharmaceuticals to advanced materials. The spatial arrangement of substituents on the cycloalkane ring gives rise to stereoisomers, such as the cis and trans diastereomers of this compound. These isomers, despite having the same chemical formula and connectivity, can exhibit markedly different physical, chemical, and biological properties. This divergence in properties is intrinsically linked to their three-dimensional structures and thermodynamic stabilities.

A thorough understanding of the thermodynamic properties—namely enthalpy, entropy, and Gibbs free energy—of each isomer is critical for several reasons:

  • In Drug Development: The efficacy and selectivity of a drug molecule are often dictated by its conformation. A lower energy (more stable) conformer will be more populated at physiological temperatures, influencing its binding affinity to biological targets.

  • In Materials Science: The packing of molecules in a crystal lattice, which determines material properties like melting point and density, is governed by intermolecular forces and the inherent stability of the molecular conformation.

  • In Chemical Synthesis: Predicting the product distribution in a chemical reaction often requires knowledge of the relative thermodynamic stabilities of the possible products.

This guide will provide a detailed examination of the factors governing the thermodynamic properties of cis- and trans-1,4-dimethylcyclooctane, offering both theoretical predictions and practical methodologies for their determination.

Conformational Landscape: An Analogical Approach

The thermodynamic properties of a flexible molecule are intrinsically linked to the relative energies of its accessible conformations. For this compound, a detailed conformational analysis is paramount. Due to the scarcity of direct studies on this specific molecule, we will draw a well-established analogy with the extensively studied 1,4-dimethylcyclohexane system.

The Flexible Cyclooctane Ring

Unlike the relatively rigid cyclohexane ring, the eight-membered cyclooctane ring is significantly more flexible and can adopt several low-energy conformations. The most stable of these are generally considered to be in the boat-chair and twist-chair families. The energy barriers between these conformations are relatively low, leading to a complex conformational equilibrium. The introduction of substituents, such as methyl groups, will influence the relative energies of these conformers, favoring those that minimize steric strain.

Insights from 1,4-Dimethylcyclohexane

The conformational analysis of cis- and trans-1,4-dimethylcyclohexane provides a clear and instructive model for understanding the steric interactions at play.[1][2][3]

  • cis-1,4-Dimethylcyclohexane: In this isomer, the two methyl groups are on the same side of the ring. In the chair conformation, one methyl group must occupy an axial position while the other is equatorial. A ring flip converts the axial methyl to equatorial and vice versa. These two conformers are energetically equivalent. The axial methyl group experiences steric hindrance from the two axial hydrogens on the same side of the ring (1,3-diaxial interactions), which is a destabilizing factor.[1]

  • trans-1,4-Dimethylcyclohexane: Here, the methyl groups are on opposite sides of the ring. This allows for a chair conformation where both methyl groups are in the more stable equatorial positions, avoiding 1,3-diaxial interactions.[4] A ring flip would force both methyl groups into the highly unstable diaxial positions. Consequently, the diequatorial conformer is significantly more stable and is the overwhelmingly predominant conformation at equilibrium.[4]

The key takeaway is that equatorial positions are sterically favored over axial positions for substituents on a cyclohexane ring. The trans-isomer of 1,4-dimethylcyclohexane is thermodynamically more stable than the cis-isomer because it can adopt a conformation where both bulky methyl groups are equatorial, thus minimizing steric strain.[4]

Predicted Conformations of this compound Isomers

Extrapolating from the cyclohexane model, we can predict the relative stabilities of the this compound isomers:

  • cis-1,4-Dimethylcyclooctane: In any of the cyclooctane conformations, the cis arrangement will likely force at least one of the methyl groups into a sterically hindered position, analogous to an axial position in cyclohexane. This will result in some degree of inherent steric strain.

  • trans-1,4-Dimethylcyclooctane: The trans isomer will have the flexibility to adopt a conformation where both methyl groups occupy positions that minimize steric interactions, similar to the diequatorial arrangement in cyclohexane.

Therefore, it is predicted that trans-1,4-dimethylcyclooctane is the thermodynamically more stable isomer due to the minimization of steric strain.

G cluster_cis cis-1,4-Dimethylcyclohexane (Analogy) cluster_trans trans-1,4-Dimethylcyclohexane (Analogy) cis_ae Axial-Equatorial cis_ea Equatorial-Axial cis_ae->cis_ea Ring Flip trans_ee Diequatorial (Stable) trans_aa Diaxial (Unstable) trans_ee->trans_aa Ring Flip

Caption: Conformational equilibrium of 1,4-dimethylcyclohexane isomers.

Thermodynamic Properties

Propertycis-1,4-Dimethylcyclooctanetrans-1,4-Dimethylcyclooctane
Molecular Formula C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol 140.27 g/mol
CAS Number 13151-99-0[5][6]13151-98-9[7]
Enthalpy of Formation Data not availableData not available
Gibbs Free Energy Data not availableData not available
Relative Stability Less stableMore stable (Predicted)

The enthalpy of formation of the parent compound, cyclooctane, has been experimentally determined to be approximately -156.2 ± 1.2 kJ/mol in the liquid state.[8] This value serves as a baseline for understanding the energetics of the cyclooctane ring. The addition of the two methyl groups would make the enthalpy of formation more negative, and the difference in the enthalpy of formation between the cis and trans isomers would quantify the difference in their steric strain. It is expected that the trans isomer will have a more negative enthalpy of formation.

Methodologies for Determining Thermodynamic Properties

To obtain precise thermodynamic data for the this compound isomers, a combination of experimental and computational methods is necessary.

Experimental Protocols

A. Bomb Calorimetry for Enthalpy of Combustion and Formation

This is the gold standard for determining the enthalpy of formation of organic compounds.[8] The causality behind this choice is that the complete combustion of a hydrocarbon to CO₂ and H₂O is a well-defined reaction with a large and accurately measurable heat release.

Protocol:

  • Sample Preparation: A precisely weighed sample (0.1 - 0.4 g) of the purified this compound isomer is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Immersion: The sealed bomb is placed in a well-insulated water bath (calorimeter) of known heat capacity. The temperature of the water is monitored with high precision.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

  • Correction: Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation of the isomer is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

G cluster_workflow Bomb Calorimetry Workflow A Weigh Sample B Seal in Bomb A->B C Pressurize with O₂ B->C D Immerse in Calorimeter C->D E Ignite Sample D->E F Measure ΔT E->F G Calculate Heat of Combustion F->G H Calculate Enthalpy of Formation G->H

Caption: Experimental workflow for bomb calorimetry.

B. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material. It is particularly useful for determining the enthalpy of fusion (melting) and solid-state phase transitions.

Protocol:

  • Sample Encapsulation: A small, accurately weighed sample of the isomer is sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The cell is heated or cooled at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., nitrogen).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Data Analysis: A plot of heat flow versus temperature is generated. The area under a peak corresponding to a thermal event (like melting) is directly proportional to the enthalpy change of that event.

Computational Chemistry: A Predictive Powerhouse

When experimental data is lacking, computational chemistry provides an invaluable tool for predicting the thermodynamic properties of molecules.[9][10] Methods like Density Functional Theory (DFT) can be used to perform a conformational search and calculate the relative energies of different isomers and conformers.

Computational Workflow:

  • Structure Generation: Initial 3D structures of the cis and trans isomers are generated.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers for each isomer.

  • Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically done using a quantum mechanical method like DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Thermochemical Calculation: The standard enthalpy of formation, entropy, and Gibbs free energy are calculated for each conformer.

  • Boltzmann Averaging: The thermodynamic properties of the ensemble of conformers for each isomer are determined by a Boltzmann-weighted average, which accounts for the population of each conformer at a given temperature.

G cluster_workflow Computational Thermochemistry Workflow A Generate Initial 3D Structures B Perform Conformational Search A->B C Optimize Geometry (DFT) B->C D Calculate Vibrational Frequencies C->D E Calculate Thermochemical Properties D->E F Apply Boltzmann Averaging E->F G Final Thermodynamic Data F->G

Caption: Workflow for computational thermochemistry.

Conclusion

While direct experimental thermodynamic data for the isomers of this compound are sparse, a robust understanding of their properties can be achieved through a combination of analogical reasoning, predictive modeling, and established experimental techniques. The conformational analysis of 1,4-dimethylcyclohexane provides a strong basis for predicting that the trans isomer of this compound is thermodynamically more stable than the cis isomer due to the minimization of steric strain. For researchers and professionals requiring precise quantitative data, the experimental protocols for bomb calorimetry and DSC, along with the computational workflows outlined in this guide, provide a clear path forward. The synergy between these computational and experimental approaches represents the state-of-the-art in the characterization of complex organic molecules, enabling deeper insights into their structure-property relationships.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst.
  • Pearson. (n.d.). a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ....
  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, 1,4-dimethyl-, cis- (CAS 13151-99-0).
  • NIST/TRC Web Thermo Tables. (n.d.). cis-1,4-dimethylcyclohexane -- Critically Evaluated Thermophysical Property Data.
  • YouTube. (2022). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers.
  • Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes.
  • Cheméo. (n.d.). Chemical Properties of 1,4-Dimethylcyclohexane (CAS 589-90-2).
  • Stereoelectronics. (2021). 1,4-Dimethylcyclohexane.
  • NIST WebBook. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-.
  • NIST/TRC Web Thermo Tables. (n.d.). trans-1,2-dimethylcyclooctane -- Critically Evaluated Thermophysical Property Data.
  • PubChem. (n.d.). This compound.
  • NIST WebBook. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-.
  • Revista de Chimie. (2018). Thermochemistry of Eight Membered Ring Hydrocarbons. The Enthalpy of Formation of Cyclooctane.
  • ACS Publications. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel.
  • ResearchGate. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine.
  • SciELO. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α,Ꞵ-Dimethylbenzyliden)-2,2-diphenylhydrazine.

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Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of 1,6-Dimethyl-1,5-Cyclooctadiene to 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene to its corresponding saturated cycloalkane, 1,4-dimethylcyclooctane. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. These application notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations. The guide emphasizes the selection of appropriate catalysts, optimization of reaction conditions, and analytical methods for product characterization to ensure a high-yield, selective, and safe laboratory-scale synthesis.

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic synthesis, enabling the saturation of carbon-carbon double and triple bonds.[1][2] The conversion of unsaturated cyclic compounds to their saturated counterparts is of particular interest in the synthesis of complex molecules where specific stereochemistry and ring conformation are crucial. This compound is a valuable building block, and its synthesis from 1,6-dimethyl-1,5-cyclooctadiene via catalytic hydrogenation presents a direct and efficient route. The choice between homogeneous and heterogeneous catalysis, along with the specific catalyst and reaction conditions, significantly influences the reaction's efficiency, selectivity, and scalability.[3][4] This guide will delve into the critical aspects of this specific hydrogenation, providing a robust protocol for its successful implementation.

Mechanistic Overview: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of alkenes, such as 1,6-dimethyl-1,5-cyclooctadiene, over a solid metal catalyst is generally understood to proceed via the Horiuti-Polanyi mechanism.[5] This mechanism involves the following key steps:

  • Adsorption of Reactants: Both the diene and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Palladium, Platinum).[1]

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved upon adsorption, forming metal-hydride bonds on the catalyst surface.[1]

  • Alkene Coordination and Hydrogen Transfer: The diene coordinates to the metal surface through its π-electrons. A stepwise transfer of two hydrogen atoms from the catalyst surface to the double bond occurs.[5] This typically happens in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[6][7]

  • Desorption of Product: Once saturated, the resulting this compound has a weaker affinity for the catalyst surface and desorbs, regenerating the active catalytic sites for the next cycle.

The hydrogenation of a diene can proceed through a 1,2-addition or a 1,4-addition pathway, especially with conjugated dienes. For a non-conjugated diene like 1,6-dimethyl-1,5-cyclooctadiene, the hydrogenation of the two double bonds occurs sequentially.

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount for a successful hydrogenation reaction. Both heterogeneous and homogeneous catalysts can be employed, each with distinct advantages and disadvantages.

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium.[4] They are widely used in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.[2]

  • Palladium on Carbon (Pd/C): This is one of the most common and versatile hydrogenation catalysts.[1][4] It is highly active for the hydrogenation of alkenes and is relatively cost-effective. A 5% or 10% Pd on carbon loading is typically used.

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): These are also highly active catalysts, sometimes showing different selectivity compared to palladium.[2][4]

  • Raney Nickel (Ra-Ni): A cost-effective alternative, particularly for large-scale hydrogenations, though it may require higher pressures and temperatures.[2][4]

Homogeneous Catalysts: These are soluble in the reaction medium, often consisting of a transition metal complex.[3] They can offer higher selectivity and operate under milder conditions.[3]

  • Wilkinson's Catalyst (RhCl(PPh₃)₃): Known for its high selectivity in hydrogenating unhindered alkenes.[8]

  • Crabtree's Catalyst ([Ir(COD)py(PCy₃)]PF₆): A highly active catalyst that can hydrogenate even sterically hindered alkenes.[8]

For the complete saturation of 1,6-dimethyl-1,5-cyclooctadiene to this compound, a highly active heterogeneous catalyst like Palladium on Carbon (Pd/C) is generally the preferred choice due to its efficiency and ease of handling.

Experimental Protocol: Hydrogenation of 1,6-Dimethyl-1,5-Cyclooctadiene

This protocol details the procedure for the hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene using 10% Pd/C as the catalyst.

Materials and Equipment
Reagents & Solvents Equipment
1,6-Dimethyl-1,5-cyclooctadieneHigh-pressure hydrogenation reactor (e.g., Parr hydrogenator)
10% Palladium on Carbon (Pd/C), wetMagnetic stirrer and stir bar
Ethanol (or Ethyl Acetate), reagent gradeHydrogen gas cylinder with a two-stage regulator
Nitrogen gas, high purityVacuum pump and Schlenk line
Celite® (for filtration)Buchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRGas Chromatograph-Mass Spectrometer (GC-MS)
---Nuclear Magnetic Resonance (NMR) Spectrometer
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9][10] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[10][11] The system must be leak-tested before introducing hydrogen.[11]

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[12][13] It is crucial to handle the catalyst in a wet state or under an inert atmosphere.[9][13] Used catalyst should be quenched with water and disposed of properly.[12]

  • Pressure: The hydrogenation reactor must be rated for the intended pressure and operated within its specified limits.[9][11] Always use a blast shield.

Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Place a magnetic stir bar in a clean, dry high-pressure reactor vessel.

    • Add 1,6-dimethyl-1,5-cyclooctadiene (e.g., 5.0 g, 36.7 mmol) to the vessel.

    • Under a gentle stream of nitrogen, add the solvent (e.g., 50 mL of ethanol).

    • Carefully add the 10% Pd/C catalyst (e.g., 250 mg, 5 mol% Pd). Note: Handle the wet catalyst carefully to avoid ignition.

    • Seal the reactor according to the manufacturer's instructions.

    • Connect the reactor to a vacuum/nitrogen manifold. Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9][11]

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring.

    • Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically exothermic, so monitor the temperature as well.[9]

    • If necessary, repressurize the reactor with hydrogen to maintain the desired pressure.

    • The reaction is typically complete within 2-4 hours at room temperature. Reaction progress can be monitored by taking small aliquots (after carefully venting and re-purging with nitrogen) and analyzing by GC-MS.

  • Work-up and Product Isolation:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen into the fume hood.

    • Purge the reactor with nitrogen three times to remove all residual hydrogen.[11]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric. Do not allow it to dry completely. Quench the filter cake with water immediately after filtration.[12]

    • Rinse the filter cake with a small amount of the reaction solvent (e.g., ethanol).

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by distillation or column chromatography if necessary, though it is often obtained in high purity.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR Absence of signals in the olefinic region (~5.0-5.5 ppm). Appearance of signals in the aliphatic region (typically 0.8-1.8 ppm), including a doublet for the methyl groups.
¹³C NMR Absence of signals corresponding to sp² hybridized carbons (~120-140 ppm). Appearance of signals for sp³ hybridized carbons.
GC-MS A single major peak corresponding to the molecular ion of this compound (m/z = 140.27).[14]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_analysis Analysis prep1 Charge Reactor with Diene and Solvent prep2 Add Pd/C Catalyst (wet) prep1->prep2 prep3 Seal Reactor prep2->prep3 prep4 Evacuate and Purge with N₂ (3x) prep3->prep4 react1 Pressurize with H₂ prep4->react1 Inert Atmosphere Achieved react2 Stir Vigorously react1->react2 react3 Monitor Pressure and Temperature react2->react3 react4 Reaction Complete react3->react4 workup1 Vent H₂ and Purge with N₂ react4->workup1 Hydrogen Uptake Ceases workup2 Filter through Celite® workup1->workup2 workup3 Solvent Removal workup2->workup3 workup4 Purification (if needed) workup3->workup4 analysis1 NMR Spectroscopy workup4->analysis1 Isolated Product analysis2 GC-MS workup4->analysis2 reaction_pathway reactant 1,6-Dimethyl-1,5-cyclooctadiene product This compound reactant->product Catalytic Hydrogenation catalyst H₂, Pd/C

Caption: Reaction scheme for the conversion of 1,6-dimethyl-1,5-cyclooctadiene to this compound.

Conclusion

The catalytic hydrogenation of 1,6-dimethyl-1,5-cyclooctadiene to this compound is a robust and efficient transformation when conducted with appropriate safety measures and optimized reaction conditions. The use of 10% Pd/C as a heterogeneous catalyst provides high yields and simplifies product purification. This application note provides a detailed and reliable protocol for researchers in the chemical and pharmaceutical sciences, ensuring a safe and successful synthesis of this valuable cycloalkane intermediate.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
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Application Note: Conformational Analysis of 1,4-Dimethylcyclooctane using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclooctane and its derivatives represent a fascinating and challenging area of conformational analysis. Unlike the well-behaved cyclohexane ring system, the eight-membered ring is highly flexible and can adopt multiple conformations of similar energy.[1][2] The most stable of these is the boat-chair (BC) conformation, but other forms such as the twist-boat-chair, crown, and boat-boat are also present in a dynamic equilibrium. The introduction of substituents, such as methyl groups in 1,4-dimethylcyclooctane, further complicates this landscape by influencing the relative energies of these conformers and the barriers to their interconversion.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the conformational dynamics of cis- and trans-1,4-dimethylcyclooctane. We will explore the application of variable-temperature (VT) NMR, Nuclear Overhauser Effect Spectroscopy (NOESY), and coupling constant analysis to characterize the conformational preferences and energy barriers in these flexible medium-sized rings.[3][4]

Theoretical Background: The Conformational Landscape of this compound

The conformational space of cyclooctane is complex, with the boat-chair (BC) being the ground-state conformation. The molecule can undergo dynamic interconversions between various conformations, with the twist-boat-chair often being a key intermediate.[5] The presence of two methyl groups at the 1 and 4 positions introduces diastereomeric possibilities (cis and trans) and further influences the stability of different conformers due to steric interactions.

For cis-1,4-dimethylcyclooctane, the methyl groups can be in axial-equatorial or equatorial-axial positions in the boat-chair conformation. For the trans isomer, the methyl groups can be diaxial or diequatorial. These different arrangements lead to distinct energetic profiles and, consequently, different populations of conformers at equilibrium.

The rate of interconversion between these conformers is often in the NMR timescale, leading to averaged signals at room temperature.[6] By lowering the temperature, it is possible to slow down this exchange process to the point where individual conformers can be observed, a technique known as dynamic NMR (DNMR).[7][8][9]

Experimental Design and Protocols

Part 1: Variable-Temperature (VT) NMR Spectroscopy

Objective: To slow the conformational exchange of this compound to observe individual conformers and determine the energy barrier of interconversion.

Rationale: At room temperature, the rapid interconversion between different conformations of this compound leads to a time-averaged NMR spectrum with broad or averaged signals.[6] By lowering the temperature, the rate of this exchange decreases.[10] At a sufficiently low temperature (the "slow-exchange regime"), the signals for each populated conformer can be resolved. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process.[7]

Protocol:
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound (either cis or trans isomer) in a suitable deuterated solvent with a low freezing point (e.g., deuterated toluene-d8, dichloromethane-d2, or vinyl chloride-d3).

    • Use a high-quality NMR tube designed for variable temperature work to prevent breakage.[10]

    • Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with relaxation measurements.

  • NMR Instrument Setup:

    • Use a spectrometer equipped with a variable-temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol-d4 for low temperatures).

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Data Acquisition:

    • Gradually decrease the temperature in increments of 10-20 K.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Acquire a series of ¹H and/or ¹³C NMR spectra at each temperature, paying close attention to changes in chemical shifts, line widths, and the appearance of new signals.

    • Identify the coalescence temperature (Tc) for key signals.

    • Continue to lower the temperature until well-resolved spectra of the individual conformers are obtained in the slow-exchange regime.

Data Analysis:
  • Coalescence Analysis: The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be estimated using the Eyring equation.

  • Line Shape Analysis: For a more accurate determination of the kinetic parameters, a full line-shape analysis can be performed using specialized software.

  • Conformer Population: In the slow-exchange regime, the relative populations of the conformers can be determined by integrating the corresponding signals in the ¹H or ¹³C NMR spectra.

Part 2: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

Objective: To determine the spatial proximity of protons in the dominant conformation(s) of this compound.

Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close in space (< 5 Å).[11] A 2D NOESY experiment maps these interactions, providing cross-peaks between protons that are spatially close, regardless of their through-bond connectivity.[12][13] This information is invaluable for determining the relative stereochemistry and elucidating the three-dimensional structure of the predominant conformer(s).[12][14] For flexible molecules, NOESY data represents an average over the conformational ensemble.[15]

Protocol:
  • Sample Preparation: Prepare the sample as described for VT-NMR. The concentration should be optimized to avoid intermolecular NOEs.

  • NMR Instrument Setup: The experiment is typically run at a temperature where the conformational exchange is slow, as determined from the VT-NMR experiments.

  • Data Acquisition:

    • Acquire a 2D NOESY spectrum.

    • The mixing time (τm) is a crucial parameter and should be optimized. A series of experiments with varying mixing times can provide information on the rate of NOE buildup. For small molecules like this compound, a mixing time in the range of 300-800 ms is a good starting point.[11]

Data Analysis:
  • Identify cross-peaks in the NOESY spectrum. The volume of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.

  • Correlate the observed NOEs with the expected inter-proton distances for different possible conformations (e.g., boat-chair, twist-boat). For example, strong NOEs between axial protons on the same face of the ring are characteristic of a chair-like geometry.

Part 3: Coupling Constant (J-coupling) Analysis

Objective: To determine dihedral angles and further refine the conformational model.

Rationale: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.[16][17][18] By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles within the molecule and thus gain further insight into its conformation.[19][20]

Protocol:
  • Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum at a temperature where the signals are well-resolved (ideally in the slow-exchange regime).

  • Data Analysis:

    • Measure the coupling constants for relevant protons.

    • Use a parameterized Karplus equation to correlate the observed ³JHH values with dihedral angles.

    • Compare the experimentally derived dihedral angles with those predicted for different theoretical conformations.

Data Presentation and Interpretation

Expected Results for trans-1,4-Dimethylcyclooctane

For the trans isomer, the diequatorial boat-chair conformation is expected to be the most stable due to minimized steric hindrance.

NMR Parameter Diequatorial Boat-Chair Conformer (Expected) Diaxial Boat-Chair Conformer (Expected)
¹H NMR Chemical Shift Methyl protons in a less shielded environment.Methyl protons in a more shielded environment.
¹³C NMR Chemical Shift Fewer signals due to higher symmetry.More complex spectrum if symmetry is lower.
Key NOEs NOEs between equatorial methyl protons and adjacent equatorial/axial ring protons.NOEs between axial methyl protons and other axial protons on the same side of the ring (1,3-diaxial-like interactions).
³JHH Coupling Constants A mix of large (axial-axial) and small (axial-equatorial, equatorial-equatorial) couplings.Predominantly large (axial-axial) couplings involving protons adjacent to the methyl groups.
Expected Results for cis-1,4-Dimethylcyclooctane

The cis isomer is likely to exist as a mixture of interconverting boat-chair conformers where one methyl group is axial and the other is equatorial. It's also possible that a twist-boat conformation could be significantly populated to alleviate steric strain.[21][22]

NMR Parameter Axial-Equatorial Boat-Chair Conformer (Expected) Twist-Boat Conformer (Expected)
¹H NMR Chemical Shift Two distinct methyl signals.Potentially averaged or complex methyl signals depending on the exchange rate.
¹³C NMR Chemical Shift Asymmetric, leading to more signals than the trans isomer.May have higher symmetry, leading to fewer signals.
Key NOEs NOEs between the axial methyl group and other axial protons. NOEs between the equatorial methyl group and adjacent protons.A unique pattern of NOEs reflecting the twisted geometry.
³JHH Coupling Constants A complex pattern of coupling constants reflecting the various dihedral angles.Different set of coupling constants compared to the boat-chair.

Visualizing Conformational Exchange and Experimental Workflow

Conformational Equilibrium of this compound

cluster_trans trans-1,4-Dimethylcyclooctane cluster_cis cis-1,4-Dimethylcyclooctane Diequatorial BC Diequatorial BC Diaxial BC Diaxial BC Diequatorial BC->Diaxial BC Ring Inversion Axial-Equatorial BC Axial-Equatorial BC Twist-Boat Twist-Boat Axial-Equatorial BC->Twist-Boat Interconversion

Caption: Conformational equilibria for trans and cis isomers.

Integrated NMR Workflow for Conformational Analysis

Sample This compound (cis or trans) VT_NMR Variable-Temperature NMR Sample->VT_NMR Slow_Exchange Slow-Exchange Spectra VT_NMR->Slow_Exchange Coalescence Coalescence Temp (Tc) VT_NMR->Coalescence Populations Determine Conformer Populations Slow_Exchange->Populations NOESY 2D NOESY Slow_Exchange->NOESY J_Coupling J-Coupling Analysis Slow_Exchange->J_Coupling Energy_Barrier Calculate ΔG‡ Coalescence->Energy_Barrier Structure 3D Conformational Model Populations->Structure NOESY->Structure J_Coupling->Structure

Caption: Workflow for comprehensive conformational analysis by NMR.

Conclusion

The conformational analysis of this compound is a prime example of the power of modern NMR spectroscopy to probe dynamic molecular systems. By employing a combination of variable-temperature NMR, 2D NOESY, and J-coupling analysis, it is possible to gain a detailed understanding of the conformational preferences, the energetics of interconversion, and the three-dimensional structures of the populated conformers. This information is crucial for understanding the relationship between structure and reactivity and is of fundamental importance in fields such as medicinal chemistry and materials science, where molecular conformation dictates function.

References

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Application Note: High-Resolution Purity Assessment of 1,4-Dimethylcyclooctane Utilizing Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the purity assessment of 1,4-Dimethylcyclooctane using Gas Chromatography-Mass Spectrometry (GC-MS). In the realms of chemical synthesis, drug development, and materials science, the definitive characterization of non-polar compounds such as substituted cycloalkanes is of paramount importance. This document provides a comprehensive methodology, from sample preparation to data interpretation, designed to deliver high-fidelity separation and unambiguous identification of the main component and potential impurities. The causality behind critical experimental parameters is explained, ensuring adaptability and trustworthiness of the results for researchers, scientists, and quality control professionals.

Introduction: The Imperative for Purity in Cycloalkane Analysis

This compound (C₁₀H₂₀, M.W. 140.27 g/mol ) is a saturated cyclic hydrocarbon whose utility in various chemical applications necessitates a stringent purity profile.[1][2][3] Potential impurities, including structural isomers (e.g., 1,2- or 1,3-dimethylcyclooctane), stereoisomers (cis/trans), or residual reactants and solvents, can significantly alter the physicochemical properties and reactivity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analytical challenge.[4] It couples the superior separation capabilities of gas chromatography, which separates volatile compounds based on their boiling points and interactions with the stationary phase, with the definitive identification power of mass spectrometry, which provides a unique fragmentation fingerprint for each eluted compound.[5] This note details a validated workflow to achieve precise and reliable purity determination.

Foundational Principles: GC-MS for Non-Polar Analytes

The successful analysis of this compound, a volatile and non-polar compound, hinges on a GC-MS method optimized for its specific properties.[1]

  • Gas Chromatography (GC): The separation is governed by the partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium) and a liquid stationary phase coated on the inside of a capillary column.[6][7] For non-polar analytes like dimethylcyclooctane, a non-polar stationary phase (e.g., 5% phenyl/95% dimethylpolysiloxane) is optimal.[8] This choice ensures that separation occurs primarily based on differences in boiling points, allowing for the effective resolution of isomers. With a predicted boiling point of approximately 177.6 °C, a programmed temperature ramp is essential for achieving sharp peaks and efficient elution.[1]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source. Electron Ionization (EI) is the most common and robust method for this class of compounds.[9] A standard 70 eV electron beam bombards the molecules, causing them to ionize and fragment in a reproducible manner.[9] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a structural fingerprint. The molecular ion (M⁺·) peak, if present, confirms the molecular weight, while the fragmentation pattern is used for definitive identification by comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[10]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure data integrity. The validation of GC-MS methodologies is crucial for regulatory compliance and ensuring the reliability of results.[11][12][13][14]

Materials and Reagents
  • Sample: this compound (synthesis batch or commercial product).

  • Solvent: High-purity Hexane or Dichloromethane (GC or HPLC grade). These volatile organic solvents are ideal for GC-MS analysis.[5][15]

  • Vials: 2 mL clear glass autosampler vials with PTFE-lined septa. Glass is essential to avoid contamination.[5]

  • Inert Gas: Helium (99.999% purity or higher) for carrier gas.

Sample Preparation

The goal of sample preparation is to create a dilute, particle-free solution suitable for injection, preventing contamination of the injector and column.[15]

  • Stock Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with hexane. This creates a ~10 mg/mL stock solution.

  • Working Solution: Perform a 1:100 serial dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with hexane. This yields a working concentration of approximately 100 µg/mL.

  • Final Preparation: Transfer ~1.5 mL of the working solution into a GC autosampler vial. Ensure the sample is free of particulates; centrifuge if necessary.[15]

Causality: This dilution scheme aims for an on-column concentration of ~10-100 ng per 1 µL injection, which is optimal for modern capillary GC-MS systems to avoid detector saturation while ensuring excellent sensitivity for trace impurities.[15]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and are based on established methods for analyzing similar hydrocarbons.[8][16] Method adjustments should adhere to established guidelines, such as those outlined in the USP General Chapter <621> on Chromatography.[6][17]

Parameter Setting Justification
GC System Modern Capillary GC with AutosamplerAutomation ensures high reproducibility of injections.
Mass Spectrometer Single Quadrupole or TOF MSProvides the necessary mass accuracy and scan speed.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Industry-standard non-polar column for excellent separation of hydrocarbons based on boiling point.[8]
Injector Split/Splitless Inlet
ModeSplit (100:1 ratio)A high split ratio prevents column overloading with the main component, ensuring sharp peak shapes and protecting the detector.
Temperature250 °CEnsures rapid and complete vaporization of the analyte and solvent without thermal degradation.
Injection Volume1.0 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program
Initial Temp60 °C, hold for 2 minAllows for solvent focusing and separation of very volatile impurities.
Ramp10 °C/min to 200 °CA controlled ramp effectively separates compounds with different boiling points.
Final HoldHold at 200 °C for 5 minEnsures all components, including any higher-boiling impurities, have eluted from the column.
MS Parameters
Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp230 °CStandard temperature for robust ionization.
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard energy provides reproducible fragmentation patterns for library matching.[9]
Scan Range (m/z)35 - 350 amuCovers the expected mass range of the parent compound and its fragments, excluding low-mass solvent ions.
Solvent Delay3 minutesPrevents the high-concentration solvent peak from entering and saturating the MS detector.
System Suitability Test (SST)

Before sample analysis, inject a standard solution of this compound to verify system performance. Key acceptance criteria include:

  • Peak Shape: Tailing factor for the main peak should be between 0.9 and 1.5.

  • Reproducibility: Relative Standard Deviation (RSD) of peak area for five replicate injections should be < 5%.

  • Mass Spectral Integrity: The acquired mass spectrum should closely match the reference spectrum in the NIST library.

Data Analysis and Interpretation

Peak Identification
  • Total Ion Chromatogram (TIC): Examine the TIC for all eluted peaks. The largest peak should correspond to this compound.

  • Mass Spectrum Analysis:

    • For the main peak, extract the mass spectrum and compare it against the NIST library. A match factor >800 is considered a good confirmation. The NIST WebBook provides reference spectra for both cis- and trans-1,4-dimethylcyclooctane.[10][18]

    • For each impurity peak, perform the same library search. Potential impurities could include other C10H20 isomers.[19]

  • Fragmentation Pattern: The fragmentation of cycloalkanes is characterized by the loss of alkyl groups and ring cleavage.[20] For this compound (M.W. 140.27), expect to see:

    • A molecular ion peak (M⁺·) at m/z 140.

    • Loss of a methyl group ([M-15]⁺) at m/z 125.

    • Characteristic hydrocarbon fragment clusters at m/z 41, 43, 55, 69, 83, etc.[21]

Purity Calculation

Purity is typically calculated using the peak area percent method from the TIC, assuming all components have a similar response factor under EI-MS, a reasonable assumption for structurally similar hydrocarbon isomers.[22]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For regulatory purposes or higher accuracy, a formal method validation according to ICH guidelines (Q2(R1)) would be required, establishing linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[13]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample receipt to final purity report.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample 1. Receive Sample Weigh 2. Weighing & Dissolution (Hexane) Sample->Weigh Dilute 3. Serial Dilution (~100 µg/mL) Weigh->Dilute Vial 4. Transfer to Vial Dilute->Vial Inject 5. Autosampler Injection (1 µL, 100:1 Split) Vial->Inject Separate 6. GC Separation (DB-5ms Column) Inject->Separate Ionize 7. MS Ionization (EI) & Fragmentation Separate->Ionize Detect 8. Mass Detection (m/z 35-350) Ionize->Detect TIC 9. Generate TIC Detect->TIC Identify 10. Peak Identification (NIST Library Match) TIC->Identify Calculate 11. Purity Calculation (Area % Method) Identify->Calculate Report 12. Final Report Calculate->Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Illustrative Data Presentation

The following table summarizes typical results for a high-purity sample of this compound.

Peak # Retention Time (min) Peak Area Area % Identification (NIST Match) Key m/z Fragments
19.851,562,3000.15Isomer of Dimethylcyclooctane140, 125, 83, 69, 55, 41
210.121,038,987,50099.75cis/trans-1,4-Dimethylcyclooctane (>950)140, 125, 69, 55, 41
310.451,148,9000.11Unknown Hydrocarbon128, 97, 83, 57
Total 1,041,698,700 100.00

Note: The cis and trans isomers of this compound may or may not be fully resolved depending on the specific column and conditions. Their mass spectra are very similar.[10][23]

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and definitive protocol for assessing the purity of this compound. By carefully selecting a non-polar capillary column and optimizing instrument parameters, excellent separation of the main component from structurally similar impurities can be achieved. The combination of retention time data and mass spectral library matching ensures a high degree of confidence in peak identification. This workflow serves as a foundational method for quality control in manufacturing, for verifying starting material integrity in research and development, and for ensuring the safety and efficacy of final products in the pharmaceutical industry.

References

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  • ResearchGate. (2025). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material.
  • Scottish Government. (2020). Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill.
  • U.S. EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds.
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  • Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Agilent Technologies. (2016). Chemical Purity Analysis.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, 1,4-dimethyl-, cis- (CAS 13151-99-0).
  • ASTM International. (2017). D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography.
  • Royal Society of Chemistry. (n.d.). Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry.
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  • Infinita Lab. (n.d.). Monomeric Plasticizer Purity Testing | ASTM D3465.
  • Chemsrc. (2025). This compound | CAS#:33657-56-6.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Pharma Growth Hub. (2022). Adjustment in GC parameters as per USP General Chapter 621. YouTube.
  • ASTM International. (n.d.). Determination of Trace Hydrocarbon Impurities in High Purity Chemicals from Petroleum by Gas Chromatography.
  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of a GC-MS method for the determination of volatile contaminants in drug products.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Scribd. (n.d.). Chromatography USP 2022.
  • Pharma Approach. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • European Pharmacopoeia. (n.d.). 2.2.28. gas chromatography.
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Sources

Application Notes and Protocols for 1,4-Dimethylcyclooctane in Sustainable Aviation Fuels

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aviation industry is at a critical juncture, seeking to mitigate its environmental impact through the adoption of Sustainable Aviation Fuels (SAFs). While several pathways to SAF production are established, there is a continuous need for novel blendstocks that can enhance fuel properties and reduce emissions. This document provides a comprehensive technical guide on the application of 1,4-Dimethylcyclooctane (DMCO) as a promising high-performance SAF component. We present detailed protocols for the synthesis of DMCO from bio-derived precursors, its blending with conventional jet fuel, and the evaluation of the resulting fuel's properties in accordance with industry standards. Furthermore, a techno-economic analysis is provided to contextualize the potential of DMCO within the broader SAF landscape. This guide is intended for researchers, chemists, and fuel development professionals dedicated to advancing the next generation of aviation fuels.

Introduction: The Imperative for Advanced SAF Components

The decarbonization of the aviation sector is a formidable challenge, primarily due to the stringent safety and performance requirements of aircraft and the high energy density of conventional jet fuel. Sustainable Aviation Fuels represent the most viable near-to-mid-term solution for reducing the carbon footprint of air travel.[1] Current approved SAFs, such as those derived from hydroprocessed esters and fatty acids (HEFA) or Fischer-Tropsch (FT) synthesis, are predominantly paraffinic and lack the aromatic and cycloalkane content of conventional jet fuel.[2]

Aromatics, while contributing to soot formation, are essential for maintaining the swelling of elastomeric seals in aircraft fuel systems, preventing leaks.[3] Cycloalkanes offer a compelling alternative, providing high energy density and some seal-swelling capabilities without the high sooting propensity of aromatics.[3][4] Among these, this compound (DMCO), a C10 cyclic alkane, has emerged as a particularly promising candidate. Derived from the dimerization of bio-based isoprene, DMCO exhibits a volumetric net heat of combustion up to 9.2% higher than conventional Jet A fuel, offering potential for improved aircraft range and fuel efficiency.[5][6]

This guide provides the necessary protocols and technical insights to facilitate the research and development of DMCO as a high-performance SAF blendstock.

Synthesis of this compound (DMCO)

The synthesis of DMCO from bio-derived isoprene is a two-step process involving an iron-catalyzed [4+4]-cycloaddition to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), followed by catalytic hydrogenation.[7][8]

DMCO_Synthesis_Workflow Isoprene Bio-derived Isoprene Cycloaddition [4+4]-Cycloaddition Isoprene->Cycloaddition Fe_Catalyst [(MePDI)FeCl(μ-Cl)]2 Catalyst Fe_Catalyst->Cycloaddition DMCOD 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) Cycloaddition->DMCOD Purification1 Vacuum Distillation DMCOD->Purification1 Hydrogenation Catalytic Hydrogenation Purification1->Hydrogenation H2 Hydrogen (H2) H2->Hydrogenation Pd_C_Catalyst Pd/C Catalyst Pd_C_Catalyst->Hydrogenation DMCO This compound (DMCO) Hydrogenation->DMCO Purification2 Filtration & Distillation DMCO->Purification2

Workflow for the synthesis of this compound (DMCO) from isoprene.
Protocol 1: Iron-Catalyzed [4+4]-Cycloaddition of Isoprene

This protocol details the synthesis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) from isoprene using an iron-based catalyst.[7][8]

Materials:

  • Isoprene (purified to remove inhibitors, water, and oxygen)

  • [(MePDI)FeCl(μ-Cl)]2 catalyst

  • Anhydrous toluene

  • Methylmagnesium chloride (MeMgCl) solution in THF

  • Inert atmosphere glovebox or Schlenk line

  • Round-bottom flask with magnetic stir bar

  • Septa and syringes

Procedure:

  • Catalyst Preparation: Inside an inert atmosphere glovebox, charge a dry, 250 mL round-bottom flask with the iron catalyst, [(MePDI)FeCl(μ-Cl)]2 (0.025 mol% relative to isoprene).

  • Reaction Setup: Add anhydrous toluene to dissolve the catalyst, followed by the purified isoprene. Seal the flask with a septum.

  • Initiation: While stirring vigorously, slowly add the MeMgCl solution via syringe to activate the catalyst. An exothermic reaction is expected. Caution: The [4+4]-cycloaddition of 1,3-dienes is highly exothermic. Ensure adequate cooling and temperature control to prevent dangerous pressure build-up.[7]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Monitor the conversion of isoprene and the formation of DMCOD using Gas Chromatography (GC).

  • Quenching: Once the reaction is complete (typically >90% conversion), quench the reaction by carefully adding a small amount of methanol.

  • Purification:

    • Filter the reaction mixture through a short plug of silica gel to remove the catalyst.

    • Wash the silica gel with additional toluene.

    • Combine the organic fractions and remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the resulting crude DMCOD by vacuum distillation.

Scientist's Note: The purity of the isoprene is critical for achieving high yields and selectivity. The iron catalyst is sensitive to air and moisture, hence the requirement for an inert atmosphere. The MeMgCl acts as a reducing agent to generate the active catalytic species.

Protocol 2: Catalytic Hydrogenation of DMCOD to DMCO

This protocol describes the hydrogenation of the diene (DMCOD) to the saturated cycloalkane (DMCO).[7]

Materials:

  • Purified 1,6-dimethyl-1,5-cyclooctadiene (DMCOD)

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol or Ethyl Acetate (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Charging: In a suitable solvent (e.g., ethanol), dissolve the purified DMCOD.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution (typically 1-5 mol% Pd relative to DMCOD). Caution: Pd/C can be pyrophoric. Handle in a fume hood and avoid ignition sources.

  • Hydrogenation:

    • Seal the hydrogenation reactor and purge several times with nitrogen, followed by hydrogen gas to remove any residual air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

    • Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude DMCO.

    • If necessary, further purify the DMCO by vacuum distillation.

Scientist's Note: Complete hydrogenation is crucial to ensure the final product is free of unsaturated compounds, which can negatively impact fuel stability. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize side reactions.

Evaluation of this compound as a SAF Blend Component

The evaluation of a new SAF component follows a rigorous testing protocol, often guided by standards such as ASTM D4054, "Standard Practice for Evaluation of New Aviation Turbine Fuels and Fuel Additives".[9][10] This involves blending the new component with a conventional jet fuel and testing the properties of the blend against the specifications outlined in ASTM D7566 and ASTM D1655.[11][12]

SAF_Evaluation_Workflow cluster_prep Preparation cluster_testing Property Testing (ASTM Standards) cluster_analysis Analysis & Certification DMCO Synthesized DMCO Blending Prepare Blends (e.g., 10%, 20%, 50% DMCO) DMCO->Blending JetA1 Conventional Jet Fuel (Jet A-1) JetA1->Blending Density Density (ASTM D1298) Blending->Density Viscosity Viscosity (ASTM D445) Blending->Viscosity FlashPoint Flash Point (ASTM D93) Blending->FlashPoint FreezePoint Freeze Point (ASTM D2386) Blending->FreezePoint SealSwell O-Ring Swell (ASTM D471) Blending->SealSwell Sooting Sooting Tendency (Yield Sooting Index) Blending->Sooting DataAnalysis Data Analysis & Comparison to ASTM D7566/D1655 Specs Density->DataAnalysis Viscosity->DataAnalysis FlashPoint->DataAnalysis FreezePoint->DataAnalysis SealSwell->DataAnalysis Sooting->DataAnalysis Certification ASTM Certification Pathway DataAnalysis->Certification

General workflow for the evaluation of DMCO as a SAF blend component.
Protocol 3: Preparation of DMCO-Jet Fuel Blends

Objective: To prepare homogeneous blends of DMCO with a conventional jet fuel (e.g., Jet A-1) at various concentrations for subsequent property testing.

Materials:

  • Purified this compound (DMCO)

  • Reference Jet A-1 fuel

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bars

Procedure:

  • Determine Blend Ratios: Decide on the desired volumetric blend ratios (e.g., 10%, 20%, 30%, 50% DMCO in Jet A-1).

  • Blending:

    • Measure the required volume of Jet A-1 and add it to a clean, dry container.

    • Measure the corresponding volume of DMCO.

    • While stirring the Jet A-1, slowly add the DMCO.

    • Continue stirring for at least 30 minutes to ensure a homogeneous mixture.

  • Storage: Store the prepared blends in sealed, clearly labeled containers in a cool, dark, and well-ventilated area.

Protocol 4: Evaluation of Key Fuel Properties

The following table outlines the key properties to be tested for each blend, along with the standard ASTM test methods.

PropertyASTM MethodSignificance for Aviation Fuel
Density D1298 / D4052Affects fuel mass calculations and energy content per unit volume.
Kinematic Viscosity D445Crucial for fuel atomization and pumpability, especially at low temperatures.
Flash Point D93 / D56A key safety parameter related to the flammability of the fuel.
Freezing Point D2386 / D5972Critical for ensuring fuel remains fluid at high altitudes and low temperatures.
Net Heat of Combustion D4809Determines the energy content of the fuel, impacting aircraft range.
O-Ring Swelling D471Assesses the compatibility of the fuel with elastomeric seals to prevent leaks.
Sooting Tendency -Measured as Yield Sooting Index (YSI) to predict particulate matter emissions.
Protocol 5: O-Ring Swelling Test (Adapted from ASTM D471)

Objective: To determine the effect of DMCO-containing fuel blends on the volume of standard nitrile rubber O-rings.[9][13]

Materials:

  • Standard nitrile rubber O-rings

  • DMCO-Jet A-1 blends and neat Jet A-1 (as control)

  • Glass test tubes with stoppers

  • Analytical balance

  • Oven for temperature control

  • Beaker with immersion fluid (e.g., isopropanol)

Procedure:

  • Initial Measurements:

    • Clean and dry the O-rings.

    • Measure the initial mass of each O-ring in air.

    • Measure the mass of each O-ring submerged in the immersion fluid to determine its initial volume via displacement.

  • Immersion:

    • Place each O-ring in a separate test tube.

    • Add enough of the test fuel (or control fuel) to completely submerge the O-ring.

    • Seal the test tubes and place them in an oven at a specified temperature (e.g., 40 °C) for a set duration (e.g., 72 hours).

  • Final Measurements:

    • After the immersion period, remove the O-rings, quickly blot them dry, and immediately re-weigh them in air and in the immersion fluid.

  • Calculation: Calculate the percentage change in volume. A positive value indicates swelling.

Scientist's Note: A key hypothesis is that DMCO can induce sufficient O-ring swelling to compensate for the absence of aromatics in highly paraffinic SAFs. Comparing the swelling caused by DMCO blends to that of neat Jet A-1 (which contains aromatics) will validate this. It has been suggested that cycloalkanes can replace aromatics for seal swelling purposes.[14]

Protocol 6: Sooting Tendency Measurement (Yield Sooting Index)

Objective: To quantify the sooting tendency of DMCO blends using the Yield Sooting Index (YSI) method.[15][16]

Methodology: The YSI is a laboratory-scale metric that measures the change in soot concentration when a small amount of the test fuel is doped into a reference flame (typically methane/air).[15] This method requires specialized equipment, including a co-flow burner and laser diagnostics.

General Procedure:

  • Establish a stable, non-sooting methane/air flame.

  • Introduce a known, small concentration (e.g., 1000 ppm) of the DMCO blend into the fuel stream.

  • Measure the resulting soot concentration in the flame using laser-induced incandescence (LII).

  • The YSI is calculated based on the increase in soot relative to reference compounds.

Scientist's Note: Cycloalkanes generally have lower sooting tendencies than aromatics. Quantifying the YSI of DMCO blends is crucial to demonstrate their potential for reducing particulate matter emissions compared to conventional jet fuel.[17]

Techno-Economic and Life Cycle Analysis

The viability of any new SAF component depends not only on its performance but also on its economic feasibility and life-cycle environmental impact.

Techno-Economic Analysis (TEA)

The production cost of DMCO is influenced by several factors, including the price of bio-derived isoprene, catalyst costs, and the efficiency of the conversion processes. Recent studies have estimated the minimum selling price (MSP) of DMCO under various scenarios.[17][18]

SAF PathwayFeedstockEstimated MSP ($/L-Jet-Aeq)Key Considerations
DMCO (Current Tech) Lignocellulosic Sugars$9.0High initial cost due to developing technology.
DMCO (Optimized) Biomass Sorghum$1.5Requires significant improvements in feedstock yield and conversion efficiency.[18][19]
HEFA-SPK Used Cooking Oil, Tallow$0.8 - $1.8Mature technology, but feedstock availability is a constraint.[20]
Alcohol-to-Jet (ATJ) Sugarcane, Corn$1.4 - $3.0Dependent on the cost of alcohol production.[20]
Fischer-Tropsch (FT) Municipal Solid Waste, Biomass$1.2 - $3.1High capital cost for gasification and synthesis units.[20]

Note: Costs are estimates and subject to market fluctuations and technological advancements.

Life Cycle Assessment (LCA)

The life cycle greenhouse gas (GHG) emissions of DMCO are significantly lower than those of conventional jet fuel. The primary factors influencing the carbon intensity are the source of the biomass feedstock and the energy used in the conversion process.

  • DMCO from Corn Stover: A GHG intensity of 7.2 gCO2e/MJ has been reported, which is a substantial reduction compared to the 89 gCO2e/MJ baseline for petroleum-based jet fuel.[8]

  • Optimized DMCO Production: With optimized processes and feedstocks like biomass sorghum, the GHG footprint could be as low as 18.3 gCO2e/MJ .[18][19]

These figures demonstrate the significant potential of DMCO to contribute to the decarbonization of the aviation sector.

Conclusion and Future Outlook

This compound presents a compelling case as a next-generation sustainable aviation fuel blendstock. Its synthesis from renewable isoprene, coupled with its high energy density and favorable properties, positions it as a valuable component for enhancing the performance of SAFs. The protocols outlined in this guide provide a framework for the synthesis, blending, and evaluation of DMCO, enabling researchers to further investigate its potential.

Key advantages of incorporating DMCO into SAF blends include:

  • Increased Energy Density: Potentially leading to improved aircraft efficiency and range.[5]

  • Reduced Sooting: Lower particulate matter emissions compared to aromatic compounds.[14]

  • Seal Swell Compatibility: The ability to replace aromatics for maintaining fuel system integrity.[14]

  • Significant GHG Reduction: A low carbon footprint when produced from sustainable biomass.[8]

While challenges related to production cost and scale-up remain, ongoing research and technological advancements are expected to improve the economic viability of DMCO. Continued investigation into its combustion characteristics, material compatibility, and long-term stability will be crucial for its eventual certification and adoption by the aviation industry.

References

  • ASTM D471-21, Standard Test Method for Rubber Property—Effect of Liquids, ASTM International, West Conshohocken, PA, 2021, [Link]
  • ASTM D4054-23, Standard Practice for Evaluation of New Aviation Turbine Fuels and Fuel Additives, ASTM International, West Conshohocken, PA, 2023, [Link]
  • ASTM D471-98, Standard Test Method for Rubber Property—Effect of Liquids, ASTM International, West Conshohocken, PA, 1998, [Link]
  • Coi Rubber Products. ASTM D471 Liquid Test. [Link]
  • ARDL. ASTM D471 - Test Methods. [Link]
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  • Coronado, C. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. ACS Sustainable Chemistry & Engineering. [Link]
  • Coronado, C. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock.
  • Harvey, B. G., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Energy & Fuels. [Link]
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  • Rempel, G. L., et al. (2012). Green and Simple Method for Catalytic Hydrogenation of Diene-Based Polymers.
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Application Note: Enhancing Conventional Jet Fuel Performance with 1,4-Dimethylcyclooctane as a High-Performance Blendstock

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aviation industry's pursuit of enhanced fuel efficiency and reduced environmental impact necessitates the exploration of novel, high-performance sustainable aviation fuels (SAFs). 1,4-Dimethylcyclooctane (DMCO), a bio-derivable cyclic alkane, presents a compelling solution as a blendstock for conventional jet fuels.[1] This document provides a comprehensive guide for researchers and fuel scientists on the application and protocol for blending DMCO with standard Jet A/Jet A-1 fuel. It details the rationale behind its use, methodologies for blend preparation, and a suite of analytical protocols to validate the resulting fuel's properties against key ASTM specifications. The superior energy density, improved cold-weather performance, and cleaner combustion characteristics of DMCO are highlighted as key advantages.[1][2]

Introduction: The Rationale for DMCO Blending

Conventional jet fuels are complex mixtures of hydrocarbons, primarily composed of paraffins, cycloparaffins (cycloalkanes), and aromatics. While aromatics are essential for maintaining fuel system seal integrity, they are also precursors to soot formation during combustion, contributing to particulate matter emissions.[3][4] The development of advanced bio-based fuels offers a strategic opportunity to not only reduce the carbon footprint of air travel but also to engineer fuels with performance characteristics that can exceed those of their petroleum-based counterparts.[5]

This compound (DMCO) is a C10 cycloalkane that has emerged as a promising high-performance jet fuel blendstock.[2] Its production can be achieved through a two-step process involving the iron-catalyzed cycloaddition of isoprene, a readily available bio-based feedstock, followed by hydrogenation.[1][2] This sustainable production pathway, coupled with its exceptional fuel properties, makes DMCO a subject of significant interest.[6][7][8]

The primary advantages of blending DMCO with conventional jet fuel include:

  • Increased Energy Density: DMCO exhibits a higher volumetric and gravimetric net heat of combustion compared to conventional jet fuel, which can translate to improved aircraft range and fuel efficiency.[1][2][9]

  • Enhanced Cold-Weather Performance: The presence of methyl branches on the cyclooctane ring gives DMCO a significantly lower freezing point (<-78 °C) and reduced viscosity at low temperatures, mitigating the risk of fuel gelling or waxing at high altitudes.[1][2][9]

  • Reduced Soot Formation: As a cycloparaffin, DMCO can potentially replace some of the aromatic content in jet fuel, leading to cleaner combustion and reduced soot emissions.[3][9]

  • Compatibility: DMCO is a "drop-in" fuel, meaning it can be blended with conventional or other bio-based jet fuels without requiring modifications to existing aircraft or infrastructure.[9]

This application note will provide the necessary protocols to create and validate DMCO-jet fuel blends, ensuring they meet the stringent requirements of aviation fuel standards.

Materials and Equipment

2.1. Materials

  • This compound (DMCO), ≥98% purity

  • Conventional Jet A or Jet A-1 fuel (meeting ASTM D1655 specifications)[10][11]

  • Calibration and reference standards for analytical instrumentation

2.2. Equipment

  • Calibrated laboratory balance (±0.001 g)

  • Glass beakers and flasks

  • Magnetic stirrer and stir bars

  • Volumetric pipettes and syringes

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Viscometer (compliant with ASTM D445)[12]

  • Density meter (compliant with ASTM D1298 or D4052)

  • Flash point tester (compliant with ASTM D56 or D93)[12][13]

  • Freezing point analyzer (compliant with ASTM D2386)[12]

  • Calorimeter for heat of combustion measurement (compliant with ASTM D4809)

  • Smoke point lamp (compliant with ASTM D1322)[12]

Experimental Protocols

3.1. Safety Precautions

Handle all fuels and chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat. This compound is a flammable liquid; keep it away from ignition sources.[14][15] Review the Safety Data Sheets (SDS) for all materials before commencing work.

3.2. Blending Protocol

This protocol describes the preparation of 100 mL test blends of DMCO with Jet A/A-1 fuel at various weight percentages (wt%).

  • Preparation: Ensure all glassware is clean and dry. Label each container with the designated blend ratio (e.g., 10% DMCO / 90% Jet A-1).

  • Mass Measurement:

    • Place a 150 mL beaker on the calibrated balance and tare.

    • Using a pipette, carefully add the required mass of DMCO for the target blend ratio (e.g., for a 10 wt% blend in 100g total, add 10g of DMCO). Record the exact mass.

    • Tare the balance again with the beaker containing the DMCO.

    • Add the required mass of Jet A-1 fuel to reach the total desired mass (e.g., add 90g of Jet A-1). Record the exact mass.

  • Homogenization:

    • Add a magnetic stir bar to the beaker.

    • Place the beaker on a magnetic stirrer and mix at a moderate speed (e.g., 300 rpm) for 15 minutes at room temperature to ensure a homogenous blend.

  • Storage: Transfer the resulting blend to a labeled, airtight container. Store at room temperature away from direct sunlight.

  • Repeat: Repeat steps 2-4 for all desired blend ratios (e.g., 20 wt%, 30 wt%, 50 wt%). Prepare a neat Jet A-1 sample as a control.

3.3. Fuel Property Characterization

All testing must be performed in accordance with the relevant ASTM standards to ensure data accuracy and comparability.[12][13][16]

Workflow for Fuel Blending and Characterization

Fuel_Blending_Workflow cluster_prep Preparation Phase cluster_blend Blending Protocol cluster_analysis Analytical Characterization (ASTM Methods) Materials Procure Materials (DMCO, Jet A-1) Safety Review Safety Protocols (SDS) Materials->Safety Equipment Calibrate Equipment Safety->Equipment Measure Measure Components by Mass (e.g., 10%, 20%, 30% DMCO) Equipment->Measure Mix Homogenize Blend (Magnetic Stirring, 15 min) Measure->Mix Store Store in Labeled, Airtight Containers Mix->Store Density Density (D4052) Store->Density Test Blends & Control Viscosity Kinematic Viscosity (D445) Store->Viscosity Test Blends & Control Freezing Freezing Point (D2386) Store->Freezing Test Blends & Control Flash Flash Point (D93) Store->Flash Test Blends & Control Combustion Heat of Combustion (D4809) Store->Combustion Test Blends & Control Smoke Smoke Point (D1322) Store->Smoke Test Blends & Control DMCO_Properties DMCO This compound (DMCO) Structure Cyclic Alkane Structure DMCO->Structure Branching Methyl Group Branching DMCO->Branching Density High Density Structure->Density Energy High Volumetric Energy Density Structure->Energy Viscosity Low Viscosity Branching->Viscosity Freezing Low Freezing Point Branching->Freezing

Caption: Influence of DMCO's molecular structure on key fuel properties.

  • Cyclic Structure: The compact, cyclic nature of the C8 ring in DMCO results in a higher density compared to straight-chain alkanes of similar molecular weight. [17]This directly contributes to a higher volumetric energy density, a critical parameter for aviation fuel. [2][5]* Methyl Branching: The presence of two methyl groups on the cyclooctane ring disrupts the ability of the molecules to pack into an ordered crystalline structure. This steric hindrance is the primary reason for DMCO's exceptionally low freezing point and its favorable low-temperature viscosity. [2] By blending DMCO, we are essentially "tuning" the overall composition of the fuel. The addition of a high-density, low-viscosity, and low-freezing-point component improves the fuel's bulk properties in a predictable manner. The absence of aromaticity in DMCO also helps to dilute the aromatic content of the base fuel, which is expected to correlate with an increased smoke point and cleaner combustion.

Conclusion

This compound stands out as a high-potential blendstock for enhancing the properties of conventional jet fuel. Its bio-based origin, combined with superior energy density and excellent cold-flow properties, addresses key industry goals for efficiency and sustainability. The protocols outlined in this document provide a robust framework for researchers to prepare, characterize, and validate DMCO-jet fuel blends, paving the way for the next generation of high-performance sustainable aviation fuels.

References

  • TechLink. (n.d.). This compound high-performance jet fuel additive.
  • Lawrence Berkeley National Laboratory. (n.d.). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock.
  • Influence of blending cycloalkanes on the energy content, density, and viscosity of Jet-A. (n.d.). Fuel.
  • Harvey, B. H., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry.
  • Lookchem. (n.d.). Cyclooctane, 1,4-dimethyl- Safety Data Sheets(SDS).
  • Scown, C. D., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. ACS Sustainable Chemistry & Engineering.
  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, 1,4-dimethyl-, cis- (CAS 13151-99-0).
  • Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Aviation Fuels. (2020). Frontiers in Energy Research.
  • The ANSI Blog. (n.d.). Jet Fuel Specifications [ASTM Standards].
  • Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. (2018). Catalysts.
  • High energy content bi- and mono-cycloalkane and iso-alkane jet blending mixtures derived from ethanol. (2025). Green Chemistry.
  • A sustainable aviation fuel pathway from biomass: life cycle environmental and cost evaluation for dimethylcyclooctane jet fuel. (n.d.). Sustainable Energy & Fuels.
  • Bio-Based Cycloalkanes: The Missing Link to High-Performance Sustainable Jet Fuels. (2020). ChemSusChem.
  • ASTM International. (2022). D1655 Standard Specification for Aviation Turbine Fuels.
  • Bell Performance. (2020). Preventing problems with the testing of aviation fuel properties.
  • SPL. (n.d.). Jet Fuel.
  • ASTM International. (n.d.). Aviation Turbine Fuel (Jet A) Certification.
  • Chemsrc. (n.d.). This compound | CAS#:33657-56-6.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-.
  • Google Patents. (n.d.). US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and....
  • PubChem. (n.d.). 1,4-Dimethylcyclooctene.

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Application Note & Protocol: A Sustainable Pathway to 1,4-Dimethylcyclooctane from Bio-Derived Isoprene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the synthesis of 1,4-Dimethylcyclooctane (DMCO), a high-performance C10 hydrocarbon with significant potential as a sustainable aviation fuel blendstock and a specialty chemical intermediate. The described pathway utilizes bio-derived isoprene as a renewable starting material, following a green chemistry approach that involves a highly selective, iron-catalyzed [4+4]-cycloaddition, followed by catalytic hydrogenation. This two-step synthesis is efficient, scalable, and yields a high-purity final product. This guide is intended for researchers in green chemistry, biofuels, and organic synthesis, offering both theoretical grounding and practical, step-by-step experimental procedures.

Introduction and Strategic Overview

The transition away from fossil fuels necessitates the development of high-performance, sustainable alternatives from renewable resources. This compound (DMCO) has emerged as a promising candidate, particularly for the aviation sector. Its cyclic structure and branched methyl groups provide a high-density, high-energy content fuel with excellent low-temperature viscosity properties.[1][2][3][4] The key to its sustainable production lies in utilizing a bio-derived C5 building block: isoprene.

Traditionally, isoprene is a byproduct of the thermal cracking of naphtha.[5] However, significant advances in synthetic biology now allow for the production of "bio-isoprene" from renewable feedstocks like glucose through microbial fermentation.[5][6][7] Engineered microorganisms, such as E. coli or yeast, can be programmed to convert sugars into isoprene or its immediate precursors, like isoprenol or mevalonolactone, which are then readily converted to isoprene.[8][9] This bio-based feedstock provides a carbon-neutral starting point for the synthesis.

Our synthetic strategy is a robust two-step process:

  • Selective Dimerization: A [4+4]-cycloaddition of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD). This step is crucial for establishing the desired eight-membered ring structure. We employ a specific iron-based catalyst system that exhibits exceptional selectivity for the [4+4] adduct, minimizing the formation of other undesired isomers typically seen in thermal dimerization processes.[1][10][11][12]

  • Complete Hydrogenation: The resulting DMCOD is catalytically hydrogenated to saturate the two double bonds, yielding the final this compound (DMCO) product.

This application note details the protocols for both steps, explaining the rationale behind procedural choices and providing guidance for characterization.

Synthetic Workflow Overview

The overall transformation from bio-derived isoprene to this compound is illustrated below.

G cluster_0 Step 1: Selective Dimerization cluster_1 Step 2: Catalytic Hydrogenation Isoprene Bio-Derived Isoprene DMCOD 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) Isoprene->DMCOD [4+4] Cycloaddition Catalyst [(MePI)FeCl(μ-Cl)]2 + Reductant Catalyst->Isoprene DMCOD_input DMCOD DMCOD->DMCOD_input Purified Intermediate DMCO This compound (DMCO) H2_Catalyst H2 Gas + Hydrogenation Catalyst (e.g., PtO2, Ni) H2_Catalyst->DMCOD_input DMCOD_input->DMCO Hydrogenation G cluster_0 Hydrogenation Workflow start Charge Reactor: DMCOD, Solvent, Catalyst purge Seal & Purge System (N2 then H2) start->purge pressurize Pressurize with H2 Gas purge->pressurize react Stir/Shake until H2 uptake ceases pressurize->react depressurize Vent H2 & Purge with N2 react->depressurize filter Filter to Remove Catalyst depressurize->filter concentrate Concentrate via Rotary Evaporation filter->concentrate end Pure this compound (DMCO) concentrate->end

Sources

Application Note & Protocol: High-Selectivity Isoprene Dimerization via Homogeneous Iron Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the experimental setup of iron-catalyzed isoprene dimerization. The protocol focuses on a robust and reproducible procedure utilizing a well-defined iron pre-catalyst activated by an organoaluminum co-catalyst. We delve into the mechanistic rationale behind the experimental design, offering insights into catalyst activation, reaction control, and product analysis. This guide is intended for researchers in materials science, sustainable chemistry, and drug development, providing a self-validating framework for achieving high conversion and selectivity in the synthesis of valuable C10 terpene synthons from bio-renewable isoprene.

Introduction & Scientific Context

Isoprene, a readily available C5 diene, is a key platform molecule derivable from biological feedstocks. Its dimerization provides direct access to C10 hydrocarbons, which are valuable precursors for specialty polymers, fragrances, and, notably, high-density sustainable aviation fuels.[1][2] While various metals can catalyze this transformation, iron-based catalysts have garnered significant attention due to their compelling advantages: iron is earth-abundant, cost-effective, and exhibits low toxicity compared to precious metals like palladium or rhodium.[3][4]

Modern iron catalysts, particularly those supported by tunable ligand architectures like pyridine bis-imines (PDI), offer an exceptional combination of high activity and selectivity, allowing for precise control over the dimerization pathway.[5][6] This protocol details a procedure using a representative iron(II) PDI complex, activated by an aluminum alkyl, to achieve selective isoprene dimerization. Understanding the synergy between the iron center, the ligand framework, and the co-catalyst is paramount for optimizing the reaction and is a central theme of this guide.

Mechanistic Rationale: The "Why" Behind the Protocol

The catalytic dimerization of isoprene by this system is believed to proceed through a well-defined metallacyclic mechanism. The causality behind the experimental choices is rooted in controlling the formation and reactivity of the active catalytic species.

  • Catalyst Activation: The iron(II) pre-catalyst is inactive on its own. The organoaluminum co-catalyst (e.g., Triethylaluminum, Et₃Al) plays a crucial dual role. First, it acts as an alkylating agent, replacing the chloride ligands on the iron pre-catalyst with ethyl groups. Second, subsequent β-hydride elimination from an iron-ethyl species is thought to generate a highly reactive iron-hydride (Fe-H) species, which is the putative active catalyst.[6] This activation step is highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques.

  • Catalytic Cycle:

    • Isoprene Coordination & Insertion: The active Fe-H species coordinates an isoprene molecule. This is followed by the migratory insertion of the diene into the Fe-H bond. The regioselectivity of this initial insertion step is critical in determining the final product distribution.[6]

    • Second Isoprene Insertion: A second isoprene molecule coordinates and inserts into the newly formed iron-alkyl bond. The coupling of the two isoprene units forms a metallacyclic intermediate.

    • β-Hydride Elimination & Product Release: The cycle is completed by β-hydride elimination from the C10 iron-alkyl species. This step releases the C10 dimer product and regenerates the active Fe-H catalyst, allowing it to re-enter the catalytic cycle.

The structure of the PDI ligand directly influences the steric and electronic environment around the iron center, thereby controlling the regioselectivity of insertion and the rate of β-hydride elimination, which ultimately dictates the isomeric distribution of the dimer products.[5]

Catalytic_Cycle cluster_main Iron-Catalyzed Isoprene Dimerization Active_Catalyst Active Fe-H Species Coordination Isoprene Coordination (Fe-H + C5H8) Active_Catalyst->Coordination + Isoprene Insertion1 First Insertion (Fe-C5H9) Coordination->Insertion1 Coordination2 Second Isoprene Coordination Insertion1->Coordination2 + Isoprene Insertion2 Second Insertion (Fe-C10H17) Coordination2->Insertion2 Elimination β-Hydride Elimination Insertion2->Elimination Elimination->Active_Catalyst Regeneration Product C10 Dimer Product Elimination->Product Release Precatalyst Fe(II)-PDI Pre-catalyst + Et3Al (Co-catalyst) Precatalyst->Active_Catalyst Activation

Caption: Simplified catalytic cycle for iron-catalyzed isoprene dimerization.

Detailed Experimental Protocol

Safety First: This protocol involves pyrophoric and flammable materials. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and compatible gloves, is mandatory.[7][8][9]

Part A: Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Iron(II) Pre-catalyst>98%e.g., Strem, Sigma-Aldrich(2,6-diacetylpyridinebis(2,6-diisopropylanil))iron(II) chloride or similar PDI complex.
Isoprene>99%, inhibitor-freee.g., Sigma-Aldrich, TCIMust be passed through a column of basic alumina to remove inhibitors immediately before use.
Triethylaluminum (Et₃Al)1.0 M in hexanese.g., Sigma-AldrichPYROPHORIC . Handle with extreme care under inert atmosphere.[10]
TolueneAnhydrous, >99.8%e.g., Acros, Sigma-AldrichPurified using a solvent purification system or distilled over Na/benzophenone.
Methanol (MeOH)ACS Gradee.g., Fisher ScientificUsed for quenching.
Diethyl EtherAnhydrouse.g., Fisher ScientificUsed for work-up.
Celite®---e.g., Sigma-AldrichFiltration aid.
Anhydrous MgSO₄---e.g., Sigma-AldrichDrying agent.
Schlenk Flasks/Reactor------Oven-dried and cooled under vacuum.
Gas-tight Syringes------For transfer of pyrophoric reagents.
Part B: Step-by-Step Reaction Procedure
  • Reactor Setup: Place a magnetic stir bar into a 100 mL oven-dried Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

  • Reagent Preparation:

    • In a glovebox, weigh the iron(II) pre-catalyst (e.g., 15.0 mg, 0.025 mmol, 1.0 equiv) into a small vial.

    • Prepare a stock solution of inhibitor-free isoprene.

  • Catalyst Loading: Under a positive flow of argon, add 20 mL of anhydrous toluene to the Schlenk flask via cannula or syringe. Add the pre-weighed iron pre-catalyst to the flask, resulting in a colored suspension.

  • Catalyst Activation:

    • Begin stirring the catalyst suspension at room temperature (23 °C).

    • Using a gas-tight syringe, slowly add the triethylaluminum solution (e.g., 2.5 mL of 1.0 M solution, 2.5 mmol, 100 equiv) dropwise to the stirring suspension over 5 minutes. Caution: Et₃Al is pyrophoric and will react violently with air or water.[10][11] A color change is typically observed upon activation.

    • Allow the mixture to stir for an additional 15 minutes at room temperature to ensure complete activation.

  • Substrate Addition: Slowly add inhibitor-free isoprene (e.g., 17.0 g, 25 mL, 250 mmol, 10,000 equiv) to the activated catalyst mixture via syringe. The reaction is often exothermic; for larger scales, consider using an ice bath to maintain the desired temperature.

  • Reaction Monitoring: Allow the reaction to stir at the desired temperature (e.g., 23-50 °C) for the specified time (e.g., 1-4 hours). The progress can be monitored by taking small aliquots (approx. 0.1 mL) at intervals, quenching them with methanol, and analyzing by GC-MS.

  • Quenching: Once the desired conversion is reached, carefully and slowly quench the reaction by adding 5 mL of methanol. Caution: The quench can be vigorous due to unreacted Et₃Al. Add dropwise, preferably while cooling the flask in an ice bath.

  • Product Work-up:

    • Transfer the quenched reaction mixture to a larger flask.

    • Filter the mixture through a pad of Celite® to remove the precipitated iron salts, washing the pad with diethyl ether (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude dimer product as an oil.

Part C: Product Analysis & Characterization

The primary method for analyzing the product mixture is Gas Chromatography-Mass Spectrometry (GC-MS).[1][12]

  • Instrumentation: An Agilent 7890A GC with a 5975 MSD is a suitable system.

  • Column: A non-polar capillary column, such as an HP-5 (30 m x 250 μm x 0.25 μm), provides good separation of isoprene dimers.[1]

  • Method:

    • Injector Temp: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • Analysis: Isoprene conversion is calculated from the disappearance of the isoprene peak. Dimer selectivity is determined by the relative peak areas of the C10 isomers in the chromatogram. Mass spectra are used to confirm the identity of the dimer products.[12][13] Further structural confirmation can be obtained via ¹H and ¹³C NMR spectroscopy.[14]

Experimental Workflow & Data Summary

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Oven-dry Glassware B 2. Purge with Argon (Schlenk Line) A->B C 3. Prepare Anhydrous Solvent & Reagents B->C D 4. Add Solvent & Fe Pre-catalyst C->D E 5. Activate with Et3Al (PYROPHORIC!) D->E F 6. Add Isoprene Substrate E->F G 7. Stir at Temp (23-50°C) F->G H 8. Quench with Methanol G->H I 9. Filter through Celite® H->I J 10. Isolate & Purify Product I->J K 11. Analyze by GC-MS & NMR J->K

Caption: Step-by-step experimental workflow for iron-catalyzed isoprene dimerization.

Table 1: Representative Experimental Data
EntryFe Catalyst (mol%)Al/Fe RatioTemp (°C)Time (h)Isoprene Conv. (%)Dimer Selectivity (%)
10.055025285>98
20.05100252>99>98
30.01100501>9995 (5% Oligomers)
40.051000460>99

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture contamination. 2. Impure/inhibited isoprene. 3. Insufficient co-catalyst.1. Ensure rigorous inert atmosphere technique; check solvent/reagent purity. 2. Purify isoprene by passing through fresh basic alumina immediately before use. 3. Increase the Al/Fe ratio (e.g., from 50 to 100).
Poor Selectivity (High Oligomer/Polymer Content) 1. Reaction temperature is too high. 2. High catalyst concentration.1. Lower the reaction temperature. 2. Reduce the catalyst loading.
Inconsistent Results 1. Inconsistent quality of reagents (especially co-catalyst). 2. Variations in inert atmosphere quality.1. Titrate the organoaluminum co-catalyst to confirm its molarity. 2. Ensure Schlenk line or glovebox is functioning correctly; check for leaks.

References

  • Small, B. L., & Marcucci, A. J. (2001). Iron Catalysts for the Head-to-Head Dimerization of α-Olefins and Mechanistic Implications for the Production of Linear α-Olefins. Organometallics. [Link]
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  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 8, p.568. [Link]
  • Wang, L., et al. (2019). Synthesis, Characterization and Catalytic Property Studies for Isoprene Polymerization of Iron Complexes Bearing Unionized Pyridine-Oxime Ligands.
  • Self, J. C., et al. (2022).
  • Kellner, D., et al. (2017). Pd(OAc)2/Ph3P-catalyzed dimerization of isoprene and synthesis of monoterpenic heterocycles. PubMed. [Link]
  • Kellner, D., et al. (2017). Pd(OAc)2/Ph3P-catalyzed dimerization of isoprene and synthesis of monoterpenic heterocycles. Beilstein Journal of Organic Chemistry. [Link]
  • Kellner, D., et al. (2017). Pd(OAc)2/Ph3P-catalyzed dimerization of isoprene and synthesis of monoterpenic heterocycles.
  • Franke, R., et al. (2020). Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study.

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Definitive Characterization of 1,4-Dimethylcyclooctane Diastereomers: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The stereochemical and conformational complexity of substituted cycloalkanes presents a significant analytical challenge. 1,4-Dimethylcyclooctane, a molecule of interest in materials science and as a potential high-performance sustainable aviation fuel blendstock, exists as two key diastereomers: cis and trans.[1] Due to the flexible nature of the eight-membered ring, these isomers adopt multiple, low-energy conformations, making their unambiguous identification non-trivial. This application note provides a comprehensive guide and detailed protocols for the definitive characterization of cis- and trans-1,4-Dimethylcyclooctane using an integrated analytical workflow. We leverage Gas Chromatography-Mass Spectrometry (GC-MS) for physical separation and mass verification, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural and stereochemical elucidation based on molecular symmetry.

The Isomeric and Conformational Landscape

This compound (C₁₀H₂₀, Molar Mass: ~140.27 g/mol ) diastereomers differ in the spatial orientation of the two methyl groups relative to the plane of the cyclooctane ring.[2]

  • cis-1,4-Dimethylcyclooctane: Both methyl groups are on the same face of the ring. This isomer possesses a plane of symmetry, which simplifies its spectroscopic signature.

  • trans-1,4-Dimethylcyclooctane: The methyl groups are on opposite faces of the ring. This isomer lacks a plane of symmetry and is chiral.

The cyclooctane ring is not planar; it exists in several interconverting conformations, with the boat-chair family being the most stable.[3] This conformational flexibility means that any experimental measurement reflects a time-averaged state of multiple conformers, a critical consideration for interpreting NMR spectra.

G cluster_isomers This compound Diastereomers cis cis-Isomer (Symmetry Plane) trans trans-Isomer (Chiral)

Caption: Structures of cis- and trans-1,4-Dimethylcyclooctane.

Chromatographic Separation: Resolving Isomers by Physical Properties

Gas Chromatography (GC) is the premier technique for separating volatile isomers. The separation mechanism relies on subtle differences in the isomers' boiling points and their interactions with the GC column's stationary phase.

Causality Behind Method Selection: The choice of a non-polar stationary phase (e.g., squalane, polydimethylsiloxane) is deliberate. Since the isomers themselves are non-polar hydrocarbons, separation will be governed primarily by van der Waals forces. The isomer with a more compact shape and/or lower boiling point will typically elute first. The Kovats retention index, a standardized measure, is crucial for comparing results across different systems.[4] The NIST Chemistry WebBook reports a Kovats RI of 1054 for the cis isomer on a squalane column at 70°C.[5]

Protocol 1: GC-MS for Isomer Separation and Identification

This protocol outlines the separation of a mixture of this compound isomers and confirms their molecular mass.

1. System Preparation:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

2. Sample Preparation:

  • Prepare a 100 ppm solution of the this compound isomer mixture in n-hexane.

  • Ensure the sample is free of particulate matter by filtering if necessary.

3. GC Method Parameters:

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (adjust as needed based on sample concentration).

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at 5°C/min to 150°C.

    • Hold: Hold at 150°C for 5 minutes.

4. MS Method Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-200.

5. Data Analysis and Expected Results:

  • Two distinct peaks corresponding to the cis and trans isomers should be observed.

  • Integrate the peaks to determine the relative abundance of each isomer.

  • Examine the mass spectrum for each peak. A molecular ion (M⁺) peak at m/z 140 is expected, confirming the C₁₀H₂₀ formula.[6] The fragmentation patterns for both isomers will be similar, dominated by the loss of alkyl fragments.

Parameter Expected Outcome Rationale
Retention Times Two resolved peaks (e.g., tR1, tR2)Diastereomers have different physical properties leading to differential retention.
Molecular Ion (M⁺) m/z 140Confirms the molecular weight of C₁₀H₂₀.[7]
Key Fragments m/z 125, 97, 83, 69, 55Characteristic fragmentation of cyclic alkanes.

Spectroscopic Elucidation: Assigning Stereochemistry via NMR

While GC-MS can separate the isomers, it cannot definitively assign the stereochemistry. NMR spectroscopy, particularly ¹³C NMR, is the definitive tool for this task.

Causality Behind Method Selection: The core principle is molecular symmetry. The cis isomer possesses a Cₛ symmetry plane, meaning several carbon and proton environments are chemically equivalent. This results in a ¹³C NMR spectrum with fewer signals than would be expected for a completely asymmetric molecule. The trans isomer lacks this symmetry element, leading to a larger number of unique signals.[1]

Protocol 2: ¹³C NMR for Unambiguous Isomer Assignment

1. Sample Preparation:

  • Dissolve ~10-20 mg of the purified isomer (or the mixture) in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

  • Key Parameters:

    • Spectral Width: 0 to 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 (or more, for dilute samples).

3. Data Interpretation:

  • Process the FID (Free Induction Decay) with an exponential line broadening of 1-2 Hz.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Count the number of distinct signals in the aliphatic region (~15-45 ppm).

Isomer Symmetry Expected Number of ¹³C Signals Reasoning
cis-1,4-DimethylcyclooctaneCₛ (Symmetry Plane)5Due to symmetry, pairs of carbons are chemically equivalent (2 methyl, 2 methine, and 3 pairs of methylene carbons).
trans-1,4-DimethylcyclooctaneC₂ (Rotational Axis)10All 10 carbons are chemically non-equivalent due to the lack of a symmetry plane.

Note: The exact number of signals can be influenced by the conformational dynamics and the magnetic field strength.

Integrated Analytical Workflow

Caption: Integrated workflow for isomer characterization.

This workflow demonstrates a self-validating system. The GC-MS provides separation and confirms that the components are indeed isomers with the correct molecular weight. The NMR analysis of the mixture (or of fractions collected from a preparative GC) then provides the definitive structural assignment based on the clear difference in the number of expected signals.

References

  • National Institute of Standards and Technology. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). cis-1,4-Dimethylcyclooctane. PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, 1,4-dimethyl-, cis- (CAS 13151-99-0).
  • National Institute of Standards and Technology. (n.d.). Notes on Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). trans-1,4-Dimethylcyclooctane. PubChem Compound Database.
  • Profel Online. (2022, June 9). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. YouTube.
  • Washington State University Research Exchange. (2023). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels.
  • Rzepa, H. (2010, January 31). The conformational analysis of cyclo-octane. Henry Rzepa's Blog.
  • Clarke, E. G. C. (2017). Gas Chromatography. In Analytical Toxicology. Academic Press.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.

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Application Note: Characterization of 1,4-Dimethylcyclooctane Blends as a High-Performance Sustainable Aviation Fuel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aviation industry is actively seeking sustainable aviation fuels (SAFs) to mitigate its environmental impact.[1] 1,4-Dimethylcyclooctane (DMCO) has emerged as a promising bio-derived cyclic alkane for this purpose.[2] Produced from biomass sources, DMCO offers a pathway to decarbonize the aviation sector.[1][2] Its unique molecular structure, featuring a cyclooctane ring with methyl branches, imparts advantageous fuel properties, including high energy density and excellent low-temperature performance.[2][3][4] This application note provides a comprehensive guide for researchers and scientists on the standardized methods for measuring the critical fuel properties of DMCO and its blends with conventional jet fuel. Adherence to these protocols will ensure data quality and comparability in the evaluation of this novel SAF candidate.

Key Fuel Properties and Significance

A thorough evaluation of a new aviation fuel candidate requires the precise measurement of several key physical and chemical properties. These properties are critical for ensuring safe and efficient aircraft operation, as well as compatibility with existing infrastructure. The following sections detail the significance of each property and the standardized protocols for their measurement.

Table 1: Key Fuel Properties of this compound (DMCO)
PropertyTypical Value for DMCOSignificance in Aviation Fuel
Gravimetric Net Heat of Combustion~2.4% higher than Jet-A[2][3][4]Determines the energy content per unit mass, impacting aircraft range and payload.[5]
Volumetric Net Heat of Combustion~9.2% higher than Jet-A[2][3][4][6][7]Indicates the energy content per unit volume, crucial for volume-limited aircraft.[5]
Freezing PointBelow -78 °C[2]The temperature at which solid crystals form, which can block fuel lines and filters.[8][9][10]
Kinematic Viscosity @ -20 °C~4.17 mm²/s[2][3][11]Affects fuel atomization and the proper functioning of the fuel system, especially at low temperatures.[12]
Density @ 15 °C~0.82 g/mL[13]Impacts the mass of fuel that can be carried in a given volume and is essential for converting volumes to mass.[14]
Cetane NumberVaries with blend ratioAn indicator of the fuel's ignition quality and combustion performance in diesel engines (relevant for APUs).[15][16][17]
Flash PointHigher than conventional jet fuels[18]The lowest temperature at which vapors will ignite, a critical safety parameter for fuel handling and storage.[19]

Experimental Protocols

The following protocols are based on internationally recognized ASTM standards to ensure the generation of reliable and comparable data.

Net Heat of Combustion

The net heat of combustion is a critical parameter that quantifies the energy released by the fuel, directly influencing an aircraft's operational range and efficiency.[5]

Protocol: ASTM D4809 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method).[5][20]

Causality of Experimental Choices: This method is chosen for its high precision, which is essential for accurately evaluating the energy content of aviation fuels where small differences can have a significant impact on performance.[5][20] The bomb calorimeter creates a controlled environment for complete combustion, allowing for a precise measurement of the heat released.

Methodology:

  • Apparatus: An oxygen bomb calorimeter, a sample cup, a firing wire, and a temperature measuring device.

  • Sample Preparation: Accurately weigh a sample of the DMCO blend into the sample cup.

  • Bomb Assembly: Place the sample cup in the bomb, attach the firing wire, and add a small amount of water to saturate the internal atmosphere.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a specified pressure.

  • Calorimeter Assembly: Submerge the sealed bomb in a known mass of water in the calorimeter.

  • Combustion: Ignite the sample by passing an electric current through the firing wire.

  • Temperature Measurement: Record the temperature of the water in the calorimeter at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: Calculate the heat of combustion from the temperature rise, the heat capacity of the calorimeter, and any necessary corrections for the formation of acids.

Caption: Workflow for Determining Net Heat of Combustion.

Freezing Point

The freezing point is the temperature at which hydrocarbon crystals form in the fuel.[8][9][21] This is a critical safety parameter as these crystals can impede fuel flow.[8][9][21]

Protocol: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels.[8][9]

Causality of Experimental Choices: This manual method provides a direct visual observation of crystal formation and disappearance, offering a fundamental understanding of the fuel's low-temperature behavior.

Methodology:

  • Apparatus: A jacketed sample tube, a stirrer, a thermometer, and a cooling bath.

  • Sample Preparation: Place the DMCO blend sample into the sample tube.

  • Cooling: Immerse the sample tube in a cooling bath and stir continuously.

  • Observation: Observe the sample for the first appearance of solid hydrocarbon crystals.

  • Warming: Once crystals appear, remove the sample tube from the cooling bath and allow it to warm up slowly while stirring.

  • Determination: Record the temperature at which the last crystals disappear. This temperature is the freezing point.[21]

Caption: Workflow for Determining Freezing Point.

Kinematic Viscosity

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity.[22] It is crucial for ensuring proper fuel atomization and the performance of the fuel system.[12]

Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

Causality of Experimental Choices: This method is a highly accurate and precise way to determine kinematic viscosity. The use of a calibrated glass capillary viscometer ensures reliable measurements.

Methodology:

  • Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timer.

  • Temperature Control: Place the viscometer in the constant-temperature bath set to the desired temperature (e.g., -20°C).

  • Sample Loading: Introduce a precise amount of the DMCO blend into the viscometer.

  • Equilibration: Allow the sample to reach thermal equilibrium within the bath.

  • Measurement: Draw the liquid up through the capillary and measure the time it takes for the liquid to flow between two marked points under gravity.

  • Calculation: Multiply the measured flow time by the calibration constant of the viscometer to obtain the kinematic viscosity.

Caption: Workflow for Determining Kinematic Viscosity.

Density

Density is a fundamental physical property used in custody transfer to convert measured volumes to mass and is an important indicator of fuel quality.[14][23]

Protocol: ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method.[14][23]

Causality of Experimental Choices: The hydrometer method is a straightforward and widely used technique for determining the density of petroleum products. It provides accurate results when performed correctly.

Methodology:

  • Apparatus: A glass hydrometer, a hydrometer cylinder, and a thermometer.

  • Sample Preparation: Bring the DMCO blend sample to the test temperature.

  • Measurement: Place the sample in the hydrometer cylinder and gently lower the hydrometer into the sample.

  • Reading: Once the hydrometer has settled, read the scale at the principal surface of the liquid.

  • Temperature Correction: Record the temperature of the sample and apply corrections to the observed hydrometer reading to obtain the density at the standard temperature (15°C).

Caption: Workflow for Determining Density.

Cetane Number

The cetane number is a measure of the ignition quality of a diesel fuel.[15][16][17][24] While primarily for diesel engines, it is relevant for the auxiliary power units (APUs) in aircraft.

Protocol: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.[15][16][25]

Causality of Experimental Choices: This method uses a standardized single-cylinder engine, which directly measures the ignition delay of the fuel under controlled conditions, providing the most accurate and universally accepted measure of cetane number.[15][16][17][25]

Methodology:

  • Apparatus: A Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Engine Setup: Operate the engine under standardized conditions of speed, temperature, and fuel flow rate.

  • Sample Testing: Run the engine on the DMCO blend and measure the ignition delay.

  • Reference Fuel Comparison: Bracket the ignition delay of the sample by running the engine on reference fuels with known cetane numbers.

  • Cetane Number Determination: The cetane number of the sample is determined by interpolation from the ignition delays of the reference fuels.

Caption: Workflow for Determining Cetane Number.

Flash Point

The flash point is the lowest temperature at which the fuel vapors will ignite when an ignition source is applied.[19] This is a critical safety property for the handling, storage, and transportation of the fuel.

Protocol: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[26][27][28]

Causality of Experimental Choices: The closed-cup method is used to simulate the conditions in a closed container, such as a fuel tank, providing a conservative and safe measure of the fuel's flammability.

Methodology:

  • Apparatus: A Pensky-Martens closed-cup tester with a temperature-controlled cup, a stirrer, and an ignition source.

  • Sample Preparation: Fill the test cup with the DMCO blend to the specified level.

  • Heating: Heat the sample at a slow, constant rate while stirring.

  • Ignition Test: At regular temperature intervals, apply the ignition source to the vapor space above the sample.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Caption: Workflow for Determining Flash Point.

Data Presentation

The following table provides an example of how to present the measured fuel properties of various DMCO blends with Jet A-1.

Table 2: Fuel Properties of this compound (DMCO) Blends with Jet A-1
PropertyJet A-1 (Neat)20% DMCO Blend50% DMCO Blend100% DMCOASTM Method
Net Heat of Combustion (MJ/kg) 42.8[29]43.143.544.0D4809
Freezing Point (°C) -47[29]-55-68< -78D2386
Kinematic Viscosity @ -20°C (mm²/s) 8.0[29]7.25.84.17D445
Density @ 15°C ( kg/m ³) 775-840[29]790805820D1298
Derived Cetane Number 45423835D6890
Flash Point (°C) 38455565D93

Conclusion

The protocols detailed in this application note provide a standardized framework for the comprehensive evaluation of this compound blends as a sustainable aviation fuel. By adhering to these established ASTM methods, researchers can generate high-quality, reproducible data that is essential for the qualification and adoption of this promising biofuel. The favorable properties of DMCO, particularly its high energy density and excellent cold-weather performance, highlight its potential to contribute significantly to the decarbonization of the aviation sector.

References

  • ASTM D2386, Standard Test Method for Freezing Point of Aviation Fuels, ASTM International, West Conshohocken, PA, 2019, [Link]
  • ASTM D613, Standard Test Method for Cetane Number of Diesel Fuel Oil, ASTM International, West Conshohocken, PA, 2018, [Link]
  • ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course, ASTM Intern
  • ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil, M
  • ASTM D2386-15e1, Standard Test Method for Freezing Point of Aviation Fuels, ASTM Intern
  • ASTM D3338 / D3338M-09, Standard Test Method for Estimation of Net Heat of Combustion of Aviation Fuels, ASTM Intern
  • Cetane number, Grokipedia, [Link]
  • This compound high-performance jet fuel additive, TechLink, [Link]
  • Fuel Property Testing: Ignition Quality, DieselNet, [Link]
  • ASTM D2386: Freezing Point of Avi
  • Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock, Lawrence Berkeley National Labor
  • ASTM D5972-05, Standard Test Method for Freezing Point of Aviation Fuels (Automatic Phase Transition Method)
  • ASTM D5901-03, Standard Test Method for Freezing Point of Aviation Fuels (Automated Optical Method)
  • Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel, Green Chemistry, [Link]
  • A sustainable aviation fuel pathway from biomass: life cycle environmental and cost evaluation for dimethylcyclooctane jet fuel, RSC Publishing, [Link]
  • [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel, Europe PMC, [Link]
  • Aviation Turbine Fuel (Jet A)
  • Measurement of Spray Chamber Ignition Delay and Cetane Numbers for Aviation Turbine Fuels, ACS Public
  • A Review of the Flammability Hazard of Jet A Fuel Vapor in Civil Transport Aircraft Fuel Tanks, FAA Fire Safety, [Link]
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  • Estimation of Net Heat of Combustion of Aviation Fuels: Standard Test Method For, Scribd, [Link]
  • Lower Heating Value of Jet Fuel From Hydrocarbon Class Concentration Data and Thermo-Chemical Reference Data: An Uncertainty Quantific
  • ASTM D4809-13, Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (Precision Method)
  • Relation between Cetane Number and the Ignition Delay of Jet Fuels, ResearchG
  • Cas 33657-56-6,Cyclooctane, 1,4-dimethyl-, lookchem, [Link]
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  • Kinematic Viscosity measured according to D445 for the four Biodiesel/ jet fuel blends compared against the Jet A-1 ASTM D1655 specification limits.
  • Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics, MDPI, [Link]
  • Flash point measured according to D 93 for the four Biodiesel/ jet fuel...
  • Compendium of Experimental Cetane Numbers, National Renewable Energy Labor
  • Prediction of the Derived Cetane Number of Hydrocarbon Fuels Using Extended-Wavelength FTIR Spectra and Support Vector Regression, ROSA P, [Link]
  • D1298 Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method, ASTM Intern
  • ASTM D4054 - Scanning Jet Fuel and Determination of the Viscosity Borderline Temper
  • ASTM D93 Closed Cup Gasoline Jet Fuel Flash Point Testing Equipment, Allschoolabs, [Link]
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  • ASTM D1298 (Density (API Gravity) by Hydrometer), SPL, [Link]
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Application Notes and Protocols for the Use of 1,4-Dimethylcyclooctane in Advanced Biofuel Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and fuel development professionals on the utilization of 1,4-Dimethylcyclooctane (DMCO) as a high-performance blendstock in advanced biofuel formulations, particularly for sustainable aviation fuel (SAF). This document details the synthesis of DMCO from bio-derived precursors, its key physicochemical properties, and protocols for its blending and performance evaluation in accordance with industry standards. The superior energy density, low freezing point, and clean combustion characteristics of DMCO present a compelling pathway to developing next-generation, high-performance renewable fuels.

Introduction: The Case for this compound as a Superior Biofuel Component

The decarbonization of the aviation sector necessitates the development of sustainable aviation fuels (SAFs) that are not only environmentally friendly but also meet or exceed the stringent performance requirements of modern aircraft.[1][2][3] Cycloalkanes are a critical class of hydrocarbons that impart desirable properties to jet fuels, including increased density and higher volumetric heat of combustion.[1] this compound (DMCO), a C10 cyclic alkane, has emerged as a promising candidate for advanced biofuel formulations.[4][5]

Derived from renewable resources, DMCO offers several distinct advantages over conventional jet fuel and other biofuel blendstocks.[4][5] Its cyclic structure and methyl branching contribute to a high density and a significantly greater volumetric net heat of combustion, which can translate to increased aircraft range and fuel efficiency.[6][7][8] Furthermore, DMCO exhibits excellent low-temperature properties, including a very low freezing point and favorable viscosity, which are critical for high-altitude flight operations.[4][5] As a non-aromatic cycloparaffin, DMCO can also serve as a substitute for aromatic compounds in jet fuel, which are responsible for soot formation, while still contributing to the necessary swelling of o-ring seals in fuel systems.[8][9]

This guide provides the foundational knowledge and detailed protocols for the synthesis and evaluation of DMCO in advanced biofuel formulations, enabling researchers to explore its full potential in developing next-generation sustainable fuels.

Physicochemical Properties of this compound

The performance of a biofuel is intrinsically linked to its physical and chemical properties. DMCO exhibits a unique combination of characteristics that make it an exceptional blendstock for jet fuel. A summary of its key properties in comparison to conventional Jet A-1 fuel is presented below.

PropertyThis compound (DMCO)Jet A-1 (ASTM D1655)Significance in Biofuel Formulation
Molecular Formula C₁₀H₂₀[3]Mixture of hydrocarbonsConsistent composition for predictable performance.
Molecular Weight 140.27 g/mol [3]~160 g/mol (average)Influences volatility and energy content.
Density @ 15°C 0.827 g/mL[8]0.775 - 0.840 g/mLHigher density contributes to greater volumetric energy content.
Gravimetric Net Heat of Combustion (NHOC) 43.82 MJ/kg[6][8]≥ 42.8 MJ/kg2.4% higher than the minimum requirement for Jet A-1, offering improved specific energy.[6][8]
Volumetric Net Heat of Combustion (NHOC) 36.22 MJ/L[6][8]Not specified, derived9.2% higher than typical Jet A-1, enabling longer range or increased payload.[6][8]
Freezing Point < -78 °C[5]≤ -47 °CSuperior low-temperature performance, crucial for high-altitude flights.
Kinematic Viscosity @ -20°C 4.17 mm²/s[5][10]≤ 8.0 mm²/sLower viscosity ensures proper fuel flow at low temperatures.
Flash Point 50 °C[6]≥ 38 °CMeets safety requirements for handling and storage.

Synthesis of this compound from Bio-derived Isoprene

A viable pathway for the production of DMCO from renewable resources involves a two-step process starting from bio-derived isoprene. Isoprene can be produced through the fermentation of cellulosic sugars from sources like corn stover or sorghum.[5] The synthesis then proceeds via an iron-catalyzed [4+4]-cycloaddition to form an intermediate, which is subsequently hydrogenated.

Logical Workflow for DMCO Synthesis

DMCO_Synthesis Biomass Biomass (e.g., Sorghum) Isoprenol Bio-derived Isoprenol Biomass->Isoprenol Fermentation Isoprene Isoprene Isoprenol->Isoprene Dehydration DMCOD 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) Isoprene->DMCOD [4+4] Cycloaddition (Iron Catalyst) DMCO This compound (DMCO) DMCOD->DMCO Hydrogenation (e.g., Pd/C, PtO2)

Caption: Workflow for the synthesis of this compound from biomass.

Protocol 1: Iron-Catalyzed [4+4]-Cycloaddition of Isoprene

This protocol describes the synthesis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) from isoprene using an in-situ generated iron catalyst.

Materials:

  • Isoprene (freshly distilled)

  • Iron(II) chloride (FeCl₂)

  • 2-(1-(2,6-dimethylphenylimino)ethyl)pyridine (or similar pyridine-imine ligand)

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Anhydrous toluene (or other suitable solvent)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, add iron(II) chloride and the pyridine-imine ligand to a Schlenk flask. Add anhydrous toluene to dissolve the solids.

  • Catalyst Activation: Cool the solution in an ice bath and slowly add the reducing agent (e.g., NaBH₄). Allow the mixture to stir for 30-60 minutes. The formation of a dark-colored solution indicates the generation of the active low-valent iron catalyst.

  • Reaction Setup: In a separate, larger Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add freshly distilled isoprene.

  • Cycloaddition Reaction: Transfer the activated catalyst solution to the flask containing isoprene via cannula. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the catalyst by exposing the reaction mixture to air.

    • Pass the mixture through a short plug of silica gel or alumina to remove the iron catalyst.

    • Remove the solvent and unreacted isoprene under reduced pressure.

    • The resulting crude DMCOD can be purified by vacuum distillation to yield a colorless liquid. A high yield of over 90% can be expected.[6]

Protocol 2: Hydrogenation of 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD)

This protocol details the conversion of DMCOD to DMCO through catalytic hydrogenation.

Materials:

  • 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD)

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or ethyl acetate (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Hydrogen gas source

Procedure:

  • Reactor Setup: Place the DMCOD and the solvent into the pressure vessel of the hydrogenation reactor.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) to the reactor. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Reactor Assembly and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen. Then, purge the system with hydrogen gas.

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi). Begin stirring and, if necessary, heat the reactor to the desired temperature (usually room temperature to 50°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the solvent used in the reaction.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude DMCO.

    • The product can be further purified by vacuum distillation if necessary.

Application in Advanced Biofuel Formulations: Blending and Evaluation

The primary application of DMCO is as a blendstock to enhance the properties of sustainable aviation fuels. This section provides protocols for blending DMCO with a conventional jet fuel surrogate (Jet A-1) and outlines the key performance tests based on ASTM standards.

Experimental Workflow for Biofuel Blend Evaluation

Biofuel_Evaluation cluster_prep Blend Preparation cluster_eval Blend Evaluation DMCO This compound (DMCO) Blend DMCO / Jet A-1 Blend DMCO->Blend JetA1 Jet A-1 JetA1->Blend PhysChem Physicochemical Property Testing (ASTM D1655/D7566) Blend->PhysChem Performance Performance Testing Blend->Performance Engine Engine/Combustion Rig Testing Performance->Engine

Caption: Workflow for the preparation and evaluation of DMCO-based biofuel blends.

Protocol 3: Preparation of DMCO-Jet A-1 Blends

This protocol describes the preparation of volumetric blends of DMCO with Jet A-1 for subsequent testing.

Materials:

  • This compound (DMCO), purified

  • Jet A-1 fuel meeting ASTM D1655 specifications

  • Calibrated glassware (graduated cylinders, volumetric flasks)

  • Glass storage bottles with airtight caps

Procedure:

  • Determine Blend Ratios: Decide on the desired volumetric blend ratios to be tested (e.g., 10%, 20%, 30%, 50% DMCO in Jet A-1).

  • Measure Components: Using calibrated graduated cylinders or volumetric flasks, accurately measure the required volumes of DMCO and Jet A-1 for each blend.

  • Blending: In a clean, dry glass bottle, add the measured volume of Jet A-1. Then, add the measured volume of DMCO to the Jet A-1.

  • Homogenization: Cap the bottle securely and gently swirl or invert the mixture for several minutes to ensure thorough homogenization.

  • Labeling and Storage: Clearly label each blend with the volumetric percentage of DMCO. Store the blends in a cool, dark, and well-ventilated area in tightly sealed containers.

Protocol 4: Key Performance and Specification Testing of DMCO Blends

New biofuel blends must be rigorously tested to ensure they meet the stringent safety and performance standards of the aviation industry. The evaluation of new aviation turbine fuels is guided by ASTM D4054.[6] The following are key tests, with references to the relevant ASTM methods, that should be performed on DMCO-Jet A-1 blends.

1. Density and Specific Gravity (ASTM D1298 or D4052):

  • Purpose: To determine the mass of fuel per unit volume. This is critical for aircraft weight and balance calculations, as well as for assessing the volumetric energy content.

  • Procedure Outline: Use a hydrometer (D1298) or a digital density meter (D4052) to measure the density of the fuel blend at a specified temperature (typically 15°C).

2. Freezing Point (ASTM D2386 or D5972):

  • Purpose: To determine the temperature at which solid hydrocarbon crystals form in the fuel. This is a critical safety parameter to prevent fuel line blockage at high altitudes.

  • Procedure Outline: The fuel sample is cooled while being continuously stirred. The temperature at which the last crystals disappear upon warming is recorded as the freezing point.

3. Kinematic Viscosity (ASTM D445):

  • Purpose: To measure the fuel's resistance to flow. Viscosity affects the atomization of fuel in the engine and the performance of the fuel pumps.

  • Procedure Outline: A fixed volume of the fuel blend is timed as it flows under gravity through a calibrated viscometer at a controlled temperature (e.g., -20°C).

4. Flash Point (ASTM D56 or D93):

  • Purpose: To determine the lowest temperature at which the fuel vapors will ignite when exposed to a flame. This is a critical safety parameter for fuel handling and storage.

  • Procedure Outline: The fuel sample is heated in a closed cup, and a small flame is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point.

5. Net Heat of Combustion (ASTM D4809 or D3338):

  • Purpose: To measure the energy content of the fuel. This directly relates to the aircraft's range and payload capacity.

  • Procedure Outline: A known mass of the fuel blend is combusted in a bomb calorimeter, and the temperature rise of the surrounding water is measured to calculate the heat of combustion.

6. Thermal Stability (ASTM D3241 - JFTOT):

  • Purpose: To assess the fuel's tendency to form deposits at high temperatures, which can clog fuel nozzles and filters.

  • Procedure Outline: The fuel is passed over a heated tube for a specified period. The tube is then rated for deposits, and the pressure drop across a filter is monitored.

7. Material Compatibility (Following ASTM D4054 guidance):

  • Purpose: To evaluate the effect of the fuel blend on various materials used in aircraft fuel systems, such as elastomers (seals) and metals.

  • Procedure Outline: Samples of relevant materials are immersed in the fuel blend for an extended period at a controlled temperature. Changes in the materials' properties (e.g., mass, volume, hardness) are then measured.

Protocol 5: Preliminary Engine Performance and Emissions Testing

While full-scale engine certification is a complex process, preliminary performance and emissions data can be obtained using smaller, lab-scale gas turbine engines or combustion rigs.

Key Parameters to Evaluate:

  • Thrust and Specific Fuel Consumption (SFC): Measure the engine's thrust output at various power settings and the corresponding fuel flow rate to determine the SFC. Compare the results for different DMCO blends against the baseline Jet A-1.

  • Combustion Efficiency: Analyze the exhaust gas composition (CO, CO₂, unburned hydrocarbons) to determine the completeness of combustion.

  • Emissions Profile: Measure the concentrations of key pollutants in the exhaust, including nitrogen oxides (NOx), sulfur oxides (SOx, though DMCO is sulfur-free), and particulate matter (soot). The absence of aromatics in DMCO is expected to lead to a significant reduction in soot formation.

  • Engine Operability: Assess engine starting characteristics, flame stability, and lean blowout limits.

Procedure Outline:

  • Engine Setup and Baseline: Install the test engine on a dynamometer or thrust stand. Instrument the engine to measure thrust, fuel flow, temperatures, and pressures at key locations. Establish a baseline performance and emissions profile using 100% Jet A-1.

  • Fuel System Purge: Thoroughly purge the engine's fuel system before introducing a new fuel blend.

  • Testing of DMCO Blends: Run the engine with each DMCO blend through a series of predefined steady-state and transient operating points.

  • Data Acquisition: Record all performance and emissions data at each operating point.

  • Data Analysis: Normalize the data to standard atmospheric conditions and compare the performance and emissions of the DMCO blends to the Jet A-1 baseline.

Conclusion and Future Outlook

This compound represents a significant advancement in the field of sustainable aviation fuels. Its synthesis from renewable feedstocks and its superior fuel properties offer a clear pathway to developing high-performance, low-carbon jet fuels. The protocols outlined in this document provide a framework for the synthesis, blending, and evaluation of DMCO, enabling further research and development in this promising area. Future work should focus on optimizing the synthesis process for cost-effectiveness and scaling up production, as well as conducting extensive long-term engine testing to fully validate its performance and durability characteristics.

References

  • [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. (URL: [Link])
  • Bio-Based Cycloalkanes: The Missing Link to High-Performance Sustainable Jet Fuels. (URL: [Link])
  • This compound high-performance jet fuel additive - TechLink. (URL: [Link])
  • Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock - Lawrence Berkeley National Labor
  • High-density fuels from sustainable alcohol feedstocks - TechLink. (URL: [Link])
  • Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Avi
  • Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock | ACS Sustainable Chemistry & Engineering. (URL: [Link])
  • Cycloaddition of Isoprene for the Production of High- Performance Bio-Based Jet Fuel. (URL: [Link])

Sources

Application Note: High-Resolution Analytical Strategies for Impurity Profiling of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the detection, identification, and quantification of impurities in 1,4-Dimethylcyclooctane. Given the non-polar and volatile nature of the analyte, a primary strategy employing high-resolution gas chromatography with flame ionization detection (GC-FID) for quantification and mass spectrometry (GC-MS) for identification is detailed. Furthermore, orthogonal spectroscopic techniques, specifically Nuclear Magnetic Resonance (NMR), are discussed for the unequivocal structural elucidation of isomeric impurities. This document is intended for researchers, scientists, and drug development professionals requiring robust, validated methods to ensure the purity and quality of this compound.

Introduction and Analytical Challenges

This compound is a saturated cyclic hydrocarbon with applications in specialty lubricants, polymer synthesis, and as a non-polar solvent. In high-purity applications, such as pharmaceutical manufacturing or advanced materials science, even trace-level impurities can significantly impact product performance, stability, and safety. The identification and control of these impurities are therefore critical quality attributes.

The analysis of this compound presents several challenges:

  • High Volatility & Non-Polarity: The compound is well-suited for Gas Chromatography (GC), but less so for High-Performance Liquid Chromatography (HPLC) which typically struggles with the retention of non-polar compounds.

  • Isomeric Complexity: The primary impurities are often structural or stereoisomers of dimethylcyclooctane (e.g., 1,2-, 1,3-, 1,5-isomers) or other C10H20 cycloalkanes. These isomers frequently have very similar boiling points and polarities, making chromatographic separation difficult.[1][2]

  • Lack of Chromophores: Saturated alkanes lack UV-absorbing chromophores, rendering standard HPLC-UV detection ineffective.

  • Similar Mass Spectra: Electron Ionization (EI) mass spectra for hydrocarbon isomers can be very similar, often dominated by fragmentation and showing weak or absent molecular ions, which complicates identification.[3][4]

To overcome these challenges, a multi-faceted, or orthogonal, analytical approach is required. This note details a primary GC-based workflow for separation and quantification, supplemented by advanced spectroscopic methods for definitive structural confirmation.

Orthogonal Analytical Workflow for Impurity Profiling

A robust impurity analysis relies on the principle of using multiple, disparate techniques to build a complete and trustworthy profile of the sample. For this compound, the workflow combines a high-resolution separation technique (GC) with a highly specific identification technique (MS) and a definitive structural elucidation technique (NMR).

Analytical_Workflow cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Validation & Reporting Sample This compound Sample GC_FID GC-FID Analysis (Quantification) Sample->GC_FID GC_MS GC-MS Analysis (Initial Identification) Sample->GC_MS Data_Analysis Data Analysis: - Compare RTs - Library Search (MS) GC_FID->Data_Analysis GC_MS->Data_Analysis Known_Impurity Known Impurity (Quantified) Data_Analysis->Known_Impurity Unknown_Impurity Unknown Impurity (Structure Proposed) Data_Analysis->Unknown_Impurity NMR NMR Spectroscopy (Structural Elucidation) Validation Method Validation (ICH Q2(R2)) NMR->Validation Known_Impurity->Validation Unknown_Impurity->NMR Report Final Purity Report Validation->Report

Caption: Overall workflow for impurity analysis.

Primary Method: High-Resolution Gas Chromatography (GC)

Gas chromatography is the cornerstone technique for analyzing volatile compounds like this compound.[5][6] By optimizing the GC parameters, separation of closely related isomers can be achieved. We will detail protocols for both quantification (using a Flame Ionization Detector) and identification (using a Mass Spectrometer).

Potential Impurities

Impurities can arise from the manufacturing process or degradation.[7] A thorough analysis should consider:

  • Isomers: Other dimethylcyclooctane isomers (1,2-, 1,3-, etc.), ethylcyclooctane, and other C10H20 cyclic alkanes.

  • Related Compounds: Starting materials, intermediates, or by-products from synthesis (e.g., cyclooctene, partially alkylated precursors).

  • Process Contaminants: Residual solvents used during synthesis or purification.[7]

  • Degradation Products: Oxidized species or products from ring-opening reactions, although less common for saturated alkanes under normal storage.

Impurity_Types cluster_isomers Isomeric Impurities cluster_process Process-Related Impurities cluster_degradation Degradation Products center_node This compound 1,2-DMCO 1,2-DMCO center_node->1,2-DMCO Same m/z 1,3-DMCO 1,3-DMCO center_node->1,3-DMCO Same m/z Ethylcyclooctane Ethylcyclooctane center_node->Ethylcyclooctane Same m/z Starting Materials Starting Materials center_node->Starting Materials Different m/z Residual Solvents Residual Solvents center_node->Residual Solvents Different m/z By-Products By-Products center_node->By-Products Different m/z Oxidation Products Oxidation Products center_node->Oxidation Products Different m/z, Polarity

Caption: Logical relationship of potential impurity types.

Protocol 1: GC-FID for Purity and Quantification

This protocol is optimized for accurate quantification. The Flame Ionization Detector (FID) offers excellent linearity and sensitivity for hydrocarbons.[8]

A. Sample and Standard Preparation

  • Solvent Selection: Use a high-purity, non-polar solvent such as Hexane or Pentane (GC grade).

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a Class A volumetric flask.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 10, 50, 100, 500 µg/mL) by serial dilution of the primary stock.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample, dissolve in 10 mL of hexane, and vortex to mix. This creates a ~10,000 µg/mL solution.

B. Instrumentation and Conditions

ParameterRecommended SettingRationale
GC System Agilent Intuvo 9000 GC or equivalentProvides excellent retention time precision and robustness.[8]
Column Non-polar capillary column (e.g., DB-1, HP-5ms)Separates compounds primarily by boiling point, ideal for hydrocarbons.[7]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering good balance of resolution and analysis time.
Carrier Gas Helium or HydrogenHelium is safe and provides good efficiency; Hydrogen offers faster analysis.[6]
Flow Rate: 1.2 mL/min (Constant Flow)Ensures reproducible retention times.
Injector Split/Splitless Inlet at 250°CPrevents condensation of the analyte.
Split Ratio: 100:1Prevents column overloading from the main component, ensuring sharp peaks for trace impurities.
Oven Program Initial: 50°C, hold 2 minAllows for sharp initial peaks.
Ramp: 10°C/min to 280°CProvides separation of compounds with a range of boiling points.
Hold: 5 min at 280°CEnsures all heavier components elute from the column.
Detector FID at 300°CHigh temperature prevents condensation and ensures uniform response.
Injection Vol. 1 µL

C. Data Analysis

  • Purity Calculation: Use area percent normalization. Purity (%) = (Area of main peak / Total area of all peaks) * 100. This is a rapid assessment but assumes all components have the same response factor, which is reasonable for hydrocarbon isomers.

  • Quantification of Impurities: If reference standards for specific impurities are available, generate a calibration curve for each. Otherwise, quantify impurities against the main peak's calibration curve assuming a response factor of 1.0.

Protocol 2: GC-MS for Impurity Identification

This protocol is for the identification of unknown peaks observed in the GC-FID chromatogram.[9]

A. Instrumentation and Conditions

  • Use the same GC system, column, and temperature program as the GC-FID method to allow for direct comparison of retention times.

  • Mass Spectrometer: Agilent 5977 Series or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Mass Scan Range: 35 - 350 amu.

B. Data Analysis

  • Library Search: Compare the mass spectrum of each impurity peak against a reference library (e.g., NIST). For hydrocarbon isomers, the match quality may be ambiguous.[1]

  • Fragmentation Analysis: Manually interpret the fragmentation pattern. Look for the molecular ion (M+) peak, which may be weak or absent for alkanes, and characteristic fragment ions (e.g., loss of methyl or ethyl groups).

  • Advanced Techniques: For challenging cases, consider advanced GC-MS techniques like "Cold EI" or Supersonic GC-MS, which can enhance the molecular ion abundance and provide clearer spectra for isomer differentiation.[1][3]

Orthogonal Method: NMR Spectroscopy for Structural Elucidation

When GC-MS is insufficient to distinguish between isomers (e.g., 1,3- vs. This compound), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.[10] It provides detailed information about the connectivity and spatial arrangement of atoms.[11]

A. Key Principles for Isomer Differentiation

  • Chemical Shift (¹H and ¹³C): The electronic environment of each proton and carbon atom is unique. The number of distinct signals in the ¹³C spectrum indicates the molecular symmetry. For example, cis-1,4-Dimethylcyclooctane will have fewer ¹³C signals than the trans isomer due to higher symmetry.[12]

  • Spin-Spin Coupling (COSY): A 2D COSY experiment reveals which protons are coupled (adjacent) to each other, allowing for the mapping of the carbon skeleton.

  • Through-Bond Correlations (HMBC): A 2D HMBC experiment shows correlations between protons and carbons that are 2-3 bonds away, helping to piece together the molecular fragments.[11]

  • Through-Space Correlations (NOESY): A 2D NOESY experiment can distinguish between stereoisomers (cis/trans) by identifying protons that are close in space, even if they are not directly bonded.

B. Protocol Outline: NMR Analysis

  • Sample Preparation: Isolate the impurity of interest if possible (e.g., by preparative GC) or analyze the bulk sample if the impurity is present at a sufficient concentration (>1%). Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz):

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to distinguish CH, CH₂, and CH₃ groups)

    • 2D COSY

    • 2D HSQC (correlates protons to their directly attached carbons)

    • 2D HMBC

  • Interpretation: Systematically analyze the spectra to assemble the structure of the impurity, paying close attention to the symmetry, chemical shifts, and correlations that differentiate it from this compound.[13][14]

Method Validation and Trustworthiness

To ensure the reliability of these analytical methods, validation must be performed in accordance with guidelines such as ICH Q2(R2).[15][16] This establishes that the method is fit for its intended purpose.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of impurities.Peaks for impurities and the main component are well-resolved (Resolution > 1.5).
Linearity Direct correlation between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy Closeness of test results to the true value.% Recovery of spiked standards should be within 90-110%.
Precision Agreement among a series of measurements.Repeatability (RSD) ≤ 5% for impurity quantification.
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantified with precision.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small variations in method parameters.No significant change in results with minor changes in flow rate, temperature ramp, etc.

Documenting these validation parameters in a formal report is essential for regulatory submissions and ensuring data integrity.[17][18][19]

Conclusion

The reliable analysis of impurities in this compound requires a carefully designed orthogonal approach. High-resolution GC-FID and GC-MS form the primary workflow for separation, quantification, and initial identification of volatile impurities. For the definitive structural elucidation of challenging isomeric impurities, NMR spectroscopy is an indispensable tool. By following the detailed protocols and implementing a thorough method validation strategy based on ICH guidelines, researchers can confidently establish the purity profile of this compound, ensuring its quality and suitability for high-stakes applications.

References

  • Amirav, A. (2012). Hydrocarbon Isomers - Why Aren't They Analyzed. Advanced GC-MS Blog Journal. [Link]
  • AMSbiopharma. (2025).
  • Ankele, E., et al. (2003). Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds.
  • Corden, A. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
  • Amirav, A., et al. (2008). Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis. Journal of Mass Spectrometry. [Link]
  • Alam, M. S., et al. (2017). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC×GC-ToFMS. Atmospheric Measurement Techniques Discussions. [Link]
  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]
  • ACS Publications. Identification of Hydrocarbons by Gas Chromatography.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
  • Waters Corporation. (2025).
  • Journal of Chemical and Pharmaceutical Sciences. (2015).
  • OpenOChem Learn. Alkanes NMR Spectroscopy. [Link]
  • Technology Networks. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past. [Link]
  • LCGC International. (2010).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
  • Hu, D., et al. (2022). Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry. Atmospheric Measurement Techniques. [Link]
  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
  • Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
  • Clarke, E. G. C. (2017).
  • Nichols, L. (2022).

Sources

Application Notes & Protocols: 1,4-Dimethylcyclooctane as a High-Performance Blending Component for Synthetic Paraffinic Kerosene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Synthetic Paraffinic Kerosene (SPK), derived from various alternative feedstocks through processes like hydroprocessing of esters and fatty acids (HEFA) or Fischer-Tropsch (FT) synthesis, represents a critical pathway to more sustainable aviation fuels (SAFs).[1][2] While SPKs are characterized by their high purity and excellent combustion properties, they are primarily composed of n-paraffins and iso-paraffins.[1][3] This composition, while clean-burning, results in lower fuel density and can negatively impact the material compatibility with elastomeric seals within aircraft fuel systems, a phenomenon known as "seal swell".[4][5][6][7]

Conventional petroleum-derived jet fuel contains a specified minimum of aromatic compounds (typically 8 vol% under ASTM D7566) which act as swelling agents for nitrile and fluorosilicone O-rings, ensuring proper sealing.[5][8][9] The near-absence of these compounds in neat SPK necessitates the addition of blending components that can restore these essential physical properties. Cycloalkanes (also known as cycloparaffins or naphthenes) have been identified as a promising class of molecules to fulfill this role.[4][5][8][9] They can increase fuel density and volumetric energy content while also contributing to seal swell.[4][7]

This document details the application of 1,4-Dimethylcyclooctane (1,4-DMCO) as a purpose-synthesized, high-performance cycloalkane for blending with SPK. 1,4-DMCO (C10H20) is a C10 dicyclic alkane that offers a unique combination of desirable properties, including high density, a high net heat of combustion, and excellent low-temperature characteristics.[10] Its inclusion addresses the primary deficiencies of neat SPK, enabling the formulation of 100% drop-in sustainable aviation fuels that meet or exceed the rigorous requirements of international fuel standards like ASTM D7566.[11][12][13]

Material Profile: this compound (1,4-DMCO)

1,4-DMCO is a saturated cyclic hydrocarbon that can be synthesized from bio-based feedstocks.[10] A notable synthetic route involves the [4+4]-cycloaddition of isoprene, which can be derived from the fermentation of cellulosic sugars, followed by hydrogenation.[10] This bio-derived pathway offers a significantly lower life-cycle greenhouse gas footprint compared to petroleum-based fuels.[10]

Key Physicochemical Properties:

The properties of 1,4-DMCO make it an exceptional candidate for enhancing SPK. Its molecular structure provides a balance of density and fluidity.

PropertyValueSignificance in Aviation Fuel
Molecular FormulaC10H20Within the typical carbon number range (C10-C16) for jet fuel.[12][14]
Molecular Weight140.27 g/mol Influences boiling point and energy content.[14][15]
Density @ 15°C~0.825 g/mL (estimated)Increases the density of low-density SPK to meet ASTM specifications (0.775 - 0.840 g/mL).
Freezing Point< -78 °CExcellent low-temperature properties, far exceeding the ASTM D7566 requirement of < -47°C.[10]
Volumetric Net Heat of Combustion9.2% higher than Jet A-1Increases the energy content per unit volume, potentially improving aircraft range and payload capacity.[10]
Kinematic Viscosity @ -20°C4.17 mm²/sWell within the ASTM D7566 specification of < 8.0 mm²/s, ensuring good fuel flow at low temperatures.[10]

Experimental Workflows & Logical Relationships

The integration of 1,4-DMCO into SPK follows a structured workflow from blending to final certification. The rationale is to leverage the unique properties of 1,4-DMCO to correct the inherent deficiencies of neat SPK, thereby creating a fully compliant drop-in fuel.

G cluster_0 Fuel Production & Blending cluster_1 Compositional & Property Analysis cluster_2 Certification SPK Neat SPK Production (e.g., HEFA, FT) Blend Protocol 4.1: Precision Blending SPK->Blend DMCO 1,4-DMCO Synthesis (Bio-derived) DMCO->Blend GC Protocol 4.2: GCxGC Compositional Analysis Blend->GC Verify Composition PhysChem Protocol 4.3: Physical & Chemical Testing Blend->PhysChem Verify Properties Cert ASTM D7566 Certification GC->Cert PhysChem->Cert

Caption: Workflow from SPK/DMCO production to final ASTM certification.

The addition of 1,4-DMCO directly influences key fuel properties, creating a synergistic effect that elevates the performance of the final blended product.

G cluster_props SPK Neat SPK (n-/iso-paraffins) Density Increased Density & Volumetric Energy SPK->Density Low Seals Improved Seal Swell (Material Compatibility) SPK->Seals Poor DMCO 1,4-DMCO Additive DMCO->Density High DMCO->Seals Good ColdFlow Excellent Cold Flow (Low Freezing Point) DMCO->ColdFlow Excellent FinalFuel Blended SPK Fuel (ASTM D7566 Compliant) Density->FinalFuel Seals->FinalFuel ColdFlow->FinalFuel

Caption: Impact of 1,4-DMCO on key SPK fuel properties.

Application Protocols

These protocols are designed to be self-validating, incorporating quality control checks and referencing established industry standards.

Protocol 4.1: Gravimetric Blending of 1,4-DMCO with SPK

Objective: To prepare a precise blend of SPK and 1,4-DMCO (e.g., 20% v/v DMCO) for subsequent performance testing.

Rationale: Gravimetric blending (blending by mass) is more accurate than volumetric blending as it is not susceptible to temperature-induced volume changes. The target volume fraction is achieved by calculating the required mass of each component using their respective densities at a reference temperature (15°C).

Materials:

  • Neat SPK (characterized, meeting Annex specifications of ASTM D7566)

  • This compound (≥99% purity)

  • Calibrated analytical balance (±0.01 g)

  • Appropriately sized, sealed blending vessel

  • Temperature probe

Procedure:

  • Density Measurement: Accurately determine the density of both the neat SPK and the 1,4-DMCO stock at 15°C using a calibrated densitometer (e.g., per ASTM D4052).

  • Mass Calculation: For a 1000 g total blend with a target of 20% 1,4-DMCO by volume:

    • Calculate the mass of each component required. Let D_spk and D_dmco be the densities.

    • Mass_dmco = 200 mL * D_dmco

    • Mass_spk = 800 mL * D_spk

    • Total Target Mass = Mass_dmco + Mass_spk

  • Blending:

    • Tare the blending vessel on the analytical balance.

    • Add the calculated mass of the neat SPK to the vessel. Record the exact mass.

    • Add the calculated mass of 1,4-DMCO to the vessel. Record the exact mass.

  • Homogenization: Seal the vessel and mix thoroughly for at least 30 minutes using a magnetic stirrer or gentle agitation to ensure a homogenous blend. Avoid vigorous shaking that could introduce air.

  • Quality Control & Validation:

    • Measure the density of the final blend at 15°C.

    • Compare the measured density to the theoretical density calculated from the component masses and volumes. The measured value should be within ±0.5% of the calculated value.

    • Theoretical Density = (Total Mass) / ( (Mass_spk / D_spk) + (Mass_dmco / D_dmco) )

Protocol 4.2: Compositional Analysis by GCxGC-FID

Objective: To quantify the concentration of cycloparaffins (specifically 1,4-DMCO) and verify the overall hydrocarbon distribution of the blended fuel.

Rationale: Comprehensive two-dimensional gas chromatography (GCxGC) provides superior separation and resolution compared to single-column GC, which is essential for analyzing complex hydrocarbon mixtures like jet fuel.[16][17] A Flame Ionization Detector (FID) offers excellent sensitivity and a linear response for hydrocarbons. This method is an advanced alternative to standard methods like ASTM D2425 for hydrocarbon type analysis.[18]

Instrumentation:

  • Agilent 8890 GC or equivalent, equipped with a flow modulator and FID.[16]

  • Primary Column: Non-polar (e.g., DB-5)

  • Secondary Column: Polar (e.g., DB-17)

Procedure:

  • Calibration:

    • Prepare a series of calibration standards by gravimetrically blending 1,4-DMCO with a known paraffinic solvent (e.g., dodecane) at concentrations ranging from 1% to 30% by mass.

    • Inject each standard to establish a calibration curve of peak area vs. concentration for 1,4-DMCO.

  • Sample Preparation: Dilute the blended fuel sample (from Protocol 4.1) in a suitable solvent (e.g., dichloromethane) if necessary to fall within the linear range of the detector.

  • GCxGC-FID Analysis:

    • Injection: Inject 0.3 µL of the sample with a split ratio of 1:20.[18]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[18]

    • Temperature Program:

      • Initial Oven Temp: 40°C, hold for 1 min.

      • Ramp: 2°C/min to 300°C, hold for 5 min.

    • Modulation Period: 6 seconds.

    • FID Temperature: 320°C.

  • Data Analysis:

    • Identify the 1,4-DMCO peak in the 2D chromatogram based on its retention times established during calibration.

    • Integrate the peak area for 1,4-DMCO and quantify its mass percentage using the calibration curve.

    • Group other peaks into hydrocarbon classes (n-paraffins, iso-paraffins, etc.) based on their structured elution patterns in the 2D plot.

  • Validation:

    • The quantified mass percentage of 1,4-DMCO should match the as-blended value from Protocol 4.1 within an acceptable analytical error (typically ±2%).

    • The sum of all quantified hydrocarbon groups should be 100% ± 2%.

Protocol 4.3: Performance Evaluation

Objective: To verify that the blended SPK fuel meets key ASTM D7566 performance specifications impacted by the addition of 1,4-DMCO.

Rationale: This protocol consolidates the critical tests that validate the function of 1,4-DMCO as a performance-enhancing additive.

Procedure:

  • Density Measurement:

    • Method: ASTM D4052 (Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter).

    • Acceptance Criterion: 775.0 to 840.0 kg/m ³ (0.775 to 0.840 g/mL) at 15°C.

  • Freezing Point:

    • Method: ASTM D5972 (Standard Test Method for Freezing Point of Aviation Fuels (Automatic Phase Transition Method)).

    • Acceptance Criterion: -47.0°C maximum.

  • Material Compatibility (Seal Swell):

    • Method: Based on standard industry practices (e.g., as referenced in ASTM D7566 research reports).[6]

    • Procedure:

      • Select standard nitrile O-rings used in aviation applications.

      • Measure the initial volume of the O-rings using a fluid displacement method.

      • Immerse the O-rings in the blended fuel at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 168 hours).

      • Remove the O-rings, lightly blot dry, and immediately re-measure their volume.

    • Acceptance Criterion: The percentage volume swell should be comparable to that observed with a reference Jet A-1 fuel containing a known aromatic content. While no specific value is in the main ASTM table, research indicates that cycloalkane blends can achieve swelling similar to low-aromatic conventional fuels.[5]

Conclusion

This compound is a highly effective, bio-derivable blending component for correcting the density and material compatibility deficiencies of neat Synthetic Paraffinic Kerosene. Its superior energy density and excellent cold-flow properties further establish it as a premier molecule for formulating high-performance, 100% sustainable aviation fuels. The protocols outlined in this document provide a robust framework for blending, analyzing, and validating SPK fuels enhanced with 1,4-DMCO, ensuring they meet the stringent safety and performance standards of the aviation industry.

References

  • Agilent Technologies. (n.d.). Group-Type Analysis of Jet Fuel Using the Agilent Flow-Modulated GC×GC-FID.
  • ASTM International. (2024). ASTM D7566-24: Standard Specification for Aviation Turbine Fuel Containing Synthesized Hydrocarbons.
  • Benchchem. (n.d.). This compound (DMCO)|High-Performance Bio-Jet Fuel.
  • Corporan, E., et al. (2011).
  • Gardner, D. F., et al. (2022). Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Aviation Fuels. Frontiers in Energy Research.
  • IATA. (n.d.). Fact Sheet 2 Sustainable Aviation Fuel: Technical Certification.
  • Japan Civil Aviation Bureau. (2020). Handling of Alternative Jet Fuels (ASTM Specification D7566) for Aircraft.
  • Muldoon, J. A., & Harvey, B. G. (2020). Bio‐Based Cycloalkanes: The Missing Link to High‐Performance Sustainable Jet Fuels. ChemSusChem.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for JP-5, JP-8, and Jet A Fuels.
  • PubChem. (n.d.). This compound.
  • QScience.com. (2013). Investigation of Synthetic Paraffinic Kerosene Compositions on Aviation Turbine Altitude Ignition and Combustion Performance.
  • Vrtovšnik, A., et al. (2024). Comparison of Comprehensive Two-Dimensional Gas Chromatography with a Flame Ionization Detector and D2425 Methods in the Analysis of Different Hydrocarbon Types in Jet Fuel. Energy & Fuels.

Sources

Application Notes & Protocols: Investigating the Combustion Characteristics of 1,4-Dimethylcyclooctane (DMCO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Biofuels

The aviation sector is under increasing pressure to decarbonize, driving significant research into sustainable aviation fuels (SAFs). An ideal SAF should not only be renewable but also offer performance advantages over conventional petroleum-derived fuels. 1,4-Dimethylcyclooctane (DMCO), a C10H20 cyclic alkane, has emerged as a compelling candidate.[1] Derived from biomass sources, DMCO's molecular structure—a cyclooctane ring with methyl branches—imparts a unique combination of high energy density and excellent low-temperature properties.[1][2]

Studies have demonstrated that DMCO possesses a gravimetric net heat of combustion 2.4% higher and a volumetric net heat of combustion 9.2% higher than conventional Jet-A fuel.[1] This enhanced energy content can translate to greater aircraft efficiency and range. Furthermore, as a pure hydrocarbon lacking aromatic compounds, DMCO offers the potential for cleaner combustion with reduced soot formation.[1]

These application notes provide a detailed guide for researchers and scientists to rigorously evaluate the combustion characteristics of DMCO. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible data.

Synthesis Pathway Overview: From Biomass to Biofuel

A viable pathway to DMCO begins with isoprene, a molecule that can be produced through the fermentation of sugars derived from abundant biomass.[1][2] The synthesis is a highly efficient two-step process, making it promising for scalable production.[3]

  • [4+4] Cycloaddition: Isoprene is converted to 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) using a selective iron-based catalyst. This step is highly efficient, with reported yields of 92% at the preparative scale.[2]

  • Catalytic Hydrogenation: The resulting DMCOD is then hydrogenated to yield the saturated this compound (DMCO).[1][2]

G cluster_0 Biomass Feedstock cluster_1 Chemical Synthesis Biomass Cellulosic Biomass (e.g., Corn Stover) Isoprene Isoprene Biomass->Isoprene Fermentation DMCOD 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) Isoprene->DMCOD Iron-Catalyzed [4+4] Cycloaddition DMCO This compound (DMCO) DMCOD->DMCO Catalytic Hydrogenation

Caption: Synthesis workflow for this compound (DMCO).

Thermochemical Characterization: Heat of Combustion

3.1 Scientific Rationale

The heat of combustion (ΔH°c) is the most fundamental measure of the energy released when a fuel is burned completely.[4] For cycloalkanes, this value is intrinsically linked to the molecule's stability.[5] Ring strain, resulting from deviations from ideal tetrahedral bond angles (109.5°), contributes to a higher potential energy.[5][6] When combusted, this stored strain energy is released, resulting in a higher heat of combustion. The ~10 kcal/mol of strain energy in the cyclooctane ring of DMCO contributes to its superior energy density compared to unstrained alkanes or even conventional jet fuel.[2]

3.2 Protocol: Determination of Gross Heat of Combustion via Bomb Calorimetry (ASTM D240)

This protocol outlines the measurement of the heat of combustion using an isoperibol oxygen bomb calorimeter. The core principle involves combusting a precise mass of the sample in a constant-volume container (the "bomb") filled with pure oxygen and measuring the resultant temperature rise in the surrounding water bath.

Experimental Workflow:

G A Sample Preparation: Weigh ~1g of DMCO into a crucible. B Bomb Assembly: Place crucible in bomb. Attach fuse wire. A->B C Pressurization: Seal bomb and charge with ~30 atm of pure O2. B->C D Calorimeter Setup: Place bomb in water-filled calorimeter bucket. C->D E Equilibration: Allow system to reach thermal equilibrium. D->E F Ignition: Ignite sample via fuse wire. Record temperature vs. time. E->F G Analysis: Calculate corrected temperature rise. Determine Heat of Combustion. F->G

Caption: Workflow for Bomb Calorimetry experiment.

Step-by-Step Methodology:

  • System Calibration: Calibrate the calorimeter by combusting a certified standard, typically benzoic acid. This determines the effective heat capacity of the system (calorimeter, bomb, water).

  • Sample Preparation: Accurately weigh (to 0.1 mg) approximately 1.0 g of DMCO into a clean, dry crucible.

  • Bomb Assembly: Place the crucible containing the DMCO sample into the support inside the bomb. Attach a nickel-chromium fuse wire so that it is in contact with the sample. Add 1 mL of deionized water to the bomb to saturate the internal atmosphere and ensure condensation of acidic products.

    • Causality: The water ensures that any sulfuric or nitric acids formed from trace sulfur or nitrogen (if present) are in their standard state, allowing for accurate corrections.

  • Pressurization: Seal the bomb. Purge the bomb with oxygen to remove atmospheric nitrogen, then slowly charge it with high-purity oxygen to a pressure of 30 atm.

    • Causality: A pure, high-pressure oxygen environment ensures complete and rapid combustion of the hydrocarbon sample.[7]

  • Calorimeter Immersion: Place the sealed bomb into the calorimeter bucket. Fill the bucket with a known mass of purified water, ensuring the bomb is fully submerged. Place the bucket into the calorimeter jacket.

  • Temperature Measurement & Ignition: Lower the thermometer and stirrer into the water. Allow the system to stir for 5-10 minutes to reach thermal equilibrium. Begin recording the temperature at regular intervals. Ignite the sample by passing a current through the fuse wire.

  • Data Acquisition: Continue to record the temperature until it has reached a maximum and begins to fall at a steady rate.

  • Calculation: Calculate the corrected temperature rise, accounting for heat exchange with the surroundings. The gross heat of combustion (Qv) is calculated using the formula: Qv = (C * ΔT - e1 - e2) / m Where:

    • C = Effective heat capacity of the calorimeter (from calibration)

    • ΔT = Corrected temperature rise

    • e1 = Correction for heat of formation of nitric acid

    • e2 = Correction for the heat of combustion of the fuse wire

    • m = Mass of the DMCO sample

3.3 Comparative Data

The following table summarizes the key combustion-related properties of DMCO in comparison to the standard specifications for Jet-A fuel.

PropertyThis compound (DMCO)Jet-A Specification (ASTM D1655)Performance Advantage
Gravimetric Net Heat of Combustion (NHOC) 43.82 MJ/kg[2]>42.8 MJ/kg[2]+2.4%
Volumetric Net Heat of Combustion (NHOC) 36.22 MJ/L[2]>33.17 MJ/L[2]+9.2%
Density (15 °C) 0.827 g/mL[2]>0.775 g/mL[2]Higher
Freezing Point < -78 °C[1]< -40 °C[2]Excellent
Flash Point 50 °C[2]>38 °C[2]Safer

Combustion Performance Protocols

While the heat of combustion provides a static measure of energy content, dynamic properties like ignition delay and flame speed are critical for predicting performance in real-world engines.

4.1 Protocol: Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)

Scientific Rationale: Ignition delay is the time lag between the start of injection (or creation of a combustible mixture) and the onset of combustion. It is a critical parameter for engine design, particularly for controlling combustion phasing and preventing engine knock. In cycloalkanes, the ignition process can exhibit a negative temperature coefficient (NTC) behavior, where the ignition delay increases over a certain temperature range.[8] Investigating this for DMCO is crucial for developing accurate kinetic models.

Step-by-Step Methodology:

  • Mixture Preparation: Prepare a homogenous mixture of DMCO vapor, oxygen, and a diluent gas (e.g., nitrogen, argon) in a dedicated mixing tank. The composition should be set to the desired equivalence ratio (Φ).

  • RCM Preparation: Heat the RCM combustion chamber to the desired initial temperature (T₀).

  • Charging the RCM: Evacuate the RCM chamber and then charge it with the prepared fuel-air mixture to a specific initial pressure (P₀).

  • Compression: Rapidly drive the piston to compress the gas mixture to a top-dead-center (TDC) position. This compression is nearly adiabatic, raising the temperature and pressure to T_c and P_c.

    • Causality: The rapid compression simulates the compression stroke of an internal combustion engine, allowing the study of autoignition under controlled, engine-relevant conditions.

  • Data Acquisition: Record the pressure inside the chamber using a high-speed pressure transducer from the start of compression through ignition.

  • Determining Ignition Delay: The ignition delay time (τ_ign) is defined as the time from the end of compression (TDC) to the point of maximum rate of pressure rise, which signifies the onset of rapid combustion.

  • Parametric Study: Repeat the experiment across a range of compressed temperatures (T_c), pressures (P_c), and equivalence ratios (Φ) to fully characterize the autoignition behavior of DMCO.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Fuel/Air/Diluent Mixture C Charge Chamber with Mixture (P₀) A->C B Heat RCM Chamber to Initial Temp (T₀) B->C D Initiate Rapid Piston Compression C->D E Record Pressure vs. Time at Top-Dead-Center D->E F Identify End of Compression (t₀) E->F G Identify Max dP/dt (Onset of Combustion) F->G H Calculate Ignition Delay τ_ign = t_combustion - t₀ G->H

Caption: RCM workflow for ignition delay measurement.

Conclusion

This compound stands out as a high-potential sustainable aviation fuel blendstock due to its renewable synthesis pathway and superior energy density. The protocols detailed in these notes provide a comprehensive framework for the systematic investigation of its combustion characteristics. By precisely measuring its thermochemical properties and dynamic combustion behavior, researchers can generate the critical data needed for developing detailed kinetic models, optimizing its use in blends, and accelerating its adoption as a next-generation biofuel.

References

  • Stability of Cycloalkane (Combustion Analysis) - OpenOChem Learn. (n.d.).
  • M. D. S. R. et al. (2019). Cycloaddition of Isoprene for the Production of High- Performance Bio-Based Jet Fuel. Green Chemistry.
  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, 1,4-dimethyl-, cis- (CAS 13151-99-0).
  • Benchchem. (n.d.). This compound (DMCO)|High-Performance Bio-Jet Fuel.
  • TechLink. (n.d.). This compound high-performance jet fuel additive.
  • Clark, J. (2023). combustion of alkanes and cycloalkanes. Chemguide.
  • JoVE. (2023). Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes.
  • Michigan State University Department of Chemistry. (n.d.). Alkanes & Cycloalkanes.
  • Spitzer, R., & Huffman, H. M. (1947). The heats of combustion of cyclopentane, cyclohexane, cycloheptane and cyclooctane. Journal of the American Chemical Society, 69(2), 211-3.
  • LibreTexts Chemistry. (2019). 3.4: Stability of Cycloalkanes - Ring Strain.
  • Li, Y., et al. (2023). Effect of Cyclohexane on the Combustion Characteristics of Multi-Component Gasoline Surrogate Fuels. Processes, 11(5), 1548.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 1,4-Dimethylcyclooctane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective synthesis of 1,4-dimethylcyclooctane isomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these specific cyclooctane derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction to the Challenge

The selective synthesis of this compound isomers, namely cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane, presents a significant synthetic challenge. The inherent flexibility of the cyclooctane ring and the subtle energetic differences between its various conformations make achieving high stereoselectivity difficult.[1] This guide provides practical advice and theoretical background to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common approaches involve the modification of a pre-formed cyclooctane ring or a ring-closing reaction of a suitable acyclic precursor. Key methods include:

  • Hydrogenation of 1,4-dimethylcyclooctadiene: This is a straightforward method, often yielding a mixture of cis and trans isomers.[2] The choice of catalyst and reaction conditions can influence the isomeric ratio.

  • Ring-Closing Metathesis (RCM): RCM of a diene precursor can be a powerful tool for forming the cyclooctene ring, which can then be hydrogenated.[3][4] However, controlling the E/Z selectivity of the resulting double bond in the cyclooctene precursor is crucial for selectively obtaining the desired final isomer.[5]

  • Intramolecular Cyclization: This can involve various strategies, such as radical cyclizations or transition-metal-catalyzed reactions, to form the eight-membered ring.[6]

  • [4+4] Cycloaddition: The iron-catalyzed [4+4] cycloaddition of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene, followed by hydrogenation, has been reported as a selective, high-throughput process for synthesizing this compound.[2]

Q2: Why is it so difficult to selectively synthesize one isomer (cis or trans) over the other?

A2: The difficulty arises from several factors:

  • Conformational Flexibility: Cyclooctane and its derivatives are highly flexible and can adopt multiple low-energy conformations, such as the boat-chair, twist-boat-chair, and crown conformations.[1] The small energy differences between these conformers make it challenging for a catalyst or reagent to selectively interact with a single conformation that would lead to a specific isomer.

  • Similar Steric Environments: The 1,4-substitution pattern places the methyl groups in positions where the steric differentiation between the cis and trans isomers is not as pronounced as in smaller rings like cyclohexane. This makes stereoselective synthesis challenging.

  • Thermodynamic vs. Kinetic Control: Many synthetic methods can lead to a thermodynamic mixture of isomers, which often favors the more stable isomer. Achieving kinetic control to favor the less stable isomer can be particularly difficult.

Q3: How do the physical properties of cis- and trans-1,4-dimethylcyclooctane differ?
Propertycis-1,4-Dimethylcyclooctanetrans-1,4-Dimethylcyclooctane
Molecular Formula C₁₀H₂₀C₁₀H₂₀
Molecular Weight 140.27 g/mol [8]140.27 g/mol [9]
CAS Number 13151-99-0[8][10]13151-98-9[9]
Synonyms (Z)-1,4-Dimethylcyclooctane[8][10](E)-1,4-Dimethylcyclooctane[9]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Hydrogenation of 1,4-Dimethylcyclooctadiene

Symptoms: Your final product is an approximately 50:50 mixture of cis- and trans-1,4-dimethylcyclooctane.

Possible Causes:

  • Non-selective Catalyst: The catalyst used (e.g., Pd/C, PtO₂) may not be providing sufficient steric hindrance to direct the hydrogenation from a specific face of the double bonds.

  • Isomerization of the Starting Material: The starting 1,4-dimethylcyclooctadiene may exist as a mixture of isomers, or isomerization may occur under the reaction conditions prior to hydrogenation.

  • Reaction Conditions: High temperatures and pressures can reduce the selectivity of the hydrogenation process.

Troubleshooting Steps:

  • Catalyst Screening:

    • Homogeneous Catalysts: Consider using a homogeneous catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆). These can sometimes offer higher selectivity due to their well-defined coordination spheres.

    • Directed Hydrogenation: If your substrate contains a directing group, this can be exploited to achieve high diastereoselectivity.

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature to favor the kinetically controlled product.

    • Pressure: Use lower hydrogen pressure to potentially increase selectivity.

    • Solvent: The choice of solvent can influence the conformation of the substrate and its interaction with the catalyst. Experiment with different solvents of varying polarity.

  • Characterize the Starting Material: Ensure the isomeric purity of your starting 1,4-dimethylcyclooctadiene using techniques like GC-MS and NMR.

Problem 2: Poor Yield or No Reaction in Ring-Closing Metathesis (RCM)

Symptoms: The desired cyclooctene precursor is not formed, or the yield is very low.

Possible Causes:

  • Catalyst Deactivation: The RCM catalyst (e.g., Grubbs' or Schrock's catalyst) can be sensitive to impurities in the substrate or solvent.

  • Unfavorable Ring Formation: The formation of an eight-membered ring can be entropically disfavored.[5]

  • Substrate Steric Hindrance: Bulky substituents near the terminal alkenes can hinder the approach of the catalyst.

Troubleshooting Steps:

  • Purify Substrate and Solvent:

    • Ensure the diene precursor is free of impurities, especially those containing functional groups that can coordinate to and deactivate the catalyst (e.g., phosphines, thiols).

    • Use freshly distilled and degassed solvents.

  • Catalyst Choice and Loading:

    • Second-Generation Grubbs' Catalysts: These are generally more robust and reactive than the first-generation catalysts.[4][11]

    • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading can sometimes overcome slow reaction rates.

  • Reaction Conditions:

    • Concentration: RCM reactions are typically run at high dilution to favor the intramolecular reaction over intermolecular polymerization.

    • Temperature: While some RCM reactions proceed at room temperature, gentle heating may be required to promote cyclization.

Experimental Protocol: Selective Hydrogenation using a Homogeneous Catalyst

This protocol provides a general guideline for attempting a more selective hydrogenation of 1,4-dimethylcyclooctadiene.

Materials:

  • 1,4-dimethylcyclooctadiene

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Hydrogen gas

  • Schlenk flask or similar apparatus for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dimethylcyclooctadiene in the chosen solvent.

  • Add Wilkinson's catalyst (typically 1-5 mol%).

  • Purge the flask with hydrogen gas several times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography to separate the this compound isomers from the catalyst residue.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary pathways discussed for the synthesis of this compound isomers.

SynthesisPathways cluster_cycloaddition [4+4] Cycloaddition Route cluster_rcm Ring-Closing Metathesis Route Isoprene Isoprene DMCOD 1,6-Dimethyl-1,5- cyclooctadiene Isoprene->DMCOD Fe Catalyst DMCO This compound (cis/trans mixture) DMCOD->DMCO Hydrogenation AcyclicDiene Acyclic Diene Precursor CycloocteneDeriv 1,4-Dimethyl- cyclooctene AcyclicDiene->CycloocteneDeriv RCM Catalyst (e.g., Grubbs') CycloocteneDeriv->DMCO Hydrogenation caption Synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Problem 3: Difficulty in Separating the cis and trans Isomers

Symptoms: You have a mixture of the cis and trans isomers of this compound, and standard separation techniques are ineffective.

Possible Causes:

  • Similar Physical Properties: The boiling points and polarities of the two isomers may be very similar, making distillation and standard column chromatography challenging.

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC):

    • Column Selection: A chiral stationary phase or a highly efficient reverse-phase or normal-phase column may be able to resolve the two diastereomers.

    • Method Development: Systematically vary the mobile phase composition and flow rate to optimize the separation.

  • Gas Chromatography (GC):

    • Capillary Columns: Use a long capillary column with a suitable stationary phase (e.g., a wax or a chiral phase) to achieve baseline separation.

    • Temperature Programming: A carefully optimized temperature program can enhance the resolution of closely eluting peaks.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for non-polar compounds like dimethylcyclooctanes compared to HPLC.

  • Selective Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The original isomer can then be regenerated.

Logical Workflow for Troubleshooting Isomer Separation

SeparationTroubleshooting Start Mixture of cis/trans Isomers GC Attempt Separation by GC Start->GC HPLC Attempt Separation by HPLC GC->HPLC Poor Resolution Success Successful Separation GC->Success Baseline Resolution Achieved SFC Consider Supercritical Fluid Chromatography HPLC->SFC Poor Resolution HPLC->Success Baseline Resolution Achieved Derivatization Consider Selective Derivatization SFC->Derivatization Poor Resolution SFC->Success Baseline Resolution Achieved Derivatization->Success Separable Derivative Formed & Regenerated Failure Separation Unsuccessful Derivatization->Failure caption Workflow for separating this compound isomers.

Caption: Workflow for separating this compound isomers.

References

  • Eagan, J. M., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Sustainable Energy & Fuels. [Link]
  • Wikipedia. (n.d.).
  • Prunet, J., et al. (2000). Synthesis of Highly Functionalized Cyclooctenes by Ring-Closing Metathesis: Unexpected Formation of a trans Isomer. Tetrahedron Letters.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). trans-Cyclooctene. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Alonso-Villanueva, J., et al. (2010). Ring-Opening Metathesis Polymerization Kinetics of Cyclooctene with Second Generation Grubbs' Catalyst. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
  • Guidechem. (n.d.).
  • Axial. (2024).
  • Taubmann, S., et al. (2008). Catalytic dehydrogenation of cyclooctane in homogeneous solution with titanium, zirconium and hafnium complexes containing N,O-chelating ligands.
  • Wikipedia. (n.d.).
  • Pigga, J. M., et al. (2021). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Cellular and Molecular Life Sciences.
  • Abbot, J., & Wojciechowski, B. W. (1987). Catalytic reactions of cyclooctane and ethylcyclohexane on HY zeolite.
  • YouTube. (2022). Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers.
  • Rzepa, H. S. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. [Link]
  • Fox, J. M. (2020). Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. University of Delaware.
  • YouTube. (2021). Conformations of 1,3 & 1,4 dimethyl cyclohexane.
  • Nakamura, M., et al. (2003). SYNTHESIS AND [3+2] CYCLOADDITION OF A 1,1-DIALKOXY-2-METHYLENECYCLOPROPANE: 6,6-DIMETHYL-1-METHYLENE-4,8-DIOXASPIRO[2.5]OCTANE and cis-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YLIDENE)HEXAHYDRO-1(2H)-PENTALEN-2-ONE. Organic Syntheses.
  • Google Patents. (n.d.).
  • Guidechem. (n.d.). Cyclooctane, 1,4-dimethyl-, cis- 13151-99-0 wiki.
  • Google Patents. (n.d.).
  • YouTube. (2020). Conformational analysis of 1,4 disubstituted cyclohexane.
  • Murphy, P. V., et al. (2010). [4+2] cycloaddition reactions between 1,8-disubstituted cyclooctatetraenes and diazo dienophiles: stereoelectronic effects, anticancer properties and application to the synthesis of 7,8-substituted bicyclo[4.2.0]octa-2,4-dienes. Chemistry.
  • PubChem. (n.d.). 1,4-Dimethylcyclooctene. [Link]
  • Raji, M., et al. (2022).
  • Chemsrc. (n.d.). This compound.
  • Spanevello, R. A., et al. (1986). Regioselective Synthesis of the Spiro-Benzofuran Unit, Present in Several Natural Products, by an Intramolecular Michael Cyclization.
  • ChemRxiv. (2024).
  • ResearchGate. (n.d.). ChemInform Abstract: Cyclization of 1,1-Disubstituted Alkenes to Cyclopentenes.

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Technical Support Center: Optimizing Catalyst Performance in Isoprene [4+4] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst performance in the [4+4] cycloaddition of isoprene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the efficiency and selectivity of your reactions.

Introduction to Isoprene [4+4] Cycloaddition

The [4+4] cycloaddition of isoprene is a powerful transformation for the synthesis of eight-membered rings, specifically 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) and its isomers. This reaction is of significant interest for the production of advanced biofuels and complex molecules in medicinal chemistry.[1][2][3] The reaction is typically catalyzed by transition metal complexes, with iron and nickel-based systems being prominent.[1][4][5] Achieving high yield and selectivity is critically dependent on the precise control of reaction parameters and the purity of reagents.

The generalized reaction is as follows:

2 Isoprene → 1,6-dimethyl-1,5-cyclooctadiene (and other isomers)

This guide will focus on troubleshooting common issues related to catalyst performance, yield, and selectivity in this valuable reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by researchers working on the isoprene [4+4] cycloaddition.

1. What are the most common catalysts for isoprene [4+4] cycloaddition?

The most reported catalysts for this transformation are based on iron and nickel complexes. Iron-based catalysts, such as those derived from in situ reduction of [(MePI)FeCl(μ-Cl)]2, have demonstrated high efficiency and selectivity for the formation of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD).[1][2][3] Nickel-based catalysts, often employing phosphine ligands, are also effective, though they can sometimes promote competing reactions like [4+2] cycloaddition or oligomerization.[4][5][6]

2. Why is the purity of isoprene so important?

Commercial isoprene often contains inhibitors (to prevent polymerization during storage), water, oxygen, and oligomers.[1] These impurities can have a significant detrimental effect on catalyst activity. For instance, water and oxygen can deactivate sensitive organometallic catalysts. Inhibitors can interfere with the catalytic cycle, leading to low conversion or complete reaction failure. Therefore, it is crucial to purify isoprene before use, typically by distillation or passing it through a column of activated alumina.[1]

3. My reaction is very exothermic. Is this normal and how can I control it?

Yes, the [4+4] cycloaddition of 1,3-dienes is highly exothermic.[1] This is a critical safety consideration, especially when performing the reaction on a preparative scale. Uncontrolled exotherms can lead to a dangerous buildup of pressure. To manage this, it is essential to ensure adequate heat transfer by using a cooling bath (e.g., a cold-water bath) and to control the rate of addition of the reactants.[1]

4. What are the common side products in this reaction?

The primary side products are typically isomers from [4+2] cycloaddition (Diels-Alder reaction).[7] Depending on the catalyst and reaction conditions, linear oligomers of isoprene can also be formed. In some nickel-catalyzed systems, particularly when other unsaturated molecules like alkynes are present, competing reactions such as [2+2+2] cycloadditions can occur.[4][8][9]

5. How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10] This will allow you to determine the conversion of isoprene and the selectivity for the desired [4+4] cycloadduct.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the isoprene [4+4] cycloaddition.

Problem 1: Low or No Conversion
Potential Cause Recommended Action
Catalyst Deactivation Ensure all reagents and solvents are rigorously dried and degassed. Traces of water or oxygen can poison the catalyst. Use freshly purified isoprene.[1]
Inactive Catalyst Verify the integrity of your catalyst precursor. If preparing the active catalyst in situ, ensure the reducing agent is active and added correctly.
Incorrect Reaction Temperature While the reaction is exothermic, some initial activation energy may be required. Ensure the reaction is initiated at the recommended temperature for your specific catalytic system.
Presence of Inhibitors Ensure that the isoprene has been properly purified to remove any commercial inhibitors.
Insufficient Catalyst Loading While low catalyst loading is desirable, too little catalyst will result in a sluggish or incomplete reaction. Try a slightly higher catalyst loading.[1]
Problem 2: Poor Selectivity (Formation of [4+2] Adducts and Oligomers)
Potential Cause Recommended Action
Suboptimal Catalyst System The choice of metal and ligand is crucial for selectivity. For high [4+4] selectivity, iron-based catalysts have shown excellent results.[1][2][3] With nickel catalysts, the ligand can significantly influence the outcome; consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.[11][12]
Incorrect Reaction Temperature Temperature can influence the selectivity of cycloaddition reactions. A lower temperature may favor the desired [4+4] product. Perform a temperature screen to find the optimal conditions.
High Reactant Concentration High concentrations of isoprene may favor undesired oligomerization. Consider running the reaction at a lower concentration.

Experimental Protocols

Protocol 1: Purification of Isoprene

Objective: To remove inhibitors, water, and oligomers from commercial isoprene.

Materials:

  • Commercial isoprene

  • Activated alumina

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Schlenk flask

Procedure:

  • Pre-dry the isoprene by stirring over anhydrous sodium sulfate for 1-2 hours.

  • Set up a distillation apparatus. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen).

  • Filter the pre-dried isoprene into the distillation flask.

  • Distill the isoprene under an inert atmosphere. Collect the fraction boiling at 34 °C.

  • Alternatively, for smaller scales, pass the isoprene through a short column of activated alumina immediately before use.

  • Store the purified isoprene in a Schlenk flask under an inert atmosphere and at a low temperature.

Protocol 2: General Procedure for Iron-Catalyzed [4+4] Cycloaddition

Objective: To synthesize 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) using an in situ generated iron catalyst.

Materials:

  • [(MePI)FeCl(μ-Cl)]2 precatalyst

  • Purified isoprene

  • Methylmagnesium chloride (MeMgCl) solution in THF

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask and standard Schlenk line equipment

  • Cooling bath

Procedure:

  • In a glovebox, charge an oven-dried Schlenk flask with the iron precatalyst and a small amount of purified isoprene.[1]

  • Seal the flask, remove it from the glovebox, and place it under a positive pressure of argon.

  • Cool the flask in a cold-water bath (10-15 °C).

  • With vigorous stirring, add the MeMgCl solution via syringe to activate the catalyst. A color change should be observed.[1]

  • After a short activation period (e.g., 10 minutes), slowly add the remaining purified isoprene via a syringe pump or cannula over a set period. This controlled addition helps to manage the reaction exotherm.

  • Allow the reaction to stir at the controlled temperature for the desired time (e.g., 24 hours).

  • Monitor the reaction progress by GC analysis of aliquots.

  • Upon completion, quench the reaction (e.g., with a small amount of methanol) and work up as appropriate to isolate the product.

Caution: The [4+4] cycloaddition of isoprene is highly exothermic. Ensure proper temperature control throughout the reaction.[1]

Visualizing the Catalytic Process

Catalytic Cycle of Nickel-Catalyzed [4+4] Cycloaddition

CatalyticCycle cluster_cycle Catalytic Cycle Ni(0)L_n Ni(0)L_n Isoprene_Coordination_1 Isoprene Coordination Ni(0)L_n->Isoprene_Coordination_1 + Isoprene Oxidative_Cyclization Oxidative Cyclization (Ni(II) intermediate) Reductive_Elimination Reductive Elimination Oxidative_Cyclization->Reductive_Elimination Isoprene_Coordination_2 Second Isoprene Coordination Isoprene_Coordination_2->Oxidative_Cyclization Reductive_Elimination->Ni(0)L_n - [4+4] Product Isoprene_Coordination_1->Isoprene_Coordination_2 + Isoprene

Caption: Simplified catalytic cycle for Ni-catalyzed [4+4] cycloaddition.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_purity Check Reagent Purity (Isoprene, Solvent) start->check_purity check_catalyst Verify Catalyst Activity (Precursor, Activation) check_purity->check_catalyst Pure purify Purify Isoprene/ Dry Solvents check_purity->purify Impure check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_catalyst->check_conditions Active reactivate Use Fresh Catalyst/ Re-optimize Activation check_catalyst->reactivate Inactive optimize Optimize Conditions (e.g., Temperature Screen) check_conditions->optimize Suboptimal success Improved Yield check_conditions->success Optimal purify->check_catalyst reactivate->check_conditions optimize->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Hong, X., Holte, D., Liu, P., & Houk, K. N. (2014). Mechanism, Reactivity, and Selectivity of Nickel-Catalyzed [4 + 4 + 2] Cycloadditions of Dienes and Alkynes. The Journal of Organic Chemistry, 79(22), 10893–10903. [Link]
  • Rosenkoetter, N., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(20), 5616-5623. [Link]
  • Laskowski, C. A., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. ChemRxiv. [Link]
  • Hong, X., Liu, P., & Houk, K. N. (2014). Mechanism, Reactivity, and Selectivity of Nickel-Catalyzed [4 + 4 + 2] Cycloadditions of Dienes and Alkynes. The Journal of Organic Chemistry, 79(22), 10893–10903. [Link]
  • Li, B.-W., Duan, J., Ma, J., & Yu, Z.-X. (2022). Nickel-Catalyzed [4 + 4] Cycloaddition of Diene-Vinylcyclobutanones. ChemRxiv. [Link]
  • Li, B.-W., Duan, J., Ma, J., & Yu, Z.-X. (2022). Nickel-Catalyzed [4 + 4] Cycloaddition of Diene-Vinylcyclobutanones. Request PDF. [Link]
  • Hong, X., et al. (2014). Mechanism, reactivity, and selectivity of nickel-catalyzed [4 + 4 + 2] cycloadditions of dienes and alkynes. SciSpace. [Link]
  • Rosenkoetter, N., et al. (2019). [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry. [Link]
  • Harmon, R. E., et al. (2022).
  • Wang, Z., et al. (2020). Regioselectivity Control in Pd-Catalyzed Telomerization of Isoprene Enabled by Solvent and Ligand Selection. Request PDF. [Link]
  • Tong, X., et al. (2011). Synthetic Studies and Mechanistic Insight in Nickel-Catalyzed [4+2+1] Cycloadditions. PMC. [Link]
  • Krupka, J., & Kolena, J. (2010). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes.

Sources

side products and impurities in the synthesis of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Side Products and Impurities for Researchers and Development Professionals

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,4-Dimethylcyclooctane (DMCO). As a high-performance sustainable aviation fuel (SAF) blendstock, the purity and isomeric composition of DMCO are critical.[1] This document is structured to help scientists anticipate and resolve common challenges related to side products and impurities that can arise during synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of this compound.

Q1: What is the most common and efficient synthetic route to this compound?

The most selective and high-throughput modern synthesis is a two-step process starting from isoprene, a bio-based feedstock.[1][2]

  • Iron-Catalyzed [4+4] Cycloaddition: Isoprene undergoes a selective dimerization to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD).[1][2] This step is crucial for ensuring the correct constitutional isomer is formed before hydrogenation.

  • Catalytic Hydrogenation: The resulting DMCOD is then hydrogenated to yield the final saturated product, this compound.[2][3]

Q2: What are the primary impurities I should expect in my final product?

The primary impurities typically fall into three categories:

  • Isomeric Byproducts: Formation of other dimethylcyclooctadiene isomers (like 1,5-dimethyl-1,5-cyclooctadiene) during the cycloaddition step, which can be carried through to the final product.[4]

  • Incomplete Reaction Products: Residual unsaturated intermediates, such as 1,4-dimethylcyclooctene, due to incomplete hydrogenation.[5]

  • Process Contaminants: Trace amounts of the catalysts (e.g., iron, palladium, nickel) or solvents used during the synthesis and purification steps.[3]

Q3: How do I differentiate between the cis and trans isomers of this compound?

The final product is a mixture of cis and trans diastereomers.[6][7][8][9] Differentiating them requires advanced analytical techniques:

  • Gas Chromatography (GC): The two isomers often have slightly different retention times on a suitable capillary column, allowing for their separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can distinguish between the isomers. The symmetry of the molecules affects the chemical shifts and number of unique signals. For instance, the cis isomer may exhibit different spectral patterns compared to the trans isomer due to the different spatial orientations of the methyl groups.

Q4: Why is catalyst selection so critical in the initial cycloaddition step?

Catalyst selection is paramount for controlling selectivity. While older methods using nickel-based catalysts often produce a mixture of 1,5- and 1,6-dimethyl-1,5-cyclooctadiene, these isomers are very difficult to separate due to their close boiling points.[4][10] Modern iron-based catalysts, such as those stabilized with pyridineimine ligands, offer exceptionally high selectivity for the desired 1,6-dimethyl-1,5-cyclooctadiene intermediate, simplifying purification and ensuring the correct final product structure.[2][3]

Section 2: Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: GC-MS analysis of my cycloaddition product shows multiple C₁₀H₁₆ isomers, not just the expected 1,6-dimethyl-1,5-cyclooctadiene.

  • Potential Cause: This issue points directly to a lack of selectivity in the [4+4] cycloaddition reaction. The most common isomeric impurity is 1,5-dimethyl-1,5-cyclooctadiene.[4] This can be caused by using a non-selective catalyst system (e.g., certain nickel complexes) or by suboptimal reaction conditions with a selective catalyst.

  • Troubleshooting Steps:

    • Verify Catalyst System: Ensure you are using a highly selective iron-iminopyridine catalyst system, which is reported to give >95% selectivity for the desired [4+4] product.[1]

    • Check Catalyst Activation: If using an in-situ generated catalyst, ensure the reducing agent is added correctly and the active species is formed properly. For example, some systems require the slow addition of a trialkylaluminum reagent at low temperatures.

    • Control Reaction Temperature: Cycloaddition reactions can be sensitive to temperature. Run the reaction at the recommended temperature to maximize selectivity. Deviations can sometimes favor the formation of undesired isomers.

    • Purity of Isoprene: Ensure the isoprene starting material is free from other dienes or impurities that could lead to co-dimerization products.

Problem 2: The final product contains unsaturated impurities, identified as dimethylcyclooctene by NMR or GC-MS.

  • Potential Cause: This is a clear sign of incomplete hydrogenation of the dimethylcyclooctadiene intermediate. The catalyst may be inactive, or the reaction conditions may be insufficient to drive the reaction to completion.

  • Troubleshooting Steps:

    • Evaluate Hydrogenation Catalyst: Check the activity of your catalyst (e.g., Pd/C, PtO₂, Raney Nickel). Catalysts can lose activity over time or due to poisoning. Use a fresh batch of catalyst if necessary.

    • Increase Hydrogen Pressure: The rate of hydrogenation is often dependent on the partial pressure of hydrogen. Increasing the pressure can help drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction by GC. If the reaction has stalled but not completed, extending the reaction time may be sufficient.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also sometimes lead to side reactions. A modest increase in temperature may be beneficial, but this should be optimized carefully.

    • Ensure Efficient Mixing: In a heterogeneous hydrogenation, efficient stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

Problem 3: My final purified product shows inconsistent physical properties (e.g., freezing point, viscosity) from batch to batch.

  • Potential Cause: Assuming the product is chemically pure (i.e., free from other compounds), this variation is likely due to an inconsistent ratio of cis to trans isomers of this compound. The stereochemistry of the final product is influenced by the conditions of the hydrogenation step.

  • Troubleshooting Steps:

    • Standardize Hydrogenation Protocol: To ensure batch-to-batch consistency, strictly control all hydrogenation parameters: catalyst type and loading, solvent, temperature, hydrogen pressure, and reaction time.

    • Analyze Isomer Ratios: Use a validated GC method to quantify the cis:trans ratio for each batch. Correlate this ratio with the observed physical properties to establish a quality control metric.

    • Choice of Catalyst: Different hydrogenation catalysts and conditions can favor the formation of one diastereomer over the other. You may need to screen different catalysts (e.g., comparing Pd, Pt, Rh, or Ru) to find one that provides a consistent, or the desired, isomeric ratio.

Section 3: Summary of Potential Impurities

The following table summarizes the common side products and impurities encountered in the synthesis of this compound.

Impurity/Side ProductChemical FormulaSourceRecommended Analytical Technique
1,5-Dimethyl-1,5-cyclooctadieneC₁₀H₁₆Non-selective [4+4] cycloaddition of isoprene[4]GC-MS, ¹H NMR
1,4-DimethylcycloocteneC₁₀H₁₈Incomplete hydrogenation of the diene intermediate[11]GC-MS, ¹H NMR, Bromine test
cis/trans IsomersC₁₀H₂₀Formed during the hydrogenation step[6][7]GC, ¹³C NMR
Catalyst Residues (Fe, Ni, Pd, etc.)-Incomplete removal after reaction workup[3]Inductively Coupled Plasma (ICP-MS), Atomic Absorption (AA)
Solvent Residues (e.g., Toluene)VariesIncomplete removal during purificationGC-MS, ¹H NMR

Section 4: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Problem Observed: Low Purity or Inconsistent Properties of Final DMCO analysis Step 1: Analyze Product (GC-MS, NMR, ICP-MS) start->analysis isomers Impurity Type: Isomeric Byproducts (e.g., 1,5-DMCOD derivative) analysis->isomers C10H16 detected? unsaturated Impurity Type: Unsaturated Species (e.g., Dimethylcyclooctene) analysis->unsaturated C10H18 detected? metals Impurity Type: Metal Residues (Fe, Pd, Ni) analysis->metals Metals detected? ratio Problem Type: Inconsistent cis/trans Isomer Ratio analysis->ratio Chemical purity OK, but properties vary? cause_cyclo Root Cause: Poor Selectivity in Cycloaddition Step isomers->cause_cyclo cause_hydro Root Cause: Incomplete or Inefficient Hydrogenation unsaturated->cause_hydro cause_purify Root Cause: Inadequate Purification /Workup metals->cause_purify cause_conditions Root Cause: Variable Hydrogenation Conditions ratio->cause_conditions sol_cyclo Solution: - Use high-selectivity Fe catalyst - Optimize reaction temperature - Verify isoprene purity cause_cyclo->sol_cyclo sol_hydro Solution: - Use fresh/active catalyst - Increase H2 pressure - Extend reaction time - Ensure efficient stirring cause_hydro->sol_hydro sol_purify Solution: - Filter through Celite/silica plug - Perform careful distillation - Use metal scavengers cause_purify->sol_purify sol_conditions Solution: - Standardize all hydrogenation  parameters (T, P, time, loading) - Validate GC method for ratio analysis cause_conditions->sol_conditions

Caption: Troubleshooting workflow for identifying and resolving impurities in 1,4-DMCO synthesis.

Section 5: Key Experimental Protocols

The following are generalized protocols based on literature procedures. Researchers must adapt them to their specific laboratory conditions and safety protocols.

Protocol 1: Iron-Catalyzed [4+4] Cycloaddition of Isoprene [2]

  • Safety Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Solvents should be anhydrous.

  • Catalyst Preparation: In a glovebox or under inert atmosphere, charge an oven-dried Schlenk flask with the iron precatalyst (e.g., [(MePI)FeCl(μ-Cl)]₂).

  • Reaction Setup: Add anhydrous solvent (e.g., toluene) and freshly distilled isoprene to the flask.

  • Initiation: Cool the mixture to the recommended temperature (e.g., 0 °C) and slowly add the reducing agent (e.g., a solution of triisobutylaluminum in toluene) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12-24 hours). Monitor the conversion of isoprene by taking aliquots and analyzing them by GC.

  • Workup: Once the reaction is complete, quench it by carefully adding a protic solvent (e.g., isopropanol). The catalyst can be precipitated and removed by filtration through a pad of Celite or silica gel.

  • Purification: Remove the solvent under reduced pressure. The crude 1,6-dimethyl-1,5-cyclooctadiene can be purified by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of 1,6-Dimethyl-1,5-cyclooctadiene

  • Safety Note: Hydrogenation should be performed in a dedicated hydrogenation apparatus (e.g., a Parr shaker) behind a safety shield. Handle hydrogenation catalysts with care as they can be pyrophoric.

  • Setup: To a hydrogenation vessel, add the purified 1,6-dimethyl-1,5-cyclooctadiene and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Palladium on Carbon) under a stream of inert gas.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50-500 psi). Begin vigorous stirring and heat to the target temperature if required.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Workup: Depressurize the vessel and purge with an inert gas. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent by rotary evaporation. The resulting this compound can be further purified by vacuum distillation if necessary.

References

  • Hoyt, C. B., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Energy & Fuels, 33(9), 8647–8654. [Link]
  • TechLink. (n.d.). This compound high-performance jet fuel additive. TechLink. [Link]
  • PrepChem.com. (n.d.). Preparation of Dimethyl-1,5-cyclooctadiene. [Link]
  • PrepChem.com. (n.d.). Synthesis of 1,6-dimethyl-1,5-cyclooctadiene. [Link]
  • Cheméo. (n.d.). Chemical Properties of Cyclooctane, 1,4-dimethyl-, cis- (CAS 13151-99-0). [Link]
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-.
  • PubChem. (n.d.). 1,4-Dimethylcyclooctene.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis- Mass Spectrum. NIST Chemistry WebBook. [Link]
  • Esteruelas, M. A., et al. (2016). The cyclooctadiene ligand in [IrCl(COD)]2 is hydrogenated under transfer hydrogenation conditions: A study in the presence of PPh3 and a strong base in isopropanol. Journal of Organometallic Chemistry, 829, 41-47. [Link]

Sources

Technical Support Center: Separation of Cis- and Trans-1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical separations. This guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating the diastereomers of 1,4-Dimethylcyclooctane. The separation of these isomers is non-trivial due to their nearly identical physical properties, but achieving high purity is often critical for subsequent reactions, material science applications, and analytical characterization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Strategic Planning

Q1: I have a mixture of cis- and trans-1,4-Dimethylcyclooctane. Where do I even begin with separation?

A1: The optimal starting point depends on your available equipment, the required purity, and the scale of the separation (analytical vs. preparative). A logical approach is to first assess the feasibility of separation with a rapid analytical technique before committing to a larger-scale method.

Causality Behind the Strategy: Gas Chromatography (GC) is an excellent initial screening tool due to its high resolving power for volatile, non-polar compounds.[1] It can quickly tell you if a chromatographic separation is feasible and provide a baseline for method development. Based on the analytical results, you can then select the most appropriate preparative technique. Preparative GC is a direct scale-up, while fractional crystallization is a powerful, non-chromatographic alternative if the isomers exhibit different solubilities.[2]

Below is a recommended workflow for selecting your primary separation method.

Caption: Workflow for selecting a separation method.

Troubleshooting Guide 1: Gas Chromatography (GC)

Gas chromatography is often the most powerful technique for separating volatile alkane isomers. The key lies in selecting a stationary phase that can interact differently with the subtle variations in the isomers' shapes and dipole moments.[1]

Q2: My GC peaks for the cis- and trans- isomers are completely overlapping on my standard non-polar column. What should I do?

A2: This is a common and expected outcome. Non-polar stationary phases (like those with squalane, polydimethylsiloxane - DB-1, HP-5) separate compounds primarily by their boiling points.[1] The boiling points of cis- and trans-1,4-Dimethylcyclooctane are extremely close, making separation on these phases nearly impossible.

The Solution: Exploit Shape and Polarity Differences. You must switch to a stationary phase that provides a different separation mechanism.

  • Increase Polarity: A mid- to high-polarity column, such as one containing polyethylene glycol (e.g., Carbowax) or a cyanopropyl phase, can differentiate isomers based on small differences in their dipole moments.[3]

  • Utilize Shape Selectivity: This is the most effective strategy. Certain stationary phases have structures that selectively interact with or include molecules based on their geometric shape. For cyclic alkanes, these are exceptionally powerful.

    • Calixarenes: These macrocyclic compounds create a cavity that offers high selectivity for positional and geometric isomers.[4][5]

    • Cyclodextrins: Modified cyclodextrins are well-known for their ability to separate stereoisomers, including unfunctionalized hydrocarbons, through inclusion complexation.[6]

    • Liquid Crystals: Nematic liquid crystal stationary phases are uniquely suited for separating rigid isomers based on their length-to-breadth ratio.[7]

Stationary Phase Type Separation Principle Suitability for this compound Example Commercial Phases
Non-Polar (e.g., PDMS)Boiling PointVery LowDB-1, HP-5ms, CP-Sil 5 CB
Mid-High Polarity (e.g., PEG)Polarity, Dipole MomentModerateDB-WAX, Carbowax-20M
Shape-Selective (e.g., Calixarene)Molecular Recognition, InclusionVery High Specialty columns (e.g., C4A-CL)[4]
Shape-Selective (e.g., Cyclodextrin)Inclusion ComplexationVery High Chirasil-Dex, Beta-DEX
Q3: I've switched to a polar column and see some peak shouldering, but not baseline resolution. How can I optimize the separation?

A3: This is an excellent sign, indicating that the stationary phase has the necessary selectivity. Now, you need to optimize the GC parameters to enhance that selectivity and improve column efficiency.

Expertise in Action: Resolution in GC is a function of selectivity, efficiency, and retention. By systematically adjusting temperature, flow rate, and column length, you can maximize the separation.

GCOptimization start Start: Partial Separation (Peak Shouldering) temp 1. Optimize Temperature - Lower initial temp - Decrease ramp rate (e.g., 2-5°C/min) start->temp flow 2. Optimize Flow Rate - Adjust carrier gas flow to Van Deemter optimum (typically ~1-2 mL/min for He) temp->flow column 3. Increase Column Length - If available, switch to a longer column (e.g., 60m or 100m) flow->column check Baseline Resolution? column->check success Success: Proceed to Preparative GC or Quantification check->success Yes failure Failure: Re-evaluate Stationary Phase (Requires higher selectivity, see Q2) check->failure No

Caption: Workflow for GC method optimization.

Experimental Protocol: Analytical GC Method Development

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column Selection: Start with a moderately polar or shape-selective column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a cyanopropyl or cyclodextrin phase).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of ~1.5 mL/min.

  • Injector: Use a split injection (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program (Initial Scout):

    • Initial temperature: 50°C (hold for 2 min).

    • Ramp: 10°C/min to 180°C.

    • Hold at 180°C for 5 min.

  • Optimization: Based on the initial chromatogram, adjust the temperature program as described in the workflow above. Lowering the initial temperature and using a slower ramp rate (e.g., 2°C/min) will increase the interaction time with the stationary phase and often dramatically improve resolution for closely eluting isomers.[8]

  • Preparative Scale-Up: Once baseline separation is achieved, the method can be transferred to a preparative GC system, which uses larger diameter columns to handle larger sample loads and a collection system to trap the purified fractions.[9][10]

Troubleshooting Guide 2: Fractional Crystallization

Fractional crystallization is a powerful, non-chromatographic technique that relies on the subtle differences in the crystal lattice energies and solubilities of diastereomers.[2] For many cis/trans pairs, the more symmetric trans isomer is less soluble and will crystallize first from a solution.

Q4: How do I find a suitable solvent for crystallizing this compound isomers?

A4: The process is empirical but can be guided by principles of solubility. You are looking for a solvent or solvent system where the isomers have moderate, but differential, solubility at room temperature and significantly lower solubility at reduced temperatures.

Protocol: Solvent Screening

  • Single Solvents:

    • Place ~20 mg of your isomer mixture in a small test tube.

    • Add a potential solvent (e.g., methanol, ethanol, acetone, ethyl acetate) dropwise at room temperature until the solid just dissolves.

    • Cool the solution slowly in an ice bath, then a dry ice/acetone bath.

    • Observe: A good candidate solvent will produce crystals upon cooling. If it remains clear, the compound is too soluble. If it precipitates immediately as an amorphous solid, it is not soluble enough.

  • Solvent/Anti-Solvent Systems: This is often more effective.

    • Dissolve the mixture in a small amount of a "good" solvent in which it is highly soluble (e.g., hexanes, THF).

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., methanol, acetonitrile) until the solution becomes faintly turbid (cloudy).

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly. This method has proven effective for separating complex isomers.[2]

Q5: I've tried cooling my solution, but a fine powder (or oil) crashes out instead of nice crystals. What's wrong?

A5: This indicates that the solution is supersaturated and precipitation is occurring too rapidly for an ordered crystal lattice to form. The key to successful crystallization is slow, controlled crystal growth.

Troubleshooting Steps:

  • Slow Down Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly on the benchtop, then move it to a refrigerator (4°C), and finally to a freezer (-20°C).

  • Use Less Anti-Solvent: If using an anti-solvent system, you may have added too much. Back-titrate with a small amount of the "good" solvent until the solution is clear, then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny crystal of the pure desired isomer, add it to the cooled, saturated solution to initiate crystallization of that specific isomer.

Crystallization start Start: Isomer Mixture dissolve 1. Dissolve in Minimum Hot/Good Solvent start->dissolve cool 2. Slow Cooling (Benchtop -> Fridge -> Freezer) dissolve->cool result What is the result? cool->result crystals Crystals Form result->crystals oil_powder Oil / Powder Forms result->oil_powder no_solid No Solid Forms result->no_solid filter 3. Filter & Wash Crystals (with cold solvent) crystals->filter troubleshoot_oil Troubleshoot: - Cool slower - Use less anti-solvent - Scratch or seed oil_powder->troubleshoot_oil troubleshoot_none Troubleshoot: - Concentrate solution - Add anti-solvent no_solid->troubleshoot_none analyze 4. Analyze Purity of Crystals and Mother Liquor (by GC) filter->analyze end End Goal analyze->end Pure Isomer Obtained troubleshoot_oil->dissolve Re-dissolve & retry troubleshoot_none->cool Retry cooling

Caption: Workflow for fractional crystallization.

Final Confirmation

Q6: I have separated my mixture into two fractions. How do I definitively identify which is cis and which is trans?

A6: After a successful separation, you must confirm the stereochemical identity of each fraction. The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy. Diastereomers will have distinct NMR spectra.

  • ¹H NMR: The chemical shifts and, more importantly, the proton-proton coupling constants (J-values) will differ between the cis and trans isomers due to their different spatial arrangements.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment shows through-space correlations between protons that are close to each other. For this compound, a NOESY experiment would likely show a correlation between the two methyl groups in the cis isomer, which would be absent in the trans isomer. This is often the most unambiguous method.[11]

By combining a high-resolution separation technique with definitive analytical confirmation, you can confidently isolate and identify the pure cis- and trans-1,4-Dimethylcyclooctane isomers required for your research.

References

  • Zuo, H.-L., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science.
  • Lentz, K. C., et al. (2019). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate.
  • Faust, J. A. (1975). U.S. Patent No. 3,880,925. Google Patents.
  • ResearchGate (2024). What methods can you recommend for separating trans and cis isomers? ResearchGate.
  • Harvey, B. G., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. ACS Sustainable Chemistry & Engineering.
  • Michale, K. (1970). U.S. Patent No. 3,524,895. Google Patents.
  • Zuo, H.L., et al. (2013). Preparative gas chromatography and its applications. SciSpace.
  • Szeliga, A., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers.
  • Gil-Av, E., & Nurok, D. (1962). The separation of optical isomers by gas chromatography. CORE.
  • Chromatography Today (2021). Easy purification of isomers with prepacked glass columns. Chromatography Today.
  • Berger, T. A., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
  • Schurig, V. (2009). Analytical gas-chromatographic stereoisomeric separation of 1,2-dimethylcyclohexanes and 1,3-dimethylcyclohexanes. ResearchGate.
  • Liu, J., et al. (2018). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... ResearchGate.
  • ResearchGate (2014). How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? ResearchGate.
  • Witkiewicz, Z., & Popiel, E. (2013). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate.
  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate.
  • Chromatography Forum (2008). Separation of diastereomers. Chromatography Forum.
  • Chemistry Stack Exchange (2018). Use of fractional distillation in organic chemistry. Chemistry Stack Exchange.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
  • Chemistry Stack Exchange (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.
  • Wang, C., et al. (2021). A New Polyethylene Glycol Modified Calix[13]arene as Stationary Phase for Gas Chromatographic Separations. SciELO.
  • University of North Texas (n.d.). Lecture 7: Gas Chromatography. UNT Chemistry.

Sources

managing exothermic reactions in 1,4-Dimethylcyclooctane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Managing Exothermic Reactions in 1,4-Dimethylcyclooctane Synthesis

Welcome to the technical support guide for the synthesis of this compound (DMCO). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical exothermic steps of this synthesis. Our goal is to ensure both the safety and success of your experiments by explaining the causality behind each procedural choice.

Overview of the Synthetic Pathway

The synthesis of this compound (DMCO) from bio-based feedstocks is a highly efficient process, primarily valued for producing a high-performance sustainable aviation fuel blendstock.[1][2] The most prominent and scalable route involves two key transformations: an iron-catalyzed [4+4]-cycloaddition followed by a catalytic hydrogenation.[3]

The first step, the dimerization of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), is a highly exothermic reaction .[3] Inadequate management of the heat generated during this cycloaddition can lead to dangerous pressure buildup, thermal runaway, and compromised product yield. This guide focuses on providing a robust framework for controlling this critical step.

Synthesis_Workflow Isoprene Isoprene (x2) DMCOD 1,6-dimethyl-1,5- cyclooctadiene (DMCOD) Isoprene->DMCOD [4+4]-Cycloaddition (Highly Exothermic) Fe-based Catalyst DMCO This compound (DMCO) DMCOD->DMCO Catalytic Hydrogenation

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which step in the this compound synthesis is the most significant thermal hazard?

A1: The iron-catalyzed [4+4]-cycloaddition of isoprene to form the 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) precursor is the most critical exothermic step.[3] While the subsequent hydrogenation is also exothermic, the cycloaddition has a higher potential for rapid heat generation, which requires careful thermal management to prevent a thermal runaway.[4]

Q2: Why is controlling the exotherm in the cycloaddition reaction so critical?

A2: Controlling the exotherm is paramount for three reasons:

  • Safety: An uncontrolled reaction can cause the temperature and pressure inside the reaction vessel to rise dramatically, creating a risk of vessel rupture or uncontrolled release of flammable reagents.[3]

  • Selectivity & Yield: The iron catalyst's selectivity for the desired [4+4]-cycloaddition product can be temperature-dependent. Excessive heat can lead to the formation of unwanted side products, such as [4+2]-cycloaddition products or oligomers, thereby reducing the yield and purity of the desired DMCOD intermediate.[1]

  • Reproducibility: Maintaining a consistent temperature profile from batch to batch is essential for achieving reproducible results, which is a cornerstone of reliable scientific research and process development.

Q3: What are the primary methods for managing the reaction temperature?

A3: The core principle is to ensure that the rate of heat removal is greater than or equal to the rate of heat generation.[4] The primary methods include:

  • External Cooling: Using a cooling bath (e.g., ice/water, cryocooler) to actively remove heat from the reactor.

  • Controlled Reagent Addition: Adding one of the reagents (e.g., the catalyst or isoprene) slowly or dropwise to the reaction mixture. This limits the instantaneous reaction rate, making the heat output more manageable.[4][5]

  • Adequate Agitation: Ensuring efficient stirring improves heat transfer from the bulk of the reaction mixture to the walls of the vessel and into the cooling medium.

  • Use of Flow Reactors: For larger-scale synthesis, continuous flow reactors offer a significantly higher surface-area-to-volume ratio compared to batch reactors. This provides vastly superior heat transfer, making them an inherently safer and more efficient choice for managing highly exothermic processes.[4]

Troubleshooting Guide for Exothermic Events

This section addresses specific issues you may encounter during the cycloaddition step.

Issue 1: Rapid, uncontrolled temperature spike (>10°C above target) after initiating the reaction.
  • Probable Cause (A) - Inadequate Pre-cooling: The reaction vessel and its contents were not sufficiently cooled before the catalyst or final reagent was introduced.

  • Recommended Action (A): Ensure your cooling bath is at the target temperature and that the reaction mixture has equilibrated to that temperature for at least 15-20 minutes before initiation. For preparative scale, it is crucial to have a robust cooling system with sufficient capacity.

  • Probable Cause (B) - Reagent Addition Rate is Too High: The catalyst or isoprene was added too quickly, leading to a burst of reactivity that overwhelmed the cooling system's capacity.

  • Recommended Action (B): Reduce the addition rate. If adding via a syringe pump, decrease the flow rate. If adding manually via a dropping funnel, add the reagent in smaller portions, ensuring the temperature returns to the setpoint between additions.

  • Probable Cause (C) - Poor Heat Transfer: Inefficient stirring is preventing the uniform distribution of heat, creating localized hot spots that can accelerate the reaction.

  • Recommended Action (C): Increase the stirring rate to create a vortex. Ensure the stir bar or overhead stirrer is appropriately sized for the vessel.

Issue 2: Noticeable pressure increase in the sealed reaction vessel.
  • Probable Cause - Solvent or Reagent Boiling: The internal reaction temperature has exceeded the boiling point of a component in the mixture (e.g., isoprene). This is a serious safety concern and a clear sign that the exotherm is not under control.[3]

  • Recommended Action - Immediate Intervention:

    • Immediately cease the addition of any further reagents.

    • Enhance cooling by adding more ice, dry ice, or lowering the cryocooler setpoint.

    • If the pressure continues to rise and the vessel has a pressure-relief system, prepare for a controlled vent in a fume hood. Do not attempt to cool a sealed, pressurized glass vessel with a cryogenic liquid, as the thermal shock could cause it to fracture.

Thermal_Runaway_Management Start Temperature Spike (>10°C above setpoint) Stop_Addition IMMEDIATELY STOP Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance External Cooling Stop_Addition->Enhance_Cooling Monitor_Pressure Monitor Pressure Enhance_Cooling->Monitor_Pressure Temp_Decreasing Temperature Decreasing? Monitor_Pressure->Temp_Decreasing Pressure_Rising Pressure Still Rising? Controlled_Vent Emergency Quench or Controlled Vent Pressure_Rising->Controlled_Vent Yes Stop_Experiment STOP Experiment Re-evaluate Procedure Pressure_Rising->Stop_Experiment No Temp_Decreasing->Pressure_Rising No Resume_Slowly Resume VERY SLOW Addition After Stabilization Temp_Decreasing->Resume_Slowly Yes

Caption: Decision tree for managing a thermal excursion event.

Issue 3: Low or inconsistent yield of the DMCOD precursor.
  • Probable Cause - Temperature Fluctuations: Large deviations from the optimal reaction temperature, even if a full runaway is avoided, can favor side reactions and reduce the efficiency of the iron catalyst.[1]

  • Recommended Action: Implement a more precise temperature control strategy. Use a syringe pump for automated, consistent reagent addition. Log the internal temperature throughout the reaction to correlate temperature profiles with yield outcomes. Consider transitioning to a flow chemistry setup for superior temperature control.[4]

Protocols for Thermal Management

Protocol 1: Lab-Scale Batch Reaction with Enhanced Cooling

This protocol is designed for scales up to ~2 moles and prioritizes safety through controlled addition and external cooling.[3]

Materials & Equipment:

  • Three-necked, round-bottomed flask equipped with a magnetic stir bar, internal thermometer, and a pressure-equalizing dropping funnel.

  • Inert atmosphere setup (Argon or Nitrogen).

  • Large cooling bath (ice/water or cryocooler).

  • Syringe pump (recommended for catalyst addition).

  • Isoprene, iron precatalyst, ligand, and activating agent.

Procedure:

  • Vessel Preparation: Flame-dry the reaction flask under vacuum and backfill with an inert gas.

  • Initial Charge: Add the isoprene and any solvent to the flask.

  • Pre-Cooling: Place the flask in the cooling bath set to 0-5°C. Allow the contents to equilibrate for at least 20 minutes with gentle stirring.

  • Catalyst Preparation: In a separate flask under an inert atmosphere, prepare the active iron catalyst solution.

  • Controlled Addition: Charge the dropping funnel or syringe pump with the catalyst solution.

  • Initiation: Begin adding the catalyst solution dropwise to the rapidly stirred isoprene solution. Crucially, monitor the internal temperature. The rate of addition should be adjusted so that the internal temperature does not rise more than 2-3°C above the bath temperature.

  • Reaction Monitoring: After the addition is complete, maintain stirring and cooling. A procedure described in the literature suggests allowing the water bath to warm gradually to ambient temperature over 24 hours.[3]

  • Workup: Once the reaction is complete (as determined by TLC or GC analysis), proceed with the standard workup and purification steps.

Data Presentation: Key Reaction Parameters
ParameterRecommended Value/RangeRationale & Causality
Catalyst Loading 0.025 mol% (example)[3]Minimizes cost and potential side reactions while maintaining high turnover. Higher loading could increase the reaction rate and exotherm.
Initial Temp. 0 - 5 °CStarting at a low temperature provides a larger thermal buffer to absorb the heat of reaction before reaching undesirable temperatures.
Max Internal Temp. < 25 °C (controlled)Maintaining a low and stable temperature is crucial for catalyst selectivity and preventing pressure buildup from boiling reagents.[3]
Addition Time 1 - 3 hours (scale-dependent)Slow addition is a primary method of controlling the rate of heat generation, ensuring it does not exceed the cooling capacity.[4]
References
  • Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. (2019). Energy Fuels. [Link]
  • Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. (2021). ACS Sustainable Chemistry & Engineering. [Link]
  • Dibenzo[a,e]cyclooctene.Organic Syntheses. [Link]
  • Handling Reaction Exotherms – A Continuous Approach. (2020). Chemical Industry Journal. [Link]

Sources

Technical Support Center: Synthesis of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1,4-Dimethylcyclooctane (DMCO) from isoprene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this two-step synthesis. Our focus is on maximizing yield and purity through a robust understanding of the reaction mechanisms and troubleshooting common experimental hurdles.

The primary and most selective route involves an iron-catalyzed [4+4] cycloaddition of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), followed by a catalytic hydrogenation to yield the target this compound.[1][2] This method offers high selectivity and yields, making it superior to older nickel-catalyzed processes that often result in difficult-to-separate isomeric mixtures.[1][3]

Core Synthesis Pathway Overview

The conversion of isoprene to 1,4-DMCO is a highly efficient two-stage process. The first stage is a selective dimerization, and the second is a saturation of the resulting diene.

Synthesis_Pathway cluster_0 Stage 1: [4+4] Cycloaddition cluster_1 Stage 2: Catalytic Hydrogenation Isoprene Isoprene (2 molecules) DMCOD 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) Isoprene->DMCOD Iron Pyridineimine (PDI) Catalyst In-situ Reduction DMCO This compound (DMCO) DMCOD->DMCO PtO2, Raney Ni, or Pd/C H2 atmosphere

Caption: High-level overview of the two-stage synthesis of 1,4-DMCO from isoprene.

Frequently Asked Questions (FAQs)

Q1: Why is the iron-catalyzed [4+4] cycloaddition preferred over other dimerization methods?

A1: The key advantage is selectivity. Iron pyridineimine (PDI) catalysts are highly selective for the [4+4] cycloaddition of isoprene, yielding 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) with reported yields up to 92%.[1][4] Alternative methods, such as nickel-catalyzed dimerization, often produce a mixture of isomers, including 1,5-dimethyl-1,5-cyclooctadiene, which is very difficult to separate from the desired product due to close boiling points.[3][5] Thermal dimerization is also less selective, producing a range of Diels-Alder [4+2] and [4+4] cycloadducts.[6][7]

Q2: What is the source of isoprene for this synthesis? Can it be bio-derived?

A2: Yes, isoprene is a particularly attractive substrate because it can be readily generated from biomass sources through fermentation using metabolically engineered microorganisms.[1][8] For example, biosynthetic isoprenol can be dehydrated to produce isoprene, providing a renewable feedstock for what can be a high-performance biofuel.[9][10] This sustainable approach is a major driver for research into DMCO as a jet fuel blendstock.[2][11]

Q3: What are the typical yields and catalyst loadings for this process?

A3: For the iron-catalyzed cycloaddition, researchers have reported isolating DMCOD in 92% yield at a preparative scale with a very low catalyst loading of 0.025 mol%.[1][12] The subsequent hydrogenation step is typically quantitative, yielding >99% saturated DMCO with catalysts like Platinum(IV) oxide (PtO₂) or Raney Nickel.[6]

Q4: Is a one-pot synthesis from isoprene to 1,4-DMCO feasible?

A4: While attractive for process efficiency, a one-pot synthesis is challenging due to incompatible reaction conditions and catalyst systems. The iron PDI catalyst for the cycloaddition and the hydrogenation catalyst (e.g., PtO₂) operate under different conditions. The hydrogenation catalyst could be poisoned by components of the dimerization reaction mixture. Therefore, a two-step process with isolation and purification of the intermediate DMCOD is the most reliable method for achieving high yield and purity.[1][11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Stage 1: [4+4] Cycloaddition of Isoprene to DMCOD

Problem: Low or No Conversion of Isoprene

Potential CauseScientific Explanation & Recommended Solution
Inactive Catalyst The active catalyst is formed by the in-situ reduction of an iron(II) halide precatalyst.[1] Failure of this step is a common cause of low conversion. Solution: Ensure the reducing agent (e.g., methylmagnesium chloride) is fresh and added correctly. The precatalyst, such as [(MePI)FeCl(μ-Cl)]₂, should be pure. Verify the integrity of all reagents and use an inert atmosphere (e.g., a glovebox) to prevent oxidation of the reduced iron species.
Poor Reagent Quality Isoprene can polymerize or oxidize upon storage. Inhibitors present in commercial isoprene can also interfere with the catalyst. Solution: Use freshly distilled isoprene. Ensure solvents are anhydrous and deoxygenated, as water and oxygen will deactivate both the organometallic reducing agent and the active iron catalyst.
Insufficient Reaction Time While the reaction is efficient, it is not instantaneous. The dimerization of isoprene to DMCOD is typically run for several hours to reach high conversion.[10] Solution: Monitor the reaction progress using GC or TLC. If conversion stalls, consider extending the reaction time (e.g., up to 24 hours) before quenching.

Problem: Poor Selectivity / Formation of Undesired Isomers

Potential CauseScientific Explanation & Recommended Solution
Incorrect Catalyst System The choice of catalyst and ligand is critical for selectivity. While iron PDI catalysts are highly selective for [4+4] cycloaddition,[2] other catalysts like nickel complexes or thermal conditions can lead to a mixture of [4+2] (Diels-Alder) and other cycloadducts.[13][14] Solution: Strictly use the recommended iron pyridineimine catalyst system for high selectivity towards 1,6-DMCOD. If using other systems, be prepared for complex mixtures requiring extensive purification.
Temperature Control Failure The [4+4] cycloaddition of isoprene is highly exothermic.[1] A runaway reaction can lead to pressure buildup and favor side reactions, including undesired thermal cycloadditions. Solution: For preparative-scale reactions, ensure adequate heat transfer. Use an ice bath or a cooling mantle to maintain a controlled temperature, especially during the initial phase of the reaction.
Stage 2: Catalytic Hydrogenation of DMCOD to 1,4-DMCO

Problem: Incomplete Hydrogenation

Potential CauseScientific Explanation & Recommended Solution
Insufficient Hydrogen The reaction consumes two equivalents of H₂ per molecule of DMCOD. If the hydrogen supply is depleted or the pressure is too low, the reaction will stop prematurely. Solution: Use a robust hydrogenation reactor (e.g., a Parr apparatus). Ensure the vessel is properly sealed and charged to an adequate H₂ pressure (e.g., 45-100 psi). Monitor the pressure drop; if it ceases before the theoretical amount is consumed, repressurize the vessel.
Catalyst Deactivation The catalyst surface can be poisoned by impurities carried over from the first step or by degradation products. Sulfur compounds are notorious poisons for many hydrogenation catalysts. Solution: Purify the DMCOD intermediate before hydrogenation. Filtration through a plug of silica gel or activated carbon can remove catalyst residues and other polar impurities. Ensure the hydrogenation catalyst (e.g., PtO₂, Raney Ni) is of high quality and handled under appropriate conditions to prevent deactivation.

Problem: Formation of Aromatic Byproducts (e.g., p-cymene)

Potential CauseScientific Explanation & Recommended Solution
Choice of Catalyst Certain catalysts, particularly Palladium on Carbon (Pd/C), can promote dehydrogenation at elevated temperatures, leading to the formation of aromatic compounds instead of the desired saturated cycloalkane.[6][14] Solution: To avoid aromatization, use Platinum(IV) oxide (PtO₂) or Raney Nickel, which are highly effective for saturating the double bonds without significant dehydrogenation.[6] If using Pd/C, conduct the reaction at lower temperatures and pressures.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_yield Low Final Yield of DMCO? start->check_yield isolate_dmcod Analyze DMCOD Intermediate check_yield->isolate_dmcod Yes end_ok Process Optimized check_yield->end_ok No low_dmcod Low DMCOD Yield? isolate_dmcod->low_dmcod check_catalyst Verify Catalyst Activity: - Fresh Reductant? - Inert Atmosphere? low_dmcod->check_catalyst Yes good_dmcod Analyze Hydrogenation Product low_dmcod->good_dmcod No check_reagents Check Reagent Purity: - Distilled Isoprene? - Dry/Anoxic Solvents? check_catalyst->check_reagents end_fail Re-evaluate Protocol check_reagents->end_fail incomplete_h2 Incomplete Hydrogenation? good_dmcod->incomplete_h2 check_h2_pressure Check H2 Supply & Pressure incomplete_h2->check_h2_pressure Yes incomplete_h2->end_ok No check_h2_catalyst Check H2 Catalyst: - Poisoned? - Purified DMCOD? check_h2_pressure->check_h2_catalyst check_h2_catalyst->end_fail

Caption: A logical workflow for troubleshooting low-yield issues in the DMCO synthesis.

Experimental Protocols

Protocol 1: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

Safety Note: The [4+4] cycloaddition of 1,3-dienes is highly exothermic. For preparative scale, ensure adequate cooling and temperature monitoring to prevent dangerous pressure buildup.[1] Perform all operations under an inert atmosphere (N₂ or Ar).

  • Catalyst Preparation (In-situ):

    • In a glovebox, charge a dry Schlenk flask with the iron precatalyst, [(MePI)FeCl(μ-Cl)]₂ (0.025 mol%).

    • Add anhydrous, deoxygenated solvent (e.g., toluene or THF).

    • Cool the mixture to 0 °C.

    • Slowly add the reducing agent (e.g., MeMgCl in THF, 2 equivalents per Fe) to the stirred suspension. The color change will indicate the formation of the active catalyst.

  • Reaction:

    • To the activated catalyst solution, slowly add freshly distilled isoprene at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by GC-MS to confirm the consumption of isoprene and the formation of DMCOD.

  • Workup and Purification:

    • Once the reaction is complete, quench by carefully adding methanol.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure 1,6-dimethyl-1,5-cyclooctadiene.

Protocol 2: Hydrogenation of DMCOD to 1,4-DMCO
  • Reactor Setup:

    • Charge a high-pressure reaction vessel (e.g., Parr reactor) with the purified DMCOD.

    • Add a suitable solvent (e.g., ethanol or ethyl acetate).

    • Carefully add the hydrogenation catalyst (e.g., Platinum(IV) oxide, 0.5 mol % Pt, or Raney Ni).[6][8]

  • Hydrogenation:

    • Seal the reactor and purge several times with N₂ followed by H₂.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 100 psi).

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 24 hours.

  • Workup and Purification:

    • Carefully vent the excess H₂ and purge the reactor with N₂.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the filter pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure. The resulting product is typically of high purity (>99%) and may not require further purification.

Data Summary Tables

Table 1: Optimized Conditions for Iron-Catalyzed Cycloaddition[1][4][12]

ParameterValueRationale
Catalyst [(MePI)FeCl(μ-Cl)]₂Provides high selectivity for [4+4] cycloaddition.
Catalyst Loading 0.025 mol%Low loading demonstrates high catalyst turnover number (TON).
Reducing Agent MeMgClEffectively reduces the Fe(II) precatalyst to the active species.
Temperature Room TemperatureBalances reaction rate with safety, avoiding thermal side reactions.
Reaction Time 12 - 24 hoursSufficient time to achieve high conversion.
Isolated Yield ~92%Demonstrates the high efficiency of this catalytic system.

Table 2: Comparison of Hydrogenation Catalysts for DMCOD Saturation[6][14][15]

CatalystTypical ConditionsOutcomeAdvantages/Disadvantages
PtO₂ RT, 45-100 psi H₂>99% DMCOAdv: High efficiency, minimal side products. Disadv: High cost.
Raney Ni RT, 45-100 psi H₂>99% DMCOAdv: Cost-effective, high activity. Disadv: Pyrophoric, requires careful handling.
10% Pd/C RT, 45-100 psi H₂Mixture of DMCO and aromatic byproducts (cymenes)Adv: Common, effective for many reductions. Disadv: Prone to causing dehydrogenation/aromatization.

References

  • Rosenkoetter, K. E., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(20), 5616-5623. [Link]
  • U.S. Patent No. 4,166,076. (1979).
  • Harvey, B. G., et al. (2022). Thermal Cyclodimerization of Isoprene for the Production of High-Performance Sustainable Aviation Fuel. Energy & Fuels, 36(5), 2656–2663. [Link]
  • PrepChem (n.d.). Synthesis of 1,6-dimethyl-1,5-cyclooctadiene. [Link]
  • Woodroffe, J.-D., & Harvey, B. G. (2022). A Simple Process for the Dimerization and Cross-Coupling of Isoprene and Myrcene to High-Performance Jet and Diesel Blendstocks. Energy & Fuels, 36(4), 2138–2146. [Link]
  • Ibid.
  • Pural, E. (2019). [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. VBN Components. [Link]
  • Rosenkoetter, K. E., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. PubMed. [Link]
  • Rosenkoetter, K. E., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. OSTI.GOV. [Link]
  • Woodroffe, J.-D., & Harvey, B. G. (2022). Thermal Cyclodimerization of Isoprene for the Production of High-Performance Sustainable Aviation Fuel.
  • Woodroffe, J.-D., & Harvey, B. G. (2022).
  • Rosenkoetter, K. E., et al. (2019). [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry. [Link]
  • TechLink (n.d.). This compound high-performance jet fuel additive. [Link]
  • Walkling, C., et al. (2025). Continuous production of isoprene-based jet fuel from biosynthetic precursors. American Chemical Society. [Link]
  • Koksal, M., et al. (2011). Structure of isoprene synthase illuminates the chemical mechanism of teragram atmospheric carbon emission. Journal of Molecular Biology. [Link]
  • Zhang, R., et al. (2021). Trans-1,4- stereospecific polymerization of isoprene with MgCl2-supported Ziegler-Natta catalyst I. Initial polymerization kinetic and polymerization mechanism.
  • Baral, N. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High Performance Jet Fuel Blendstock. ChemRxiv. [Link]
  • Baral, N. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. eScholarship, University of California. [Link]
  • ResearchGate (n.d.). Structures of isoprene dimers generated by Diels–Alder (1–4) and [4+4]-cycloaddition (5 and 6). [Link]

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Technical Support Center: Catalyst Performance in 1,4-Dimethylcyclooctane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process scientists engaged in the synthesis of 1,4-Dimethylcyclooctane (DMCO), a high-performance jet fuel blendstock.[1][2] The efficiency and economic viability of DMCO production are critically dependent on the longevity and activity of the catalysts employed.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) addressing the common challenges of catalyst deactivation and regeneration. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose issues, mitigate catalyst decay, and restore performance in your experiments.

Section 1: Overview of the Catalytic Synthesis of this compound

The production of this compound is typically a two-step process, each requiring a distinct catalytic system.[3] Understanding this workflow is the first step in effective troubleshooting.

  • Step 1: [4+4] Cycloaddition. Isoprene is dimerized to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD). This reaction is selectively achieved using an iron-based catalyst system.[3]

  • Step 2: Hydrogenation. The resulting DMCOD is hydrogenated to yield the final saturated product, this compound (DMCO). This step commonly employs supported noble metal or nickel catalysts.[1][3]

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrogenation Isoprene Isoprene Fe_Catalyst Iron Pyridineimine Catalyst Isoprene->Fe_Catalyst DMCOD 1,6-Dimethyl-1,5-cyclooctadiene (DMCOD) Fe_Catalyst->DMCOD Hydro_Catalyst Hydrogenation Catalyst (Pd/C, Pt/C, Raney Ni) DMCOD->Hydro_Catalyst Intermediate Product H2 H₂ H2->Hydro_Catalyst DMCO This compound (DMCO) Hydro_Catalyst->DMCO

Caption: Workflow for the two-step synthesis of this compound.

Table 1: Common Catalysts in this compound Production

Synthesis Step Catalyst Class Specific Examples
1. Cycloaddition Iron-based Complexes Low-valent iron catalyst with a pyridineimine ligand.[3]

| 2. Hydrogenation | Supported Noble Metals / Nickel | 10% Pd/C, PtO₂, Platinum-based catalysts, Raney Nickel.[1][4] |

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section is structured to help you identify the root cause of declining catalyst performance.

Q1: What are the primary indicators of catalyst deactivation in my DMCO synthesis?

A1: The signs of catalyst deactivation are often observable through routine monitoring of your reaction's progress.[5] Key indicators include:

  • Decreased Reaction Rate: The time required to reach your target conversion increases under identical process conditions.[5]

  • Lower Product Yield: You observe a drop in the amount of DMCOD (Step 1) or DMCO (Step 2) produced.[5]

  • Incomplete Conversion: The reaction stops prematurely, leaving a significant amount of unreacted starting material, even after extending the reaction time.

  • Shift in Selectivity: There is a noticeable increase in the formation of unwanted by-products.

  • Visual Changes (for heterogeneous catalysts): You may observe a change in the catalyst's color (e.g., darkening due to carbon deposits), aggregation of particles, or the formation of a crust.[5]

Q2: My reaction is failing. How do I determine the specific cause of deactivation?

A2: Catalyst deactivation in hydrocarbon processing typically falls into three main categories: fouling (coking) , poisoning , and sintering (thermal degradation) .[6][7] The operational symptoms can often point towards the most likely cause. Use the following workflow to guide your diagnosis.

G Start Symptom: Decreased Catalyst Activity Q_Speed Did the activity drop sharply and suddenly? Start->Q_Speed Q_Appearance Is the catalyst discolored (e.g., black deposits)? Q_Speed->Q_Appearance No, it was gradual Poisoning Diagnosis: Poisoning Cause: Impurities in feed (e.g., sulfur, nitrogen) are blocking active sites. Q_Speed->Poisoning Yes Q_History Has the catalyst undergone many high-temperature cycles? Sintering Diagnosis: Sintering Cause: High temperatures caused metal particles to agglomerate, reducing surface area. Q_History->Sintering Yes Coking Diagnosis: Coking (Fouling) Cause: Carbonaceous material is physically blocking pores and active sites. Q_History->Coking No, temp is moderate (Consider Coking as default) Q_Appearance->Q_History No Q_Appearance->Coking Yes

Caption: Troubleshooting flowchart for diagnosing catalyst deactivation.

Section 3: Deactivation Mechanisms & Mitigation Strategies

Q3: My hydrogenation catalyst has turned black and its efficiency has dropped. What is happening?

A3: This is a classic sign of coking , also known as fouling. Coking is the deposition of hydrogen-deficient carbonaceous material (coke) onto the catalyst surface and within its pores.[8][9] This physically blocks the active sites, preventing reactants from accessing them, and can increase the pressure drop across a reactor bed.[8]

Causality: In hydrocarbon reactions, coke forms from the polymerization and dehydrogenation of reactants or products on the catalyst surface.[9] Factors like high temperature and the presence of olefins or aromatics in the feedstock can accelerate this process.[8][10]

Table 2: Factors Influencing Coke Formation and Mitigation Strategies

Factor Impact on Coking Mitigation Strategy
High Temperature Accelerates coke formation reactions.[8] Operate at the minimum temperature required for efficient conversion.[11]
Low Hydrogen Partial Pressure Promotes dehydrogenation, a key step in coke formation.[9] Ensure adequate hydrogen pressure during hydrogenation; maintain high purity hydrogen.[9]

| Feedstock Impurities | Unsaturated compounds or aromatics can act as coke precursors.[10] | Purify isoprene and DMCOD feedstocks to remove potential coke-forming contaminants.[11] |

Q4: My catalyst's activity plummeted after I used a new supplier for my isoprene. What is the likely issue?

A4: This scenario strongly suggests catalyst poisoning . Poisoning is a chemical deactivation where impurities in the feed stream adsorb strongly onto the catalyst's active sites, rendering them inactive.[12][13] Unlike the gradual decline from coking, poisoning can be rapid and catastrophic.

Causality: For the metal catalysts used in DMCO hydrogenation (Pd, Pt, Ni), common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[12][14][15] These elements bond strongly with the metal, blocking sites that would otherwise be used for hydrogenation. This deactivation can be irreversible, depending on the nature of the poison.[6][13]

Preventative Action: The most effective strategy against poisoning is rigorous purification of all reactants.[11] Before introducing a new batch of feedstock, it is advisable to analyze it for common poisons. Implementing guard beds to capture impurities before they reach the main reactor can also be a cost-effective solution.

Q5: Over several months, I've had to increase the reaction temperature to maintain conversion rates. What is causing this slow degradation?

A5: This gradual decline, especially when compensated by increasing temperature, is a hallmark of sintering or thermal degradation . Sintering is the agglomeration of small, highly dispersed metal particles on the catalyst support into larger crystals.[16][17]

Causality: The driving force for sintering is the reduction of surface energy at high temperatures.[17] As particles grow larger, the ratio of surface atoms to total atoms decreases, leading to a significant loss of active surface area.[16] This process is generally irreversible and is a primary factor in the long-term aging of a catalyst.[11][18]

Preventative Action:

  • Temperature Control: Operate at the lowest feasible temperature to slow the rate of sintering.[11]

  • Catalyst Selection: Choose catalysts with high thermal stability. The interaction between the metal and the support material plays a crucial role; some supports can anchor the metal particles and hinder their mobility.[17][19]

Section 4: Experimental Protocols for Catalyst Regeneration

When deactivation is caused by coking, the catalyst's activity can often be fully or partially restored through regeneration.[9] The most common method is a controlled oxidation to burn off the carbon deposits.

Q6: How can I regenerate my coked Pd/C or Pt/C hydrogenation catalyst?

A6: You can perform an ex-situ oxidative regeneration. This procedure must be done with extreme care, as the oxidation of coke is highly exothermic and can lead to thermal runaways that will permanently damage (sinter) the catalyst.[18]

Protocol: Oxidative Regeneration of a Coked Catalyst

  • Purge the Reactor: Before removing the catalyst, ensure the reactor is purged thoroughly with an inert gas (e.g., Nitrogen, Argon) to remove any residual flammable hydrocarbons and hydrogen.

  • Unload the Catalyst: Safely unload the deactivated catalyst in a well-ventilated area.

  • Setup for Calcination: Place the catalyst in a suitable furnace (e.g., a tube furnace) that allows for precise temperature control and gas flow.

  • Inert Gas Purge: Begin flowing an inert gas (e.g., Nitrogen) over the catalyst bed. Start heating the furnace slowly (e.g., 2-5 °C/min) to an intermediate temperature of ~150 °C to drive off any adsorbed water and volatile compounds. Hold for 1-2 hours.

  • Controlled Oxidation: While maintaining the inert gas flow, introduce a small, controlled amount of air or a dilute oxygen/nitrogen mixture (typically 1-5% O₂). This is the critical step. The goal is to keep the temperature increase from the exothermic coke combustion under control.

  • Temperature Program: Slowly ramp the temperature to the target calcination temperature, typically between 300-400 °C. The exact temperature depends on the catalyst's thermal stability. Do not exceed the manufacturer's recommended maximum temperature.

  • Hold and Monitor: Hold at the target temperature until the combustion is complete. This can be monitored by analyzing the off-gas for CO₂. When the CO₂ concentration returns to baseline, the coke has been removed.

  • Cool Down: Turn off the oxygen supply and cool the catalyst to room temperature under a continuous flow of inert gas.

  • Reduction (If Necessary): The active form of hydrogenation catalysts is the reduced metal (e.g., Pd(0)). The oxidative regeneration will leave the metal in an oxidized state (e.g., PdO). Therefore, a reduction step is required before reuse.

    • With the catalyst still in the furnace under an inert atmosphere, switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in N₂).

    • Slowly heat the catalyst to a moderate temperature (e.g., 200-300 °C) and hold for 2-4 hours to ensure complete reduction of the metal oxides.

    • Cool down to room temperature under the hydrogen or inert gas flow. The catalyst is now regenerated and ready for use.

Section 5: Frequently Asked Questions (FAQs)

Q7: Can a sintered catalyst be regenerated? A7: Generally, no. Sintering involves a physical change in the catalyst's structure—the loss of active surface area due to particle growth.[16] This damage is typically permanent and cannot be reversed by standard regeneration procedures like oxidation.[11]

Q8: How does the catalyst support (e.g., Alumina, Carbon, Zeolite) affect deactivation? A8: The support is critical. It provides a high surface area to disperse the active metal, which is the first line of defense against sintering.[19] Strong metal-support interactions can anchor metal particles, further inhibiting sintering.[17][20] For some reactions, acidic supports like zeolites can contribute to coke formation.[21]

Q9: What analytical techniques can I use to confirm the cause of deactivation? A9: Several characterization techniques can provide definitive evidence:

  • BET Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst strongly suggests sintering.[6]

  • Thermogravimetric Analysis (TGA): Heating the catalyst in air and measuring the weight loss can quantify the amount of coke deposited.[22]

  • Elemental Analysis (e.g., ICP-MS, XRF): Can detect the presence and concentration of elemental poisons like sulfur or lead on the catalyst surface.[6]

Q10: Is it better to perform regeneration in-situ (in the reactor) or ex-situ (outside the reactor)? A10: The choice depends on your experimental setup and scale. In-situ regeneration is often more practical and attractive in industrial or pilot-plant settings as it avoids the risks of unloading and reloading the catalyst.[23] For lab-scale research, ex-situ regeneration in dedicated equipment can offer better control over the process, especially the temperature during the exothermic coke burn-off.

References

  • Patsnap Eureka. (2025).
  • The Petro Solutions. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • ACS Publications. (2022). Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking. Industrial & Engineering Chemistry Research.
  • ACS Publications. (n.d.). Dynamic Metal–Support Interaction Dictates Cu Nanoparticle Sintering on Al2O3 Surfaces.
  • TechLink. (n.d.). This compound high-performance jet fuel additive.
  • Patsnap Eureka. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Google Patents. (n.d.).
  • Emerging Fuels Technology. (2024).
  • ACS Publications. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. ACS Sustainable Chemistry & Engineering.
  • Lawrence Berkeley National Laboratory. (n.d.). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock.
  • ACS Publications. (2020). Chemical and Thermal Sintering of Supported Metals with Emphasis on Cobalt Catalysts During Fischer–Tropsch Synthesis.
  • Sintering process and c
  • ResearchGate. (2016). Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process.
  • Green Chemistry. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel.
  • Slideshare. (n.d.).
  • Catalysis Science & Technology (RSC Publishing). (n.d.).
  • MDPI. (n.d.).
  • YouTube. (2025). Why Do Catalysts Stop Working In Reactions? - Chemistry For Everyone.
  • IntechOpen. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2021). (PDF) Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock.
  • ResearchGate. (2025). (PDF)
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone.

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Technical Support Center: Purification of High-Purity 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of high-purity 1,4-Dimethylcyclooctane (1,4-DMCO). This resource is designed for researchers, scientists, and drug development professionals who require 1,4-DMCO with exceptional purity for applications such as a high-performance sustainable aviation fuel (SAF) blendstock.[1] The unique cyclic structure and methyl branching of 1,4-DMCO give it superior combustion properties, but also present specific challenges in purification, particularly in the separation of its cis and trans stereoisomers.[2][3][4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical and separation principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is analyzed with potential causes and actionable solutions.

Problem 1: Final product shows poor isomer separation (significant contamination with the undesired cis or trans isomer).

Analysis by Gas Chromatography (GC) reveals two closely eluting peaks corresponding to the cis- and trans-1,4-DMCO isomers.

Potential Causes:
  • Inadequate Separation Technique: The chosen purification method, most commonly fractional distillation, may lack the necessary resolution to separate compounds with very similar boiling points, which is a characteristic of stereoisomers.[6]

  • Inefficient Distillation Column: The fractional distillation setup may have an insufficient number of theoretical plates for this challenging separation.

  • Non-Optimal Distillation Parameters: Operating parameters such as reflux ratio, boil-up rate, and column pressure may not be optimized for separating close-boiling isomers.

Recommended Solutions:
  • Solution A: Optimize Fractional Distillation

    • Increase Column Efficiency: Utilize a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation apparatus to significantly increase the number of theoretical plates.

    • Adjust Reflux Ratio: Increase the reflux ratio to improve separation, although this will increase the distillation time. A higher ratio allows for more equilibrium stages on the column.

    • Perform Vacuum Distillation: Reducing the pressure lowers the boiling points of the isomers, which can sometimes enhance the relative volatility, aiding separation.[7]

  • Solution B: Employ Preparative Gas Chromatography (Prep-GC)

    • Causality: Prep-GC offers exceptionally high resolving power, separating components based on their differential partitioning between a stationary phase and a mobile gas phase, rather than solely on boiling point.[8][9] This makes it ideal for isolating isomers.[10]

    • Protocol:

      • Column Selection: Choose a capillary column with a stationary phase that exhibits selectivity towards cyclic alkanes. A non-polar phase is a good starting point, with separation primarily by boiling point, but a phase with slight polarity may enhance isomer resolution.[11]

      • Method Development: Optimize the temperature program on an analytical GC to achieve baseline separation of the cis and trans isomers.

      • Scale-Up to Prep-GC: Transfer the optimized method to a preparative GC system equipped with a fraction collector.[8]

      • Collection: Collect the separated isomer fractions in cooled traps. Multiple injections will likely be necessary to obtain the desired quantity.

  • Solution C: Explore Adsorptive Separation

    • Causality: This technique uses molecular sieves or other porous materials (like zeolites or metal-organic frameworks) to separate molecules based on their size and shape.[12][13] Subtle differences in the molecular profiles of cis and trans isomers can be exploited for separation.[14][15]

    • Approach: This is a more advanced technique requiring screening of different adsorbents to find one with the appropriate pore size and surface chemistry to selectively retain one isomer over the other.

Problem 2: Product is contaminated with the precursor, 1,6-dimethyl-1,5-cyclooctadiene (DMCOD).

Analysis by GC-MS or NMR confirms the presence of the diene precursor from the initial cycloaddition step. [1][4]

Potential Causes:
  • Incomplete Hydrogenation: The hydrogenation reaction to convert DMCOD to 1,4-DMCO did not go to completion.

  • Catalyst Deactivation: The hydrogenation catalyst (e.g., Palladium on carbon) may have been poisoned or lost activity.

  • Insufficient Hydrogen Pressure or Reaction Time: The reaction conditions were not sufficient to ensure full conversion.

Recommended Solutions:
  • Re-run the Hydrogenation Reaction: Subject the impure product to the hydrogenation conditions again.

    • Use Fresh Catalyst: Ensure the catalyst is active. If in doubt, use a fresh batch.

    • Optimize Conditions: Increase the hydrogen pressure, reaction temperature, or extend the reaction time according to established protocols.

    • Monitor the Reaction: Take aliquots from the reaction mixture and analyze by GC to monitor the disappearance of the DMCOD peak until it is no longer detected.

  • Purification via Argentation Chromatography:

    • Causality: This is a specialized liquid chromatography technique where the stationary phase (often silica gel) is impregnated with silver nitrate. The silver ions form a reversible complex with the pi bonds of the alkene (DMCOD), causing it to be retained on the column while the saturated alkane (1,4-DMCO) elutes.

    • This method is highly effective for separating saturated from unsaturated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying 1,4-DMCO from synthesis-related impurities like catalysts and solvents?

A1: A two-step approach is highly effective. First, remove the hydrogenation catalyst by filtration. A common method is to dilute the reaction mixture with a non-polar solvent like hexane and pass it through a plug of Celite® or silica gel.[7] Second, remove the solvent and any other volatile impurities by low-temperature vacuum distillation.[7] This method is robust for removing non-volatile catalysts and separating the product from common organic solvents.

Q2: How can I accurately determine the purity and isomeric ratio of my 1,4-DMCO sample?

A2: The gold standard for this analysis is Gas Chromatography with Flame Ionization Detection (GC-FID) .

  • Purity: A high-resolution capillary column will separate 1,4-DMCO from most potential impurities. The area percent of the 1,4-DMCO peaks relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

  • Isomeric Ratio: The relative peak areas of the cis and trans isomers directly correspond to their ratio in the sample. For accurate identification, it is crucial to run authenticated standards of the individual isomers or use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of each peak based on its fragmentation pattern.[2][16]

Q3: My crude product is a complex mixture. What is a good general workflow for purification?

A3: A logical workflow is essential for efficiently achieving high purity. The following diagram outlines a decision-making process for purifying crude 1,4-DMCO.

Purification_Workflow start Crude 1,4-DMCO (Post-Synthesis) catalyst_check Contains solid catalyst? start->catalyst_check filtration Filtration through Silica or Celite Plug catalyst_check->filtration Yes distillation Low-Temperature Vacuum Distillation catalyst_check->distillation No filtration->distillation purity_analysis GC Purity Analysis distillation->purity_analysis purity_analysis->start Purity <99% (Re-evaluate strategy) isomer_check Isomer Separation Required? purity_analysis->isomer_check Purity >99% prep_gc Preparative GC isomer_check->prep_gc Yes final_product High-Purity 1,4-DMCO isomer_check->final_product No prep_gc->final_product

Caption: General purification workflow for 1,4-DMCO.

Q4: Are there specific safety precautions I should take when purifying 1,4-DMCO?

A4: Yes. As with all hydrocarbons, 1,4-DMCO is flammable. All purification steps, especially distillation, should be performed in a well-ventilated fume hood, away from ignition sources. When performing vacuum distillation, it is critical to use appropriate glassware rated for vacuum and to use a safety shield. If handling hydrogenation catalysts like Palladium on Carbon (Pd/C), be aware that they can be pyrophoric, especially after use, and should be handled carefully under an inert atmosphere or while wet.

Experimental Protocols & Data

Table 1: Comparison of Primary Purification Techniques
TechniquePrinciple of SeparationAdvantagesDisadvantagesBest For
Fractional Distillation Difference in boiling points.[17][18]Scalable, good for bulk purification.Poor resolution for close-boiling isomers.[6]Removing solvents, precursors, or impurities with significantly different boiling points.
Preparative GC Differential partitioning between mobile and stationary phases.[9]Extremely high resolution, excellent for isomer separation.Small scale, time-consuming, requires specialized equipment.Isolating high-purity individual cis or trans isomers.
Adsorptive Separation Molecular size and shape exclusion/interaction with an adsorbent.[12][19]High selectivity is possible, can be energy-efficient.Requires screening for a suitable adsorbent, can be complex to scale up.Targeted separation of specific isomers from a mixture.
Crystallization Difference in solubility and freezing points.[20][21][22]Can yield very pure product, potentially scalable.1,4-DMCO has a low freezing point; requires cryogenic temperatures.[23]Removing impurities that are much less soluble or have a significantly different freezing point.
Protocol: Catalyst Removal and Solvent Evaporation

This protocol describes the initial workup of a 1,4-DMCO synthesis reaction following hydrogenation.

  • Quenching the Reaction: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully quench the reaction mixture as required by the specific synthesis protocol.

  • Dilution: Dilute the crude reaction mixture with 3-5 volumes of a low-boiling, non-polar solvent such as pentane or hexane. This reduces the viscosity and ensures efficient filtration.

  • Preparation of Filtration Plug: In a fritted glass funnel, place a small layer of sand, followed by a 5-10 cm plug of silica gel or Celite®. Wet the plug with the chosen solvent.

  • Filtration: Carefully decant the diluted reaction mixture onto the filtration plug. Use a gentle vacuum to pull the solution through.

  • Washing: Wash the reaction flask and the filtration plug with several portions of fresh solvent to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates in a round-bottom flask. Remove the bulk of the solvent using a rotary evaporator.

  • Final Purification: Transfer the remaining oil to a distillation apparatus and perform vacuum distillation to obtain the purified 1,4-DMCO, leaving behind any non-volatile impurities.

Visualization: Choosing the Right Purification Method

The selection of a purification strategy is dictated by the nature of the impurities present.

Method_Selection start Impure 1,4-DMCO impurity_type What is the primary impurity? start->impurity_type catalyst Solid Catalyst Residue impurity_type->catalyst Non-volatile solids solvent Residual Solvent / High-Volatility Impurities impurity_type->solvent Different B.P. precursor Unsaturated Precursor (DMCOD) impurity_type->precursor Unsaturated isomer Undesired Stereoisomer (cis/trans) impurity_type->isomer Similar B.P. sol_catalyst Filtration catalyst->sol_catalyst sol_solvent Vacuum Distillation solvent->sol_solvent sol_precursor Re-hydrogenation or Argentation Chromatography precursor->sol_precursor sol_isomer Preparative GC or High-Efficiency Distillation isomer->sol_isomer

Caption: Decision tree for selecting a purification method.

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  • Adsorption of benzene, cyclohexane and hexane on ordered mesoporous carbon. (2025, August 5). ResearchGate.
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  • Cyclooctane, 1,4-dimethyl-, cis-. (n.d.). NIST WebBook.
  • Cyclic Adsorption: Principles, Mechanisms, And Industrial Applications. (n.d.). BSD Instrument.
  • Cyclooctane, 1,4-dimethyl-, trans-. (n.d.). PubChem.
  • What is Gas Chromatography? (n.d.). Teledyne Labs.
  • Harvey, B. G., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(18), 5026-5034.
  • Cyclooctane, 1,4-dimethyl-, cis-. (n.d.). PubChem.

Sources

addressing challenges in the scale-up of 1,4-Dimethylcyclooctane production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1,4-Dimethylcyclooctane (DMCO). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this high-performance cyclic alkane. The information is presented in a practical, question-and-answer format to directly address potential issues in your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level inquiries regarding the synthesis of this compound.

Q1: What is the most widely accepted and scalable synthetic route to this compound (DMCO)?

A1: The most efficient and scalable route reported is a two-step process.[1][2] It begins with the iron-catalyzed [4+4]-cycloaddition of isoprene to form the intermediate, 1,6-dimethyl-1,5-cyclooctadiene (DMCOD). This is followed by the catalytic hydrogenation of DMCOD to yield the saturated this compound.[1][3] This method is favored for its high selectivity and efficiency, with reported yields for the cycloaddition step reaching 92% on a preparative scale.[1]

Q2: How can I monitor the progress of the two reaction steps?

A2: For both the cycloaddition and hydrogenation steps, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[1] It allows for the clear separation and identification of the starting materials (isoprene), intermediates (DMCOD), the final product (DMCO), and any potential side-products or isomers. A typical GC method would involve an initial column temperature of 40 °C, ramped to 300 °C to resolve all C10 hydrocarbons.[1]

Q3: What are the primary safety concerns when scaling up DMCO production?

A3: There are two main areas of concern. First, isoprene is a highly flammable, volatile liquid that requires careful handling in an inert atmosphere to prevent peroxide formation. Second, catalytic hydrogenation involves flammable hydrogen gas under pressure. Certain hydrogenation catalysts, like Raney Nickel, are pyrophoric and must be handled with extreme care, typically under a solvent or water blanket.[4][5] A thorough safety review and risk assessment are critical before any scale-up operations.

Q4: Is it possible to recycle the catalysts used in this synthesis?

A4: Yes, catalyst recyclability is a key consideration for sustainable and cost-effective production. The iron catalyst from the cycloaddition step can be removed and potentially reused.[3] For the hydrogenation step, solid-supported catalysts (e.g., Platinum on carbon, Palladium on carbon) are more easily recovered through filtration than homogeneous or slurry catalysts like Raney Nickel. The efficiency of the recycled catalyst should be validated for several cycles.

Q5: What are the typical isomers formed during this process?

A5: The initial [4+4] cycloaddition of isoprene can produce isomers of 1,6-dimethyl-1,5-cyclooctadiene. However, with the recommended iron-iminopyridine catalyst system, the reaction is highly selective.[1] The subsequent hydrogenation of DMCOD yields a mixture of cis- and trans-1,4-Dimethylcyclooctane.[6][7][8] The specific ratio of these diastereomers can be influenced by the choice of hydrogenation catalyst and reaction conditions.

Section 2: Troubleshooting Guide: Iron-Catalyzed [4+4] Cycloaddition

This section addresses specific problems that may arise during the synthesis of the 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) intermediate.

Q: My isoprene conversion is low, or the reaction has stalled. What are the likely causes and solutions?

A: Low conversion is almost always linked to the activity of the iron catalyst. Here is a systematic approach to troubleshooting this issue.

Causality Analysis: The active catalyst is a low-valent iron species, which is highly sensitive to oxidation. The in-situ reduction of the iron(II) precatalyst is a critical step that requires strictly anaerobic conditions.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your reaction vessel and solvent were rigorously deoxygenated. Any oxygen leak can poison the catalyst. Use high-purity argon or nitrogen and employ Schlenk line techniques.

  • Check Reagent Purity:

    • Isoprene: Ensure it is free of inhibitors and peroxides. Passing it through a column of basic alumina just before use is recommended.

    • Solvent: Use anhydrous, deoxygenated solvents. Trace water can interfere with the reducing agent and catalyst.

  • Catalyst Precursor and Ligand Integrity: The iron(II) halide precatalyst and the pyridineimine ligand must be pure.[1][2] Synthesize or procure high-purity materials.

  • Reducing Agent Activity: If using a chemical reductant to form the active catalyst, ensure it is fresh and active. For example, if using sodium amalgam, its surface should be shiny.

Q: My reaction is producing significant byproducts instead of the desired 1,6-dimethyl-1,5-cyclooctadiene (DMCOD). How can I improve selectivity?

A: Poor selectivity in this cycloaddition often points to issues with catalyst integrity or reaction temperature.

Causality Analysis: The pyridineimine ligand is crucial for directing the [4+4] cycloaddition pathway.[3] If the ligand is not properly coordinated or if the temperature is too high, other pathways like [4+2] cycloaddition (Diels-Alder) or linear dimerization can occur.

Troubleshooting Steps:

  • Ligand-to-Metal Ratio: Ensure the correct stoichiometry between the iron precatalyst and the pyridineimine ligand is used. An incorrect ratio can lead to poorly defined catalytic species.

  • Temperature Control: This reaction is typically run at or near room temperature.[1] On a larger scale, the dimerization is exothermic. Inadequate heat removal can lead to temperature spikes, favoring side reactions. Ensure your reactor has sufficient cooling capacity.

  • Slow Addition: For large-scale reactions, consider the slow addition of isoprene to the catalyst solution to maintain better temperature control and a consistent concentration profile.

Workflow for Troubleshooting Low Cycloaddition Yield

G start Problem: Low Isoprene Conversion / Poor Selectivity check_atmosphere 1. Verify Rigorous Inert Atmosphere (O2 poisons catalyst) start->check_atmosphere check_purity 2. Check Reagent Purity (Isoprene, Solvent, etc.) check_atmosphere->check_purity Atmosphere OK? check_catalyst 3. Assess Catalyst System (Precursor, Ligand, Reductant) check_purity->check_catalyst Reagents Pure? check_temp 4. Evaluate Temperature Control (Exotherm on scale-up?) check_catalyst->check_temp Catalyst System OK? solution Resolution: Improved Yield & Selectivity check_temp->solution Temp Controlled?

Caption: Troubleshooting flow for the iron-catalyzed cycloaddition step.

Section 3: Troubleshooting Guide: Catalytic Hydrogenation

This section focuses on challenges during the conversion of DMCOD to the final DMCO product.

Q: The hydrogenation of DMCOD is incomplete, even after extended reaction times. What should I investigate?

A: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or poor mass transfer.

Causality Analysis: Hydrogenation is a surface-catalyzed reaction. The catalyst's surface can be blocked by impurities or the transport of hydrogen from the gas phase to the catalyst surface can be rate-limiting, especially at scale.

Troubleshooting Steps:

  • DMCOD Purity: Ensure the DMCOD intermediate is pure. Any residual iron catalyst or nitrogen-containing ligands from the first step can act as poisons for hydrogenation catalysts like Platinum, Palladium, or Raney Nickel. Distillation of the DMCOD prior to hydrogenation is crucial.[1][3]

  • Catalyst Loading and Activity:

    • Increase the catalyst weight percentage (e.g., from 1 wt% to 5 wt%).

    • Ensure the catalyst is active. Catalysts can lose activity over time in storage. Use a fresh batch or test on a model substrate.

  • Mass Transfer Limitations (Scale-Up Issue):

    • Agitation: Increase the stirring rate to improve the dispersion of the catalyst and enhance gas-liquid mixing.

    • Hydrogen Pressure: Increase the hydrogen pressure. This increases the concentration of dissolved hydrogen in the solvent, driving the reaction forward.

  • Solvent Choice: Use a solvent in which both the substrate and hydrogen have good solubility, such as ethanol, ethyl acetate, or hexane.

Q: I am concerned about the safe handling of Raney Nickel for a large-scale hydrogenation. Are there alternatives?

A: Yes, while Raney Nickel is effective, its pyrophoric nature presents significant handling challenges.[5] Supported precious metal catalysts are excellent, often safer, alternatives.

Causality Analysis: The choice of catalyst impacts not only safety but also cost, reaction conditions, and potentially the final cis/trans isomer ratio. Techno-economic analyses have been performed on various catalysts for this specific process.[4]

Table 1: Comparison of Common Hydrogenation Catalysts
CatalystTypical PressureTypical TemperatureKey AdvantagesKey Challenges
Raney Nickel High (500-1000 psi)50-150 °CLow cost, high activityPyrophoric, requires careful handling, filtration can be difficult
Platinum on Carbon (Pt/C) Medium (50-500 psi)25-75 °CHigh activity, good for scale-upHigher cost than Nickel
Palladium on Carbon (Pd/C) Low-Medium (1-10 atm)25-50 °CVery active, works at low pressureCan be sensitive to poisoning, higher cost

This data is synthesized from general catalytic hydrogenation principles and specific studies on DMCO production.[4][5]

Section 4: Detailed Experimental Protocols

These protocols are based on published preparative-scale syntheses and provide a validated starting point for your experiments.[1]

Protocol 1: Synthesis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD)

Objective: To synthesize DMCOD via iron-catalyzed [4+4] cycloaddition of isoprene.

Materials:

  • Iron(II) chloride (FeCl₂)

  • 2-(1-((2,6-dimethylphenyl)imino)ethyl)pyridine (ligand)

  • Sodium amalgam (Na/Hg) or other suitable reducing agent

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Isoprene (inhibitor-free)

  • Schlenk flask or equivalent inert atmosphere reactor

Procedure:

  • Catalyst Preparation: Under a strict argon atmosphere, add FeCl₂ and the pyridineimine ligand to the reactor. Add the anhydrous, deoxygenated solvent.

  • Catalyst Activation: Add the reducing agent (e.g., Na/Hg) and stir the mixture until the characteristic color change indicates the formation of the active low-valent iron species.

  • Reaction: Cool the catalyst mixture in a water bath. Slowly add the inhibitor-free isoprene to the activated catalyst solution over 30 minutes.

  • Incubation: Allow the reaction to stir for 24 hours. The water bath can be allowed to warm to ambient temperature gradually.

  • Workup and Purification: Once the reaction is complete (as determined by GC-MS), open the vessel to the air. The product, DMCOD, can be isolated directly from the reaction mixture by vacuum distillation.

Overall Synthesis and Purification Workflow

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrogenation Isoprene Isoprene Reaction1 [4+4] Cycloaddition (24h, ~23°C) Isoprene->Reaction1 Catalyst_Prep Prepare Fe(II)-Ligand Complex Activation Activate with Reductant (Strictly Anaerobic) Catalyst_Prep->Activation Activation->Reaction1 Distill1 Vacuum Distillation Reaction1->Distill1 DMCOD Isolated DMCOD (Intermediate) Distill1->DMCOD Reaction2 Catalytic Hydrogenation (Solvent, Pressure, Temp) DMCOD->Reaction2 H2 H2 Gas H2->Reaction2 Catalyst_H2 Select Catalyst (e.g., Pt/C, Raney Ni) Catalyst_H2->Reaction2 Filter Catalyst Filtration Reaction2->Filter Distill2 Final Vacuum Distillation Filter->Distill2 DMCO Pure 1,4-DMCO (Final Product) Distill2->DMCO

Caption: The two-step workflow for the production and purification of 1,4-DMCO.

Protocol 2: Hydrogenation of DMCOD to this compound (DMCO)

Objective: To saturate the double bonds of DMCOD to produce the final DMCO product.

Materials:

  • Purified 1,6-dimethyl-1,5-cyclooctadiene (DMCOD)

  • Hydrogenation catalyst (e.g., 5% Pt/C)

  • Hydrogenation-grade solvent (e.g., Ethanol)

  • High-pressure reactor (Parr shaker or equivalent)

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the DMCOD, solvent, and the hydrogenation catalyst.

  • Seal and Purge: Seal the reactor securely. Purge the reactor headspace multiple times with low-pressure hydrogen or argon to remove all air before introducing high-pressure hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500 psi for Pt/C). Begin agitation and, if necessary, heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup and Purification: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The final product, DMCO, can be purified by vacuum distillation of the filtrate.

References
  • Hoyt, C. B., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Energy & Fuels, 33(9), 8677-8684.
  • TechLink. (n.d.). This compound high-performance jet fuel additive. TechLink Center.
  • Request PDF. (n.d.). Scalable Synthesis of Strained Cyclooctyne Derivatives. ResearchGate.
  • An, G., & An, H. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Tetrahedron Letters, 52(16), 1871-1873.
  • PubMed. (2011). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. National Library of Medicine.
  • Baral, N. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. ACS Sustainable Chemistry & Engineering, 9(34), 11481-11491.
  • ACS Sustainable Chemistry & Engineering. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. American Chemical Society.
  • ResearchGate. (2021). (PDF) Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-. National Center for Biotechnology Information.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. National Center for Biotechnology Information.

Sources

minimizing by-product formation during the hydrogenation of dimethylcyclooctadienes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing By-Product Formation

Welcome to the technical support center for the hydrogenation of dimethylcyclooctadienes (DMCODs). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of this reaction. Our focus is on achieving high selectivity and minimizing the formation of unwanted by-products, a common challenge in synthetic chemistry. This resource is structured to help you troubleshoot specific experimental issues and answer frequently asked questions, ensuring your research is both efficient and successful.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the hydrogenation of dimethylcyclooctadienes. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Significant Over-hydrogenation to Dimethylcyclooctane

Question: My reaction is proceeding too far, yielding a large amount of the fully saturated dimethylcyclooctane instead of the desired dimethylcyclooctene. How can I stop the reaction at the mono-alkene stage?

Probable Causes:

  • Highly Active Catalyst: Catalysts like Palladium on Carbon (Pd/C) are extremely efficient and can readily hydrogenate both double bonds if the reaction is not carefully controlled.[1][2]

  • Excessive Hydrogen Pressure: High hydrogen pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction towards complete saturation.[3][4]

  • Prolonged Reaction Time: Leaving the reaction to run for too long, even under moderate conditions, will inevitably lead to the formation of the fully saturated alkane.

  • Elevated Temperature: Higher temperatures increase the reaction rate for both hydrogenation steps, making it difficult to selectively stop at the intermediate product.[5]

Solutions:

  • Catalyst Selection and Loading:

    • Switch to a Less Active Catalyst: Consider using a catalyst with lower activity, such as Nickel-based catalysts (e.g., Raney Nickel) or specific supported catalysts like Nickel on alumina.[6] These can offer better selectivity for partial hydrogenation.

    • Use a "Poisoned" Catalyst: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example of a catalyst designed for partial hydrogenation of alkynes, and similar principles can be applied to dienes.

    • Reduce Catalyst Loading: Decrease the weight percentage of the catalyst relative to the substrate. A typical starting point for Pd/C is 5-10 mol%, but reducing this can slow down the second hydrogenation step more significantly.[4]

  • Optimize Reaction Conditions:

    • Lower Hydrogen Pressure: Instead of using a high-pressure Parr hydrogenator, try running the reaction under a balloon of hydrogen (approximately atmospheric pressure).[4] This drastically reduces the hydrogen availability.

    • Decrease the Temperature: Perform the reaction at room temperature or even lower. This will slow down the overall reaction rate, giving you a wider window to stop the reaction after the first hydrogenation.[5]

    • Vigorous Agitation: Ensure efficient stirring to improve the mass transfer of the gaseous hydrogen into the liquid phase.[4] Poor agitation can create localized areas of high hydrogen concentration, leading to over-reduction.

  • Reaction Monitoring:

    • Real-time Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or in-line Nuclear Magnetic Resonance (NMR).[7]

    • Hydrogen Uptake: Use a system with a gas burette to measure hydrogen consumption. The rate of uptake will slow down after the first equivalent of hydrogen has been consumed, indicating the formation of the desired mono-alkene.

Issue 2: Isomerization of the Double Bond

Question: I'm observing the formation of various dimethylcyclooctene isomers, not just the one expected from the direct hydrogenation of one of the double bonds. What is causing this isomerization, and how can I prevent it?

Probable Causes:

  • Catalyst-Induced Isomerization: Many hydrogenation catalysts, particularly Palladium, are also effective isomerization catalysts.[8] They can facilitate the migration of the double bond to a thermodynamically more stable position within the cyclooctene ring.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for the isomerization to occur.[9]

  • Acidic or Basic Impurities: Traces of acid or base on the catalyst support or in the solvent can promote isomerization.

Solutions:

  • Catalyst Choice:

    • Select a Non-Isomerizing Catalyst: Catalysts like Platinum oxide (PtO2) or certain Rhodium catalysts may show lower isomerization activity compared to Palladium.

    • Modify the Support: The nature of the catalyst support can influence isomerization. For instance, using a neutral support like charcoal, as opposed to a more acidic one like alumina, can help.

  • Control Reaction Conditions:

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will disfavor the isomerization pathway.

    • Solvent Purity: Use high-purity, neutral solvents to avoid unintended acid or base catalysis.[4] Common choices include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).[4]

  • Workflow for Troubleshooting Isomerization:

    G start Isomerization Observed check_catalyst Evaluate Catalyst Type start->check_catalyst check_temp Review Reaction Temperature start->check_temp check_solvent Assess Solvent and Support Purity start->check_solvent switch_catalyst Switch to PtO2 or Rh-based catalyst check_catalyst->switch_catalyst lower_temp Run at lower temperature (e.g., 0°C to RT) check_temp->lower_temp purify_solvent Use high-purity, neutral solvent and support check_solvent->purify_solvent re_run Re-run Experiment and Monitor Isomers switch_catalyst->re_run lower_temp->re_run purify_solvent->re_run end Isomerization Minimized re_run->end

    Caption: Troubleshooting workflow for isomerization issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the hydrogenation of dienes, and how does it lead to by-products?

A1: The hydrogenation of dienes on a metal catalyst surface generally follows the Horiuti-Polanyi mechanism.[10] The key steps are:

  • Adsorption: The dimethylcyclooctadiene molecule adsorbs onto the surface of the metal catalyst, interacting via its pi-bonds.

  • Hydrogen Activation: Molecular hydrogen (H2) also adsorbs onto the catalyst surface and dissociates into hydrogen atoms.[11]

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially added across one of the double bonds of the diene. This is a syn-addition, meaning both hydrogens add to the same face of the double bond.[1]

  • Desorption/Further Reaction: The resulting dimethylcyclooctene can either desorb from the catalyst surface as the desired product or remain adsorbed and undergo a second round of hydrogenation to form dimethylcyclooctane. Isomerization can also occur while the alkene is adsorbed.

By-product formation is a direct consequence of these competing pathways. If the rate of the second hydrogenation or isomerization is comparable to the rate of desorption of the mono-alkene, a mixture of products will be obtained.

Q2: How does solvent choice impact the selectivity of the reaction?

A2: Solvents can influence the reaction in several ways:

  • Hydrogen Solubility: The solubility of hydrogen gas varies between solvents, which can affect the reaction rate.

  • Substrate-Catalyst Interaction: The solvent can compete with the substrate for active sites on the catalyst surface.[12] A strongly coordinating solvent might slow the reaction down but could also increase selectivity by modifying the catalyst's electronic properties.

  • Polarity: Solvent polarity can affect the stability of intermediates and transition states.[13] For instance, in the hydrogenation of unsaturated aldehydes, solvent choice can dramatically switch the selectivity between hydrogenation of the C=C bond versus the C=O bond.[14] While DMCODs lack a polar functional group, subtle solvent effects on the adsorption/desorption equilibrium can still be observed. Generally, polar protic solvents like ethanol and methanol are good starting points as they have good hydrogen solubility and effectively wet the catalyst surface.

Q3: Which analytical techniques are best for monitoring the reaction progress and quantifying by-products?

A3: A combination of techniques is often ideal:

  • Gas Chromatography (GC): GC is excellent for separating volatile compounds like the starting material, intermediate products, and the final saturated product. When coupled with a Flame Ionization Detector (FID), it provides quantitative data on the relative amounts of each component.

  • Mass Spectrometry (MS): GC-MS is invaluable for identifying the structures of the products and any unexpected by-products based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify the product mixture, especially for identifying different isomers. In-line flow NMR is an advanced technique for real-time monitoring.[7]

Experimental Protocol: Selective Hydrogenation of 1,5-Dimethyl-1,5-cyclooctadiene

This protocol provides a starting point for the selective hydrogenation to 1,5-dimethylcyclooctene.

Materials:

  • 1,5-Dimethyl-1,5-cyclooctadiene

  • Palladium on Carbon (5% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,5-dimethyl-1,5-cyclooctadiene (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous ethanol. Under a gentle stream of nitrogen or argon, carefully add 5% Pd/C (e.g., 2-5 mol %).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot, filtering it through a small plug of Celite®, and analyzing by GC-MS.

  • Work-up: Once the starting material is consumed and the desired product is maximized, vent the excess hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with more ethanol and filter it through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Wash the filter cake with additional ethanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

Data Summary: Influence of Reaction Parameters on Selectivity
ParameterConditionExpected Outcome on Selectivity for DimethylcycloocteneRationale
Catalyst Type Pd/C vs. Raney NiRaney Ni may offer higher selectivityPd is highly active and can lead to over-hydrogenation. Ni is generally less active.[6]
H₂ Pressure 1 atm (balloon) vs. 50 psi1 atm provides higher selectivityLower H₂ concentration on the catalyst surface disfavors the second hydrogenation step.[3]
Temperature 25°C vs. 60°C25°C provides higher selectivityLower temperature slows all reactions, but often has a greater effect on the second, more sterically hindered hydrogenation.[5]
Catalyst Loading 2 mol% vs. 10 mol%2 mol% provides higher selectivityFewer active sites reduce the overall rate, allowing for better control.[4]
Reaction Pathway Overview

ReactionPathway substrate Dimethylcyclooctadiene intermediate Desired Product: Dimethylcyclooctene substrate->intermediate + H₂ / Catalyst over_hydrogenation By-product: Dimethylcyclooctane intermediate->over_hydrogenation + H₂ / Catalyst (Over-reduction) isomerization By-product: Isomeric Dimethylcyclooctenes intermediate->isomerization Catalyst (Isomerization)

Caption: Competing pathways in the hydrogenation of dimethylcyclooctadienes.

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  • Hydrogenation of styrene-cyclohexene over Pd/Al2O3 influence of reaction conditions and effect of sulfides - ResearchGate.

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troubleshooting GC-MS and NMR analysis of 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of 1,4-Dimethylcyclooctane

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) analysis for this specific cycloalkane. Here, we address common challenges in a practical question-and-answer format, grounded in established scientific principles to ensure robust and reliable results.

Part 1: GC-MS Troubleshooting Guide

Gas Chromatography-Mass Spectrometry is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of specific isomers like this compound can present unique challenges, particularly concerning isomeric separation and spectral interpretation.

Question 1: Why am I seeing two or more closely eluting peaks in my GC chromatogram for a pure sample of this compound?

Answer:

This is a common and expected observation. This compound exists as two geometric isomers: cis-1,4-Dimethylcyclooctane and trans-1,4-Dimethylcyclooctane. These isomers have identical molecular weights but different spatial arrangements of the methyl groups.

  • Causality: The difference in their three-dimensional structure leads to slight variations in their boiling points and interactions with the GC column's stationary phase. The trans isomer is generally more thermodynamically stable, but the kinetic product ratio can vary depending on the synthesis route. Your "pure" sample is likely a mixture of these two isomers.

  • Troubleshooting Steps:

    • Column Selection: The key to separating these isomers is using a GC column with appropriate selectivity. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is often a good starting point. For enhanced separation, a more polar column (e.g., a WAX-type) could be tested, though it may require lower operating temperatures.[1][2]

    • Optimize Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) through the expected elution range can significantly improve the resolution between the cis and trans peaks.[3]

    • Confirmation: To confirm the identity of each peak, you can compare your results with reference chromatograms if available. The NIST Chemistry WebBook is an excellent resource that often contains gas chromatography data for such compounds.[4][5][6][7][8]

Question 2: My peaks for this compound are showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for a non-polar hydrocarbon like this compound is typically indicative of an issue with the GC system rather than the analyte's chemical properties.[9]

  • Causality: Tailing occurs when some of the analyte molecules are delayed in their path through the column. This can be caused by active sites in the inlet or column, poor column installation (dead volume), or an inappropriate flow rate.[3]

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

GCTroubleshooting start Peak Tailing Observed check_column Step 1: Column Installation Is the column cut clean and square? Is it at the correct depth in the inlet? start->check_column Initiate Diagnosis check_liner Step 2: Inlet Liner Is the liner clean? Is it cracked or deactivated? check_column->check_liner If OK sol_column Action: Re-cut and reinstall column. check_column->sol_column If NO check_flow Step 3: Flow Rate Is the carrier gas flow rate optimal? (Check linear velocity) check_liner->check_flow If OK sol_liner Action: Replace inlet liner. check_liner->sol_liner If NO check_temp Step 4: Temperatures Is the inlet temperature too low? Is the oven temp appropriate? check_flow->check_temp If OK sol_flow Action: Adjust flow to optimal linear velocity. check_flow->sol_flow If NO solution Resolution|Sharp, symmetrical peaks achieved. check_temp->solution Problem Resolved sol_temp Action: Increase inlet temp; optimize oven ramp. check_temp->sol_temp If NO sol_column->solution sol_liner->solution sol_flow->solution sol_temp->solution

Caption: GC-MS Peak Tailing Troubleshooting Workflow.

Question 3: The mass spectra for my cis and trans isomers are nearly identical and the library match is poor. How can I confidently identify them?

Answer:

This is a classic challenge with geometric isomers. Electron Ionization (EI) mass spectrometry often produces identical or very similar fragmentation patterns for cis and trans isomers because the energy of the electron beam is much higher than the energy difference between the isomers, leading to a common fragmentation pathway.

  • Causality: The fragmentation of alkanes is driven by the formation of carbocations, and the pathways are dictated by carbocation stability. For this compound, you can expect to see characteristic losses of methyl (CH₃, M-15) and larger alkyl fragments. The NIST Chemistry WebBook shows that for both cis and trans isomers, the most abundant ions (top peaks) are often at m/z 55, 41, and 69/56.[10][11]

  • Troubleshooting and Identification Strategy:

    • Rely on Retention Time: The primary method for distinguishing the isomers is their chromatographic separation. Use the relative retention times as your primary identifier.

    • Manual Spectral Interpretation: Do not rely solely on automated library matches. Manually inspect the spectra for the expected molecular ion (M⁺) at m/z 140 (which may be weak or absent for alkanes) and key fragment ions.

    • Use Retention Indices: If you have access to a standard mixture of alkanes, you can calculate the Kovats Retention Index for your peaks. This provides a more robust identification metric than retention time alone and can be compared against database values.[12]

    • Correlate with NMR: The definitive confirmation of cis vs. trans identity will come from NMR analysis, which is highly sensitive to stereochemistry.

Part 2: NMR Troubleshooting Guide

NMR spectroscopy is exceptionally powerful for elucidating the precise 3D structure of molecules, making it indispensable for distinguishing isomers like cis- and trans-1,4-Dimethylcyclooctane.

Question 1: My NMR spectrum has broad, poorly resolved peaks. How can I improve the quality?

Answer:

Poor resolution, characterized by wide spectral lines, is almost always due to poor magnetic field homogeneity across the sample, a problem corrected by a process called "shimming".[13][14]

  • Causality: The NMR instrument relies on a perfectly uniform magnetic field (B₀) to ensure that all identical nuclei in a sample resonate at the exact same frequency. Any inhomogeneity in the field will cause nuclei in different parts of the sample to experience slightly different field strengths, leading to a broadened signal.[15]

  • Troubleshooting Workflow:

NMRShimmingWorkflow start Poor Resolution (Broad Peaks) check_sample Sample Preparation Is sample volume correct (min 3.6 cm)? Is it free of particulates? start->check_sample check_lock Lock Signal Is the lock level stable and sufficient? check_sample->check_lock If OK sol_sample Action: Adjust solvent volume; filter or centrifuge sample. check_sample->sol_sample If NO perform_shim Shimming Procedure Perform automated gradient shimming ('topshim' or equivalent). check_lock->perform_shim If OK sol_lock Action: Check lock power/gain; re-acquire lock. check_lock->sol_lock If NO manual_shim Manual Shimming Adjust Z1 and Z2 shims iteratively to maximize lock level. perform_shim->manual_shim If still poor solution High-Resolution Spectrum perform_shim->solution If good manual_shim->solution sol_sample->check_lock sol_lock->perform_shim

Caption: NMR Data Quality and Shimming Workflow.

  • Key Considerations:

    • Sample Volume: Ensure the sample height in the NMR tube is sufficient to cover the detection coil (typically ~600 µL in a standard 5mm tube).[16]

    • Locking: A stable lock signal is crucial for shimming.[15] If the lock level is low or fluctuating, you will not be able to achieve a good shim.[16]

    • Automated vs. Manual Shimming: Modern spectrometers have excellent automated shimming routines. Always run this first. If the result is suboptimal, manual adjustment of the lower-order Z-shims (Z1, Z2) is often required.[13][14]

Question 2: How can I use NMR to definitively distinguish between the cis and trans isomers of this compound?

Answer:

The key to distinguishing these isomers lies in the molecular symmetry, which directly impacts the number of unique signals observed in both the ¹H and ¹³C NMR spectra.

  • Causality and Expected Spectra:

    • trans-1,4-Dimethylcyclooctane: In its most stable conformation, this isomer possesses a C₂ axis of symmetry. This symmetry makes the two methyl groups equivalent, as well as pairing up the methylene (CH₂) carbons and protons.

    • cis-1,4-Dimethylcyclooctane: This isomer has a lower degree of symmetry. In its stable conformation, the two methyl groups are in different chemical environments (one may be more 'axial' and the other more 'equatorial' in character relative to the ring's average plane). This lack of symmetry means you should see more signals.

  • Data Interpretation:

SpectrumExpected Signals for trans-isomer (Higher Symmetry)Expected Signals for cis-isomer (Lower Symmetry)Rationale
¹³C NMR Fewer than 10 signals. Expect ~5-6 unique carbon signals due to symmetry.More signals than the trans isomer. Potentially up to 10 unique signals.Symmetry renders certain carbon atoms chemically equivalent in the trans isomer, reducing the total signal count.[17]
¹H NMR Simpler spectrum. One signal for the two equivalent methyl groups.More complex spectrum. Two distinct signals for the two non-equivalent methyl groups. The ring CH and CH₂ protons will also show more complex splitting patterns.The chemical shift of a proton is highly sensitive to its local electronic environment. The non-equivalent methyl groups in the cis isomer will have different chemical shifts.[18]

By counting the number of distinct carbon and methyl proton signals, you can confidently assign the stereochemistry of each isomer. The isomer that produces the simpler spectra (fewer signals) is the trans isomer.

Part 3: Experimental Protocols & FAQs

Standard Operating Procedure: Sample Preparation

A robust analytical result begins with meticulous sample preparation.

For GC-MS Analysis:

  • Solvent Selection: Choose a high-purity, volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[19]

  • Concentration: Prepare a dilute sample, typically around 10-100 µg/mL (ppm).[20] Overly concentrated samples can lead to peak fronting and contaminate the system.

  • Filtration: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter before transferring it to a 2 mL glass autosampler vial.

  • Blanks: Always prepare a solvent blank (the pure solvent used for dilution) to run with your sequence to identify any background contamination.

For NMR Analysis:

  • Solvent Selection: Use a deuterated solvent that will dissolve your sample. For the non-polar this compound, deuterated chloroform (CDCl₃) is an excellent choice.

  • Concentration: Dissolve 5-10 mg of your sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5mm NMR tube.

  • Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the tube gently if necessary.

Frequently Asked Questions (FAQs)
  • Q: What is the expected chemical shift range for the protons in this compound?

    • A: As an alkane, all protons will be in the highly shielded (upfield) region of the ¹H NMR spectrum, typically between 0.8 and 1.8 ppm.[21][22] The methyl group protons will likely appear as doublets around 0.8-1.0 ppm, while the ring protons will form a complex, overlapping multiplet between 1.2-1.8 ppm.[23]

  • Q: Can I use GC-MS to quantify the ratio of cis to trans isomers?

    • A: Yes. Assuming you achieve baseline resolution of the two isomer peaks, you can determine their relative ratio by comparing their peak areas. For accurate quantification, it's important to verify that the MS response factor is the same for both isomers, which is a reasonable assumption for geometric isomers under EI conditions.

  • Q: My NMR lock signal keeps failing during long acquisitions. What should I do?

    • A: Lock failure during an experiment can be caused by temperature fluctuations or poor initial shimming.[16] Ensure the room temperature is stable. Before starting a long experiment, re-shim the sample carefully. If the problem persists, check that you are using the correct deuterated solvent for the spectrometer's lock channel and that the lock power and gain are set appropriately.[24]

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?
  • NIST. (n.d.). Welcome to the NIST WebBook.
  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.
  • Hawach. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
  • MatDaCs. (n.d.). NIST Chemistry WebBook.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • NIST. (2009). The NIST Chemistry Webbook.
  • PubChem. (2006). NIST Chemistry WebBook.
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Yale University. (n.d.). Lock failure or bad lineshape. Chemical and Biophysical Instrumentation Center.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(9), 1011.
  • University of Wyoming. (n.d.). NMR Useful Tips.
  • University of Wisconsin-Madison. (2006). Shimming and locking.
  • University of Missouri-St. Louis. (n.d.). Locking and Shimming.
  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • DTIC. (1980). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane.
  • Pearson, G. A. (n.d.). Shimming an NMR Magnet. University of Illinois.
  • Scott, R. P. (2019). How Do I Troubleshoot a Problem on My GC-MS?
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • OpenOChem Learn. (n.d.). Alkanes.
  • Stepbio. (n.d.). GC Troubleshooting.
  • PubChem. (n.d.). This compound.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-.
  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • ResearchGate. (n.d.). 1H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments.
  • Agilent. (2021). How to Select the Correct GC Column for your Application.
  • Chemistry Stack Exchange. (2018). Comparison of chemical shifts among alkanes in NMR spectroscopy.
  • LCGC International. (2015). Pragmatic Rules for GC Column Selection.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2022). Everything You Need To Know About NMR Spectra | MCAT Content.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • PubChem. (n.d.). 1,2-Dimethylcyclooctane.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1,4-Dimethylcyclooctyl-cation - Optional[13C NMR] - Chemical Shifts.

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Technical Support Center: 1,4-Dimethylcyclooctane (DMCO) Fuel Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,4-Dimethylcyclooctane (DMCO), a high-performance sustainable aviation fuel (SAF) blendstock. DMCO, a C10H20 cycloalkane, is gaining significant attention as a next-generation fuel component due to its superior energy density, excellent low-temperature properties, and its potential to reduce soot emissions by replacing aromatic compounds in conventional jet fuels.[1][2] It is typically produced from bio-based feedstocks, such as isoprene derived from fermented sugars, which is catalytically dimerized and then hydrogenated.[2][3][4]

This guide is designed for researchers, scientists, and fuel development professionals. It provides in-depth technical information in a question-and-answer format, troubleshooting guides for common experimental issues, and validated protocols for purity analysis and purification. Our goal is to equip you with the necessary knowledge to effectively work with DMCO and understand the critical impact of impurities on its performance.

Frequently Asked Questions (FAQs)

General Properties & Synthesis

Q1: What is this compound (DMCO) and why is it a promising jet fuel candidate?

A1: this compound is a saturated cyclic hydrocarbon. Its unique molecular structure, featuring a cyclooctane ring with two methyl branches, results in an exceptional profile of fuel properties.[2][5] Compared to conventional Jet-A fuel, DMCO exhibits a higher gravimetric and volumetric net heat of combustion, meaning it provides more energy per unit of mass and volume.[2][4] This increased energy density can lead to greater aircraft range and efficiency.[2] Furthermore, it has excellent low-temperature characteristics, including a very low freezing point and low viscosity, which are critical for high-altitude aviation.[1][2] As a fully saturated cycloalkane, it can be used to replace aromatic compounds, helping to reduce harmful soot emissions during combustion.[1][6]

Q2: How is DMCO typically synthesized?

A2: A prominent and efficient synthetic route begins with isoprene, which can be produced from the fermentation of biomass-derived sugars.[2][3] The key step is an iron-catalyzed [4+4]-cycloaddition of two isoprene molecules to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD).[4][5] This intermediate is then fully hydrogenated to yield the final product, this compound.[5] The final product is purified, often by vacuum distillation, to remove the catalyst and any unreacted materials.[1]

Common Impurities & Their Origins

Q3: What are the most common impurities I might encounter in a sample of DMCO?

A3: Impurities in DMCO typically originate from its synthesis pathway or subsequent handling and storage. They can be categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Precursors: The most common impurity is the direct precursor, 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), resulting from incomplete hydrogenation.[5] Residual isoprene may also be present if the initial cycloaddition was incomplete.

    • Catalyst Residues: Traces of the iron catalyst from the cycloaddition step or the hydrogenation catalyst (e.g., platinum, palladium, or nickel) may remain after purification.[1][7][8]

    • Aromatic Compounds: Certain side reactions in alternative synthesis pathways can produce aromatic impurities like p-cymene.[6]

  • Storage and Handling Impurities:

    • Water: Absorption of atmospheric moisture.

    • Oxidation Products: Although cycloalkanes are generally stable, long-term storage with oxygen exposure can lead to the formation of hydroperoxides and other oxygenates.[9]

    • Cross-Contamination: Particulates, sediment, or other fuel types introduced from shared storage or transfer equipment.[10]

Impact on Fuel Performance

Q4: How does the presence of residual DMCOD (the unhydrogenated precursor) affect fuel properties?

A4: The presence of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) is detrimental to several key fuel properties. The double bonds in the DMCOD molecule make it less thermally and oxidatively stable than the fully saturated DMCO. This can lead to gum formation and deposit buildup in fuel systems. Furthermore, DMCOD has a lower hydrogen-to-carbon ratio and thus a lower gravimetric heat of combustion, which reduces the overall energy density of the fuel.

Q5: What is the effect of aromatic impurities on DMCO fuel performance?

A5: Aromatic impurities negatively impact DMCO's performance advantages.

  • Reduced Cetane Number: Aromatics generally have low cetane numbers, which is a measure of ignition quality.[11][12] Their presence can prolong ignition delay, affecting combustion efficiency.[12]

  • Increased Soot Formation: One of DMCO's primary benefits is its clean-burning nature. Aromatic compounds are known precursors to soot and particulate matter, and their presence negates this advantage.[6][13][14]

  • Lower Energy Density: Aromatic compounds like toluene have a significantly lower gravimetric net heat of combustion (NHOC) compared to DMCO (e.g., toluene at 40.59 MJ/kg vs. DMCO at 43.82 MJ/kg).[5] This reduces the fuel's overall energy content.

Q6: Why is water content a critical parameter to control?

A6: Water is a highly problematic contaminant in any aviation fuel. At the low temperatures of high-altitude flight, dissolved water can freeze, forming ice crystals that can block fuel lines and filters, leading to engine flameout. Additionally, free water can create an environment for microbial growth at the fuel-water interface, leading to biomass accumulation, corrosion, and fuel system fouling.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with DMCO.

Issue 1: Measured Net Heat of Combustion (NHOC) is lower than expected.

Potential Cause Diagnostic Step Corrective Action
Residual DMCOD or other unsaturated impurities. Analyze the sample using Gas Chromatography (GC-MS) to identify and quantify any compounds with double bonds (lower m/z values than DMCO).Re-run the hydrogenation reaction or perform a more rigorous purification, such as fractional vacuum distillation, to remove the lower-boiling unsaturated compounds.
Aromatic Contamination. Use GC-MS to screen for common aromatic structures. A UV-Vis spectrophotometer can also detect aromatic rings.If aromatics are present, purification via silica gel chromatography can be effective, as silica will retain the more polar aromatic compounds.
High Water Content. Perform a Karl Fischer titration to accurately quantify water content.Use a drying agent (e.g., anhydrous MgSO₄) followed by filtration, or sparge the fuel with a dry inert gas like nitrogen.

Issue 2: Increased soot or particulate emissions observed during combustion tests.

Potential Cause Diagnostic Step Corrective Action
Aromatic Impurities. This is the most likely cause. Analyze the sample via GC-MS specifically looking for aromatic compounds.[6][13]Implement purification steps to remove aromatics (see Issue 1). Ensure all synthesis glassware and equipment are thoroughly cleaned to prevent cross-contamination.
Incomplete Combustion. Review combustion rig parameters (e.g., equivalence ratio, temperature, pressure).Optimize combustion conditions. Ensure fuel is properly vaporized and mixed with the oxidant.

Issue 3: Fuel sample appears cloudy or shows phase separation after storage.

Potential Cause Diagnostic Step Corrective Action
Water Contamination. Visual inspection is the first step. A Karl Fischer titration will confirm the presence and amount of water.Store DMCO under a dry, inert atmosphere (N₂ or Ar). Use sealed containers with desiccants. For removal, see Issue 1.
Low-Temperature Waxing/Freezing. This is highly unlikely for pure DMCO due to its low freezing point (< -78 °C).[2] The presence of a higher molecular weight contaminant is possible.Determine the freezing point of the sample. Use GC-MS to identify any high molecular weight impurities. Purify via vacuum distillation.

Key Experimental Protocols

Protocol 1: Purity Analysis of DMCO using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in a DMCO sample.

Materials:

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium carrier gas

  • DMCO sample

  • High-purity solvent for dilution (e.g., hexane or dichloromethane)

  • Autosampler vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of the DMCO sample (e.g., 1 µL in 1 mL of hexane) in a GC vial. This prevents column overloading.

  • Instrument Setup (Example Conditions):

    • Inlet: Split mode (e.g., 50:1 split ratio), 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 35-350.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the main peak for this compound (C10H20, molecular weight 140.27 g/mol ).[15]

    • Search for peaks at different retention times.

    • Identify potential impurities by matching their mass spectra against a library (e.g., NIST).

      • Look for DMCOD (C10H18, MW 138.25) which will likely elute slightly before DMCO.

      • Look for common aromatics (e.g., toluene, xylenes, p-cymene).

    • Quantify impurities by integrating the peak areas. Assuming similar response factors for hydrocarbon isomers, the area percentage provides a good estimate of purity. For higher accuracy, use certified reference standards to create a calibration curve.

Protocol 2: Bench-Scale Purification of DMCO by Vacuum Distillation

Objective: To remove non-volatile catalyst residues and separate DMCO from less volatile or more volatile impurities.

Materials:

  • Round-bottom flask

  • Short-path distillation head with condenser and collection flask(s)

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Thermometer

  • Crude DMCO sample

Procedure:

  • Assembly: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place the crude DMCO and a magnetic stir bar into the round-bottom flask.

  • Evacuation: Start the vacuum pump and slowly evacuate the system. Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the pump from volatile vapors.

  • Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin gently heating the flask using the heating mantle while stirring.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. Discard any initial low-boiling fraction (distillate that comes over at a low head temperature), which may contain residual solvents or lighter impurities.

    • Collect the main fraction corresponding to the boiling point of DMCO at the working pressure.

    • Stop the distillation before the flask boils to dryness to leave behind non-volatile impurities like catalyst residues.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly re-introducing air to the apparatus.

  • Validation: Analyze the purified DMCO fraction using the GC-MS protocol described above to confirm its purity.

Data Summary

The following table compares the key fuel properties of pure this compound with standard Jet-A1/JP-8 specifications.

PropertyThis compound (DMCO)Jet-A / F-24 Specification
Molecular Formula C₁₀H₂₀Mixture
Density @ 15 °C 0.827 g/mL[5]0.775 - 0.840 g/mL
Gravimetric NHOC 43.82 MJ/kg[5]≥ 42.8 MJ/kg
Volumetric NHOC 36.22 MJ/L[5]≥ 33.17 MJ/L[5]
Viscosity @ -20 °C 4.17 mm²/s[2][4]≤ 8.0 mm²/s
Freezing Point < -78 °C[2]≤ -47 °C

Visual Guides

DMCO Synthesis Pathway and Impurity Entry Points

The following diagram illustrates the primary synthesis route for DMCO from isoprene and highlights the stages where key impurities can be introduced.

G cluster_0 Biomass Fermentation cluster_1 Chemical Synthesis cluster_2 Purification & Storage Biomass Biomass Sugars Isoprene Isoprene Biomass->Isoprene Fermentation Cycloaddition [4+4] Cycloaddition (Fe Catalyst) Isoprene->Cycloaddition DMCOD 1,6-Dimethyl-1,5- cyclooctadiene (DMCOD) Cycloaddition->DMCOD Impurity_Aromatics Aromatic Impurities (e.g., p-cymene) Cycloaddition->Impurity_Aromatics Impurity_Fe Fe Catalyst Residue Cycloaddition->Impurity_Fe Hydrogenation Hydrogenation (Pt/Pd/Ni Catalyst) DMCOD->Hydrogenation DMCO_crude Crude DMCO Hydrogenation->DMCO_crude Impurity_H2_cat Hydrogenation Catalyst Residue Hydrogenation->Impurity_H2_cat Impurity_DMCOD Unreacted DMCOD Hydrogenation->Impurity_DMCOD Incomplete Reaction Purification Vacuum Distillation DMCO_crude->Purification DMCO_pure Pure DMCO Purification->DMCO_pure Storage Storage & Handling DMCO_pure->Storage Final_Fuel Final Fuel Product Storage->Final_Fuel Impurity_Water Water & Oxidation Storage->Impurity_Water G start Start: Off-Spec DMCO Sample gcms Perform GC-MS Analysis start->gcms impurities_detected Impurities Detected? gcms->impurities_detected check_unsaturated Unsaturated Compounds (e.g., DMCOD)? impurities_detected->check_unsaturated Yes no_volatile_impurities No Volatile Impurities Detected impurities_detected->no_volatile_impurities No rehydrogenate Action: Re-run Hydrogenation or Perform Fractional Distillation check_unsaturated->rehydrogenate Yes check_aromatics Aromatic Compounds? check_unsaturated->check_aromatics No end_pass End: Sample Meets Specification rehydrogenate->end_pass silica_purify Action: Purify via Silica Chromatography or Fractional Distillation check_aromatics->silica_purify Yes other_impurity Other Volatile Impurity? check_aromatics->other_impurity No silica_purify->end_pass distill Action: Purify via Vacuum Distillation other_impurity->distill Yes other_impurity->no_volatile_impurities No distill->end_pass elemental_analysis Perform Elemental Analysis (XRF/ICP) for Metals no_volatile_impurities->elemental_analysis karl_fischer Perform Karl Fischer Titration for Water no_volatile_impurities->karl_fischer elemental_analysis->end_pass karl_fischer->end_pass

Caption: A logical workflow for troubleshooting out-of-specification DMCO samples.

References

  • TechLink. (n.d.). This compound high-performance jet fuel additive.
  • Metalchem. (n.d.). Top 10 Fuel Testing Methods You Should Know About.
  • Dooley, S., et al. (2014). Importance of a Cycloalkane Functionality in the Oxidation of a Real Fuel. ResearchGate.
  • Sabrina, S., et al. (2022). A sustainable aviation fuel pathway from biomass: life cycle environmental and cost evaluation for dimethylcyclooctane jet fuel. Sustainable Energy & Fuels.
  • Harvey, B. G., et al. (2019). [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry, 21(20), 5616-5623.
  • McCurry, J. D. (2003). Fast Determination of Denatured Fuel Ethanol Purity by Two-Dimensional Gas Chromatography. Agilent Technologies.
  • Dooley, S., et al. (2014). Importance of a Cycloalkane Functionality in the Oxidation of a Real Fuel. ACS Publications.
  • Harvey, B. G., et al. (2019). [4 + 4]-cycloaddition of Isoprene for the Production of High- Performance Bio-Based Jet Fuel. U.S. Department of Energy.
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  • Kim, S., et al. (2023). Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p-Menthane, and this compound. Energy & Fuels.
  • CONCAWE. (1995). Diesel fuel aromatic content and its relationship with emissions from diesel engines.
  • Varga, Z., et al. (2010). Effect of total aromatic content on cetane number. ResearchGate.
  • Zhang, Z., et al. (2022). Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics. MDPI.
  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I.
  • Gruber, J., et al. (2011). Analytical Methods for Determining Automotive Fuel Composition. ResearchGate.
  • Kidoguchi, Y., et al. (2000). Effects of fuel cetane number and aromatics on combustion process and emissions of a direct-injection diesel engine. ResearchGate.
  • Li, X., & Gulder, O. L. (1998). Influence of diesel fuel cetane number and aromatic content on engine exhaust emissions. OSTI.GOV.
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  • Griffin, M. B., et al. (2023). Cycloalkane-rich sustainable aviation fuel production via hydrotreating lignocellulosic biomass-derived catalytic fast pyrolysis oils. RSC Publishing.
  • Scown, C. D., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. ResearchGate.
  • Kholghy, M. R., et al. (2021). Threshold Sooting Index of Sustainable Aviation Fuel Candidates from Composition Input Alone. ROSA P.
  • Zhang, C., et al. (2018). Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. MDPI.
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Sources

Technical Support Center: Catalyst Development for Isoprene Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the development of more efficient catalysts for isoprene dimerization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. It moves beyond simple protocols to provide a deeper understanding of the catalytic systems involved, helping you troubleshoot common experimental hurdles and rationally design more effective catalysts. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that form the foundation for experimentation in isoprene dimerization.

Q1: What are the primary classes of isoprene dimers I can expect to form?

A: Isoprene dimerization can yield a variety of C10 monoterpenoid skeletons, which are broadly classified into linear and cyclic products. Depending on how the two isoprene units connect, four different linear isomers can be formed: tail-to-tail (TT), head-to-tail (HT), tail-to-head (TH), and head-to-head (HH).[1] In addition to linear dimers, cyclic monoterpenes, such as those formed via [4+2] Diels-Alder reactions (e.g., limonene) or [4+4] cycloadditions, can also be significant products, often as byproducts.[1][2][3] The specific catalyst system and reaction conditions are the primary determinants of the product distribution.

Q2: Which catalyst systems are most commonly employed to control selectivity?

A: Transition metal complexes are the catalysts of choice. Palladium is arguably the most versatile metal for this reaction, as the selectivity can be finely tuned by the choice of ligands and additives.[1] For instance, simple systems like Pd(OAc)₂ with triphenylphosphine (PPh₃) can selectively produce the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene.[1][4][5] Nickel-based catalysts are also effective, particularly for producing specific linear dimers or for use in cyclotelomerization reactions.[1][6] For selective [4+4] cycloaddition to form eight-membered rings like 1,6-dimethyl-1,5-cyclooctadiene, iron-pyridineimine (Fe-PDI) catalysts have proven highly effective.[3][7][8]

Q3: How critical is the choice of ligand for controlling the reaction outcome?

A: The ligand is paramount; it is the primary tool for steering selectivity. The steric and electronic properties of the ligand directly influence how the isoprene molecules coordinate to the metal center and the subsequent C-C bond formation.

  • Steric Bulk: Bulky ligands, such as N-heterocyclic carbenes (NHCs) or large phosphines, can sterically hinder certain coupling pathways, thereby favoring others.[1][9]

  • Electronic Effects: The electron-donating or -withdrawing nature of the ligand modifies the reactivity of the metal center, affecting both catalyst activity and product distribution.

  • Bite Angle: For bidentate ligands (e.g., diphosphines), the bite angle plays a crucial role in determining the geometry of the catalytic complex and, consequently, the regioselectivity of the dimerization.[10]

A switch in selectivity from a telomer (dimerization with a nucleophile) to a dimer product can even be achieved by changing the substituents on an NHC ligand.[9]

Q4: What are the best analytical methods for characterizing my product mixture?

A: A combination of techniques is recommended for accurate analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating the volatile dimer isomers and obtaining their mass spectra for identification.[2][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the major products after purification.[13]

  • Caution: Be aware that thermal rearrangement of some cyclic dimers can occur in the hot GC inlet, potentially giving a misleading chromatogram.[2][14] It is advisable to confirm the product distribution by NMR on the crude reaction mixture.

Section 2: Troubleshooting Guide for Experimental Challenges

This guide provides a systematic approach to diagnosing and solving common issues encountered during the development of isoprene dimerization catalysts.

Workflow for Troubleshooting Catalyst Performance

Below is a general workflow to guide your troubleshooting process when faced with an undesirable reaction outcome.

G cluster_LowConv Troubleshooting Low Conversion cluster_PoorSelect Troubleshooting Poor Selectivity cluster_Deactivation Troubleshooting Deactivation cluster_Polymer Troubleshooting Polymer Formation Start Poor Reaction Outcome (Low Yield, Poor Selectivity) LowConv Problem: Low Isoprene Conversion Start->LowConv PoorSelect Problem: Poor Selectivity / Mixture of Isomers Start->PoorSelect Deactivation Problem: Catalyst Deactivation Start->Deactivation Polymer Problem: Polymer Formation Start->Polymer LC1 Verify Reagent Purity (Isoprene, Solvent, Gas) LowConv->LC1 PS1 Modify Ligand (Sterics, Electronics, Bite Angle) PoorSelect->PS1 D1 Ensure Rigorous Inert Atmosphere (Glovebox, Schlenk Line) Deactivation->D1 P1 Lower Catalyst Concentration Polymer->P1 LC2 Increase Catalyst Loading LC1->LC2 LC3 Optimize Temperature & Pressure LC2->LC3 LC4 Check for Catalyst Poisons (O₂, H₂O, Inhibitors) LC3->LC4 PS2 Change Metal Precursor (Pd, Ni, Fe) PS1->PS2 PS3 Vary Solvent / Additives (e.g., Phenol, Base) PS2->PS3 PS4 Adjust Reaction Temperature PS3->PS4 D2 Use More Robust Ligands D1->D2 D3 Check for Pd(0) Precipitation (Formation of 'Palladium Black') D2->D3 D4 Consider Heterogeneous Catalyst D3->D4 P2 Reduce Reaction Temperature P1->P2 P3 Choose Catalyst Less Prone to Polymerization (e.g., avoid certain Ziegler-type or Lanthanide catalysts) P2->P3

Caption: General troubleshooting workflow for isoprene dimerization experiments.

Q&A for Specific Issues

Q: My reaction shows very low conversion of isoprene, even after extended reaction times. What are the potential causes and how can I fix it?

A: Low conversion is a common issue that often points to problems with catalyst activity or reaction conditions.

  • Causality & Diagnosis:

    • Catalyst Poisoning: Homogeneous transition metal catalysts are notoriously sensitive to impurities. Oxygen, moisture, or residual inhibitors in the isoprene (often added for stabilization) can poison the catalyst. The in-situ reduction of a precursor like Pd(OAc)₂ to the active Pd(0) species is particularly sensitive.[1]

    • Reagent Purity: Solvents must be rigorously dried and degassed. Isoprene should be purified to remove stabilizers, typically by passing it through a column of activated alumina or by distillation.

    • Insufficient Thermal Energy or Pressure: Some catalytic systems, especially those using less active ligands, require elevated temperatures or pressures to achieve good conversion.[1] For example, certain Pd/NHC systems require 30-50 bar of pressure for high efficiency.[1]

    • Incorrect Catalyst Loading: It's possible the catalyst loading is simply too low. While high turnover numbers are desirable, initial optimizations should start with a reasonable loading (e.g., 0.1-1 mol%). Reducing the catalyst amount to as low as 0.02 mol% can sometimes lead to only trace amounts of product.[1]

  • Step-by-Step Troubleshooting Protocol:

    • Baseline Re-run: Repeat the experiment, paying meticulous attention to inert atmosphere techniques (use of a glovebox or Schlenk line is mandatory).[15]

    • Reagent Purification:

      • Distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF).

      • Pass the isoprene through a fresh plug of basic alumina immediately before use.

      • Ensure any gases used (Argon, Nitrogen) are of high purity.

    • Systematic Parameter Variation:

      • Increase the reaction temperature in 10 °C increments.

      • If using a pressure-rated vessel, increase the initial pressure. DFT studies and reactor simulations suggest that higher pressure and longer residence times favor dimer formation.[16]

      • Double the catalyst loading to see if a significant improvement in conversion is observed.

Q: I'm getting a complex mixture of linear and cyclic dimers instead of my target product. How can I improve selectivity?

A: Poor selectivity is the central challenge in isoprene dimerization. The key is to understand that different catalyst systems have inherent biases towards certain products. A rational adjustment of the catalyst and conditions is required.

  • Causality & Diagnosis:

    • Metal Center: The choice of metal is the first major decision point. As mentioned, Palladium is versatile, Nickel can be highly selective for specific linear dimers, and Iron is excellent for [4+4] cycloadditions.[1][7]

    • Ligand Environment: This is the most powerful tool for fine-tuning. For palladium systems, the use of PPh₃ often favors the tail-to-tail dimer.[1] The distribution of isomeric dimers can be remarkably affected by additives; for example, in a palladium-diphosphine system, a small amount of phenol favors tail-to-tail dimerization, while a large amount shifts selectivity to head-to-head dimers.[10][17]

    • Solvent Effects: The solvent can dramatically influence the reaction pathway. A combined experimental and computational study showed that the pKa of a protic solvent can switch the selectivity-determining step of the reaction, altering the final product ratio.

Catalyst Selection and Expected Outcomes
Catalyst System ComponentTypical Predominant Dimer(s)Key Considerations
Metal: Palladium Highly versatile; can be tuned for various linear dimers.Selectivity is highly dependent on ligand and additives.[1]
Metal: Nickel Tail-to-tail linear dimers or cyclic products.Often used when high selectivity for a specific isomer is needed.[1][6]
Metal: Iron (Fe-PDI) [4+4] Cycloadducts (e.g., DMCOD).Excellent for producing eight-membered rings.[7][8]
Ligand: PPh₃ (with Pd) Tail-to-Tail (2,7-dimethyl-1,3,7-octatriene).Inexpensive and effective system.[1]
Ligand: Bulky NHCs Can favor specific linear dimers; high activity.May require higher pressure; can promote oligomerization.[1][18]
Additive: Phenol (with Pd) Switches selectivity from TT (low conc.) to HH (high conc.).Demonstrates the powerful effect of additives.[10][17]
Decision Pathway for Dimer Selectivity

This diagram illustrates how to approach catalyst selection to target a specific class of isoprene dimer.

G cluster_Linear cluster_Cyclic Start Desired Dimer Type? Linear Linear Dimer Start->Linear Cyclic Cyclic Dimer Start->Cyclic L_Metal Choose Metal: Pd or Ni Linear->L_Metal C_Type [4+2] or [4+4]? Cyclic->C_Type L_Ligand Select Ligand: Sterically bulky phosphines or NHCs L_Metal->L_Ligand L_Additive Use Additives: Phenol or Base to fine-tune regioselectivity L_Ligand->L_Additive L_Result Result: Selective formation of TT, HT, or HH dimers L_Additive->L_Result C_42 [4+2] Diels-Alder (e.g., Limonene) C_Type->C_42 [4+2] C_44 [4+4] Cycloaddition (e.g., DMCOD) C_Type->C_44 [4+4] C_Method_42 Often a thermal background reaction or use specific Lewis Acid catalysts C_42->C_Method_42 C_Method_44 Use Fe-PDI Catalyst System C_44->C_Method_44

Sources

strategies to control the stereoselectivity of 1,4-Dimethylcyclooctane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1,4-dimethylcyclooctane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in medium-sized rings. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments. Our approach is grounded in mechanistic principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction: The Challenge of Stereocontrol in Medium-Sized Rings

The synthesis of medium-sized rings, such as cyclooctane derivatives, presents unique challenges primarily due to unfavorable transannular interactions and high conformational flexibility.[1][2] These factors make achieving high stereoselectivity in reactions like the synthesis of this compound a non-trivial task. Unlike well-behaved six-membered rings, the numerous low-energy conformations of cyclooctane can lead to a lack of facial selectivity in reactions, resulting in mixtures of diastereomers. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary difficulties in controlling the stereochemistry of 1,4-disubstituted cyclooctanes?

A1: The principal challenges stem from:

  • Conformational Complexity: Cyclooctane exists in multiple stable conformations of similar energy, such as the boat-chair and crown conformations.[1] This conformational dynamism of both the starting materials and intermediates makes it difficult to predict and control the trajectory of incoming reagents.

  • Transannular Strain: Steric hindrance across the ring can influence the stability of transition states, often in subtle and unpredictable ways.[2] This can erode the energy difference between pathways leading to different stereoisomers.

  • Lack of Rigid Facial Bias: Unlike smaller rings, the flexible nature of the cyclooctane scaffold often fails to present a clear, sterically hindered face to an approaching reagent, leading to low diastereoselectivity.

Q2: Which synthetic strategies are most promising for achieving high diastereoselectivity in the synthesis of this compound?

A2: While direct cyclization methods are often challenging, the following strategies have shown promise for controlling stereochemistry in medium-sized rings:

  • Ring-Expansion Reactions: Building a smaller, stereochemically defined ring and then expanding it to the eight-membered system can be a highly effective way to transfer stereochemical information.[2][3]

  • Substrate-Controlled Diastereoselective Reactions: Introducing a chiral auxiliary or a directing group on a cyclooctane precursor can effectively bias the conformation and shield one face of the molecule.

  • Catalyst-Controlled Asymmetric Synthesis: The use of chiral catalysts, for instance in conjugate addition reactions to cyclooctenones, can create a chiral environment around the substrate, favoring the formation of one stereoisomer.[4][5]

Q3: How can I reliably determine the stereochemistry of my this compound products?

A3: A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The chemical shifts of the methyl groups and the ring protons will differ between the cis and trans isomers due to their different magnetic environments.[6]

    • Nuclear Overhauser Effect (NOESY) Spectroscopy: This is a powerful technique for determining through-space proximity of protons. For the cis isomer, a NOESY experiment should show a correlation between the protons of the two methyl groups, whereas the trans isomer will not.[7]

  • Gas Chromatography (GC): The cis and trans isomers will likely have different retention times on a suitable GC column, allowing for their separation and quantification.

  • X-ray Crystallography: If a crystalline derivative can be prepared, single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio) in the Synthesis

Symptom: Your reaction produces a mixture of cis- and trans-1,4-dimethylcyclooctane with a low diastereomeric ratio (d.r.), making purification difficult and reducing the yield of the desired isomer.

Possible Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
High Conformational Flexibility of Intermediate The cyclooctane ring intermediate can adopt multiple conformations, presenting different faces to the incoming reagent with similar probability.1. Lower the Reaction Temperature: This can increase selectivity by favoring the transition state with the lowest activation energy. 2. Change the Solvent: Solvents with different polarities and coordinating abilities can influence the stability of certain conformations and transition states.
Ineffective Steric or Electronic Control The directing groups on your substrate may not be sufficient to create a significant energy barrier between the diastereomeric transition states.1. Modify Substrate Design: If using a substrate-controlled approach, consider employing bulkier protecting or directing groups to enhance facial shielding. 2. Introduce a Chelating Group: A strategically placed chelating group can coordinate to a metal catalyst and lock the conformation of the substrate.
Suboptimal Catalyst System In a catalyst-controlled reaction, the chosen catalyst may not be providing a sufficiently organized and chiral environment.1. Screen Chiral Ligands: For metal-catalyzed reactions, systematically evaluate a library of chiral ligands with varying steric and electronic properties. 2. Vary Catalyst Loading and Additives: The concentration of the catalyst and the presence of additives can sometimes influence the catalytic cycle and, consequently, the stereochemical outcome.
Issue 2: Inconclusive Stereochemical Assignment from NMR Data

Symptom: The ¹H and ¹³C NMR spectra of your product are complex, and it is difficult to definitively assign the cis or trans configuration.

Possible Causes and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Signal Overlap and Broadening At room temperature, rapid conformational exchange of the cyclooctane ring can lead to broadened signals and overlap, obscuring key diagnostic information.[1]1. Perform Variable-Temperature (VT) NMR: Lowering the temperature can slow down conformational interconversion, leading to sharper signals for individual conformers.[1] 2. Use a Higher Field NMR Spectrometer: A higher magnetic field strength will increase spectral dispersion, potentially resolving overlapping signals.
Ambiguous Proton-Proton Correlations Standard 2D NMR experiments like COSY may not provide definitive through-space information to distinguish between cis and trans isomers.1. Acquire a 2D NOESY or ROESY Spectrum: These experiments are essential for identifying protons that are close in space. A cross-peak between the two methyl groups is a strong indicator of the cis isomer.[7] 2. Analyze Coupling Constants: While complex for an eight-membered ring, detailed analysis of proton-proton coupling constants, potentially with the aid of computational modeling, can provide clues about the dihedral angles and thus the stereochemistry.
Lack of a Reference Spectrum Without a known spectrum for either the cis or trans isomer, assignment can be challenging.1. Synthesize a Reference Compound: If possible, devise a synthetic route that is known to produce one of the isomers preferentially to serve as a standard. 2. Computational Chemistry: Calculate the expected NMR chemical shifts for the lowest energy conformations of both the cis and trans isomers using DFT methods. Comparison with experimental data can aid in the assignment.

Experimental Protocols

Protocol 1: Diastereoselective Conjugate Addition to a Cyclooctenone Precursor

This protocol outlines a general strategy for the diastereoselective introduction of a methyl group via a conjugate addition reaction, a common method for forming carbon-carbon bonds.[8][9][10]

  • Preparation of the Cyclooctenone: Synthesize a suitable 4-substituted cyclooct-2-en-1-one precursor. The substituent at the 4-position can act as a stereodirecting group.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclooctenone in a dry, aprotic solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of the Nucleophile: Slowly add a solution of a methylating agent, such as lithium dimethylcuprate (Me₂CuLi), to the stirred solution of the cyclooctenone. The choice of the copper source and ligands can be critical for stereoselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Determine the diastereomeric ratio of the product using GC or ¹H NMR spectroscopy and confirm the stereochemistry using 2D NOESY NMR.

Visualization of Key Concepts

Conformational Control in Stereoselective Addition

The following diagram illustrates how the conformational preference of a substituted cyclooctenone intermediate can influence the facial selectivity of a nucleophilic attack, leading to the preferential formation of one diastereomer.

G cluster_0 Conformational Equilibrium of Substituted Cyclooctenone cluster_1 Nucleophilic Addition Conformer_A Conformer A (Lower Energy) Conformer_B Conformer B (Higher Energy) Conformer_A->Conformer_B Fast Equilibrium TS_A Transition State from A (Lower Energy Barrier) Conformer_A->TS_A Favored Pathway TS_B Transition State from B (Higher Energy Barrier) Conformer_B->TS_B Disfavored Pathway Major_Product Major Diastereomer TS_A->Major_Product Leads to Minor_Product Minor Diastereomer TS_B->Minor_Product Leads to

Caption: Conformational control influencing diastereoselectivity.

Troubleshooting Workflow for Low Diastereoselectivity

This decision tree provides a systematic approach to troubleshooting poor stereoselectivity in your reaction.

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (-78 °C or lower) start->temp outcome1 Improved Selectivity? temp->outcome1 solvent Screen Different Solvents (e.g., Toluene, CH2Cl2, Ether) outcome2 Improved Selectivity? solvent->outcome2 catalyst Modify Catalyst System (Screen Ligands/Additives) outcome3 Improved Selectivity? catalyst->outcome3 substrate Redesign Substrate (Bulky Groups/Directing Groups) outcome1->solvent No success Optimization Successful outcome1->success Yes outcome2->catalyst No outcome2->success Yes outcome3->substrate No outcome3->success Yes

Caption: A decision tree for troubleshooting low diastereoselectivity.

References

  • The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. [Link]
  • Gogoi, P., et al. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett.
  • van der Heijden, K., et al. (n.d.).
  • Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted carbonyl compounds by 1,4-additions.
  • Lee, H., Kim, J., & Koh, M. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Pharmaceuticals, 17(4), 449.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook.
  • Wang, Z., et al. (2021). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers.
  • Unsworth, W. P., & Taylor, R. J. K. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(10), 2843-2854.
  • Park, S., et al. (2014). Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction. Chemistry, 20(48), 15991-7.
  • Tampellini, N., Mercado, B. Q., & Miller, S. J. (2024). Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv.
  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-87.
  • Lee, H., Kim, J., & Koh, M. (2025). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI.
  • Tampellini, N., Mercado, B., & Miller, S. (2024). Stereocontrolled cyclization of inherently chiral medium-sized rings. ChemRxiv.
  • Abraham, R. J., & Rossetti, Z. L. (2025). Conformational analysis of trans-1,4-dihalocyclohexanes.
  • NIST. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook.
  • Auburn University. (2020).
  • De, C. K., & Franz, A. K. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2393–2414.
  • Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
  • Lee, K., et al. (n.d.). Synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes. UCLA Chemistry and Biochemistry.
  • PubChem. (n.d.). cis-1,4-Dimethylcyclooctane.
  • Perlmutter, P. (n.d.). Formation of Aldehydes and Ketones by 1,4-Addition to α,β-Unsaturated Carbonyl Compounds and Derivatives.
  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition.
  • De, C. K., & Franz, A. K. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2393-2414.

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Technical Support Center: Enhancing the Long-Term Storage Stability of 1,4-Dimethylcyclooctane-Based Fuels

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dimethylcyclooctane (DMCO)-based fuels. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to ensure the long-term stability and performance of these high-performance fuels.

Understanding the Degradation of this compound-Based Fuels

This compound is a high-performance jet fuel additive that can be blended with sustainable biodiesel or standard jet fuel.[1] The resulting fuel offers several advantages, including higher energy density and a higher flash point compared to conventional jet fuels.[1] However, like all hydrocarbon fuels, DMCO-based fuels are susceptible to degradation over time, which can compromise their performance and safety.

The primary mechanism of fuel degradation is autoxidation , a spontaneous process that occurs in the presence of oxygen.[2] This process involves a free-radical chain reaction that leads to the formation of undesirable products like gums and sediments.[3][4] Several factors can accelerate this degradation, including:

  • Temperature: Higher temperatures increase the rate of oxidation reactions.

  • Oxygen Availability: The presence of oxygen is essential for autoxidation to occur.[2]

  • Material Compatibility: Certain metals can catalyze oxidation reactions, accelerating fuel degradation.[5]

  • Presence of Contaminants: Water and microbial contamination can also contribute to fuel instability.[2]

Aerobic Degradation Pathway of Cycloalkanes

The aerobic degradation of cycloalkanes, such as this compound, typically involves a series of enzymatic reactions initiated by the introduction of oxygen. This process often begins with the oxidation of the cycloalkane ring, leading to the formation of cyclic alcohols and ketones. Subsequent ring cleavage, often through a Baeyer-Villiger oxidation, results in the formation of linear dicarboxylic acids. These intermediates are then further metabolized through pathways like the Krebs cycle.[6][7]

Below is a generalized diagram illustrating the aerobic degradation pathway of cycloalkanes.

Aerobic_Degradation_of_Cycloalkanes Cycloalkane Cycloalkane (e.g., this compound) Cyclic_Alcohol Cyclic Alcohol Cycloalkane->Cyclic_Alcohol Oxidation Cyclic_Ketone Cyclic Ketone Cyclic_Alcohol->Cyclic_Ketone Oxidation Ring_Cleavage Ring Cleavage (Baeyer-Villiger Oxidation) Cyclic_Ketone->Ring_Cleavage Dicarboxylic_Acid Dicarboxylic Acid Ring_Cleavage->Dicarboxylic_Acid Metabolism Further Metabolism (e.g., Krebs Cycle) Dicarboxylic_Acid->Metabolism

Caption: Generalized aerobic degradation pathway of cycloalkanes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound-based fuels.

Issue/Observation Potential Cause(s) Recommended Action(s)
Fuel color has darkened significantly during storage. Oxidation of fuel components.1. Verify the integrity of the storage container seal to minimize oxygen exposure. 2. Consider adding a phenolic or amine-based antioxidant to inhibit oxidation.[3][4] 3. Store the fuel in a cool, dark environment to slow down oxidation reactions.
Formation of precipitates or sediment at the bottom of the storage container. Advanced fuel degradation leading to the formation of insoluble gums and particulates.[8]1. Filter the fuel to remove existing sediment. 2. Conduct an accelerated aging test to assess the fuel's stability.[8][9] 3. Increase the concentration of antioxidants or evaluate different types for better efficacy.
Inconsistent results in fuel stability tests. 1. Variability in experimental conditions (temperature, oxygen availability). 2. Contamination of testing apparatus. 3. Inconsistent sample handling and preparation.1. Strictly control all parameters in your accelerated aging protocol. 2. Thoroughly clean all glassware and equipment before each test. 3. Ensure consistent sample volumes and preparation methods.
Corrosion or discoloration of metal components in contact with the fuel. Incompatibility between the fuel and the metal. Certain metals can catalyze fuel oxidation.[5]1. Conduct material compatibility testing with all wetted materials.[10] 2. Replace incompatible materials with more inert options like stainless steel or aluminum alloys where appropriate.[5][11]
Unexpectedly rapid fuel degradation, even with antioxidants. 1. Ineffective antioxidant for the specific fuel composition or storage conditions. 2. Presence of pro-oxidative contaminants. 3. Microbial contamination.[2]1. Screen a panel of different antioxidants (e.g., hindered phenols, phenylenediamines) to find the most effective one.[3][12] 2. Analyze the fuel for contaminants using techniques like GC-MS.[13][14] 3. Test for microbial growth and consider the use of a biocide if necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of antioxidants for stabilizing this compound-based fuels?

A1: The most common and effective antioxidants for hydrocarbon fuels fall into two main categories: hindered phenols and aromatic amines (phenylenediamines).[3][4][12]

  • Hindered Phenols (e.g., 2,6-di-tert-butyl-4-methylphenol or BHT) are cost-effective and suitable for fuels with low olefin content.[3][12] They work by donating a hydrogen atom to peroxide radicals, thus terminating the oxidation chain reaction.

  • Phenylenediamines are generally more potent, especially in fuels with higher olefin content, and can provide superior protection at elevated temperatures.[3]

The optimal choice and concentration of antioxidant depend on the specific composition of your fuel blend and the anticipated storage conditions.[3] It is highly recommended to perform a screening study to determine the most effective antioxidant for your application.

Q2: How can I perform an accelerated aging test to predict the long-term stability of my fuel?

A2: Accelerated aging tests use elevated temperatures to speed up the degradation process, allowing for a quicker assessment of fuel stability.[15][16] A common method involves storing the fuel at a constant elevated temperature (e.g., 43.3°C, which has shown good correlation with long-term ambient storage) for a specific duration.[8][9]

The stability of the aged fuel is then evaluated by measuring properties such as:

  • Gum Content: The amount of non-volatile residue left after evaporation.

  • Particulate Formation: The quantity of solid particles formed.[8]

  • Color Change: Darkening of the fuel is an indicator of oxidation.

  • Peroxide Value: Measures the concentration of hydroperoxides, which are early indicators of oxidation.

The results from accelerated aging can then be used to estimate the shelf life of the fuel under normal storage conditions.

Q3: What analytical techniques are most useful for monitoring the degradation of this compound-based fuels?

A3: A combination of analytical techniques is often employed to monitor fuel degradation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the individual hydrocarbon components of the fuel and their degradation products.[13][14][17]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in the functional groups present in the fuel, such as the formation of carbonyls and hydroxyls, which are indicative of oxidation.[16]

  • ASTM Standard Test Methods: Several ASTM methods are available for assessing fuel stability, including tests for existent gum (ASTM D381), oxidation stability (ASTM D525), and particulate contamination (ASTM D5452).

Q4: What materials should I use for storing and handling this compound-based fuels?

A4: Material compatibility is crucial for preventing catalytic degradation of the fuel.[5]

  • Recommended Materials: Stainless steel (e.g., 304, 316) and aluminum alloys are generally considered compatible with hydrocarbon fuels and are less likely to promote oxidation.[5][11]

  • Materials to Avoid: Copper and its alloys can act as catalysts for oxidation and should be avoided in long-term storage applications.[5] Iron can also promote oxidation.[5]

It is always advisable to conduct compatibility tests with any new material that will come into contact with the fuel for an extended period.[10][18]

Experimental Protocols

Protocol 1: Accelerated Aging of Fuel Samples

This protocol describes a general procedure for performing an accelerated aging test to evaluate the storage stability of this compound-based fuels.

Materials:

  • Fuel sample

  • Oven capable of maintaining a constant temperature (±1°C)

  • Glass sample bottles with screw caps

  • Analytical balance

Procedure:

  • Accurately weigh a clean, dry glass sample bottle.

  • Add a known volume of the fuel sample to the bottle.

  • Loosely cap the bottle to allow for some air exchange, or tightly cap it if you wish to simulate a sealed environment.

  • Place the bottle in a pre-heated oven at the desired aging temperature (e.g., 43.3°C or a higher temperature for more rapid aging).

  • Age the sample for the desired duration (e.g., 16 weeks at 43.3°C, or a shorter period at a higher temperature).

  • At the end of the aging period, remove the sample from the oven and allow it to cool to room temperature.

  • Visually inspect the sample for any changes in color or the presence of sediment.

  • Perform the desired analytical tests (e.g., gum content, particulate analysis) to quantify the extent of degradation.

Protocol 2: Evaluation of Antioxidant Effectiveness

This protocol outlines a method for comparing the effectiveness of different antioxidants in stabilizing this compound-based fuels.

Materials:

  • Fuel sample

  • A selection of antioxidants to be tested

  • Accelerated aging apparatus (as described in Protocol 1)

  • Analytical equipment for assessing fuel stability

Procedure:

  • Prepare a series of fuel samples, each containing a different antioxidant at a specified concentration. Include a control sample with no antioxidant.

  • Subject all samples to the same accelerated aging conditions as described in Protocol 1.

  • After the aging period, analyze each sample for key stability parameters (e.g., gum content, peroxide value).

  • Compare the results for the samples containing antioxidants to the control sample to determine the relative effectiveness of each antioxidant.

Below is a workflow diagram for evaluating antioxidant effectiveness.

Antioxidant_Effectiveness_Workflow start Start: Fuel Sample prep Prepare Samples: - Control (No Antioxidant) - Antioxidant A - Antioxidant B - ... start->prep age Accelerated Aging (e.g., 43.3°C for 16 weeks) prep->age analyze Analyze Aged Samples: - Gum Content - Peroxide Value - Color Change age->analyze compare Compare Results analyze->compare end Conclusion: Optimal Antioxidant and Concentration compare->end

Caption: Workflow for evaluating antioxidant effectiveness.

References

  • INNOSPEC. (n.d.). Antioxidants.
  • Stavinoha, L. L., & LePera, M. E. (1980). Accelerated Stability Test Techniques for Middle Distillate Fuels.
  • Hardy, D. R., & Beal, E. J. (2004). Monitoring Diesel Fuel Degradation by Gas Chromatography−Mass Spectroscopy and Chemometric Analysis. Energy & Fuels, 18(5), 1547–1553.
  • Bisley & Company Pty Ltd. (2022, June 15). Why Are Antioxidants Used in Petroleum Products.
  • Xue, J., et al. (2015). Schematic representation of aerobic degradation pathway of cycloalkane. ResearchGate.
  • Trisno, et al. (2020). Biodegradation mechanism of cycloalkane hydrocarbons. ResearchGate.
  • Meyer, M. L. (2002). A Materials Compatibility and Thermal Stability Analysis of Common Hydrocarbon Fuels. NASA Glenn Research Center.
  • Kiyohara, M., et al. (2012). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Bioscience, Biotechnology, and Biochemistry, 76(7), 1289-1295.
  • Watkinson, R. J., & Morgan, P. (1990). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology, 56(11), 3459-3463.
  • Stavinoha, L. L., & Westbrook, S. R. (1980). Accelerated stability test techniques for middle distillate fuels. (Conference paper). OSTI.GOV.
  • DeveLub. (n.d.). Additives - Antioxidants.
  • Wikipedia. (2023, December 19). Accelerated aging.
  • Olarte, M. V., et al. (2013). Comparison of three accelerated aging procedures to assess bio-oil stability. Energy & Fuels, 27(8), 4673-4681.
  • Li, Y., et al. (2015). Compatibility of high energy density fuel (HDF-1) and metal material. Journal of Propulsion Technology, 36(1), 133-138.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Fuel Oils. National Center for Biotechnology Information.
  • Google Patents. (2013). Deoxidant for liquid hydrocarbon fuel, and its application.
  • Hardy, D. R., & Beal, E. J. (2004). Monitoring Diesel Fuel Degradation by Gas Chromatography−Mass Spectroscopy and Chemometric Analysis. Energy & Fuels, 18(5), 1547–1553.
  • IEA Advanced Motor Fuels. (n.d.). Compatibility of paraffins (renewable diesel).
  • ResearchGate. (n.d.). The mechanism of cycloalkane degradation.
  • Dzięgielewski, W., & Zuń, M. (2014). Assessment of the Fuel Thermal Degradation Process on the Basis of the Deposit Content Analysis. Journal of KONES Powertrain and Transport, 21(3).
  • Aatco. (n.d.). Top 10 Fuel Testing Methods You Should Know About.
  • STERIS AST. (n.d.). Accelerated and Real-Time Aging.
  • TechLink. (n.d.). This compound high-performance jet fuel additive.
  • Praxair. (n.d.). Materials Compatibility.
  • Harvey, B. G., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(18), 5036-5043.
  • Lee, J., et al. (2023). A Comprehensive Review on Material Compatibility and Safety Standards for Liquid Hydrogen Cargo and Fuel Containment Systems in Marine Applications. Journal of Marine Science and Engineering, 11(7), 1391.
  • Brinkman, D. W., et al. (1972). Storage Stability of Gasoline. UNT Digital Library.
  • Eakins, P. M. (n.d.). Considerations for Long-term Storage of Jet Fuel in Aircraft. Hammonds Fuel Additives, Inc.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

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Validation & Comparative

A Comparative Performance Analysis of 1,4-Dimethylcyclooctane as a High-Performance Biofuel Blendstock

Author: BenchChem Technical Support Team. Date: January 2026

The aviation industry is at a critical juncture, facing the dual challenge of meeting rising global demand while drastically reducing its carbon footprint. Sustainable Aviation Fuels (SAFs) are pivotal in this transition, yet many first-generation biofuels, typically composed of straight-chain alkanes, lack the energy density of their petroleum-derived counterparts.[1][2] This guide provides an in-depth performance analysis of 1,4-Dimethylcyclooctane (DMCO), a bio-derived cyclic alkane, as a high-performance jet fuel blendstock. We will explore its synthesis, compare its critical fuel properties against conventional Jet-A fuel and other cycloalkane alternatives, and provide the experimental methodologies necessary to validate these findings.

The Case for Cycloalkanes: Moving Beyond Linear Biofuels

Conventional jet fuel is a complex mixture of hydrocarbons, including linear alkanes, iso-alkanes, cycloalkanes (naphthenes), and aromatics. While aromatics are essential for maintaining fuel system elastomer seals, they are also primary contributors to soot and particulate matter emissions.[3][4] Bio-based cycloalkanes, such as DMCO, present a compelling alternative. Their cyclic structure imparts advantageous properties, including increased density and higher volumetric heat of combustion, which are critical for volume-limited aircraft.[1][2] Furthermore, they can potentially replace aromatic compounds, offering a pathway to cleaner-burning, 100% bio-based fuels that do not compromise on performance.[1][5][6]

Synthesis of this compound (DMCO) from Biomass

DMCO is not just a theoretical molecule; it can be sustainably produced from renewable feedstocks. The process leverages bio-derived isoprene, which can be generated through the fermentation of cellulosic sugars from non-food biomass like corn stover or sorghum.[6][7] This bio-isoprene is then converted to DMCO in a highly efficient, two-step chemical process.

The synthesis pathway involves an iron-catalyzed [4+4]-cycloaddition of two isoprene molecules to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), which is subsequently hydrogenated to yield the stable, saturated this compound.[6][8][9] This method is notable for its high selectivity and yield, making it a promising route for scalable production.[8]

G cluster_bio Bioprocess cluster_chem Chemical Upgrading Biomass Biomass (e.g., Sorghum) Sugars Cellulosic Sugars Biomass->Sugars Hydrolysis Isoprenol Isoprenol Sugars->Isoprenol Fermentation Isoprene Isoprene Isoprenol->Isoprene Dehydration Isoprene_chem DMCOD 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) DMCO This compound (DMCO) DMCOD->DMCO Hydrogenation Isoprene_chem->DMCOD [4+4] Cycloaddition (Fe Catalyst)

Caption: Synthesis pathway of DMCO from biomass.

Comparative Analysis of Fuel Properties

The performance of a jet fuel is defined by a suite of physical and chemical properties that dictate its efficiency, safety, and operational limits. DMCO exhibits exceptional characteristics that in many cases exceed the specifications for conventional Jet-A fuel.[4][8]

PropertyThis compound (DMCO)Conventional Jet-A (ASTM D1655 Spec)p-Menthanecis-Decalin
Volumetric NHOC (MJ/L) 36.22 [6][8]>33.17[8]Favorable[10]38.7 [3][11]
Gravimetric NHOC (MJ/kg) 43.82 [6][8]>42.8[8]Favorable[10]42.98[3][11]
Density @ 15°C (g/mL) 0.827 [8]>0.775[8]Favorable[10]0.896
Kinematic Viscosity @ -20°C (mm²/s) 4.17 [6][8]<8.0[8]Favorable[10]11.3[3][11]
Freezing Point (°C) < -78 [6][8]< -40[8]N/A-38.8[3][11]
Flash Point (°C) 50 [8]>38[8]N/AN/A
Derived Cetane Number (DCN) 18[12]~40-50N/AHigh (cis)[11]
Yield Sooting Index (YSI) 85.0[10]Varies (Aromatic Content)92.0[10]N/A

Key Performance Insights:

  • Energy Density: The combination of a strained cyclic structure and high hydrogen content gives DMCO a volumetric net heat of combustion (NHOC) 9.2% higher and a gravimetric NHOC 2.4% higher than conventional jet fuel.[4][6][8] This superior energy density can translate to increased aircraft range or payload capacity.[7] While cis-decalin shows an even higher volumetric NHOC, its other properties, such as freezing point and viscosity, are less favorable.[3][11]

  • Low-Temperature Performance: DMCO's branched structure results in excellent cold-flow properties. Its freezing point of less than -78°C is significantly lower than the -40°C requirement for Jet-A.[6][8] Its kinematic viscosity at -20°C is approximately half the maximum allowed value, ensuring efficient fuel atomization and easy engine relight at high altitudes.[8][10]

  • Combustion and Emissions: As a cycloalkane, DMCO lacks aromatic rings, which are the primary precursors to soot formation.[1] Its measured Yield Sooting Index (YSI) of 85.0 is favorable, suggesting cleaner combustion.[10] However, its Derived Cetane Number (DCN) of 18 is low, a common characteristic of cycloalkanes.[12][13] While cetane number is more critical for diesel engines, it can influence ignition properties in jet turbines. This characteristic requires further investigation in blended formulations.

Experimental Protocols for Performance Validation

To ensure scientific rigor, the properties listed above must be measured using standardized, repeatable methods. The causality for specific test conditions is rooted in emulating the harsh environments jet fuel is subjected to during flight.

This protocol determines the resistance of the fuel to flow under gravity, a critical factor for pumpability and atomization, especially at low temperatures.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation p1 Filter Sample (Remove Particulates) p2 Charge Viscometer Tube p1->p2 m1 Equilibrate Bath to -20°C ± 0.02°C p2->m1 m2 Immerse Viscometer (Allow 30 min for Temp. Equilibrium) m1->m2 m3 Draw Sample to Timing Mark m2->m3 m4 Measure Efflux Time (seconds) m3->m4 c1 Repeat Measurement for Reproducibility m4->c1 c2 Calculate Viscosity: ν = C * t c1->c2

Caption: Workflow for Kinematic Viscosity Measurement.

Step-by-Step Methodology:

  • Sample Preparation: The DMCO sample is filtered through a fine-pore filter to remove any particulate matter that could obstruct the viscometer capillary.

  • Viscometer Selection & Charging: A calibrated glass capillary viscometer of an appropriate size is selected. The choice is causal: the efflux time should be no less than 200 seconds to minimize timing errors. The viscometer is charged with the DMCO sample.

  • Temperature Equilibration: The viscometer is placed in a constant-temperature liquid bath maintained at -20°C. This temperature is chosen as it represents a critical operational condition for aviation fuels. The sample is allowed to equilibrate for at least 30 minutes.

  • Measurement: The fuel is drawn up through the capillary to a point above the first timing mark. It is then released, and the time it takes for the meniscus to pass between two calibrated timing marks is measured precisely.

  • Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the viscometer's calibration constant (C). The measurement is repeated to ensure the results are within acceptable reproducibility limits.

This protocol measures the energy released during the complete combustion of the fuel, directly correlating to its energy content.

Step-by-Step Methodology:

  • Apparatus: A high-pressure oxygen bomb calorimeter is used.

  • Sample Preparation: A precise mass (typically ~1 gram) of the DMCO sample is weighed into a crucible. A fuse wire is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. The high pressure ensures complete and rapid combustion.

  • Calorimetry: The sealed bomb is submerged in a known mass of water in the calorimeter jacket. The sample is ignited by passing a current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until it reaches a stable maximum.

  • Calculation: The heat of combustion is calculated based on the temperature rise of the water, the known heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the formation of nitric and sulfuric acids.

Conclusion and Future Outlook

This compound demonstrates exceptional potential as a high-performance blendstock for sustainable aviation fuel. Its bio-based production pathway, coupled with superior energy density and excellent low-temperature properties, positions it as a leading candidate to enable 100% renewable jet fuels.[2][6][8] The ability of DMCO to potentially replace aromatic compounds addresses the critical need to reduce soot emissions and the associated environmental impact of aviation.[6][9]

While techno-economic analyses indicate that cost-competitiveness is achievable with process optimization, further research is required.[4][7] Key areas include scaling up the bio-fermentation and catalytic conversion processes and conducting extensive engine testing of DMCO blends to fully characterize their performance and emissions profiles under real-world conditions. The low cetane number warrants specific investigation into its effects on ignition and combustion stability in modern jet engines. Nevertheless, DMCO represents a significant step forward in the development of next-generation biofuels that do not just replace, but outperform, their fossil-derived predecessors.

References

  • Title: Cycloaddition of Isoprene for the Production of High- Performance Bio-Based Jet Fuel Source: Green Chemistry URL
  • Title: Bio‐Based Cycloalkanes: The Missing Link to High‐Performance Sustainable Jet Fuels Source: ChemSusChem URL
  • Title: Influence of blending cycloalkanes on the energy content, density, and viscosity of Jet-A Source: Frontiers in Energy Research URL
  • Title: High energy content bi- and mono-cycloalkane and iso-alkane jet blending mixtures derived from ethanol Source: Green Chemistry URL
  • Title: this compound (DMCO)
  • Title: Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Aviation Fuels Source: Frontiers in Energy Research URL
  • Title: Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock Source: Lawrence Berkeley National Laboratory URL
  • Title: Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock Source: ACS Sustainable Chemistry & Engineering URL
  • Title: this compound high-performance jet fuel additive Source: TechLink URL
  • Title: Bio-Based Cycloalkanes: The Missing Link to High-Performance Sustainable Jet Fuels Source: ChemSusChem URL
  • Title: Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Aviation Fuels Source: Frontiers URL
  • Title: Cetane number of different hydrocarbons versus the number of carbon atoms Source: ResearchGate URL
  • Title: Measuring Critical Fuel Properties for Simulations to Accelerate Fuel Qualification Source: NREL URL
  • Title: Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and 1,4‑Dimethylcyclooctane Source: PMC - NIH URL

Sources

A Comparative Analysis of cis- and trans-1,4-Dimethylcyclooctane as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of superior energy sources, the molecular architecture of fuel components plays a pivotal role in dictating performance and emission characteristics. This guide provides a comprehensive comparative study of the stereoisomers of 1,4-dimethylcyclooctane (DMCO) – cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane – as promising next-generation fuel additives. While experimental data on the separated isomers is nascent, this analysis synthesizes established principles of stereochemistry, analogous data from similar cycloalkanes, and theoretical considerations to project their relative performance. This document is intended for researchers and professionals in the fields of fuel science, combustion chemistry, and sustainable energy development.

Introduction: The Significance of Cycloalkanes in Advanced Fuels

Cycloalkanes, or naphthenes, are integral components of conventional and alternative fuels, prized for their high energy density and favorable combustion properties. The drive towards more sustainable and efficient energy solutions has spurred interest in synthetically-derived cycloalkanes that can be tailored for optimal performance. This compound, derivable from the dimerization of bio-based isoprene, has emerged as a high-potential candidate. Its synthesis typically yields an equimolar mixture of cis and trans isomers. Understanding the distinct properties of these stereoisomers is critical for optimizing fuel blends and combustion processes.

Molecular Structure and its Implications for Fuel Properties

The spatial arrangement of the two methyl groups relative to the cyclooctane ring defines the cis and trans isomers of this compound, profoundly influencing their physical and chemical behavior.

Diagram: Molecular Structures of cis- and trans-1,4-Dimethylcyclooctane

G cluster_cis cis-1,4-Dimethylcyclooctane cluster_trans trans-1,4-Dimethylcyclooctane cis_structure cis_structure trans_structure trans_structure

Caption: Molecular structures of cis- and trans-1,4-Dimethylcyclooctane.

The cis isomer features both methyl groups on the same side of the cyclooctane ring, leading to a more compact, globular structure. In contrast, the trans isomer has its methyl groups on opposite sides, resulting in a more extended and symmetric conformation. These structural nuances are anticipated to manifest in differing physical properties and combustion characteristics.

Comparative Performance Analysis

While direct, head-to-head experimental data for the individual isomers of this compound as fuel additives is not yet available in public literature, we can extrapolate their performance based on well-established principles of stereochemistry and analogous data from similar cycloalkanes.

Physical Properties: Boiling Point, Melting Point, and Density

Generally, cis isomers of cyclic compounds exhibit higher boiling points than their trans counterparts due to a net molecular dipole moment, leading to stronger intermolecular forces.[1][2] Conversely, the higher symmetry of trans isomers often allows for more efficient packing in the solid state, resulting in higher melting points.[1]

Table 1: Predicted Physical Property Differences

PropertyPredicted TrendRationale
Boiling Pointcis > transHigher polarity in the cis isomer leads to stronger intermolecular dipole-dipole interactions.[1][2]
Melting Pointtrans > cisThe higher symmetry of the trans isomer allows for better crystal lattice packing.[1]
Densitycis > transThe more compact structure of the cis isomer may lead to a slightly higher density.
Combustion Properties: Stability, Heat of Combustion, and Octane/Cetane Number

The thermodynamic stability of stereoisomers can influence their combustion behavior. For substituted cycloalkanes, the trans isomer is often more stable due to reduced steric strain.[3][4] This is exemplified by the decalin isomers, where trans-decalin is more stable than cis-decalin.[5]

A lower heat of combustion is indicative of greater thermodynamic stability.[6] Following the trend observed in decalins, where trans-decalin has a less exothermic heat of combustion, it is plausible that trans-1,4-dimethylcyclooctane is thermodynamically more stable than the cis isomer.[5]

The impact of stereochemistry on ignition quality (Cetane Number for diesel, and by extension, anti-knock properties for gasoline) has been experimentally verified for dimethylcyclohexane (DMCH) isomers. A study on DMCH isomers revealed a moderate stereochemical effect for the 1,4-substituted isomers, with trans-1,4-DMCH exhibiting a higher Derived Cetane Number (DCN) of 28.6 compared to 24.5 for the cis isomer.[7] This suggests that the trans isomer is more reactive under compression ignition conditions.

For spark-ignition engines, a higher octane number is desirable. While direct data is unavailable, the structural features influencing cetane and octane numbers are often inversely related. Therefore, it is plausible that cis-1,4-dimethylcyclooctane would exhibit a higher Research Octane Number (RON) and Motor Octane Number (MON) compared to its trans counterpart.

Table 2: Predicted Combustion Property Differences

PropertyPredicted TrendRationale and Supporting Evidence
Thermodynamic Stabilitytrans > cisReduced steric interactions in the trans conformation, similar to decalin isomers.[3][4][5]
Heat of Combustioncis > transThe less stable cis isomer is expected to release more energy upon combustion.[5]
Cetane Number (DCN)trans > cisBased on experimental data for 1,4-dimethylcyclohexane isomers.[7]
Octane Number (RON/MON)cis > transInferred from the inverse relationship often observed between cetane and octane numbers.

Experimental Protocols for Isomer-Specific Performance Evaluation

To validate these predictions, a rigorous experimental campaign is necessary. The following protocols outline the key experiments required to elucidate the performance differences between cis- and trans-1,4-dimethylcyclooctane.

Isomer Separation and Purification

The initial step involves the separation of the cis and trans isomers from the synthetic mixture.

Diagram: Experimental Workflow for Isomer Separation and Analysis

G cluster_workflow Experimental Workflow start Mixture of cis- and trans-1,4-DMCO separation Preparative Gas Chromatography or Fractional Distillation start->separation cis_isomer Isolated cis-1,4-DMCO separation->cis_isomer trans_isomer Isolated trans-1,4-DMCO separation->trans_isomer analysis Purity Analysis (GC-MS, NMR) cis_isomer->analysis trans_isomer->analysis performance_testing Fuel Performance Testing analysis->performance_testing

Caption: Workflow for the separation and analysis of 1,4-DMCO isomers.

Protocol:

  • Separation: Employ preparative gas chromatography or fractional distillation under reduced pressure to separate the cis and trans isomers based on their differing boiling points.

  • Purity Assessment: Analyze the purity of the separated fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isomeric identity and purity.

Fuel Performance Testing

Once isolated, the individual isomers should be blended with a base fuel (e.g., gasoline or diesel) at various concentrations and subjected to standardized performance tests.

Protocol:

  • Octane Number Determination (for gasoline application):

    • Measure the Research Octane Number (RON) according to ASTM D2699.

    • Measure the Motor Octane Number (MON) according to ASTM D2700.

  • Cetane Number Determination (for diesel application):

    • Measure the Derived Cetane Number (DCN) using an Ignition Quality Tester (IQT) according to ASTM D6890.

  • Heat of Combustion:

    • Determine the gross and net heat of combustion using a bomb calorimeter according to ASTM D240.

  • Emissions Analysis:

    • Conduct engine dynamometer tests with blended fuels.

    • Analyze exhaust gases for key pollutants (e.g., NOx, CO, unburned hydrocarbons, particulate matter) using a comprehensive emissions analyzer.

Conclusion and Future Outlook

The stereochemistry of this compound is predicted to have a significant impact on its performance as a fuel additive. The more compact, polar cis isomer is expected to exhibit a higher boiling point and potentially a higher octane number, making it a more favorable candidate for spark-ignition engines. Conversely, the more stable, symmetric trans isomer is likely to have a higher melting point and a higher cetane number, suggesting its potential as a diesel fuel additive.

The synthesis and separation of the individual isomers, followed by rigorous experimental validation as outlined in this guide, are crucial next steps. A thorough understanding of the structure-property relationships of these high-performance cycloalkanes will enable the rational design of next-generation fuels with enhanced efficiency and reduced environmental impact.

References

  • Organic Chemistry at the University of Illinois. (n.d.). Decalins.
  • St. John, P. C., et al. (2021). Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes: Implications for Sustainable Aviation Fuels. Energy & Fuels, 35(21), 17765–17773. [Link]
  • LibreTexts Chemistry. (2023). 4: Organic Compounds - Cycloalkanes and their Stereochemistry.
  • Quora. (2017). Which is more stable, cis or trans decalin?.
  • Wikipedia. (2024). Cis–trans isomerism.
  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties.
  • Chemistry LibreTexts. (2022). 4: Organic Compounds - Cycloalkanes and their Stereochemistry.
  • Elliott, S. S., et al. (2024). The role of stereochemistry in combustion processes.
  • BYJU'S. (n.d.). Difference Between Cis and Trans Isomers.
  • Pediaa. (2017). Difference Between Cis and Trans Isomers.
  • JSM Learn. (2019, November 12). Cis and Trans Isomers Properties [Video]. YouTube. [Link]
  • Chemistry Steps. (n.d.). Cis and Trans Decalin.
  • Argonne National Laboratory. (2024). The role of stereochemistry in combustion processes.
  • Homework.Study.com. (n.d.). Which isomer is more stable, cis-decalin or trans-decalin? Explain.
  • South East European Journal of Public Health. (2024). Calculating the Theoretical Octane Number for a Number of Petroleum Derivatives Using Quantum Mechanical Methods AM1 and PM3.
  • Quora. (2022). Why the energy difference between cis and trans decalin is 2.7 kcal/mol?.
  • National Institute of Standards and Technology. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook.
  • Balaban, A. T. (1992). Topological correlations between octane numbers and chemical structure of hydrocarbons. MATCH Communications in Mathematical and in Computer Chemistry, 28, 13-27. [Link]
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A Comparative Guide to Validating the Purity of 1,4-Dimethylcyclooctane Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific practice. In the context of non-polar compounds such as 1,4-Dimethylcyclooctane, a saturated hydrocarbon with potential applications as a high-performance jet fuel additive, ensuring isomeric and chemical purity is paramount for predictable performance and safety. This guide provides an in-depth comparison of spectroscopic methods for the validation of this compound purity, offering insights into the causality behind experimental choices and presenting supporting data to guide your analytical strategy.

The Analytical Challenge: Isomers and Synthesis Byproducts

This compound exists as two primary stereoisomers: cis and trans. The synthetic route, often involving the dimerization of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene followed by hydrogenation, can lead to a mixture of these isomers and other potential impurities.[1][2][3] These impurities may include residual unhydrogenated precursors or other isomeric products from the initial dimerization.[4] Therefore, a robust analytical workflow must not only quantify the overall purity but also differentiate between the cis and trans isomers.

A Multi-Faceted Spectroscopic Approach

No single technique provides a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of various spectroscopic methods, is essential for a comprehensive and trustworthy assessment. This guide will focus on three core techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and quantitative analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group analysis and fingerprinting.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Powerhouse

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds, making it an ideal first-line technique for assessing the purity of this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides mass-to-charge ratio information, enabling identification.

Key Strengths of GC-MS:
  • High Resolution: Capable of separating closely related isomers, such as cis- and trans-1,4-Dimethylcyclooctane.

  • High Sensitivity: Can detect and identify trace impurities.

  • Definitive Identification: The mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for confident identification.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To separate and identify the components in a sample of this compound, with a focus on resolving the cis and trans isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point for separating non-polar hydrocarbons. For enhanced separation of cis/trans isomers, a more polar column or a longer non-polar column might be necessary.

Sample Preparation:

  • Dilute the this compound sample in a volatile, high-purity solvent such as hexane or pentane to a concentration of approximately 100 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Parameters:

ParameterValueRationale
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/minA typical flow rate for a 0.25 mm ID column.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)A starting point for method development. The ramp rate and final temperature may need to be optimized for baseline separation of isomers.
MS Transfer Line Temp 280 °CPrevents condensation of analytes.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)70 eV
Mass Range m/z 40-200Covers the expected mass range of the parent ion and fragments.

Data Analysis:

  • The retention times of the peaks will indicate the separation of different components. Based on available data, the trans isomer is expected to elute slightly before the cis isomer on a standard non-polar column.[5][6][7]

  • The mass spectrum of each peak should be compared to a reference library (e.g., NIST) for identification. The mass spectra of cis- and trans-1,4-Dimethylcyclooctane are very similar, with a parent ion at m/z 140 and characteristic fragments.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Tool

NMR spectroscopy is an unparalleled technique for elucidating the precise structure of a molecule and for performing quantitative analysis (qNMR). For this compound, both ¹H and ¹³C NMR are valuable.

Key Strengths of NMR:
  • Structural Information: Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous identification of isomers.

  • Quantitative Analysis (qNMR): Can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[8][9][10]

  • Non-destructive: The sample can be recovered after analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, the symmetry of the cis and trans isomers will result in different numbers of signals, allowing for their differentiation. A published ¹³C NMR spectrum for this compound is available on PubChem.[11]

¹H NMR Spectroscopy
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Select a suitable internal standard of known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.

  • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of analyte to standard should be roughly 1:1.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.[8]

NMR Parameters:

ParameterValueRationale
Pulse Program zg30 or similarA standard 30° pulse is often used to ensure a shorter relaxation delay can be used.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonCrucial for ensuring full relaxation of all protons for accurate integration. T₁ values should be determined experimentally using an inversion-recovery pulse sequence. For non-polar molecules, T₁s can be several seconds.
Number of Scans 16 or higherTo achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[9]
Acquisition Time ~3-4 secondsTo ensure good digital resolution.
Spectral Width ~12-15 ppmTo cover the full range of expected chemical shifts.

Data Analysis: The purity of the this compound is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful as NMR for detailed structural elucidation of isomers, it serves as an excellent tool for qualitative confirmation and for detecting certain types of impurities.

Key Strengths of FTIR:
  • Speed and Simplicity: Analysis is very fast with minimal sample preparation.

  • Functional Group Information: Confirms the presence of C-H bonds in an alkane and the absence of other functional groups (e.g., C=O, O-H) that would indicate impurities.

  • Fingerprint Region: The region below 1500 cm⁻¹ is unique to each molecule and can be used for comparison against a reference spectrum.

Expected FTIR Spectrum of this compound

As a saturated hydrocarbon, the FTIR spectrum of this compound is expected to be relatively simple. The key absorption bands would be:

  • C-H stretching vibrations: Strong bands in the 2850-3000 cm⁻¹ region.

  • CH₂ and CH₃ bending vibrations: Bands in the 1450-1470 cm⁻¹ and 1375-1385 cm⁻¹ regions.

Experimental Protocol: FTIR Analysis

Objective: To confirm the identity of this compound and to screen for functional group impurities.

Instrumentation:

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small drop of the neat this compound liquid sample directly onto the ATR crystal.

FTIR Parameters:

ParameterValueRationale
Scan Range 4000-400 cm⁻¹Covers the mid-infrared region where most fundamental vibrations occur.
Number of Scans 16-32To obtain a good signal-to-noise ratio.
Resolution 4 cm⁻¹Sufficient for most qualitative analyses.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of a known pure standard of this compound if available.

  • In the absence of a reference, compare the spectrum to the expected absorption bands for alkanes and cycloalkanes.

  • Carefully examine the spectrum for any unexpected peaks that might indicate the presence of impurities (e.g., a broad peak around 3300 cm⁻¹ would suggest O-H from an alcohol impurity, while a sharp peak around 1700 cm⁻¹ would indicate a C=O from a carbonyl impurity).

Comparative Summary of Spectroscopic Methods

FeatureGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Application Separation and IdentificationStructural Elucidation and QuantificationFunctional Group Analysis
Isomer Differentiation ExcellentExcellentLimited
Quantitative Purity Possible with calibrationExcellent (qNMR)Limited
Sensitivity High (ppm to ppb)Moderate (requires mg amounts)Moderate
Sample Throughput ModerateLowHigh
Cost & Complexity HighVery HighLow to Moderate

Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_0 Initial Screening & Separation cluster_1 Structural Confirmation & Quantification cluster_2 Functional Group Verification Sample Sample GC-MS GC-MS Sample->GC-MS Inject NMR (1H & 13C) NMR (1H & 13C) Sample->NMR (1H & 13C) Analyze FTIR FTIR Sample->FTIR Analyze Separation of Isomers & Impurities Separation of Isomers & Impurities GC-MS->Separation of Isomers & Impurities Identifies components Final Purity Report Final Purity Report Separation of Isomers & Impurities->Final Purity Report Structural Elucidation Structural Elucidation NMR (1H & 13C)->Structural Elucidation Confirms isomers qNMR qNMR NMR (1H & 13C)->qNMR Quantifies purity qNMR->Final Purity Report Functional Group Analysis Functional Group Analysis FTIR->Functional Group Analysis Checks for unexpected functional groups Functional Group Analysis->Final Purity Report

Caption: Workflow for the comprehensive purity validation of this compound.

Conclusion

The validation of this compound purity requires a multi-pronged spectroscopic approach. GC-MS is indispensable for the initial separation and identification of isomers and potential volatile impurities. NMR spectroscopy, particularly quantitative ¹H NMR, provides the most accurate and definitive means of determining absolute purity and confirming the isomeric identity. FTIR spectroscopy serves as a rapid and valuable screening tool to verify the absence of functional group impurities. By integrating the data from these three techniques, researchers can establish a comprehensive and trustworthy purity profile for this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Pauli, G. F., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Journal of Medicinal Chemistry, 57(21), 9009-9021.
  • MestreLab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
  • National Institute of Standards and Technology. (n.d.). Cyclooctane, 1,4-dimethyl-, cis-. In NIST Chemistry WebBook.
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  • Harvey, B. G., et al. (2019). [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry, 21(20), 5616-5623.
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  • Mohamed, S. Y., et al. (2023). Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p-Menthane, and this compound. Energy & Fuels, 37(22), 17937-17949.
  • Zhang, X., et al. (2018). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... ResearchGate.
  • PubChem. (n.d.). Cyclooctane, 1,4-dimethyl-, trans-.
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  • SpectraBase. (n.d.). Cyclooctane, 1,2-dimethyl-.
  • Royal Society of Chemistry. (2019). [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry.
  • Sosnowski, P., & M. Wsiołkowski. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 27(15), 4983.
  • Royal Society of Chemistry. (2019). [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Green Chemistry.
  • ResearchGate. (n.d.). Structures of isoprene dimers generated by Diels–Alder (1–4) and...
  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)...
  • Li, Y., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 539-543.

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A Researcher's Guide to the Conformational Labyrinth of Substituted Cyclooctanes: A Comparative Analysis Featuring 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a deep dive into the complex and fascinating world of cyclooctane conformational analysis. For researchers in medicinal chemistry and materials science, understanding the three-dimensional architecture of cyclic systems is paramount. The spatial arrangement of substituents dictates molecular interactions, reactivity, and ultimately, biological activity or material properties. This guide eschews rigid templates to provide a focused, in-depth comparison of 1,4-dimethylcyclooctane with other substituted cyclooctanes, grounded in experimental data and established methodologies.

The Challenge of the Eight-Membered Ring: Beyond the Chair

Unlike the well-behaved cyclohexane that predominantly exists in a stable chair conformation, cyclooctane is a far more flexible and enigmatic system.[1][2] Its larger ring size introduces a unique set of challenges, primarily the interplay between angle strain, torsional strain, and a phenomenon known as transannular strain .[3][4][5][6][7] This cross-ring steric repulsion between atoms forces the molecule to adopt non-planar, puckered conformations to achieve a state of minimum energy.[4][6][7]

The cyclooctane energy landscape is complex, featuring several low-energy conformations of similar stability.[1] The most significant of these are the boat-chair (BC) , which is generally the most stable, and the crown (C) , along with various twist-boat and twist-chair forms.[8][9] The subtle energy differences between these conformers mean that the molecule is in a constant state of dynamic equilibrium, a factor that is profoundly influenced by substitution.

Focus Molecule: The Conformational Preferences of this compound

The introduction of two methyl groups at the 1 and 4 positions of the cyclooctane ring creates both cis and trans diastereomers, each with its own unique conformational profile. The primary directive for the substituents is to occupy positions that minimize steric interactions, particularly the destabilizing 1,3-diaxial-like interactions found in cyclohexane systems.[10]

Key Considerations for this compound:

  • Minimization of Transannular Strain: The methyl groups will seek to orient themselves to avoid clashing with hydrogen atoms across the ring.

  • Avoidance of Gauche Interactions: Similar to acyclic alkanes, torsional strain is minimized when substituents adopt an anti-periplanar arrangement where possible.

  • Equatorial vs. Axial-like Positions: While not as rigidly defined as in cyclohexane, the concepts of pseudo-axial and pseudo-equatorial positions are still useful. Substituents generally prefer the less sterically hindered pseudo-equatorial positions.[10][11]

For trans-1,4-dimethylcyclooctane, the most stable conformation is expected to be a boat-chair form where both methyl groups occupy pseudo-equatorial positions, minimizing all major steric and torsional strains. For the cis isomer, one methyl group must occupy a pseudo-axial position, leading to a higher energy conformation compared to the trans isomer.

Comparative Analysis: How Other Substituents Alter the Landscape

The conformational equilibrium of cyclooctane is a delicate balance. Altering the nature, size, or position of substituents can dramatically shift this balance.

Substituted Cyclooctane Key Conformational Drivers Predominant Conformation(s) Experimental Observations
1,1-Dimethylcyclooctane Gem-dimethyl groups introduce significant steric strain, forcing adjacent carbons to pucker away. This can favor conformations that accommodate the bulky group.Tends to favor boat-chair conformations that place the dimethyl group at a less hindered position.Low-temperature NMR would likely show a preferred conformation with a higher energy barrier to ring inversion compared to cyclooctane.
1,2-Dimethylcyclooctane The proximity of the two methyl groups introduces significant gauche interactions in the cis isomer and potential diaxial-like interactions in the trans isomer.The trans isomer will strongly prefer a conformation with both methyls in pseudo-equatorial positions. The cis isomer is forced into a higher energy state with one pseudo-axial and one pseudo-equatorial methyl group.The energy difference between the cis and trans isomers is expected to be more pronounced than in the 1,4-disubstituted case due to the adjacent substitution pattern.
tert-Butylcyclooctane The extremely bulky tert-butyl group acts as a "conformational lock," strongly preferring a pseudo-equatorial position to avoid severe steric clashes.[10]The equilibrium is overwhelmingly shifted towards the single boat-chair conformer that accommodates the equatorial tert-butyl group.The energy barrier for ring inversion is significantly higher, and the molecule is much less conformationally mobile.
Cyclooctanone The sp2 hybridized carbonyl carbon alters the ring's geometry, flattening a portion of the ring and influencing the preferred puckering to minimize dipole interactions and steric strain.[12]Studies have shown that cyclooctanone can exist in multiple conformations, with a strong preference for the lowest-energy form that minimizes transannular interactions.[12]Rotational spectroscopy has been used to identify multiple conformers in the gas phase.[12]
Experimental Workflow: Probing Conformations with Dynamic NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformational dynamics of cyclooctanes in solution.[13][14][15] Variable-temperature (VT) NMR experiments allow researchers to "freeze out" individual conformers on the NMR timescale.

  • Sample Preparation: Dissolve a 10-20 mg sample of the substituted cyclooctane in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂, THF-d₈).

  • Initial Spectrum Acquisition: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, rapid conformational interconversion will result in a time-averaged spectrum where chemically distinct carbons in different conformers may appear as a single, broadened peak.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

  • Coalescence and Decoalescence: As the temperature decreases, the rate of ring inversion slows. Observe the broadening of averaged signals, followed by their separation (decoalescence) into distinct signals for each populated conformer. The temperature at which the signals merge is the coalescence temperature (Tc).

  • Data Analysis:

    • Population Ratios: At the lowest achievable temperature where the signals are sharp, the relative integrals of the peaks corresponding to different conformers can be used to determine their relative populations and calculate the free energy difference (ΔG°) between them.

    • Energy Barrier: The coalescence temperature (Tc) and the frequency separation of the signals (Δν) can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion, providing insight into the molecule's flexibility.

Visualizing Conformational Dynamics

To better understand the relationships between the primary cyclooctane conformations, a state diagram is invaluable.

G Conformational Interconversion Pathways for Cyclooctane BC Boat-Chair (BC) (Global Minimum) TBC Twist-Boat-Chair (TBC) BC->TBC TB Twist-Boat (TB) BC->TB CROWN Crown (C) TBC->CROWN BB Boat-Boat (BB) (Local Minimum) TB->BB

Caption: Energy landscape of cyclooctane conformers.

This diagram illustrates the primary low-energy conformations of the cyclooctane ring and the pathways for their interconversion. The boat-chair is typically the most stable form.

Conclusion and Future Directions

The conformational analysis of substituted cyclooctanes is a field rich with complexity and opportunity. While this compound serves as an excellent model system, it is clear that the conformational preferences of the eight-membered ring are highly sensitive to the nature and placement of substituents. The interplay of transannular strain, torsional strain, and substituent-specific steric effects creates a challenging but rewarding area of study.

Future research, leveraging advanced computational methods alongside high-resolution experimental techniques like cryogenic NMR and rotational spectroscopy, will continue to unravel the subtle energetic differences and dynamic processes that govern these fascinating molecules, paving the way for more precise molecular design in drug development and materials science.

References

  • Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. Chemistry School.
  • Cycloheptane, Cyclooctane, and Cyclononane.
  • Anderson, J. E., Glazer, E. S., Griffith, D. L., Knorr, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives. Journal of the American Chemical Society.
  • Alicyclic Chemistry. Lecture 2. University of Liverpool.
  • Ring Strain and the Structure of Cycloalkanes. (2019). Chemistry LibreTexts.
  • Anet, F. A. L., & St. Jacques, M. (1966). Nuclear Magnetic Resonance Spectra and Conformations of Substituted Cyclooctanes. Journal of the American Chemical Society.
  • Cycloalkanes and Ring Strain. (2020). Chemistry LibreTexts.
  • Conformers of cyclohexane, cyclohexene and cyclooctane.
  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes. St.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
  • Cycloalkane Shapes EXPLAINED Boat, Chair, Crown, Baeyer strain theory NEET JEE Organic Chemistry. (2025). YouTube.
  • The conformational analysis of cyclo-octane. (2010). Henry Rzepa's Blog.
  • Conformational Panorama of Cycloundecanone: A Rot
  • Substituted Cyclohexanes. (2021). Chemistry LibreTexts.
  • Conformational analysis of cycloalkanes. (2015). SciSpace.
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The Green Horizon of Aviation: An Environmental Impact Assessment of 1,4-Dimethylcyclooctane as a Biofuel

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide

The aviation industry is at a critical juncture, facing the dual challenge of meeting rising global demand while mitigating its significant environmental footprint. The pursuit of sustainable aviation fuels (SAFs) has become a paramount objective, leading researchers to explore novel, high-performance biofuel candidates. Among these, 1,4-Dimethylcyclooctane (DMCO), a biomass-derived cyclic alkane, has emerged as a promising contender. This guide provides an in-depth, objective comparison of the environmental impact of DMCO against established biofuels, namely bioethanol and biodiesel, supported by experimental data and standardized assessment protocols.

This compound: A High-Energy Biofuel Candidate

This compound is a C10H20 hydrocarbon that can be synthesized from bio-derived isoprene through a two-step process involving [4+4]-cycloaddition followed by hydrogenation.[1] This innovative pathway allows for the conversion of biomass into a high-performance jet fuel blendstock.[2] Key physicochemical properties of DMCO make it an attractive alternative to conventional jet fuels. Its cyclic structure and methyl branching contribute to a higher density and superior energy density, with a volumetric net heat of combustion up to 9.2% higher than conventional Jet-A fuel.[1][3][4] Furthermore, DMCO exhibits excellent cold-weather performance with a low freezing point and viscosity, crucial for aviation applications.[2]

Comparative Analysis of Combustion Emissions

A critical aspect of any biofuel's environmental impact is its combustion emission profile. This section compares the anticipated emissions of this compound with bioethanol and biodiesel.

Greenhouse Gas (GHG) Emissions

Life cycle assessments (LCA) are crucial for understanding the overall GHG footprint of a biofuel, from feedstock cultivation to end-use. For DMCO, LCA studies indicate a potential for a significantly lower carbon footprint compared to petroleum-based fuels.[3][4] One study estimates the life-cycle GHG footprint of DMCO to be as low as 18.3 gCO2e/MJ when produced from optimized processes using biomass sorghum as a feedstock.[3][4]

In comparison, biodiesel has been shown to reduce carbon dioxide emissions by 41% compared to conventional diesel, while ethanol offers a 12% reduction compared to gasoline.[5] However, it's important to note that the overall GHG benefit of any biofuel is highly dependent on the feedstock and production process.

Particulate Matter (Soot), NOx, and SOx Emissions

A significant environmental advantage of DMCO lies in its potential for cleaner combustion, particularly concerning soot formation. The absence of aromatic compounds in DMCO's molecular structure leads to significantly lower soot emissions compared to conventional jet fuel.[2][6] Experimental studies on cycloalkane-rich fuels have demonstrated a substantial reduction in particulate matter.[7][8] Specifically, a study on the soot precursors of novel cycloalkanes found that DMCO has a lower yield sooting index (YSI) compared to other cycloalkanes like p-menthane and octahydroindene, indicating a lower propensity for soot formation.[3][6][9][10]

Biofuels, in general, tend to produce fewer particulate emissions than their fossil fuel counterparts.[10][11] However, the comparison between different biofuels is nuanced. Some studies suggest that ethanol-diesel blends can be more effective at reducing particulate mass concentration than biodiesel blends.[12][13]

Regarding Nitrogen Oxides (NOx), biodiesel combustion has been observed to slightly increase NOx emissions compared to petroleum diesel in many cases.[5][11][14] The impact of ethanol on NOx emissions can vary depending on the blend and engine conditions.[15] Given that DMCO is a pure hydrocarbon without the oxygen content found in ethanol and biodiesel, its NOx formation characteristics would be different and require specific engine testing for a definitive comparison.

Sulfur Oxides (SOx) emissions are primarily a function of the sulfur content in the fuel. As DMCO is produced through a controlled chemical synthesis from bio-isoprene, it is expected to have negligible sulfur content, leading to virtually zero SOx emissions. Both bioethanol and biodiesel also have very low sulfur content compared to fossil fuels.[11]

Table 1: Comparative Emissions Profile of Biofuels

Emission TypeThis compound (Anticipated)BioethanolBiodiesel
CO2 (Life Cycle) Potentially as low as 18.3 gCO2e/MJ[3][4]12% reduction vs. gasoline[5]41% reduction vs. diesel[5]
Particulate Matter (Soot) Significantly lower due to lack of aromatics[2][6][10]Generally lower than fossil fuelsGenerally lower than fossil fuels, but may have higher number concentrations of smaller particles than ethanol blends[12]
NOx Requires specific testing; likely different from oxygenated biofuelsVariable depending on blend and conditionsCan be slightly higher than diesel[5][11][14]
SOx NegligibleNegligibleNegligible

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific integrity and trustworthiness of environmental impact claims, standardized experimental protocols are essential. This section outlines the methodologies for engine emissions testing and life cycle assessment.

Engine Emissions Testing Protocol

The evaluation of a biofuel's combustion emissions should be conducted using a standardized engine test cycle on a dynamometer. The following protocol provides a framework for such an assessment.

Objective: To quantify and compare the exhaust emissions (CO, HC, NOx, SOx, and particulate matter) of this compound blends with conventional jet fuel, bioethanol, and biodiesel blends under controlled engine operating conditions.

Materials and Equipment:

  • Calibrated engine test bed with a dynamometer.

  • Exhaust gas analyzers for CO, CO2, HC, NOx, and O2.

  • Particulate matter sampling system (e.g., gravimetric filter, particle sizer).

  • Fuel flow meter.

  • Data acquisition system.

  • Test fuels: this compound (blended with a base jet fuel as per ASTM D7566 specifications), bioethanol, biodiesel, and a reference conventional fuel.[2][16][17][18][19]

Procedure:

  • Engine Preparation: Mount and couple the test engine to the dynamometer. Install all necessary sensors and the exhaust gas analysis system.

  • Fuel System Purge: Before introducing a new test fuel, thoroughly purge the entire fuel system to avoid cross-contamination.

  • Engine Warm-up: Operate the engine with the reference fuel until all operating temperatures (coolant, oil) have stabilized.

  • Baseline Measurement: While running on the reference fuel, perform a series of steady-state and transient test cycles, recording all engine parameters and emissions data.

  • Test Fuel Evaluation: Switch to the first test fuel (e.g., DMCO blend) and allow the engine to stabilize.

  • Emission Measurement: Repeat the same test cycles as performed for the reference fuel, meticulously recording all data.

  • Repeat for All Fuels: Sequentially test all other fuel candidates, ensuring a thorough fuel system purge between each.

  • Data Analysis: Normalize the emissions data based on the power output of the engine (e.g., in g/kWh). Statistically compare the results for each fuel.

Causality Behind Experimental Choices:

  • Standardized Test Cycles: Using established test cycles (e.g., from the Federal Test Procedure) ensures comparability and reproducibility of the results.[20][21]

  • Baseline Measurement: Comparing each biofuel to a reference conventional fuel provides a clear benchmark for assessing its relative environmental performance.

  • Fuel System Purge: This step is critical to ensure that the measured emissions are solely from the fuel being tested.

dot

Caption: Workflow for Engine Emissions Testing of Biofuels.

Life Cycle Assessment (LCA) Protocol

A comprehensive environmental impact assessment extends beyond combustion emissions to the entire life cycle of the fuel. The ISO 14040 standard provides the principles and framework for conducting a Life Cycle Assessment.[1][4][6][9][22]

Objective: To evaluate the cradle-to-grave environmental impacts of this compound, bioethanol, and biodiesel, focusing on greenhouse gas emissions, energy consumption, and land use.

Methodology (based on ISO 14040):

  • Goal and Scope Definition:

    • Goal: To compare the life cycle environmental impacts of producing and using 1 kWh of energy from DMCO, bioethanol, and biodiesel.

    • Scope: The system boundaries will be "cradle-to-grave," encompassing:

      • Feedstock cultivation/collection (e.g., biomass sorghum for DMCO, corn for ethanol, soy for biodiesel).

      • Transportation of feedstock.

      • Fuel production (including all energy and material inputs).

      • Fuel distribution.

      • End-use (combustion).

  • Life Cycle Inventory (LCI):

    • Collect data for all inputs (energy, water, fertilizers, chemicals) and outputs (emissions to air, water, and soil) for each stage of the life cycle for all three biofuels. This data should be sourced from published literature, industry reports, and databases.

  • Life Cycle Impact Assessment (LCIA):

    • Translate the LCI data into potential environmental impacts. This involves:

      • Classification: Grouping inventory data into impact categories (e.g., global warming potential, acidification potential, eutrophication potential).

      • Characterization: Quantifying the contribution of each inventory item to its assigned impact category (e.g., converting all greenhouse gas emissions to CO2 equivalents).

  • Interpretation:

    • Analyze the results of the LCIA to identify the major environmental hotspots in the life cycle of each biofuel.

    • Conduct a sensitivity analysis to understand how different assumptions (e.g., feedstock yield, conversion efficiency) affect the results.

    • Provide a comparative summary of the overall environmental performance of the three biofuels.

dot

Caption: ISO 14040 Framework for Life Cycle Assessment.

Synthesis and Future Outlook

This compound presents a compelling case as a next-generation biofuel with the potential for superior performance and a favorable environmental profile. Its high energy density and cleaner combustion, particularly the significant reduction in soot, address key challenges in sustainable aviation. While a comprehensive, direct comparison of all emission parameters with bioethanol and biodiesel requires further dedicated engine testing, the existing data strongly suggests that DMCO could offer a pathway to reduced air pollution and a lower carbon footprint.

The continued development of efficient and sustainable methods for bio-isoprene production will be critical to the economic viability and overall environmental benefit of DMCO. As the aviation industry intensifies its search for sustainable solutions, this compound stands out as a molecule of significant interest, warranting further research and development.

References

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benchmarking the performance of different catalysts for 1,4-Dimethylcyclooctane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for the Synthesis of 1,4-Dimethylcyclooctane

This guide provides an in-depth comparison of catalytic strategies for the synthesis of this compound (DMCO), a molecule of significant interest as a high-performance, sustainable aviation fuel (SAF) blendstock.[1] Researchers, chemists, and professionals in drug development and materials science will find value in this objective analysis, which is grounded in experimental data and mechanistic insights. The unique cyclic structure and methyl branching of DMCO confer a superior combustion profile, including a higher energy density and excellent low-temperature properties compared to conventional jet fuels.[1][2][3][4][5] The most viable synthetic pathway to DMCO is a two-step process, beginning with the catalytic cycloaddition of isoprene to form a cyclooctadiene intermediate, followed by a complete hydrogenation to the final saturated product.[1][3][6] This guide will benchmark the catalyst performance for each of these critical steps.

Overall Synthetic Workflow

The production of this compound from isoprene, a readily available bio-based feedstock, is achieved through a sequential catalytic process.[1][7] The workflow is initiated by a [4+4] cycloaddition of two isoprene molecules to form 1,6-dimethyl-1,5-cyclooctadiene (DMCOD), which is subsequently hydrogenated to yield the target DMCO.[2][3][4][5]

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrogenation Isoprene Isoprene (x2) Catalyst1 Iron Pyridineimine Catalyst Isoprene->Catalyst1 [4+4] Cycloaddition DMCOD 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) Catalyst1->DMCOD Catalyst2 Heterogeneous Catalyst (e.g., Pd/C) DMCO This compound (DMCO) Catalyst2->DMCO DMCOD_ref->Catalyst2 Hydrogen (H2)

Caption: Overall two-step synthesis of this compound (DMCO).

Part 1: Benchmarking Catalysts for Isoprene [4+4] Cycloaddition

The dimerization of isoprene to form an eight-membered ring is a pivotal step. The efficiency and selectivity of this reaction are paramount for the economic viability of the entire process. Among various strategies, the iron-catalyzed [4+4] cycloaddition has emerged as a highly selective and efficient method.[1][3]

Dominant Catalyst System: Iron Pyridineimine (PDI) Complexes

Recent advancements have identified homogeneous iron catalysts bearing pyridineimine (PDI) ligands as exceptionally effective for this transformation.[2][4][5] These catalysts can be formed in situ from bench-stable iron(II) halide precatalysts, making them practical for large-scale synthesis.[3]

Catalytic Mechanism: The proposed mechanism involves the coordination of two isoprene molecules to a low-valent iron center. This is followed by an oxidative cyclization step, forming a bis(alkenyl)iron intermediate, which then undergoes reductive elimination to release the 1,6-dimethyl-1,5-cyclooctadiene (DMCOD) product and regenerate the active catalyst.[1] The electronic and steric properties of the PDI ligand are critical; they modulate the iron center's reactivity and prevent side reactions, thus ensuring high selectivity for the desired [4+4] cycloaddition product.[1]

G Fe_cat Fe(0)L_n Coord Fe(Isoprene)₂L_n Fe_cat->Coord + 2 Isoprene Cyclization Oxidative Cyclization Coord->Cyclization Intermediate Bis(alkenyl)Fe(II) Intermediate Cyclization->Intermediate Elimination Reductive Elimination Intermediate->Elimination Elimination->Fe_cat Regeneration Product DMCOD Elimination->Product

Caption: Proposed catalytic cycle for iron-catalyzed [4+4] cycloaddition of isoprene.

Performance Comparison

The performance of the iron-PDI catalyst system is distinguished by its high turnover numbers and selectivity, even at very low catalyst loadings.

Catalyst SystemCatalyst Loading (mol%)Conversion (%)Selectivity to DMCOD (%)Turnover Number (TON)Reaction ConditionsReference
[(MePI)FeCl(μ-Cl)]₂ / NaBEt₃H0.0259297368023 °C, 24 h[3]
[(MePI)FeCl(μ-Cl)]₂ / NaBEt₃H0.05>9997~194023 °C, 24 h[3]

Note: MePI = [2-(2,6-(CH₃)₂-C₆H₃–N=C(CH₃))–C₄H₅N]. The catalyst is formed via in situ reduction of the iron(II) precatalyst.

Alternative Catalytic Systems

While iron-PDI complexes are highly effective, other transition metal systems have been explored for cycloaddition reactions. For instance, Ziegler-Natta catalysts, typically comprising a transition metal halide (e.g., TiCl₄) and an organoaluminum compound, are powerful tools for olefin polymerization.[8][9] However, their application to achieve selective [4+4] cyclodimerization of isoprene is less documented in recent literature, with the iron-based systems demonstrating superior selectivity for the desired C10 cyclic dimer over linear polymerization.[3]

Part 2: Benchmarking Catalysts for DMCOD Hydrogenation

The second step is the saturation of the two carbon-carbon double bonds in the DMCOD intermediate to yield this compound. This is a standard catalytic hydrogenation reaction, for which several robust heterogeneous catalysts are available.[10] The choice of catalyst involves a trade-off between activity, cost, and stability.

General Mechanism: The reaction proceeds via the Horiuti-Polanyi mechanism, where both the alkene (DMCOD) and molecular hydrogen adsorb onto the surface of the metal catalyst. Hydrogen dissociates into atomic hydrogen on the metal surface, followed by the stepwise addition of hydrogen atoms to the double bonds, leading to the fully saturated alkane.

G cluster_0 Catalyst Surface start DMCOD + H₂ adsorption Adsorption onto Metal Surface start->adsorption reaction Stepwise H addition adsorption->reaction desorption Desorption of Product reaction->desorption end DMCO desorption->end

Caption: General workflow for heterogeneous catalytic hydrogenation.

Performance Comparison of Common Hydrogenation Catalysts

The selection of a hydrogenation catalyst depends on the specific requirements of the process, such as reaction speed and budget. While the specific hydrogenation of DMCOD has been successfully performed, a direct comparative study of different catalysts for this exact substrate is not extensively detailed in the cited literature.[3] The following table provides a general comparison based on established principles for alkene hydrogenation.[10]

CatalystGeneral ActivitySelectivityRelative CostKey Considerations
Palladium (Pd/C) Very HighGoodHighMost common choice; can sometimes cause isomerization.
Platinum (Pt/C, PtO₂) Very HighExcellentVery HighHighly active but expensive; less prone to isomerization than Pd.
Ruthenium (Ru/C) HighGoodHighEffective for aromatic ring hydrogenation, also good for alkenes.[10]
Raney Nickel (Ra-Ni) Moderate-HighGoodLowCost-effective; requires careful handling (pyrophoric).

For the complete saturation of DMCOD to DMCO, where selectivity for a partially hydrogenated intermediate is not required, Palladium on Carbon (Pd/C) or the more cost-effective Raney Nickel would be excellent candidates for industrial-scale production.

Experimental Protocols

Protocol 1: Synthesis of 1,6-dimethyl-1,5-cyclooctadiene (DMCOD)

This protocol is adapted from a high-throughput synthesis method.[3]

  • Reactant Purification: Commercial isoprene must be purified to remove inhibitors, water, and oligomers. This can be achieved by passing it through a column of activated alumina and silica gel, followed by distillation.

  • Catalyst Preparation (In Situ): In an inert atmosphere (glovebox), a reaction vessel is charged with the iron precatalyst, [(MePI)FeCl(μ-Cl)]₂ (0.025 mol%).

  • Reaction Setup: The vessel is sealed, removed from the glovebox, and cooled in a water bath. Purified isoprene is then added via cannula transfer. The reducing agent (e.g., NaBEt₃H) is added to activate the catalyst.

  • Reaction Execution: The mixture is stirred under a gentle positive pressure of argon for 24 hours, allowing the water bath to warm to ambient temperature (~23 °C).

  • Product Isolation: After 24 hours, the reaction is opened to the air. The product, DMCOD, is isolated directly from the reaction mixture by vacuum distillation.

  • Characterization: The product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and GC-MS.[3][11]

Protocol 2: Hydrogenation of DMCOD to this compound (DMCO)

This is a representative procedure for catalytic hydrogenation.

  • Reactor Setup: A high-pressure autoclave reactor is charged with DMCOD, a suitable solvent (e.g., ethanol or ethyl acetate), and the hydrogenation catalyst (e.g., 5% Pd/C, ~1 mol%).

  • Reaction Execution: The reactor is sealed and purged several times with nitrogen, followed by hydrogen. It is then pressurized with hydrogen gas (e.g., 500 psi) and heated (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Workup: After cooling and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude DMCO. If necessary, further purification can be achieved by distillation.

  • Characterization: The final product is characterized by ¹H NMR and ¹³C NMR to confirm the complete disappearance of olefinic signals, and by GC-MS to verify the molecular weight and purity.[1][11]

Conclusion

The synthesis of this compound is efficiently achieved through a robust two-step catalytic process. For the critical [4+4] cycloaddition of isoprene, iron pyridineimine (PDI) complexes stand out as the superior catalytic system, offering exceptionally high selectivity (>97%) and efficiency (TON > 3600) at low catalyst loadings.[3] For the subsequent hydrogenation of the 1,6-dimethyl-1,5-cyclooctadiene intermediate, standard heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are effective, providing a straightforward route to the final saturated product. This combined catalytic strategy represents a scalable and high-throughput pathway to a promising, next-generation sustainable aviation fuel.[3]

References

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A Comparative Guide to the Conformational Energies of 1,4-Dimethylcyclooctane: Bridging Theory and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

The Flexible World of Cyclooctane and its Derivatives

Cyclooctane, an eight-membered cycloalkane, is known for its significant conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt several low-energy conformations, with the most stable being variations of the boat-chair (BC) and the twist-chair-chair (TCC) . The introduction of substituents, such as the two methyl groups in 1,4-dimethylcyclooctane, further complicates this landscape by creating diastereomers (cis and trans) and influencing the relative stability of the various ring conformations. The orientation of these methyl groups (axial vs. equatorial) in each conformation dictates the overall steric strain and, consequently, the conformational energy.

Theoretical Approaches: Predicting Conformational Preferences

Computational chemistry provides powerful tools to predict the conformational energies of molecules like this compound.[1] These methods allow for a detailed exploration of the potential energy surface to identify stable conformers and the transition states that separate them.

Molecular Mechanics (MM)

Molecular mechanics modeling treats molecules as a collection of atoms held together by springs. The energy of a conformation is calculated using a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).

Commonly Used Force Fields:

  • MMFF94 (Merck Molecular Force Field): Particularly well-suited for a wide range of organic molecules.

  • UFF (Universal Force Field): A more general force field applicable to a broader range of elements.

  • AMBER (Assisted Model Building with Energy Refinement): Widely used for biomolecules, but also effective for organic molecules.

The choice of force field is critical, as the parameters are empirically derived and may have varying levels of accuracy for different molecular systems.

Quantum Mechanics (QM) Methods

Quantum mechanics methods provide a more fundamental approach by solving the Schrödinger equation for the molecule. These methods are more computationally intensive but can offer higher accuracy.

  • Density Functional Theory (DFT): A popular QM method that balances computational cost and accuracy. It calculates the electron density of the system to determine its energy. The choice of the functional and basis set is crucial for obtaining reliable results. For conformational energies, functionals like B3LYP are commonly employed with basis sets such as 6-31G* or larger.

  • Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate energies but are computationally expensive, making them more suitable for smaller systems or for benchmarking other methods.

Experimental Determination: Measuring Conformational Realities

While theoretical methods provide predictions, experimental validation is the cornerstone of scientific integrity. Several powerful analytical techniques can be employed to determine the conformational energies of molecules in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for conformational analysis in solution.[2]

  • Variable-Temperature NMR: By recording NMR spectra at different temperatures, one can observe changes in the populations of different conformers. At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. The relative areas of these signals can be used to calculate the equilibrium constant (K) and, subsequently, the difference in Gibbs free energy (ΔG°) between the conformers using the equation ΔG° = -RTlnK.

  • Karplus Relationship: The magnitude of the coupling constant (J) between adjacent protons is dependent on the dihedral angle between them. By measuring these coupling constants, one can deduce the preferred conformations of the molecule.

X-ray Crystallography

X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.[3][4] By diffracting X-rays off a single crystal of the compound, one can determine the exact positions of the atoms and thus the conformation of the molecule in the crystal lattice. It is important to note that the conformation observed in the solid state may not be the most stable conformation in solution or the gas phase due to packing forces in the crystal. However, it provides an unambiguous identification of a low-energy conformer.

A Comparative Framework: Experimental vs. Theoretical Energies

The ultimate goal is to compare the experimentally determined conformational energies with the theoretically calculated values. This comparison allows for the validation and refinement of computational models and provides a deeper understanding of the molecule's behavior.

Below is a hypothetical comparison table for the low-energy chair-like conformations of trans-1,4-dimethylcyclooctane. The values are illustrative and based on the expected behavior of substituted cycloalkanes, where diequatorial conformations are generally more stable than diaxial conformations due to reduced steric strain.

Conformer of trans-1,4-DimethylcyclooctaneMethyl Group OrientationsPredicted Relative Energy (MMFF94) (kcal/mol)Predicted Relative Energy (DFT B3LYP/6-31G*) (kcal/mol)Expected Experimental ΔG° (from VT-NMR) (kcal/mol)
Boat-Chair (BC) - 1Diequatorial0.0 (Reference)0.0 (Reference)0.0 (Reference)
Boat-Chair (BC) - 2Diaxial~3-5~3-5~3-5
Twist-Chair-Chair (TCC) - 1Equatorial/Equatorial-like~0.5-1.5~0.5-1.5~0.5-1.5
Twist-Chair-Chair (TCC) - 2Axial/Axial-like~4-6~4-6~4-6

For cis-1,4-dimethylcyclooctane, one methyl group would be in an axial-type position and the other in an equatorial-type position in the most stable conformations. The energy difference between different ring conformations would likely be smaller than the diequatorial vs. diaxial difference in the trans isomer.

Experimental and Computational Workflows

To systematically approach the conformational analysis of this compound, the following workflows are proposed.

Theoretical Workflow

G cluster_0 Computational Analysis Initial Structures Initial Structures MM Search Molecular Mechanics Conformational Search Initial Structures->MM Search Generate diverse starting geometries DFT Optimization DFT Geometry Optimization & Frequency MM Search->DFT Optimization Low-energy candidates Energy Ranking Relative Energy Calculation DFT Optimization->Energy Ranking Optimized geometries & energies Final Conformers Final Conformers Energy Ranking->Final Conformers Stable conformers & relative energies

Caption: A typical computational workflow for conformational analysis.

Experimental Workflow

G cluster_1 Experimental Validation Synthesis Synthesis Purification Purification & Isomer Separation Synthesis->Purification VT-NMR Variable-Temperature NMR Spectroscopy Purification->VT-NMR X-ray Single Crystal X-ray Diffraction Purification->X-ray If suitable crystals form Data Analysis Data Analysis & Energy Calculation VT-NMR->Data Analysis X-ray->Data Analysis Exp. Energies Exp. Energies Data Analysis->Exp. Energies

Caption: A generalized experimental workflow for determining conformational energies.

Conclusion

The conformational analysis of this compound presents a fascinating case study in the interplay between theoretical predictions and experimental validation. While a comprehensive, direct comparison of experimental and theoretical conformational energies for this specific molecule remains an open area for investigation, the principles and methodologies outlined in this guide provide a clear roadmap for such an endeavor. By combining the predictive power of molecular mechanics and quantum mechanics with the empirical certainty of NMR spectroscopy and X-ray crystallography, researchers can achieve a robust understanding of the conformational landscape of this and other flexible molecular systems. This knowledge is critical for the rational design of new drugs and materials where three-dimensional structure dictates function.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • García, J. I., et al. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.
  • Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 70(26), 10726–10731. [Link]
  • Juaristi, E. (Ed.). (1995). Conformational behavior of six-membered rings: analysis, dynamics, and stereoelectronic effects. VCH.
  • Mastryukov, V. S., & Osina, E. L. (1987). The modern state of the conformational analysis of cyclooctane. Journal of Molecular Structure, 159, 23-38.
  • PubChem. (n.d.). This compound.
  • Wikipedia contributors. (2023, December 27). Gas electron diffraction. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2024, January 4). X-ray crystallography. In Wikipedia, The Free Encyclopedia.
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A Comparative Analysis of 1,4-Dimethylcyclooctane Blends for the Mitigation of Soot Formation in Combustion Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1,4-Dimethylcyclooctane (1,4-DMCO) as a fuel additive for reducing soot formation. Drawing on experimental data and mechanistic insights, we will explore the performance of 1,4-DMCO in contrast to other cycloalkanes and discuss the underlying chemical pathways that contribute to its soot-reducing properties. This document is intended for researchers, scientists, and professionals in the field of combustion and fuel development.

The Critical Challenge of Soot Formation

Soot, a byproduct of incomplete combustion of hydrocarbons, poses significant environmental and health risks. These carbonaceous nanoparticles contribute to air pollution, climate change, and can have detrimental effects on human respiratory health. In aviation, soot emissions are a major concern, driving the search for sustainable aviation fuels (SAFs) and additives that can minimize particulate matter.[1][2][3][4] The formation of soot is a complex process involving the gas-phase conversion of fuel molecules into polycyclic aromatic hydrocarbons (PAHs), which then nucleate and grow into larger soot particles.[5][6] Therefore, fuel molecules that are less prone to forming these aromatic precursors are highly desirable.

This compound: A Promising Candidate for Soot Reduction

This compound (1,4-DMCO), a C10H20 cycloalkane, has emerged as a promising high-performance SAF blendstock.[7][8] Its unique molecular structure, featuring a cyclooctane ring with two methyl branches, offers favorable fuel properties, including high energy density and excellent low-temperature performance.[7][8][9] Crucially, the absence of aromatic rings in its structure makes it a compelling candidate for reducing soot formation during combustion.[1][2][3][4][7]

Mechanism of Soot Reduction with 1,4-DMCO

Recent studies have shed light on the combustion chemistry of 1,4-DMCO and its impact on the formation of soot precursors. The key to its soot-reducing potential lies in its primary decomposition pathway. Unlike some other cycloalkanes that readily dehydrogenate to form stable aromatic rings like benzene, 1,4-DMCO predominantly undergoes ring-opening.[1][2][3] This ring-opening pathway leads to the formation of smaller, less-sooting benzene precursors such as 1,3-butadiene, propyne, and allene.[1][2][3] This mechanistic difference is a critical factor in its lower sooting tendency compared to other cyclic hydrocarbons.

Comparative Performance: 1,4-DMCO vs. Alternative Cycloalkanes

To objectively assess the soot reduction capabilities of 1,4-DMCO, we will compare its experimentally determined Yield Sooting Index (YSI) with that of other cycloalkanes. The YSI is a standardized metric for a fuel's tendency to form soot. A lower YSI indicates a lower propensity for soot formation.

Fuel CompoundYield Sooting Index (YSI)
This compound (DMCO) 85.0
p-Menthane92.0
Octahydroindene (OHI)94.5

Data sourced from a laminar flow reactor study conducted at 10 bar.[1][2][3]

As the data clearly indicates, 1,4-DMCO exhibits the lowest YSI among the tested novel cycloalkanes, signifying its superior performance in reducing soot formation. In contrast, octahydroindene, with its fused ring structure, shows a significantly higher YSI due to its propensity to form benzene through direct dehydrogenation of its six-membered ring.[1][3]

Experimental Validation: A Step-by-Step Protocol

The following protocol outlines the experimental methodology used to determine the Yield Sooting Index and analyze the formation of soot precursors in a laminar flow reactor, as described in the foundational study.

Experimental Setup: Laminar Flow Reactor

A high-pressure laminar flow reactor is a crucial piece of equipment for studying fuel combustion under controlled conditions.

G cluster_0 Fuel & Oxidizer Delivery cluster_1 Reactor cluster_2 Analysis Fuel Fuel Vaporizer Mixer Mixing Chamber Fuel->Mixer Oxidizer Oxidizer Preheater Oxidizer->Mixer Reactor Laminar Flow Reactor (10 bar, 800-1200 K) Mixer->Reactor GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Reactor->GCMS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Reactor->FTIR

Caption: Experimental workflow for flow reactor combustion studies.

Procedure for Soot Precursor Analysis
  • Fuel Preparation: Prepare a mixture of the test fuel (e.g., 1,4-DMCO) with an inert carrier gas.

  • Oxidizer Preparation: Prepare a mixture of the oxidizer (e.g., air or a specific oxygen/nitrogen blend).

  • Reactor Conditions: Set the reactor pressure to 10 bar and the temperature to the desired range (800-1200 K).

  • Flow Control: Introduce the fuel and oxidizer mixtures into the reactor at controlled flow rates to achieve the desired equivalence ratios (e.g., 1.0 and 3.0) and residence times (e.g., 1.0 and 0.6 s).

  • Gas Sampling: Extract gas samples from the reactor outlet.

  • Species Identification and Quantification: Analyze the collected gas samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify and quantify the concentrations of soot precursors, including benzene, 1,3-butadiene, propyne, and allene.

  • YSI Determination: The Yield Sooting Index is determined based on the measured soot volume fraction relative to a reference fuel.

Mechanistic Pathway of Soot Precursor Formation

The following diagram illustrates the dominant chemical pathways for soot precursor formation from 1,4-DMCO compared to a more sooting cycloalkane like octahydroindene.

G cluster_DMCO This compound (Low Soot) cluster_OHI Octahydroindene (High Soot) DMCO 1,4-DMCO RingOpening Ring Opening DMCO->RingOpening BenzenePrecursors Benzene Precursors (1,3-butadiene, propyne, allene) RingOpening->BenzenePrecursors Soot Soot BenzenePrecursors->Soot Lower Propensity OHI Octahydroindene Dehydrogenation Dehydrogenation OHI->Dehydrogenation Benzene Benzene Dehydrogenation->Benzene Benzene->Soot Higher Propensity

Caption: Dominant pathways to soot for different cycloalkanes.

Conclusion and Future Outlook

References

  • Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and this compound. Energy & Fuels. [Link]
  • Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p -Menthane, and this compound | Request PDF.
  • Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p-Menthane, and this compound.
  • This compound high-performance jet fuel additive. TechLink. [Link]
  • Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and this compound. PubMed. [Link]
  • [4 + 4]-cycloaddition of isoprene for the production of high-performance bio-based jet fuel. Semantic Scholar. [Link]
  • Experimental and numerical investigation on soot formation and evolution of particle size distribution in laminar counterflow et. ScienceDirect. [Link]
  • Computational and experimental study of soot formation in a coflow, laminar diffusion flame. Taylor & Francis Online. [Link]
  • Threshold Sooting Index of Sustainable Aviation Fuel Candidates from Composition Input Alone. ROSA P. [Link]
  • Experimental and numerical study of soot formation in hydrocarbon sprays under high-pressure fuel pyrolysis conditions. OSTI.GOV. [Link]
  • Predict the combustion of C10H20. YouTube. [Link]

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A Comparative Guide to the Synthetic Routes of 1,4-Dimethylcyclooctane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dimethylcyclooctane, a saturated hydrocarbon with the molecular formula C10H20, exists as two diastereomers: cis-1,4-dimethylcyclooctane and trans-1,4-dimethylcyclooctane.[1][2][3] The spatial arrangement of the two methyl groups on the flexible eight-membered ring significantly influences the molecule's physical and chemical properties. This structural nuance is of particular interest in the field of drug development, where the conformation of cyclic scaffolds can dictate biological activity, and in the development of high-performance fuels, where isomeric composition affects combustion properties.[1][4] This guide provides a comparative analysis of the primary synthetic route to this compound and explores potential alternative strategies, offering insights into the experimental choices and outcomes for researchers in organic synthesis and medicinal chemistry.

Primary Synthetic Route: Iron-Catalyzed [4+4] Cycloaddition of Isoprene followed by Hydrogenation

The most prominent and well-documented method for the synthesis of this compound is a two-step process commencing with the iron-catalyzed [4+4] cycloaddition of isoprene to form 1,6-dimethyl-1,5-cyclooctadiene, which is subsequently hydrogenated.[4][5] This approach is lauded for its efficiency and high throughput, particularly in the context of producing bio-based fuels from renewable isoprene sources.[6][7]

Step 1: Iron-Catalyzed [4+4] Cycloaddition of Isoprene

The key to this step is the selective dimerization of isoprene to yield the desired cyclooctadiene isomer. This is achieved using a specific iron catalyst, typically an iron iminopyridine complex, which can be generated in situ from an iron(II) halide precatalyst.[4][6] The ligand's structure is critical for directing the cycloaddition towards the [4+4] product over other possible isomers.[6]

The proposed mechanism involves the coordination of two isoprene molecules to the iron center, followed by oxidative cyclization and subsequent reductive elimination to release the 1,6-dimethyl-1,5-cyclooctadiene product.[6] This catalytic cycle allows for low catalyst loadings and high turnover numbers, making the process scalable and economically viable.[4]

Step 2: Catalytic Hydrogenation

The unsaturated 1,6-dimethyl-1,5-cyclooctadiene is then converted to this compound through catalytic hydrogenation.[6] This standard procedure involves the addition of hydrogen gas across the double bonds in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is typically carried out under pressure and results in a mixture of cis- and trans-1,4-dimethylcyclooctane.[4]

Caption: Synthesis of this compound via Isoprene Dimerization.

Alternative Synthetic Strategies: A Conceptual Exploration

While the isoprene dimerization route is highly effective, a comprehensive understanding necessitates the exploration of alternative synthetic pathways. Although specific, high-yielding examples for the direct synthesis of this compound via these classical methods are not readily found in recent literature, they represent fundamentally sound approaches that could be adapted for this target.

Route 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic alkenes. A hypothetical route to a 1,4-dimethylcyclooctene precursor could involve the following steps:

  • Synthesis of a Dienyl Precursor: A suitable diene, such as 3,6-dimethyl-1,7-octadiene, would be required. This could be synthesized through various methods, for instance, the coupling of two molecules of a C4 building block like 1-bromo-2-methyl-3-butene.

  • Ring-Closing Metathesis: Treatment of the diene with a Grubbs or Schrock catalyst would induce ring closure to form 1,4-dimethylcyclooctene.

  • Hydrogenation: Subsequent hydrogenation of the cyclooctene would yield the desired this compound.

The stereochemistry of the final product would be influenced by the geometry of the double bond in the cyclooctene precursor and the conditions of the hydrogenation step.

Caption: Hypothetical RCM approach to this compound.

Route 3: Acyloin Condensation

The intramolecular acyloin condensation of a long-chain diester is a classic method for forming large rings. A potential synthesis of a this compound precursor could be envisioned as follows:

  • Synthesis of a Dicarboxylic Acid Ester: A 3,6-dimethyloctanedioic acid diester would be the required starting material. This could be prepared through a multi-step sequence starting from commercially available materials.

  • Acyloin Condensation: Treatment of the diester with metallic sodium would induce an intramolecular reductive coupling to form a cyclic α-hydroxyketone (an acyloin).

  • Reduction and Deoxygenation: The acyloin could then be fully reduced to the corresponding diol, followed by deoxygenation to afford this compound.

This route is likely to be lengthy and may suffer from low yields in the cyclization step for an eight-membered ring.

Caption: Conceptual Acyloin route to this compound.

Comparative Analysis of Synthetic Routes

FeatureIron-Catalyzed [4+4] CycloadditionRing-Closing Metathesis (Hypothetical)Acyloin Condensation (Hypothetical)
Starting Materials Isoprene3,6-Dimethyl-1,7-octadiene3,6-Dimethyloctanedioate
Key Reaction [4+4] CycloadditionRing-Closing MetathesisAcyloin Condensation
Number of Steps 22-3 (from diene)3-4 (from diester)
Reported Yield High (e.g., 92% for cycloaddition)[4]Moderate to High (RCM is generally efficient)Variable, potentially low for 8-membered ring
Stereoselectivity Produces a mixture of cis and trans isomersDependent on RCM and hydrogenation conditionsLikely to produce a mixture of isomers
Scalability Demonstrated to be scalable[4]Potentially scalableChallenging to scale due to use of sodium metal
Catalyst/Reagent Iron-based catalyst, Hydrogen/Pd/CRuthenium or Molybdenum catalyst, Hydrogen/Pd/CMetallic sodium, reducing agents
Advantages High efficiency, atom economy, use of renewable feedstockModular, potentially adaptable for stereocontrolClassic, well-understood reaction
Disadvantages Limited to isoprene-like starting materials, produces isomer mixtureRequires synthesis of diene precursor, expensive catalystMulti-step, use of hazardous reagents, potentially low yield

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dimethyl-1,5-cyclooctadiene via Iron-Catalyzed [4+4] Cycloaddition of Isoprene

This protocol is adapted from the work of Rosenkoetter et al. (2019).[4]

  • Catalyst Preparation (in situ): In a glovebox, an oven-dried Schlenk flask is charged with the iron(II) iminopyridine precatalyst (e.g., [(MePI)FeCl(μ-Cl)]2) and a suitable solvent such as toluene.

  • Activation: The precatalyst is activated by the addition of a reducing agent (e.g., triethylaluminum) at room temperature.

  • Cycloaddition: Purified, inhibitor-free isoprene is added to the activated catalyst solution. The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).

  • Work-up and Purification: The reaction is quenched, and the product, 1,6-dimethyl-1,5-cyclooctadiene, is isolated and purified by vacuum distillation.

Protocol 2: Hydrogenation of 1,6-Dimethyl-1,5-cyclooctadiene
  • Reaction Setup: A high-pressure reactor is charged with 1,6-dimethyl-1,5-cyclooctadiene, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (5-10 wt. %).

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a desired pressure (e.g., 100-500 psi). The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers. Further purification can be achieved by distillation or chromatography if necessary.

Characterization of cis- and trans-1,4-Dimethylcyclooctane

The two diastereomers of this compound can be distinguished by their physical properties and spectroscopic data.

  • cis-1,4-Dimethylcyclooctane: In its most stable conformation, one methyl group occupies an equatorial position while the other is in an axial position.[8]

  • trans-1,4-Dimethylcyclooctane: The most stable conformation has both methyl groups in equatorial-like positions, leading to lower steric strain compared to the cis-isomer.[9]

Spectroscopic data, such as that available from the NIST Chemistry WebBook, can be used to identify and differentiate the isomers.[10][11] Gas chromatography-mass spectrometry (GC-MS) is a particularly useful technique for separating and identifying the components of the isomer mixture.[10][11]

Conclusion

The synthesis of this compound is most efficiently achieved through the iron-catalyzed [4+4] cycloaddition of isoprene followed by catalytic hydrogenation. This route is highly developed, scalable, and can utilize renewable feedstocks, making it attractive for industrial applications. While alternative synthetic strategies based on classical and modern organic reactions are conceptually viable, they are less direct and have not been specifically optimized for this target molecule. For researchers in drug development and materials science, the isoprene dimerization route provides a reliable method to access the this compound scaffold, albeit as a mixture of diastereomers that may require separation for specific applications. Future research could focus on developing stereoselective variations of these synthetic routes to provide access to pure cis- or trans-1,4-dimethylcyclooctane.

References

  • NIST. Cyclooctane, 1,4-dimethyl-, cis-. In: NIST Chemistry WebBook [Internet].
  • Rosenkoetter, K. E., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry, 21(21), 5914-5921.
  • Pearson Education. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, and determine which conformer is more stable. b. Repeat for the trans isomer. c. Predict which isomer (cis or trans) is more stable.
  • Vanermen, M., et al. (2022). Multistep synthesis of trans-cyclooctene from cis-cyclooctene via inversion of the alkene stereochemistry. ChemRxiv.
  • St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst.
  • Hu, P., et al. (2011). Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. Journal of the American Chemical Society, 133(36), 14241–14244.
  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. (2021).
  • NIST. Cyclooctane, 1,4-dimethyl-, trans-. In: NIST Chemistry WebBook [Internet].
  • Gray, G. W., et al. (1983). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Molecular Crystals and Liquid Crystals, 98(1-4), 37-53.
  • Tobe, Y., et al. (2004). Synthesis of 1,4-Annulated Cyclooctatetraenophanes Based on a Novel Cubane Building Block Approach. The Journal of Organic Chemistry, 69(16), 5501–5504.
  • Rosenkoetter, K. E., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. ACS Sustainable Chemistry & Engineering, 7(18), 15486–15494.
  • Conformational analysis of 1,4-dimethylcyclohexane. CIS and TRANS diastereoisomers. (2022, June 10). [Video]. YouTube.
  • Solé, D., et al. (2019). Two‐Step Synthesis of Heptacyclo[6.6.0.02,6.03,13.04,11.05,9.010,14] tetradecane from Norbornadiene: Mechanism of the Cage Assembly and Post‐synthetic Functionalization. Chemistry – A European Journal, 25(51), 11953-11960.
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  • PubChem. 1,4-Dimethylcyclooctene. National Center for Biotechnology Information. PubChem Compound Database; CID=53639180.
  • PubChem. Cyclooctane, 1,4-dimethyl-, cis-. National Center for Biotechnology Information. PubChem Compound Database; CID=6432051.
  • Stereoelectronics. 1,4-Dimethylcyclohexane. (2021).
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  • Gérardy, R., et al. (2020). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 16, 219–226.
  • Guo, Z., et al. (2023). Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. The Journal of Organic Chemistry, 88(14), 9731–9741.
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A Guide to the Cost-Effectiveness of 1,4-Dimethylcyclooctane Production for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Development Professionals

Executive Summary

1,4-Dimethylcyclooctane (DMCO) is emerging as a high-performance, bio-derived cycloalkane with significant potential, particularly as a sustainable aviation fuel (SAF) blendstock. Its superior energy density and excellent low-temperature properties offer a tangible path toward decarbonizing the aviation sector and developing next-generation specialty fluids. This guide provides an in-depth evaluation of the cost-effectiveness of DMCO production, comparing its primary bio-based synthesis route with established cycloalkane production benchmarks. We dissect the key technological hurdles and cost drivers, offering a forward-looking perspective on the compound's commercial viability. While current production costs remain high, strategic optimizations in biomass processing and catalysis—specifically the shift from platinum-group metals to nickel-based catalysts—present a clear trajectory toward achieving cost-competitiveness with conventional fuels.

Introduction: The Case for this compound (DMCO)

In the quest for advanced materials and sustainable energy sources, cycloalkanes are indispensable molecular building blocks and high-performance fluids. This compound (DMCO), a C10 cyclic alkane, has garnered substantial interest due to a unique combination of properties that make it an exemplary candidate for demanding applications, most notably as a high-performance SAF.[1]

Compared to conventional Jet-A fuel, DMCO exhibits a 2.4% higher gravimetric net heat of combustion and a remarkable 9.2% higher volumetric net heat of combustion.[1][2] This enhanced energy density can translate to greater aircraft range or increased payload capacity. Furthermore, its strategically branched cyclic structure results in excellent low-temperature performance, including a freezing point below -78 °C and a kinematic viscosity well within aviation specifications.[1] As a bio-derived molecule, DMCO offers a significant reduction in life-cycle greenhouse gas emissions and can be used to formulate 100% renewable jet fuels that operate without aromatic compounds, thereby minimizing soot and carcinogenic polyaromatic hydrocarbon formation.[1][3]

The Bio-Based Production Pathway of this compound

The most promising route to DMCO begins with renewable biomass, which is converted into the final product through a multi-step biological and chemical process. This pathway leverages the microbial synthesis of precursors, followed by highly selective catalytic upgrading.

The overall production workflow can be visualized as follows:

G cluster_bio Bioconversion cluster_chem Chemical Upgrading Biomass Lignocellulosic Biomass (e.g., Sorghum, Corn Stover) Sugars Lignocellulosic Sugars Biomass->Sugars Pretreatment & Hydrolysis Isoprenol Isoprenol (3-methyl-3-buten-1-ol) Sugars->Isoprenol Microbial Fermentation Isoprene Isoprene Isoprenol->Isoprene Catalytic Dehydration cluster_chem cluster_chem DMCOD 1,6-Dimethyl-1,5- cyclooctadiene (DMCOD) Isoprene->DMCOD [4+4] Cycloaddition (Fe Catalyst) DMCO This compound (DMCO) DMCOD->DMCO Catalytic Hydrogenation G Cost DMCO Production Cost Drivers (Current Technology) A B C

Caption: Major contributors to the current production cost of DMCO.

Pathways to Cost Reduction

The table below summarizes the estimated production costs based on the current state of technology versus an optimized future scenario. The choice of hydrogenation catalyst is a pivotal factor.

ScenarioHydrogenation CatalystKey AssumptionsEstimated Minimum Selling Price (MSP)Life-Cycle GHG Emissions
Current Technology Platinum (PtO₂)Current state-of-the-art biomass-to-sugar conversion rates. [4][5]$9.0 / L-Jet-Aeq [4][6]61.4 gCO₂e/MJ [4][6]
Optimized Future Raney NickelHigh biomass yield (28 metric-ton/ha); 95-98% theoretical conversion at all stages. [4][6]$1.5 / L-Jet-Aeq [4][6]18.3 gCO₂e/MJ [4][6]

Data sourced from techno-economic analysis by Baral, N. R., et al. (2021). [4][5] Achieving the target price of $1.5/L-Jet-Aeq necessitates dramatic improvements across the supply chain, including:

  • Feedstock: Increasing the yield of biomass feedstocks like sorghum. [4]* Conversion Efficiency: Pushing biomass-to-sugar, sugar-to-isoprenol, and subsequent chemical conversions to near-theoretical maximums (95-98%). [4][6]* Catalyst Cost: Replacing expensive platinum catalysts with Raney nickel for the hydrogenation step is a critical cost-saving measure. [4]

Comparative Analysis with Alternative Cycloalkanes

To properly evaluate the cost-effectiveness of DMCO, it is essential to compare it against both conventional fuels and other cycloalkanes.

Performance and Cost Benchmark Comparison

Cyclohexane, produced on a massive industrial scale via the hydrogenation of benzene, serves as a useful, albeit structurally simpler, benchmark for a mature cycloalkane production process. [7]Other bio-derived routes to high-density cycloalkanes are also under development, utilizing feedstocks like furfural and cyclopentanone. [8][9]

Compound Production Route Density (@ 20°C) Volumetric NHOC* Estimated Production Cost

| Jet-A (Conventional) | Petroleum Refining | ~0.80 g/mL | ~33.2 MJ/L |


1.5 - 

1.4/kg (
$1.09/L) in 2014 [7]| | Furfural/Cyclopentanone Derived Cycloalkanes | Biomass Aldol Condensation | 0.82 - 0.83 g/cm³ [8][10]| Not specified | Developmental Stage | | Vanillin/Cyclohexanone Derived Polycycloalkanes | Biomass Aldol Condensation | 0.95 g/mL [11]| Not specified | Developmental Stage |

*NHOC = Net Heat of Combustion

This comparison highlights DMCO's key advantage: its significantly higher volumetric energy density compared to both conventional jet fuel and the simpler cyclohexane. While the production cost of cyclohexane is currently lower than that of DMCO, the bio-based route for DMCO offers a path to sustainability that fossil-derived benzene cannot. Furthermore, emerging bio-routes to other complex cycloalkanes show promise for high density but are at an earlier stage of development. [11]

Conclusion and Future Outlook

This compound stands out as a highly promising, bio-derived molecule with the performance characteristics required for next-generation applications, particularly in sustainable aviation. The synthesis pathway, centered on a highly efficient iron-catalyzed cycloaddition, is robust and scalable.

The primary barrier to widespread adoption is cost. Current production economics are not competitive with petroleum-derived fuels. However, this guide has identified a clear and viable path toward cost-effectiveness. The transition from precious metal catalysts like platinum to low-cost alternatives such as Raney nickel for hydrogenation is paramount. This, coupled with continued advancements in metabolic engineering to improve isoprenol titers and agricultural practices to increase biomass yields, can collectively drive the minimum selling price down to a competitive level of $1.5/L-Jet-Aeq. [4][12] For researchers and developers, the focus should be on optimizing each step of the conversion process to approach theoretical yield limits. Success in this endeavor will not only make DMCO a cost-effective reality but will also provide a powerful, sustainable alternative to conventional aromatic fuel components, contributing to a cleaner and more efficient future.

References

  • Benchchem. This compound (DMCO)|High-Performance Bio-Jet Fuel. URL
  • Wang, W., et al. (2018). Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural.
  • TechLink. (n.d.). This compound high-performance jet fuel additive. URL
  • Baral, N. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock.
  • Baral, N. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. Figshare. URL
  • Baral, N. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. ACS Sustainable Chemistry & Engineering. URL
  • Harvey, B. G., et al. (2020). Bio‐Based Cycloalkanes: The Missing Link to High‐Performance Sustainable Jet Fuels.
  • Rosenkoetter, K. E., et al. (2019). Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Green Chemistry. URL
  • Scown, C. D., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. ACS Sustainable Chemistry & Engineering. URL
  • Royal Society of Chemistry. (2021).
  • Li, H., et al. (2019). Synthesis of jet fuel range high-density polycycloalkanes with vanillin and cyclohexanone. Green Chemistry. URL
  • ACS Publications. (2020). Synthesis of Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. Energy & Fuels. URL
  • Rosenkoetter, K. E., et al. (2019). [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel. Europe PMC. URL
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  • Intratec. (2014). Technology Profile: Cyclohexane Production from Benzene and Hydrogen. Chemical Engineering. URL
  • Procurement Resource. (2022). Cyclohexane Production Cost Analysis Report 2022-2027. URL
  • Market Research Future. (2024). Cycloalkane Market Size, Share & Global Forecast. URL
  • Baral, N. R., et al. (2021). Production Cost and Carbon Footprint of Biomass-Derived Dimethylcyclooctane as a High-Performance Jet Fuel Blendstock. eScholarship.org. URL

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation and Confirmation of 1,4-Dimethylcyclooctane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereoisomer Identification

In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities. The 1,4-dimethylcyclooctane system, existing as cis and trans diastereomers, presents a classic analytical challenge. These isomers share the same molecular weight and functional groups, making their differentiation by simple analytical means difficult. Their distinct three-dimensional conformations, however, give rise to subtle yet measurable differences in their spectroscopic signatures.

This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation and confirmation of cis- and trans-1,4-dimethylcyclooctane. We will delve into the mechanistic basis for the spectral differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers and professionals who require robust and reliable methods for isomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for differentiating diastereomers like cis- and trans-1,4-dimethylcyclooctane. The distinction arises from the different chemical environments of the carbon and hydrogen nuclei, which are dictated by the molecule's overall symmetry and the spatial orientation of the methyl groups.

Causality Behind Spectral Differences

The cyclooctane ring is highly flexible, adopting several low-energy conformations, with the boat-chair family being the most stable. The relative orientation of the two methyl groups (cis or trans) significantly influences the conformational preference and the time-averaged chemical environment of each nucleus.

  • Cis Isomer: The two methyl groups are on the same face of the ring. This arrangement leads to lower molecular symmetry. Consequently, a greater number of chemically non-equivalent carbon and proton environments are expected.

  • Trans Isomer: The methyl groups are on opposite faces of the ring. This configuration can adopt a more symmetric conformation (e.g., a chair-chair with a center of inversion), leading to chemical equivalency for several pairs of carbons and protons, thus simplifying the NMR spectra.

¹³C NMR: A Clear Distinction Through Symmetry

The most straightforward NMR method for distinguishing the isomers is often ¹³C NMR. The number of distinct signals directly reflects the molecular symmetry.

  • Expected Spectra:

    • The less symmetric cis-isomer is expected to show up to six signals: two for the non-equivalent methyl and methine carbons, and up to four for the six methylene (CH₂) carbons in the ring.

    • The more symmetric trans-isomer is expected to show only three signals: one for the two equivalent methyl groups, one for the two equivalent methine carbons, and one for the six equivalent methylene carbons (assuming a highly symmetric time-averaged conformation).

¹H NMR: Probing the Proton Environment

While ¹H NMR spectra will be more complex due to spin-spin coupling, they provide complementary information. The chemical shifts of the methyl protons and the ring protons will differ. Due to conformational flexibility, signals at room temperature may be broad. Low-temperature NMR can be employed to "freeze out" individual conformers, leading to sharper signals and a more detailed structural picture. In symmetrically substituted alkenes, while direct coupling constants may not be obvious, differences in steric strain can influence the chemical shifts of nearby protons.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Tune and shim the instrument for optimal resolution.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Set a spectral width appropriate for aliphatic compounds (e.g., 0-80 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Use a 90° pulse and acquire 16-32 scans.

    • Set a spectral width of ~12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Data Summary: Expected NMR Signals
Spectroscopic MethodFeaturecis-1,4-Dimethylcyclooctanetrans-1,4-DimethylcyclooctaneRationale
¹³C NMR Number of SignalsUp to 63 (Theoretically)Lower symmetry in the cis isomer leads to more chemically non-equivalent carbons.
¹H NMR Signal ComplexityHighRelatively LowerFewer unique proton environments in the more symmetric trans isomer. Signals may be broad.
Workflow for NMR-Based Isomer Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation prep Dissolve Isomer in CDCl3 acquire_c13 Acquire ¹³C NMR Spectrum prep->acquire_c13 acquire_h1 Acquire ¹H NMR Spectrum prep->acquire_h1 count_signals Count Number of Unique ¹³C Signals acquire_c13->count_signals analyze_shifts Analyze Chemical Shifts & Signal Multiplicity acquire_h1->analyze_shifts cis cis-Isomer count_signals->cis > 3 Signals trans trans-Isomer count_signals->trans = 3 Signals analyze_shifts->cis analyze_shifts->trans

Caption: NMR workflow for differentiating this compound isomers.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

While NMR provides detailed connectivity and stereochemical information, IR spectroscopy offers a rapid, non-destructive method to probe the vibrational modes of a molecule. For isomers, the most significant differences appear in the complex "fingerprint region" (< 1500 cm⁻¹), which is unique to the molecule's overall structure and symmetry.

Causality Behind Spectral Differences

The fundamental vibrations of a molecule, such as C-C stretching and C-H bending, are influenced by its geometry.

  • Symmetry Rules: In molecules with higher symmetry, like the trans isomer, certain vibrational modes are "IR-inactive," meaning they do not result in a change in the dipole moment and therefore do not absorb IR radiation.

  • Conformational Effects: The lower symmetry of the cis isomer means fewer vibrational modes will be IR-inactive, potentially leading to a richer, more complex spectrum with more absorption bands in the fingerprint region compared to the trans isomer.

All alkanes, including these isomers, will show strong C-H stretching absorptions between 2850 and 2960 cm⁻¹ and C-H bending modes for methyl and methylene groups around 1450 cm⁻¹.[2][3] The diagnostic differences lie in the unique pattern of absorptions below 1500 cm⁻¹.

Experimental Protocol: IR Analysis
  • Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

  • Background Spectrum: Run a background scan with the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the two isomers, noting any differences in the number, position, and intensity of the absorption bands.

Data Summary: Expected IR Absorptions
Wavenumber (cm⁻¹)Assignmentcis-Isomertrans-IsomerRationale
2850 - 2960C-H Stretch (sp³)Strong, complex bandStrong, complex bandCommon to all alkanes.
1450 - 1465CH₂ Scissoring BendPresentPresentCommon to all alkanes.
~1375CH₃ Symmetric BendPresentPresentCommon to all alkanes.
600 - 1300 Fingerprint Region More numerous/complex bands Fewer/simpler bands Lower symmetry of the cis isomer allows for more IR-active vibrational modes.
Symmetry's Influence on IR Spectra

G cluster_isomers Isomers cluster_props Properties cluster_spectra Expected IR Spectrum cis cis-Isomer low_sym Lower Symmetry cis->low_sym trans trans-Isomer high_sym Higher Symmetry trans->high_sym complex_spec More IR Bands (Complex Fingerprint) low_sym->complex_spec Fewer IR-inactive modes simple_spec Fewer IR Bands (Simpler Fingerprint) high_sym->simple_spec More IR-inactive modes

Caption: Relationship between molecular symmetry and IR spectral complexity.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While both this compound isomers have an identical molecular weight (140.27 g/mol ), the stereochemistry can influence the stability of the fragment ions, leading to different relative abundances in the mass spectrum.[4][5]

Causality Behind Fragmentation Differences

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) that is a radical cation. This ion is unstable and undergoes fragmentation. The pathways of this fragmentation are governed by the stability of the resulting carbocations and radicals.

  • Stereochemical Influence: The initial 3D arrangement of the atoms can influence which fragmentation pathways are energetically favored. For instance, the loss of a methyl group (a common fragmentation for alkanes, resulting in an M-15 peak) might be more or less favorable for one isomer if its geometry leads to a more stable resulting secondary carbocation.[6][7] The relative abundance of the M-15 peak (m/z 125) and other fragments may therefore serve as a diagnostic indicator.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique as it separates the isomers chromatographically before they enter the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the isomer mixture (~100 ppm) in a volatile solvent like hexane or dichloromethane.

  • GC Separation: Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the two isomers (e.g., start at 50°C, ramp to 200°C at 10°C/min). The two isomers should elute at slightly different retention times.

  • MS Detection: Use a standard EI source (70 eV). Acquire mass spectra across a range of m/z 50-200 for each eluting peak.

  • Data Analysis:

    • Confirm the molecular ion peak at m/z 140 for both compounds.

    • Identify major fragment ions, such as m/z 125 (M-15, loss of CH₃) and others corresponding to ring cleavage.

    • Carefully compare the relative intensities of these key fragment ions between the two separated isomers. The NIST WebBook provides reference mass spectra for the cis isomer.[8]

Data Summary: Expected Mass Fragments
m/z ValueFragment IdentityExpected Relative Abundance DifferenceRationale
140[C₁₀H₂₀]⁺˙ (Molecular Ion)May differ slightly in intensityThe stability of the molecular ion can be isomer-dependent.
125[M - CH₃]⁺Potentially different The ease of losing a methyl group can be influenced by stereochemistry and resulting carbocation stability.
Other FragmentsRing cleavage products (e.g., loss of C₂H₄, C₃H₆)Potentially different The specific pathways for ring fragmentation are sensitive to the initial conformation of the molecule.
General Workflow for GC-MS Isomer Analysis

G cluster_results Data Output sample Isomer Mixture in Volatile Solvent gc GC Separation (Different Retention Times) sample->gc ms EI Mass Spectrometer (70 eV) gc->ms cis_spec Mass Spectrum of Isomer 1 ms->cis_spec trans_spec Mass Spectrum of Isomer 2 ms->trans_spec analysis Compare Relative Abundance of Key Fragments (e.g., m/z 140, 125) cis_spec->analysis trans_spec->analysis

Caption: GC-MS workflow for separation and analysis of isomers.

Conclusion: A Multi-Faceted Approach to Confirmation

The differentiation and confirmation of the cis and trans isomers of this compound are readily achievable through a systematic application of modern spectroscopic techniques.

  • ¹³C NMR spectroscopy stands out as the most definitive method, providing a clear and unambiguous answer based on the number of unique carbon signals, which is a direct consequence of molecular symmetry.

  • IR spectroscopy offers a rapid, qualitative assessment, where a more complex fingerprint region can suggest the presence of the less symmetric cis isomer.

  • Mass spectrometry , particularly when coupled with gas chromatography, can provide confirmatory evidence through subtle but reproducible differences in fragmentation patterns, reflecting the influence of stereochemistry on ion stability.

For absolute confidence in structural assignment, a correlative approach is always recommended. By synthesizing the evidence from NMR, IR, and MS, researchers can build an unassailable case for the identity of each specific isomer, ensuring the scientific integrity of their work.

References

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Safety Operating Guide

Proper Disposal of 1,4-Dimethylcyclooctane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper management of chemical waste is not just a matter of regulatory compliance but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step approach to the proper disposal of 1,4-Dimethylcyclooctane, a saturated alicyclic hydrocarbon. Due to a notable lack of comprehensive, publicly available safety data for this specific compound, this document synthesizes established protocols for analogous cycloalkanes and flammable liquids, advocating for a cautious and risk-averse approach.

Hazard Identification and Risk Assessment: A Precautionary Approach

A thorough risk assessment is the foundation of safe chemical handling and disposal. In the absence of a complete Safety Data Sheet (SDS) with definitive toxicological and ecotoxicological data for this compound, we must infer its potential hazards based on its chemical structure and data from similar substances like cyclooctane and various dimethylcyclohexane isomers.

Inferred Hazard Profile:

Hazard ClassInferred RiskJustification
Flammability Assumed to be a flammable liquid. Cycloalkanes are generally flammable. The parent compound, cyclooctane, is a flammable liquid.[1][2][3]
Toxicity Potentially harmful if inhaled, ingested, or in contact with skin. While specific data is unavailable, many aliphatic hydrocarbons can cause irritation to the skin, eyes, and respiratory tract. Aspiration may cause lung damage.[2]
Environmental Potentially harmful to aquatic life. Many hydrocarbons are toxic to aquatic organisms. Without specific data, it is prudent to prevent any release to the environment.[3]

Given these inferred risks, this compound should be handled as a hazardous substance. All personnel must review the available, albeit limited, Safety Data Sheet and any internal safety protocols before handling this chemical.[4]

Safe Handling and Storage in the Laboratory

Proper handling and storage procedures are critical to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. It is advisable to consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[5][6]
Body Protection Flame-retardant lab coat.Protects against splashes and potential flash fires.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of vapors.

Storage Requirements:

  • Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[2][4]

  • Keep containers tightly closed to prevent the escape of vapors.[2][4]

  • Store separately from oxidizing agents and other incompatible materials.

  • Use secondary containment to capture any potential leaks.

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Cleanup Protocol

For small spills (less than 1 liter) by trained personnel:

  • Alert personnel in the immediate area and restrict access.

  • Eliminate all ignition sources.

  • Ensure adequate ventilation (use a chemical fume hood if the spill is contained within it).

  • Don appropriate PPE as outlined above.

  • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7][8]

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[9]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report the spill to the laboratory supervisor and the institutional safety officer.

For large spills (greater than 1 liter) or any spill that cannot be safely managed by laboratory personnel:

  • Evacuate the area immediately.

  • Alert others by activating the nearest fire alarm if there is a fire or explosion risk.

  • Contact the institution's emergency response team and provide details of the spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Proper Disposal Procedures for this compound

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.[10]

Waste Characterization and Segregation

Based on its inferred properties, waste this compound should be classified as a flammable liquid hazardous waste .[11] The specific waste codes will depend on the regulations in your jurisdiction (e.g., under the Resource Conservation and Recovery Act - RCRA in the United States).[12][13][14]

Segregation is key:

  • Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizing agents.

  • Collect waste in a dedicated, properly labeled container.

Waste Collection and Containerization Protocol
  • Select an appropriate waste container: Use a container that is chemically compatible with this compound (e.g., a glass or metal container in good condition). The container must have a secure, tight-fitting lid.

  • Label the container clearly: The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable Liquid")

    • The accumulation start date.

  • Keep the container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.

Disposal Pathway Decision Tree

G start Waste this compound Generated waste_characterization Characterize as Flammable Liquid Hazardous Waste start->waste_characterization containerize Collect in a Labeled, Compatible, Closed Container waste_characterization->containerize storage Store in a Designated Satellite Accumulation Area containerize->storage disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor documentation Complete Hazardous Waste Manifest disposal_vendor->documentation transport Vendor Transports to a Permitted Treatment, Storage, and Disposal Facility (TSDF) documentation->transport final_disposal Final Disposal via Incineration or other Approved Method transport->final_disposal

Caption: Decision workflow for the disposal of this compound.

Final Disposal Method

The most common and environmentally sound disposal method for flammable liquid waste is incineration at a permitted hazardous waste facility.[15] This process destroys the chemical and minimizes its environmental impact. Landfilling of liquid flammable waste is generally prohibited.

It is the responsibility of the waste generator (the laboratory) to ensure that the chosen disposal vendor is licensed and operates in compliance with all regulations.[16][17][18][19]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound, while hampered by a lack of specific safety data, can be safely managed by adhering to the precautionary principles and established protocols for flammable liquid hazardous waste. By following the guidance outlined in this document, researchers and laboratory professionals can ensure the safety of themselves and their colleagues, protect the environment, and maintain the highest standards of scientific integrity.

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A Researcher's Guide to Personal Protective Equipment for Handling 1,4-Dimethylcyclooctane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1,4-Dimethylcyclooctane. While specific toxicological data for this compound is limited, its structural similarity to other cycloalkanes necessitates a cautious and well-informed approach to personal protection. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.

Assumed Hazard Profile of this compound

Given the absence of comprehensive safety data for this compound, we will proceed with a risk assessment based on the known hazards of similar cycloalkanes, such as cyclooctane. The primary anticipated hazards are:

  • Flammability: Like other hydrocarbons, this compound is expected to be flammable. Vapors may form explosive mixtures with air.[1][2]

  • Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[1][3]

  • Aspiration Hazard: If swallowed, there is a risk of aspiration into the lungs, which can be fatal.[1][2]

  • Respiratory Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, or drowsiness.[1]

This assumed hazard profile forms the basis for the personal protective equipment (PPE) recommendations that follow.

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Use of explosion-proof equipment is recommended due to its flammability.[4][5]

  • Administrative Controls: Develop and strictly follow standard operating procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

Dermal Protection: Gloves

The choice of glove material is critical to prevent skin contact. For non-polar hydrocarbons like this compound, certain materials offer better resistance than others.

Recommended Glove Material:

  • Nitrile: Nitrile gloves provide good short-term splash protection against many organic compounds, including cycloalkanes like cyclohexane and heptane.[6] They are a suitable choice for routine laboratory operations where incidental contact is possible.

  • Viton® or other highly resistant gloves: For prolonged handling or in situations with a higher risk of immersion, more robust gloves such as Viton® should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Glove Usage Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: Consider wearing two pairs of nitrile gloves for added protection, especially during procedures with a higher risk of splashing.

  • Immediate Replacement: If a glove comes into contact with this compound, it must be removed and replaced immediately to prevent breakthrough and skin exposure.[6]

  • Proper Removal: Use a proper glove removal technique to avoid touching the outer surface of the contaminated glove with bare skin.[3]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Eye and Face Protection

To prevent eye irritation from splashes or vapors, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities where the risk of splashing is minimal, safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[7]

  • Chemical Splash Goggles: When there is a moderate risk of splashing, chemical splash goggles should be worn.[8]

  • Face Shield: In situations with a significant risk of splashing or when handling larger volumes, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7][9]

Protective Clothing

To protect against skin exposure from spills and splashes, appropriate laboratory attire and protective clothing are necessary.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[1]

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

Engineering controls, such as a chemical fume hood, should be the primary means of preventing inhalation exposure. However, in certain situations, respiratory protection may be necessary.

  • Situations Requiring Respiratory Protection:

    • In the event of a spill or leak outside of a fume hood.

    • During emergency procedures.

    • If engineering controls are not sufficient to maintain exposure below acceptable limits.

  • Type of Respirator: If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor cartridges is appropriate.[10] A full-face respirator will also provide eye protection.

  • Respirator Program: The use of respirators must be part of a comprehensive respiratory protection program that includes medical evaluations, fit testing, and training, in accordance with OSHA regulations.[7]

PPE Selection and Usage Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal & Cleanup A Review SDS and SOPs B Assess Risks: - Quantity - Task Duration - Splash Potential A->B Inform C Eye Protection: - Goggles (Default) - Face Shield (High Splash Risk) B->C D Hand Protection: - Nitrile Gloves (Splash) - Double Glove (High Risk) B->D E Body Protection: - FR Lab Coat - Chemical Apron (High Splash Risk) B->E F Respiratory Protection: - Fume Hood (Primary) - Respirator (Spill/Emergency) B->F G Don PPE Correctly H Handle this compound G->H Proceed with work I Doff PPE Correctly H->I Upon completion or contamination J Dispose of Contaminated PPE as Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: Workflow for PPE Selection and Use.

Summary of Recommended PPE

Protection Type Minimum Requirement Recommended for High-Risk Scenarios
Hand Single pair of nitrile glovesDouble-gloving with nitrile; Viton® for extended contact
Eye/Face Safety glasses with side shieldsChemical splash goggles and a face shield
Body Flame-resistant lab coat, long pants, closed-toe shoesChemical-resistant apron over lab coat
Respiratory Work in a chemical fume hoodNIOSH-approved respirator with organic vapor cartridges

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][11] For large spills, contact your institution's emergency response team.

Disposal of Contaminated PPE

All disposable PPE that has been in contact with this compound should be considered hazardous waste.

  • Carefully remove contaminated PPE to avoid cross-contamination.

  • Place all contaminated items (gloves, wipes, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste according to your institution's hazardous waste management guidelines and local regulations.[4][12]

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.